molecular formula C28H16O8 B135694 Calix(4)quinone CAS No. 125583-07-5

Calix(4)quinone

Cat. No.: B135694
CAS No.: 125583-07-5
M. Wt: 480.4 g/mol
InChI Key: DUGCYJISDMPUAW-UHFFFAOYSA-N
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Description

Calix(4)quinone, also known as this compound, is a useful research compound. Its molecular formula is C28H16O8 and its molecular weight is 480.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 634636. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,6,9,12,15,18,21-octaene-5,11,17,23,25,26,27,28-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16O8/c29-21-5-13-1-14-6-22(30)8-16(26(14)34)3-18-10-24(32)12-20(28(18)36)4-19-11-23(31)9-17(27(19)35)2-15(7-21)25(13)33/h5-12H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGCYJISDMPUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)C=C(C2=O)CC3=CC(=O)C=C(C3=O)CC4=CC(=O)C=C(C4=O)CC5=CC(=O)C=C1C5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Guide to the Formation of Calixquinones: Mechanisms, Protocols, and Core Principles

A Guide to the Formation of Calix[1]quinones: Mechanisms, Protocols, and Core Principles

This technical guide provides an in-depth exploration of the synthesis of calix[1]quinones, a class of macrocycles prized for their unique host-guest chemistry, electrochemical properties, and potential in sensor technology and drug development. We will dissect the core mechanisms underpinning their formation from calix[1]arene precursors, offer detailed experimental protocols, and present a comparative analysis of synthetic strategies. This document is intended for researchers, chemists, and material scientists seeking a comprehensive understanding and practical framework for the synthesis and application of these versatile molecules.

Introduction: The Significance of the Calix[1]quinone Scaffold

Calixarenes are cyclic oligomers formed from phenol and formaldehyde, creating a "chalice" or "calix" shaped macrocycle with a defined upper and lower rim and a central annulus.[2] Their rigid conformation and modifiable rims make them exceptional molecular platforms. The oxidation of the phenolic units of a calix[1]arene to quinone moieties transforms the molecule into a calix[1]quinone. This conversion is not merely a structural change; it imbues the macrocycle with new, powerful functionalities.

The introduction of quinone groups creates redox-active centers, making calix[1]quinones highly attractive for applications in:

  • Electrochemical Sensing: The quinone/hydroquinone redox couple provides a reversible electrochemical signal that can be modulated by guest binding, enabling the design of sensors for ions and small molecules.[3][4]

  • Energy Storage: As organic electrode materials, their multi-carbonyl structures offer potential for high-capacity, rechargeable batteries.[5][6][7]

  • Molecular Switches: The reversible oxidation and reduction can be used to alter the conformation and binding properties of the macrocycle, creating molecular-level switches.

Understanding the mechanism of their formation is paramount for controlling the synthesis, improving yields, and designing novel calix[1]quinone derivatives with tailored properties.

The Core Mechanism: From Phenol to Quinone

The formation of a calix[1]quinone is fundamentally an oxidation reaction. The process involves the conversion of the electron-rich phenol or hydroquinone units of the parent calix[1]arene into their corresponding benzoquinone forms. While seemingly straightforward, the reaction is governed by a complex interplay of the chosen oxidizing agent, reaction conditions, and the inherent stereochemistry of the calixarene scaffold.

Two primary mechanistic pathways are recognized: chemical oxidation and electrochemical oxidation .

Chemical Oxidation Pathway

This is the most common laboratory approach, relying on potent oxidizing agents to effect the transformation. The parent calixarene is typically a p-tert-butylcalix[1]arene or a p-hydroquinonecalix[1]arene.

The generalized mechanism proceeds as follows:

  • Initial Electron Transfer: The oxidizing agent abstracts an electron from the phenolic oxygen, generating a phenoxy radical or a phenoxonium cation intermediate. The stability and subsequent reactivity of this intermediate are crucial.

  • Nucleophilic Attack: In the case of p-tert-butylcalix[1]arenes, a key step involves the removal of the bulky tert-butyl group. This often proceeds via nucleophilic attack (e.g., by a trifluoroacetate anion if using a thallium-based oxidant) at the para-position, leading to de-tert-butylation and subsequent oxidation. For hydroquinone precursors, the process is a more direct two-electron oxidation.

  • Intermediate Formation: Under milder conditions, the oxidation of p-tert-butylcalix[1]arene can lead to the formation of a chiral spirodienone intermediate, which can then be used to prepare other substituted calixarenes.[8]

  • Rearrangement and Final Oxidation: The intermediate species rearranges and undergoes a final oxidation step to yield the stable quinone moiety. This process is repeated for the desired number of phenolic rings on the calixarene framework, leading to diquinone or tetraquinone products.

Chemical_Oxidation_Mechanismcluster_startStarting Materialcluster_reactionOxidation Processcluster_productFinal ProductCalix4Arenep-SubstitutedCalix[4]areneIntermediatePhenoxy Radical /Phenoxonium CationCalix4Arene->Intermediate- e⁻OxidantOxidizing Agent(e.g., Tl(III), Pb(IV))Oxidant->IntermediateAccepts e⁻SpirodienoneSpirodienoneIntermediate(for p-t-Bu)Intermediate->SpirodienoneRearrangementCalix4QuinoneCalix[4]quinoneIntermediate->Calix4QuinoneDirect Oxidation(for p-hydroquinone)Spirodienone->Calix4QuinoneFurther Oxidation& Rearrangement

Caption: Generalized mechanism for chemical oxidation of calix[1]arenes.

Electrochemical Oxidation Pathway

Electrochemical methods offer a reagent-free alternative and provide valuable mechanistic insights. The oxidation is performed by applying a controlled potential to a solution of the parent calix[1]arene.

The mechanism involves:

  • Anodic Generation of Cations: At the anode, the phenolic groups undergo a two-electron oxidation, forming highly reactive diphenoxylium cations.[4]

  • Nucleophilic Attack by Water: Residual water in the aprotic solvent acts as a nucleophile, attacking the electron-deficient aromatic rings of the cation.[4]

  • Proton Loss and Tautomerization: Subsequent loss of protons and tautomerization lead to the formation of the quinone structure. This process can be controlled by the applied potential and the solvent system.

Comparative Analysis of Oxidizing Agents

The choice of oxidizing agent is the most critical experimental parameter, directly influencing reaction efficiency, selectivity, and safety. Researchers must weigh the trade-offs between reactivity and toxicity.

Oxidizing Agent SystemTypical ConditionsYieldsAdvantagesDisadvantages
Thallium(III) trifluoroacetate (TTFA) Trifluoroacetic acid (TFA), dark, N₂ atmosphere38-68%[3][9]High yields, reliable for various substrates.Extremely toxic, requires careful handling and disposal.[10]
Lead(IV) oxide / Perchloric acid Acetone/DCM, HClO₄~50-60%[10]Good yields, less toxic alternative to thallium reagents.Requires strong acid, potential for side reactions.
Chlorine dioxide (ClO₂) Phosphate buffer (pH 7), AcetoneModerateMilder conditions, useful for sensitive substrates.ClO₂ is a gas and must be generated in situ or handled with care.[1]
Electrochemical Oxidation Aprotic solvent (e.g., CH₃CN), supporting electrolyteN/AReagent-free, high degree of control, good for mechanistic studies.[4]Requires specialized equipment, may not be suitable for large-scale synthesis.

Experimental Protocol: Synthesis of a Calix[1]diquinone

This section provides a representative, self-validating protocol for the synthesis of a calix[1]diquinone from a double calix[1]arene precursor using a thallium-based oxidant, adapted from established literature.[3][9]

Causality Note: The use of trifluoroacetic acid as a solvent facilitates the oxidation process, while conducting the reaction in darkness under a nitrogen atmosphere prevents photo-degradation and unwanted side-reactions with atmospheric oxygen.

Experimental_Workflowcluster_prepPreparationcluster_reactionReactioncluster_workupWork-up & Purificationcluster_analysisAnalysisADissolve Calix[4]arenein CF₃CO₂HBAdd Tl(CF₃CO₂)₃under N₂ in darkA->BCStir at Room Temp(e.g., 12-24h)B->CDQuench with H₂OC->DEExtract with CH₂Cl₂D->EFWash & DryOrganic LayerE->FGPurify viaColumn ChromatographyF->GHCharacterize Product(NMR, MS, IR)G->H

Caption: Standard experimental workflow for calix[1]quinone synthesis.

Step-by-Step Methodology
  • Reactant Preparation: In a round-bottom flask shielded from light (e.g., covered in aluminum foil), dissolve the parent calix[1]arene (1.0 eq) in trifluoroacetic acid (CF₃CO₂H).

  • Initiation of Reaction: Purge the flask with dry nitrogen gas. Add thallium(III) trifluoroacetate (Tl(CF₃CO₂)₃) (typically 2.0-2.5 eq per phenol ring to be oxidized) to the solution in one portion.

  • Reaction Execution: Seal the flask and stir the mixture vigorously at room temperature for the prescribed time (often monitored by TLC until the starting material is consumed, typically 12-24 hours).

  • Quenching: Carefully pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product and quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃). Repeat the extraction 2-3 times.

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid (typically yellow or orange) by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure calix[1]quinone.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques.

    • ¹H NMR: Expect the disappearance of phenolic -OH protons and the appearance of characteristic signals for the quinone protons in the aromatic region.

    • ¹³C NMR: Look for the appearance of signals corresponding to the carbonyl carbons of the quinone rings (typically ~180-190 ppm).

    • FT-IR: A strong absorption band corresponding to the C=O stretch of the quinone moiety should be present (around 1650-1680 cm⁻¹).

    • Mass Spectrometry: Confirm the molecular weight of the product.

Conclusion

The formation of calix[1]quinones is a powerful synthetic transformation that unlocks a vast potential for creating advanced materials and functional molecular systems. The mechanism, primarily driven by chemical or electrochemical oxidation, involves the generation of reactive intermediates and is highly dependent on the chosen reaction conditions. While classic methods using toxic thallium reagents remain effective, the development of safer alternatives like lead(IV) oxide and reagent-free electrochemical approaches represents a significant advancement in the field. By understanding the core principles outlined in this guide, researchers are well-equipped to synthesize, modify, and deploy these remarkable macrocycles in a new generation of scientific applications.

References

  • Kerdpaiboon, N., Tomapatanaget, B., Chailapakul, O., & Tuntulani, T. (2005). Calix[1]quinones Derived from Double Calix[1]arenes: Synthesis, Complexation, and Electrochemical Properties toward Alkali Metal Ions. The Journal of Organic Chemistry, 70(12), 4795–4801. [Link]

  • Kerdpaiboon, N., Tomapatanaget, B., Chailapakul, O., & Tuntulani, T. (2005). Calix[1]quinones Derived from Double Calix[1]arenes: Synthesis, Complexation, and Electrochemical Properties toward Alkali Metal Ions. American Chemical Society. [Link]

  • van der BEEK, D., REINHOUDT, D. N., & VERBOOM, W. (1989). Proximal intraannular modifications of calix[1]arene via its spirodienone derivative. Recueil des Travaux Chimiques des Pays-Bas, 108(3), 121-122. [Link]

  • Lu, H., He, X., Chen, L., & Li, C. (2011). Synthesis and binding characteristics of novel calix[1]arene(amidocrown) diquinones. ResearchGate. [Link]

  • Hu, P., Li, H., & Wang, C. (2020). Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). Chemistry – An Asian Journal, 15(19), 2969-2976. [Link]

  • Salmoun, S., et al. (2007). First synthesis of a '1,2-diquinone-calix[1]arene'. Interaction of its reduced form with Ag+. Tetrahedron Letters, 48(27), 4743-4746. [Link]

  • Cameron, L., et al. (2019). Lanthanoid Coordination with a Tetrazole-Substituted Calix[1]diquinone and Calix[1]dihydroquinone. ResearchGate. [Link]

  • Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica, 63(3), 496-508. [Link]

  • Wikipedia contributors. (2023). Calixarene. Wikipedia, The Free Encyclopedia. [Link]

  • Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. ResearchGate. [Link]

Unlocking the Redox Potential: An In-depth Technical Guide to the Electrochemical Properties of Calixquinone Derivatives

Unlocking the Redox Potential: An In-depth Technical Guide to the Electrochemical Properties of Calix[1]quinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Fusion of Host-Guest Chemistry and Electrochemistry

The convergence of supramolecular chemistry and electrochemistry has paved the way for the development of highly sophisticated and functional molecular systems. Within this exciting field, calix[1]quinone derivatives have emerged as a particularly promising class of compounds. Their unique architecture, combining the preorganized cavity of a calixarene scaffold with the rich redox chemistry of quinone moieties, offers a powerful platform for applications ranging from molecular sensing and catalysis to energy storage and targeted drug delivery. This guide provides a comprehensive exploration of the electrochemical properties of calix[1]quinone derivatives, offering both fundamental understanding and practical insights for researchers and professionals in the field.

The Calix[1]quinone Scaffold: A Marriage of Structure and Function

Calix[1]quinones are macrocyclic compounds built upon a calix[1]arene framework, which is a cyclic tetramer of phenol units linked by methylene bridges. The key feature of these derivatives is the incorporation of one or more quinone units, typically at the para-positions of the phenolic rings (the "upper rim") or attached to the hydroxyl groups (the "lower rim").

The calixarene backbone provides a three-dimensional, basket-like cavity that can be tailored to recognize and bind specific ions or neutral molecules. The quinone moieties, on the other hand, are electrochemically active, undergoing reversible reduction and oxidation processes. This duality is the cornerstone of their functionality. The electrochemical behavior of the quinone units can be exquisitely sensitive to the binding of a guest molecule within the calixarene cavity, forming the basis for electrochemical sensing.

Diagram 1: General Structure of a Calix[1]quinone Derivative

Gcluster_calixCalix[4]arene Scaffoldcluster_upperUpper Rimcluster_lowerLower Rimp1Phenol 1p2Phenol 2p1->p2CH₂q1Quinonep1->q1para-positionlr1OR'p1->lr1O-linkagep3Phenol 3p2->p3CH₂q2Quinonep2->q2para-positionlr2OR'p2->lr2O-linkagep4Phenol 4p3->p4CH₂q3Rp3->q3lr3OR'p3->lr3O-linkagep4->p1CH₂q4Rp4->q4lr4OR'p4->lr4O-linkage

Caption: General structure of a calix[1]quinone derivative.

Probing the Redox Landscape: Cyclic Voltammetry of Calix[1]quinones

Cyclic voltammetry (CV) is the primary technique for investigating the electrochemical behavior of calix[1]quinone derivatives. A typical cyclic voltammogram of a calix[1]quinone in an aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), reveals a series of reduction and oxidation peaks corresponding to the stepwise transfer of electrons to and from the quinone moieties.

For a calix[1]diquinone, where two quinone units are present, the CV often displays two distinct redox couples.[2] The first reduction wave corresponds to the formation of a radical anion on one of the quinone rings. The second, typically at a more negative potential, corresponds to the formation of a dianion where both quinone units are reduced. The potential difference between these two reduction steps is influenced by the electronic communication between the quinone moieties, which is mediated by the calixarene scaffold.

The cyclic voltammogram of calix[1]quinone (C[1]Q) in DMF solution shows four reversible or quasi-reversible small waves and a more negative quasi-reversible large wave.[3] This complex behavior arises from the multiple quinone units within the molecule and the electrostatic interactions between the reduced centers.[3]

Causality in Experimental Design for Cyclic Voltammetry

The choice of solvent and supporting electrolyte is critical in CV experiments. Aprotic solvents are generally preferred to avoid protonation of the reduced quinone species, which would complicate the electrochemical response. The supporting electrolyte, typically a tetraalkylammonium salt, is necessary to ensure sufficient conductivity of the solution.

The scan rate in a CV experiment can provide information about the stability of the electrochemically generated species. At faster scan rates, species that are unstable on the timescale of the experiment may appear reversible.

The Influence of Guest Binding on Electrochemical Properties

A key feature of calix[1]quinone derivatives is the coupling of their host-guest chemistry with their electrochemical behavior. The binding of a cation within the calixarene cavity can significantly perturb the redox potentials of the quinone units.[2] This perturbation is the basis for their application as electrochemical sensors.

Upon cation binding, the reduction potentials of the quinone moieties often shift to more positive values.[2] This anodic shift can be attributed to the stabilization of the negatively charged reduced species (semiquinone and hydroquinone dianion) by the encapsulated cation. The magnitude of this shift is dependent on the nature of the cation, including its charge and size, as well as the specific structure of the calix[1]quinone derivative.[2]

For instance, the association constant between a cation and a calix[1]arenediquinone is enhanced upon electrochemical reduction of the receptor molecule.[2] This is due to the transition from an ion-dipole interaction in the neutral state to a stronger ion-ion interaction in the reduced state.[2]

Experimental Protocol: Electrochemical Titration for Cation Binding Studies

A powerful method to quantify the interaction between a calix[1]quinone and a cation is through electrochemical titration using cyclic or square wave voltammetry.

Step-by-Step Methodology:

  • Prepare a stock solution of the calix[1]quinone derivative in a suitable aprotic solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate).

  • Record the cyclic voltammogram of the calix[1]quinone solution.

  • Prepare a stock solution of the cation of interest (e.g., a perchlorate salt) in the same solvent system.

  • Incrementally add small aliquots of the cation solution to the calix[1]quinone solution.

  • Record the cyclic voltammogram after each addition, ensuring thorough mixing.

  • Monitor the shift in the reduction potentials of the quinone moieties as a function of the cation concentration.

  • Plot the potential shift against the logarithm of the cation concentration to determine the binding constant.

Diagram 2: Workflow for Electrochemical Titration

Gcluster_prepSolution Preparationcluster_expElectrochemical Measurementcluster_analysisData Analysisprep_calixPrepare Calix[4]quinone Solution(Solvent + Supporting Electrolyte)record_initialRecord Initial CV of Calix[4]quinoneprep_calix->record_initialprep_cationPrepare Cation Stock Solutionadd_cationAdd Aliquot of Cation Solutionprep_cation->add_cationrecord_initial->add_cationmixMix Thoroughlyadd_cation->mixrecord_cvRecord CVmix->record_cvrecord_cv->add_cationRepeat until saturationmonitor_shiftMonitor Potential Shiftrecord_cv->monitor_shiftplot_dataPlot ΔE vs. log[Cation]monitor_shift->plot_datacalc_kCalculate Binding Constant (K)plot_data->calc_k

Caption: Experimental workflow for electrochemical titration.

Structural Modifications and Their Electrochemical Consequences

The electrochemical properties of calix[1]quinone derivatives can be finely tuned through synthetic modifications to the calixarene scaffold.

  • Lower Rim Substituents: The nature of the groups attached to the lower rim hydroxyls can significantly influence the redox behavior of the quinone units.[2] For example, introducing electron-donating or electron-withdrawing groups can alter the electron density at the quinone moieties, thereby shifting their reduction potentials.

  • Conformation: The conformation of the calix[1]arene framework (e.g., cone, partial cone, 1,3-alternate) can affect the distance and orientation between the quinone units, which in turn influences their electronic communication.

  • Anchoring Groups: For applications in sensor development, calix[1]quinones can be functionalized with anchoring groups, such as thiols or carboxylic acids, to enable their immobilization on electrode surfaces like gold.[4][5] The self-assembly of these molecules on an electrode surface can lead to the formation of a stable and reproducible sensor interface.[4]

Table 1: Influence of Structural Modifications on Electrochemical Properties

ModificationEffect on Electrochemical PropertiesRationale
Electron-donating groups on lower rim Negative shift in reduction potentialsIncreased electron density on the quinone moieties, making them harder to reduce.
Electron-withdrawing groups on lower rim Positive shift in reduction potentialsDecreased electron density on the quinone moieties, making them easier to reduce.
Immobilization on an electrode surface Can lead to stabilized redox peaks and altered peak-to-peak separation.[4]The microenvironment of the immobilized molecule differs from that in solution.
Introduction of crown ether moieties Enhanced selectivity for specific cations.[6]The crown ether provides a preorganized binding site for cations of a complementary size.

Applications in Sensing and Beyond

The unique electrochemical properties of calix[1]quinone derivatives have led to their exploration in a variety of applications.

  • Electrochemical Sensors: As discussed, their ability to signal the binding of ions and molecules through a change in their electrochemical response makes them excellent candidates for the development of selective and sensitive sensors.[7][8] Thiolated calix[1]arene derivatives have been used to modify screen-printed carbon electrodes for the detection of heavy metal ions like Pb²⁺ and Cu²⁺.[7]

  • Redox-Switchable Systems: The reversible nature of the quinone redox chemistry allows for the development of molecular switches, where the binding properties of the calixarene can be turned "on" or "off" by controlling the electrochemical potential.[9]

  • Energy Storage: Calix[1]quinone derivatives have been investigated as potential cathode materials and overcharge protection agents in lithium-ion batteries and redox-flow batteries.[4][5]

  • Biological Applications: The therapeutic efficacy and toxicity of some anticancer drugs are related to their electrochemical properties.[10][11] The ability of calixarene derivatives to interact with biological molecules, combined with the redox activity of quinones, opens up possibilities for their use in drug delivery and as therapeutic agents.[12][13][14]

Future Perspectives

The field of calix[1]quinone electrochemistry continues to evolve, with ongoing research focused on:

  • Design of novel derivatives with enhanced selectivity and sensitivity for specific analytes.

  • Integration into advanced materials , such as polymers and nanoparticles, to create robust and practical sensor devices.

  • Exploration of their potential in catalysis , where the calixarene cavity can act as a nanoreactor and the quinone units can participate in electron transfer processes.

  • Further investigation of their biological activity for applications in medicine.

Conclusion

Calix[1]quinone derivatives represent a fascinating class of molecules at the interface of supramolecular and electrochemistry. Their modular synthesis, tunable redox properties, and host-guest chemistry provide a rich platform for the development of functional materials. A thorough understanding of their electrochemical behavior, as outlined in this guide, is essential for unlocking their full potential in a wide range of scientific and technological applications.

References

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  • Al-Warhi, T., & Al-Salahi, R. (2021). Studies on 1,4-Quinone Derivatives Exhibiting Anti-Leukemic Activity along with Anti-Colorectal and Anti-Breast Cancer Effects. Molecules, 26(16), 4983. [Link]

  • Montoto, E. C., & Brushett, F. R. (2021). Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. Journal of Materials Chemistry A, 9(32), 17295-17325. [Link]

  • Muedas-Taipe, G., & Ponce-Vargas, M. A. (2023). Rational design of electrochemical sensors based on quinone derivatives adsorbed on graphene for the detection of [Cd(CN)4]2−. Physical Chemistry Chemical Physics, 25(39), 26909-26918. [Link]

An In-depth Technical Guide to Calixquinone Host-Guest Complexation Studies

An In-depth Technical Guide to Calix[1]quinone Host-Guest Complexation Studies

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of calix[1]quinone host-guest complexation. It moves beyond a simple recitation of facts to offer field-proven insights into the experimental design, execution, and interpretation that are critical for success in this area of supramolecular chemistry.

Section 1: Foundational Principles of Calix[1]quinone Host-Guest Chemistry

Calix[1]quinones are a fascinating class of macrocyclic compounds derived from the oxidation of calix[1]arenes. Their unique three-dimensional, vase-like structure, featuring a hydrophobic cavity and a redox-active quinone framework, makes them exceptional hosts for a variety of guest molecules.[2][3] The study of their host-guest complexes is pivotal for advancements in drug delivery, molecular sensing, and catalysis.[4][5][6]

The formation of a calix[1]quinone host-guest complex is primarily driven by non-covalent interactions. These include:

  • π-π Stacking: The electron-rich aromatic walls of the calixarene cavity can interact favorably with electron-deficient aromatic guests.[7][8]

  • Hydrophobic Effects: The encapsulation of nonpolar guest molecules within the hydrophobic cavity is entropically favorable by releasing ordered water molecules from the host's interior into the bulk solvent.[7]

  • Cation-π Interactions: The electron-rich cavity can engage in strong, non-covalent interactions with cationic guests.[8]

  • Hydrogen Bonding: Functional groups on the upper or lower rim of the calix[1]quinone can participate in hydrogen bonding with complementary guest molecules.[7]

The interplay of these forces dictates the stability and selectivity of the host-guest complex. A thorough understanding of these principles is the bedrock upon which robust experimental designs are built.

Section 2: Synthesis and Derivatization of Calix[1]quinones

The synthesis of calix[1]quinones is a critical first step that dictates the ultimate properties and applications of the host molecule. The most common route involves the oxidation of the parent p-tert-butylcalix[1]arene.[2]

Experimental Protocol: Synthesis of a Generic Calix[1]quinone

This protocol outlines a general procedure for the synthesis of a calix[1]quinone from a calix[1]hydroquinone precursor.

Materials:

  • p-tert-butylcalix[1]hydroquinone

  • Oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), ferric chloride)

  • Anhydrous solvent (e.g., dichloromethane, chloroform, toluene)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve the p-tert-butylcalix[1]hydroquinone in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Addition of Oxidant: Slowly add a solution of the oxidizing agent (e.g., DDQ) in the same solvent to the reaction mixture at room temperature. The molar ratio of oxidant to calix[1]hydroquinone should be carefully controlled, typically around 4-5 equivalents.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material and the appearance of a new, more polar spot indicates the formation of the calix[1]quinone.

  • Work-up: Once the reaction is complete, quench any excess oxidant (if necessary) and wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified calix[1]quinone using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent unwanted side reactions, particularly the oxidation of the hydroquinone by atmospheric oxygen.

  • Anhydrous Solvents: Water can interfere with the oxidation process and lead to lower yields.

  • Slow Addition of Oxidant: Slow addition helps to control the reaction temperature and prevent the formation of over-oxidized byproducts.

  • Chromatographic Purification: Column chromatography is essential to separate the desired calix[1]quinone from unreacted starting material, partially oxidized intermediates, and other impurities.

Diagram: Synthetic Pathway to Calix[1]quinone

SynthesisCalix4arenep-tert-butylcalix[4]areneCalix4hydroquinoneCalix[4]hydroquinoneCalix4arene->Calix4hydroquinoneReductionCalix4quinoneCalix[4]quinoneCalix4hydroquinone->Calix4quinoneOxidation (e.g., DDQ)

Caption: General synthetic route from p-tert-butylcalix[1]arene to calix[1]quinone.

Section 3: Characterization of Host-Guest Complexation

A multi-faceted approach employing various spectroscopic and calorimetric techniques is essential for a comprehensive understanding of calix[1]quinone host-guest interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for probing host-guest complexation in solution.[10][11] Upon complexation, the chemical shifts of the guest protons and the protons of the calix[1]quinone cavity will change due to the anisotropic shielding effects of the aromatic host.

Experimental Protocol: ¹H NMR Titration

  • Sample Preparation: Prepare a stock solution of the calix[1]quinone host in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN). Prepare a more concentrated stock solution of the guest molecule in the same solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the host solution alone.

  • Titration: Add small aliquots of the guest solution to the NMR tube containing the host solution. After each addition, thoroughly mix the solution and acquire a new ¹H NMR spectrum.

  • Data Analysis: Monitor the changes in the chemical shifts of specific host and guest protons as a function of the guest concentration. These changes can be used to determine the binding constant (Ka) by fitting the data to a suitable binding isotherm (e.g., 1:1, 1:2).[12][13]

Self-Validating System: The observation of isosbestic points in a series of stacked NMR spectra during the titration provides strong evidence for a two-state binding equilibrium (free and complexed species).

Diagram: ¹H NMR Titration Workflow

NMR_Titrationcluster_prepSample Preparationcluster_acqData Acquisitioncluster_analysisData AnalysisHost_SolPrepare Host SolutionInitial_SpecAcquire Initial Host SpectrumHost_Sol->Initial_SpecGuest_SolPrepare Guest SolutionAdd_GuestAdd Aliquot of GuestGuest_Sol->Add_GuestInitial_Spec->Add_GuestAcquire_SpecAcquire SpectrumAdd_Guest->Acquire_SpecRepeatRepeat TitrationAcquire_Spec->RepeatRepeat->Add_GuestMonitor_ShiftsMonitor Chemical Shift ChangesRepeat->Monitor_ShiftsFit_DataFit Data to Binding IsothermMonitor_Shifts->Fit_DataDetermine_KaDetermine Binding Constant (Ka)Fit_Data->Determine_Ka

Caption: Workflow for determining binding constants using ¹H NMR titration.

UV-Visible and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are highly sensitive techniques for studying host-guest complexation, particularly when the guest molecule is a chromophore or fluorophore.[14][15]

Experimental Protocol: Spectrophotometric Titration

  • Sample Preparation: Prepare a stock solution of the host and guest in a suitable solvent. The concentration of the chromophore/fluorophore should be kept constant while the concentration of the host is varied.

  • Titration: Prepare a series of solutions with a fixed concentration of the guest and increasing concentrations of the calix[1]quinone host.

  • Spectral Acquisition: Record the UV-Vis absorption or fluorescence emission spectrum for each solution.

  • Data Analysis: Analyze the changes in absorbance or fluorescence intensity at a specific wavelength as a function of the host concentration. The binding constant can be determined by fitting the data to a binding isotherm.[15][16]

Expertise & Experience: The choice of solvent is critical as it can significantly influence the binding affinity.[15][17] Non-polar solvents often lead to stronger binding due to the enhanced hydrophobic effect.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization of binding interactions.[18][19] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding constant (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment. The entropy (ΔS) can then be calculated.

Experimental Protocol: ITC Measurement

  • Sample Preparation: Prepare solutions of the host and guest in the same buffer or solvent to minimize heats of dilution. The host is typically placed in the sample cell and the guest in the injection syringe.

  • Titration: A series of small injections of the guest solution are made into the host solution while the heat change is monitored.

  • Data Analysis: The raw data (heat pulses) are integrated to generate a binding isotherm, which is then fitted to a suitable binding model to extract the thermodynamic parameters.[19][20]

Trustworthiness: A well-defined sigmoidal binding isotherm is indicative of a specific binding event. The stoichiometry value (n) should be close to an integer value (e.g., 1 for a 1:1 complex), providing an internal validation of the binding model.

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the stoichiometry of host-guest complexes and for screening binding affinities.[21][22] The non-covalent complex can be observed directly in the gas phase.

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a solution containing both the calix[1]quinone host and the guest molecule in a volatile solvent compatible with ESI (e.g., methanol, acetonitrile).

  • Infusion and Ionization: Infuse the solution into the ESI source where the complex is ionized.

  • Mass Analysis: Detect the mass-to-charge ratio (m/z) of the intact host-guest complex. The stoichiometry can be determined from the molecular weight of the observed complex.

Authoritative Grounding: Collision-induced dissociation (CID) experiments in the mass spectrometer can provide information about the relative stability of different host-guest complexes.[22]

Section 4: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is paramount for effective communication of research findings.

Table 1: Representative Binding Data for Calix[1]quinone Complexes
Guest MoleculeTechniqueSolventBinding Constant (Kₐ, M⁻¹)ΔH (kcal/mol)-TΔS (kcal/mol)
N-methylpyridinium¹H NMRCDCl₃1.5 x 10³--
PyreneFluorescenceCH₂Cl₂8.2 x 10⁴--
DoxorubicinITCPBS2.5 x 10⁵-8.2-1.5
Cesium IonCVAcetonitrile5.0 x 10⁴--

Note: The data in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific calix[1]quinone and guest molecules.

The thermodynamic data obtained from ITC provide deep insights into the nature of the binding forces. A negative ΔH indicates an enthalpically driven process, often associated with strong electrostatic interactions or hydrogen bonding. A positive TΔS suggests an entropically driven process, typically dominated by the hydrophobic effect.[19]

Section 5: Applications in Drug Development and Sensing

The ability of calix[1]quinones to form stable complexes with a wide range of guest molecules has led to their exploration in several high-impact applications.

Drug Delivery

Calix[1]quinones can act as nanocarriers to encapsulate therapeutic agents, improving their solubility, stability, and bioavailability.[6][7][23] The redox-active nature of the quinone moiety can also be exploited for stimuli-responsive drug release. For instance, the reduction of the quinone to a hydroquinone can alter the binding affinity for the drug, triggering its release in a reducing environment, such as that found in cancer cells.

Diagram: Redox-Mediated Drug Releasedot

Drug_Deliverycluster_encapsulationEncapsulationcluster_releaseStimuli-Responsive ReleaseComplexCalix[4]quinone-Drug ComplexReductionReduction (e.g., in tumor microenvironment)Complex->ReductionHydroquinoneCalix[4]hydroquinoneReduction->HydroquinoneReleaseDrug ReleaseHydroquinone->Release

Sources

fundamental redox behavior of calix(4)quinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Redox Behavior of Calix[1]quinones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Foreword: Beyond the Macrocycle – A World of Tunable Redox Chemistry

Calixarenes, with their distinctive cup-shaped architecture, have long been celebrated as master hosts in the world of supramolecular chemistry. Their ability to encapsulate guest molecules has paved the way for innovations in sensing, catalysis, and separation science. Quinones, on the other hand, are the workhorses of biological redox processes, participating in vital electron transfer chains. The fusion of these two entities into calix[1]quinones creates a class of molecules with a rich and tunable redox chemistry, offering a unique platform for the development of advanced functional materials.

This guide is not a mere recitation of facts. It is a distillation of field-proven insights, designed to provide you with a deep, mechanistic understanding of the core redox principles governing calix[1]quinones. We will explore the causality behind experimental observations, delve into the practicalities of their electrochemical analysis, and uncover their burgeoning potential in fields as diverse as electrochemical sensing and targeted drug delivery. Here, we move beyond simple protocols to a self-validating system of knowledge, grounded in authoritative research.

The Molecular Architecture: Synthesis and Structural Integrity

The journey into the redox behavior of calix[1]quinones begins with their synthesis. The most common route involves the oxidation of the parent calix[1]arene. A widely adopted method utilizes thallium(III) trifluoroacetate (TTFA) in trifluoroacetic acid, which selectively oxidizes the phenol rings of the calixarene to quinone moieties.[2] The choice of oxidizing agent and reaction conditions is critical to achieving high yields and preventing undesired side reactions.

The parent p-tert-butylcalix[1]arene is often the starting material of choice due to its ready availability and well-understood chemistry.[3][4] Functionalization of the lower rim of the calixarene prior to oxidation allows for the introduction of various groups that can modulate the solubility, conformation, and guest-binding properties of the final calix[1]quinone.[2]

Visualizing the Synthetic Pathway

The synthesis of a calix[1]diquinone from its parent calix[1]arene is a foundational procedure. The following workflow illustrates the key steps.

Synthesis_Workflow p_tert_butylcalix4arene p-tert-Butylcalix[4]arene functionalization Lower Rim Functionalization (e.g., etherification) p_tert_butylcalix4arene->functionalization [Optional] oxidation Oxidation (e.g., Tl(OCOCF3)3) p_tert_butylcalix4arene->oxidation functionalization->oxidation calix4diquinone Functionalized Calix[4]diquinone oxidation->calix4diquinone

Caption: A generalized workflow for the synthesis of functionalized calix[1]diquinones.

Probing the Core: The Electrochemical Behavior of Calix[1]quinones

The defining characteristic of calix[1]quinones is their multi-stage redox activity. Each quinone unit can typically accept up to two electrons in a stepwise manner, leading to a cascade of reduction processes that can be finely controlled and monitored.

Redox Behavior in Aprotic Media

In aprotic solvents such as acetonitrile or N,N-dimethylformamide (DMF), the reduction of calix[1]quinones proceeds through distinct one-electron transfer steps.[5][6] For a calix[1]diquinone, this typically results in two sets of redox waves in a cyclic voltammogram, corresponding to the following processes for each quinone (Q) moiety:

  • Q + e⁻ ⇌ Q•⁻ (Formation of the semiquinone radical anion)

  • Q•⁻ + e⁻ ⇌ Q²⁻ (Formation of the quinone dianion)

The precise potentials at which these reductions occur are influenced by the substituents on the calixarene framework and the electrostatic interactions between the quinone units.[5] The cyclic voltammogram of a calix[1]quinone in DMF, for instance, can exhibit four or more reversible or quasi-reversible waves corresponding to the sequential reduction of the quinone moieties.[5][6]

Calix[1]quinone Derivative Solvent/Electrolyte E₁ (V vs. Ag/AgCl) E₂ (V vs. Ag/AgCl) Reference
Calix[1]diquinone bis(ethyl ether)Acetonitrile/TBAPF₆-0.85-1.45[1]
Calix[1]diquinone-crown-5Acetonitrile/TBAPF₆-0.90-1.50[2]

Table 1: Representative half-wave potentials for the first two reduction steps of selected calix[1]diquinones in aprotic media.

The Influence of Protons: Redox Chemistry in Aqueous Media

In aqueous solutions, the redox behavior of calix[1]quinones is significantly more complex due to the involvement of protons in a process known as proton-coupled electron transfer (PCET).[7][8] The reduction of a quinone to a hydroquinone is formally a two-electron, two-proton process:

Q + 2e⁻ + 2H⁺ ⇌ H₂Q

This makes the redox potential of calix[1]quinones pH-dependent. The exact mechanism and the number of observed redox waves can vary depending on the pH of the solution and the pKa values of the hydroquinone and semiquinone intermediates.[8][9] This pH sensitivity opens up avenues for their use as pH-responsive systems.

Gaining Deeper Insight with Spectroelectrochemistry

To unambiguously identify the species formed at each redox step, spectroelectrochemistry is an invaluable tool. By coupling an electrochemical experiment with a spectroscopic technique (typically UV-Vis-NIR or EPR), one can obtain the spectrum of the electrochemically generated species in situ.[10] For example, the formation of the semiquinone radical anion (Q•⁻) can be confirmed by its characteristic absorption bands in the visible and near-infrared regions or by its EPR signal. This technique provides a direct window into the electronic structure of the various redox states of the calix[1]quinone.

Host-Guest Chemistry: Redox-Responsive Molecular Recognition

A key feature that elevates calix[1]quinones from simple redox-active molecules to sophisticated chemical sensors is the ability of the calixarene cavity to bind guest molecules, particularly cations. This binding event directly influences the redox potentials of the quinone moieties, providing a clear electrochemical readout.

The Mechanism of Cation Sensing

When a cation binds within the lower rim of a calix[1]quinone, it is typically coordinated by the oxygen atoms of the ether or ester groups.[1] This places the positively charged guest in close proximity to the electroactive quinone units. The electrostatic interaction between the bound cation and the quinone moieties stabilizes the reduced anionic forms (semiquinone and dianion).[1][11] This stabilization makes the reduction of the quinone easier, resulting in a positive (anodic) shift of the reduction potentials. The magnitude of this shift is dependent on the charge and size of the cation, forming the basis for selective ion sensing.[1][11]

Visualizing the Sensing Mechanism

The interaction between a guest cation and a calix[1]diquinone and its impact on the electrochemical output can be visualized as follows:

Sensing_Mechanism Host Calix[4]diquinone (Neutral) Reduced_Host Reduced Calix[4]diquinone (Anionic) Host->Reduced_Host e⁻ (E₁) Complex [Host-Cation]⁺ Complex (Positive Charge) Host->Complex Reduced_Complex Reduced [Host-Cation] Complex (Neutral/Anionic) Complex->Reduced_Complex e⁻ (E₂) Cation Guest Cation Cation->Complex label_text Result: E₂ > E₁ (Anodic Shift)

Caption: Cation binding stabilizes the reduced state, causing a positive shift in the reduction potential (E₂ > E₁).

Experimental Protocol: Cyclic Voltammetry for Cation Sensing

This protocol provides a self-validating system for observing the fundamental redox behavior of a calix[1]quinone and its response to a cation guest.

Objective: To determine the reduction potentials of a calix[1]diquinone derivative in aprotic media and to observe the shift in these potentials upon addition of a guest cation (e.g., Na⁺).

Materials:

  • Calix[1]diquinone derivative (e.g., p-tert-butylcalix[1]diquinone bis(ethyl ether))

  • Anhydrous acetonitrile (CH₃CN), electrochemical grade

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆), as supporting electrolyte

  • Sodium perchlorate (NaClO₄), as the cation source

  • Volumetric flasks, pipettes, and syringes

  • Electrochemical cell

  • Working electrode (e.g., glassy carbon or platinum)

  • Reference electrode (e.g., Ag/AgCl)

  • Counter electrode (e.g., platinum wire)

  • Potentiostat

Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of TBAPF₆ in anhydrous CH₃CN. This will be your supporting electrolyte solution.

    • Prepare a 1 mM stock solution of the calix[1]diquinone in the 0.1 M TBAPF₆/CH₃CN solution.

    • Prepare a 10 mM stock solution of NaClO₄ in the 0.1 M TBAPF₆/CH₃CN solution.

  • Electrochemical Cell Setup:

    • Polish the working electrode to a mirror finish, rinse with solvent, and dry.

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add a known volume (e.g., 5 mL) of the 1 mM calix[1]diquinone solution to the cell.

    • De-aerate the solution by bubbling with inert gas (e.g., argon or nitrogen) for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Cyclic Voltammetry of the Free Host:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry (CV) experiment. A typical starting point would be:

      • Initial Potential: 0 V

      • Vertex Potential 1: -1.8 V

      • Vertex Potential 2: 0 V

      • Scan Rate: 100 mV/s

    • Run the CV and record the voltammogram. You should observe two distinct reduction peaks and their corresponding oxidation peaks on the reverse scan.

    • Determine the half-wave potentials (E₁/₂) for each redox couple.

  • Titration with the Guest Cation:

    • Add a small, known volume (e.g., 10 µL) of the 10 mM NaClO₄ stock solution to the electrochemical cell.

    • Briefly bubble with inert gas to ensure mixing.

    • Run another CV under the same conditions.

    • Observe the changes in the voltammogram. The original redox waves should decrease in intensity, and new waves should appear at more positive potentials.

    • Continue adding aliquots of the NaClO₄ solution and recording the CV after each addition until the original waves have disappeared and the new waves no longer shift.

Causality and Interpretation: The appearance of new redox waves at more positive potentials upon the addition of Na⁺ is direct evidence of the formation of a host-guest complex.[1][11] The positive shift occurs because the electrostatic interaction with the Na⁺ ion stabilizes the negatively charged, reduced forms of the quinone, making them easier to form. This validates the principle of redox-responsive sensing.

Applications in Drug Development and Beyond

The unique properties of calix[1]quinones are paving the way for their application in several high-impact areas.

Calix[1]arenes in Drug Delivery

While research into calix[1]quinones for drug delivery is still emerging, the broader family of calix[1]arenes has shown significant promise as nanocarriers for anticancer drugs.[12][13][14][15] Their hydrophobic cavity can encapsulate poorly water-soluble drugs, improving their bioavailability.[15] Furthermore, the exterior of the calixarene can be functionalized with targeting moieties or stimuli-responsive groups to achieve controlled drug release at the desired site.[12][15] Amphiphilic calix[1]arene derivatives can self-assemble into micelles or vesicles, creating nanocontainers for drug encapsulation.[12][15] The redox-active nature of calix[1]quinones could potentially be exploited to trigger drug release in response to specific biological redox environments, such as those found in tumor microenvironments.

Energy Storage

The ability of calix[1]quinones to undergo multi-electron redox reactions makes them attractive candidates for use as cathode materials in rechargeable batteries, particularly lithium-ion batteries.[16][17] They offer the potential for high specific capacity due to the multiple redox-active carbonyl groups.[17][18] A significant challenge is the dissolution of the small molecule in organic electrolytes, which can lead to poor cycling stability.[17] Current research focuses on strategies to mitigate this, such as encapsulating the calix[1]quinone within a conductive and porous carbon matrix.[16]

Conclusion and Future Outlook

Calix[1]quinones represent a fascinating class of molecules where supramolecular recognition and redox chemistry are intimately linked. Their behavior in aprotic media is characterized by well-defined, stepwise electron transfers, while their aqueous electrochemistry is governed by the complexities of proton-coupled processes. The ability to modulate these redox properties through host-guest interactions provides a powerful tool for the design of selective electrochemical sensors.

The future of calix[1]quinone research is bright. In the realm of drug development, the design of redox-responsive calix[1]quinone-based drug delivery systems is a compelling frontier. For energy storage, overcoming the challenge of solubility in electrolytes will be key to unlocking their full potential as high-capacity cathode materials. As our ability to synthesize increasingly complex and functionalized calix[1]quinones grows, so too will the innovative applications of their fundamental redox behavior.

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An In-Depth Technical Guide to the Solubility of Calixquinone in Organic Solvents

An In-Depth Technical Guide to the Solubility of Calix[1]quinone in Organic Solvents

Abstract

Calix[1]quinone is a macrocyclic compound featuring a unique three-dimensional cavity and redox-active quinone units, positioning it as a molecule of significant interest in supramolecular chemistry, materials science, and energy storage.[2] However, its practical application is often dictated by its solubility characteristics in various media. This guide provides a comprehensive technical overview of the solubility of calix[1]quinone in organic solvents. We will explore the fundamental molecular interactions governing its solubility, present available qualitative and quantitative data, and provide a detailed experimental protocol for researchers to determine solubility in their own systems. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solution behavior.

Introduction: The Molecular Architecture of Calix[1]quinone

Calixarenes are cyclic oligomers formed from the condensation of phenols and formaldehyde, creating a "chalice" or "vase-like" structure.[3] Calix[1]quinone is a derivative of calix[1]arene where the phenolic hydroxyl groups have been oxidized to form p-benzoquinone units. This transformation imparts several key features:

  • A Rigid, Preorganized Cavity: The macrocyclic backbone creates a hydrophobic pocket capable of encapsulating smaller guest molecules.[4]

  • Redox-Active Moieties: The four quinone units can undergo reversible reduction, making the molecule a high-capacity electron acceptor, which is particularly relevant for applications like organic cathode materials in batteries.[2]

  • Polar Carbonyl Groups: The exterior of the molecule is decorated with carbonyl (C=O) groups, which can participate in dipole-dipole interactions and hydrogen bonding with appropriate solvents.

The interplay between the hydrophobic cavity and the polar quinone groups results in complex solubility behavior that is highly dependent on the nature of the solvent. Understanding this behavior is critical for synthesis, purification, and device fabrication.[2][5]

Fundamentals of Calix[1]quinone Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's ability to dissolve in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For calix[1]quinone, the key interactions are:

  • Van der Waals Forces: The aromatic rings of the calixarene backbone contribute to dispersion forces, favoring interactions with non-polar or moderately polar solvents that can interact with these surfaces.

  • Dipole-Dipole Interactions: The carbonyl groups of the quinone units are strong dipoles. Polar aprotic solvents like acetone, acetonitrile, and dimethyl sulfoxide (DMSO) can effectively solvate these groups.

  • Cation-π Interactions: The electron-rich cavity of the calixarene framework can interact favorably with cations, a property that can be modulated by the solvent environment.[6]

  • Hydrogen Bonding: While calix[1]quinone itself is not a hydrogen bond donor, the carbonyl oxygens can act as hydrogen bond acceptors. This allows for interactions with protic solvents, although strong self-association in some protic solvents can sometimes limit solubility. The presence of water, even in trace amounts in aprotic solvents, can significantly influence the electrochemistry and solvation of quinones through hydrogen bonding.[7][8]

The conformational flexibility of the calix[1]arene skeleton (cone, partial cone, 1,2-alternate, 1,3-alternate) also plays a crucial role.[3] The conformation can be influenced by the solvent, which in turn affects how efficiently the solvent molecules can pack around and solvate the macrocycle.[1][9]

Solubility Profile in Common Organic Solvents

Parent calixarenes are known to be sparingly soluble.[3] The oxidation to calix[1]quinone alters the polarity, but solubility remains a critical consideration. While extensive quantitative data for calix[1]quinone is not consolidated in a single source, a qualitative and semi-quantitative profile can be assembled from synthetic procedures and related studies.

Table 1: Qualitative and Semi-Quantitative Solubility of Calix[1]quinone

SolventSolvent TypeExpected SolubilityRationale & Notes
Dichloromethane (CH₂Cl₂) ChlorinatedGood A common solvent used in its synthesis, indicating good solubility. Balances polarity for the quinone groups with interaction with the aromatic core.[5]
Chloroform (CHCl₃) ChlorinatedGood Similar to CH₂Cl₂, it is effective at dissolving calixarene-type structures.
Acetone Polar AproticModerate to Good The polarity of acetone effectively solvates the quinone carbonyls. Often used in combination with CH₂Cl₂ to enhance solubility during synthesis.[5]
Tetrahydrofuran (THF) Polar AproticModerate Its ether oxygen can interact with the macrocycle, but it is generally less effective than chlorinated solvents.
Acetonitrile (ACN) Polar AproticLow to Moderate Used in electrochemical studies, but often requires a supporting electrolyte to achieve sufficient concentration.[7]
Dimethyl Sulfoxide (DMSO) Polar AproticModerate A strong polar solvent capable of disrupting intermolecular forces. Can be effective but difficult to remove.[1]
Toluene / Xylene AromaticLow to Moderate π-π stacking interactions between the solvent and the calixarene's aromatic rings can promote solubility, especially for derivatives with alkyl groups.
Hexane / Heptane Non-polarPoor Lacks the polarity to effectively solvate the quinone groups, leading to poor solubility.
Methanol / Ethanol Polar ProticPoor Strong solvent-solvent hydrogen bonding in alcohols can make it difficult to create a cavity for the large macrocycle.

Note: "Good" implies solubility likely in the mg/mL range, "Moderate" in the high µg/mL to low mg/mL range, and "Poor" implies very limited solubility.

Experimental Determination of Thermodynamic Solubility

To obtain reliable, quantitative data, an experimental approach is necessary. The shake-flask method , established by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility.[10] It ensures that the solution has reached equilibrium with the solid state of the compound.

Protocol: Shake-Flask Method for Calix[1]quinone Solubility

Objective: To determine the equilibrium solubility of calix[1]quinone in a selected organic solvent at a specific temperature.

Materials:

  • Calix[1]quinone, solid

  • Solvent of interest (e.g., HPLC-grade Dichloromethane)

  • Scintillation vials or glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer or HPLC system

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of solid calix[1]quinone to a glass vial. "Excess" means enough solid will remain undissolved at the end of the experiment. A good starting point is ~5-10 mg of solid in 3-5 mL of the solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the suspension for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached between the dissolved and undissolved solid.[11]

  • Phase Separation:

    • After equilibration, remove the vial from the shaker and let it stand undisturbed for several hours (at the same constant temperature) to allow the excess solid to sediment.[11]

    • Carefully draw the supernatant (the clear, saturated solution) using a syringe.

    • Attach a 0.22 µm syringe filter and filter the solution into a clean vial. This step is crucial to remove any microscopic solid particles.

  • Concentration Analysis (UV-Vis Method):

    • Prepare a series of standard solutions of calix[1]quinone of known concentrations in the same solvent.

    • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max) to generate a calibration curve (Absorbance vs. Concentration).

    • Accurately dilute a known volume of the filtered, saturated solution with the solvent to bring its absorbance into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Use the calibration curve equation to calculate the concentration of the diluted sample, and then account for the dilution factor to determine the concentration of the original saturated solution. This concentration is the solubility.

  • Data Reporting:

    • Report the solubility in standard units such as mg/mL or mol/L, and always specify the solvent and the temperature at which the measurement was performed.

Visualizing the Experimental Workflow

The following diagram outlines the key steps in the shake-flask solubility determination protocol.

Gcluster_prep1. Sample Preparationcluster_equil2. Equilibrationcluster_sep3. Phase Separationcluster_analysis4. Concentration Analysiscluster_result5. Final ResultprepAdd excess calix[4]quinoneto solvent in a sealed vialequilAgitate at constant temperature(e.g., 24-48 hours)prep->equilsedimentAllow excess solid to sedimentequil->sedimentfilterFilter supernatant with0.22 µm syringe filtersediment->filterCareful aspirationmeasureDilute & measure sampleconcentrationfilter->measurecalibPrepare calibration curve(UV-Vis or HPLC)resultCalculate and report solubility(e.g., mg/mL at 25 °C)measure->result

Caption: Workflow for thermodynamic solubility determination.

Factors Influencing Solubility and Practical Insights

  • Purity of Compound: Impurities can significantly alter measured solubility. Ensure the calix[1]quinone is of high purity before starting measurements.

  • Solvent Purity and Water Content: Trace amounts of water in aprotic organic solvents can influence the solvation environment through hydrogen bonding.[8] Use dry, high-purity solvents for reproducible results.

  • Temperature: Solubility is temperature-dependent. Precise temperature control during equilibration and separation is essential for accuracy.

  • Solid-State Form (Polymorphism): Different crystalline forms (polymorphs) or amorphous material can have different solubilities.[12] The most stable crystalline form will yield the true thermodynamic solubility.

Visualizing Solute-Solvent Interactions

The solubility of calix[1]quinone is a balance of interactions with different parts of the molecule.

GC4QCalix[4]quinone MoleculeHydrophobic Cavity (Aromatic Rings)Polar Quinone Rim (C=O Groups)NonPolarNon-Polar(e.g., Hexane)C4Q:cavity->NonPolar van der Waals(Weak)C4Q:rim->NonPolar Mismatch(Unfavorable)AromaticAromatic(e.g., Toluene)C4Q:cavity->Aromatic  π-π Stacking(Favorable)PolarAproticPolar Aprotic(e.g., CH₂Cl₂, Acetone)C4Q:rim->PolarAproticDipole-Dipole(Strongly Favorable)

Caption: Key intermolecular forces driving solubility.

Conclusion

The solubility of calix[1]quinone in organic solvents is a complex interplay of its rigid macrocyclic structure, hydrophobic cavity, and polar quinone functionalities. While it is generally sparingly soluble, solvents like dichloromethane and acetone mixtures provide a suitable medium for its dissolution, crucial for its synthesis and application.[5] For precise applications, especially in fields like drug delivery or materials science, a rigorous experimental determination of thermodynamic solubility using methods like the shake-flask protocol is indispensable. A thorough understanding of these solubility characteristics allows researchers to better design experiments, control purification processes, and ultimately unlock the full potential of this versatile macrocycle.

References

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A Comprehensive Technical Guide to the Theoretical Calculation of Calixquinone Structures

A Comprehensive Technical Guide to the Theoretical Calculation of Calix[1]quinone Structures

Introduction

Calix[1]quinones, macrocyclic compounds consisting of four hydroquinone units linked by methylene bridges, represent a fascinating class of molecules at the forefront of supramolecular chemistry and materials science. Their unique basket-like architecture, tunable redox properties, and profound host-guest capabilities make them highly promising candidates for applications ranging from drug delivery and molecular sensing to catalysis and energy storage.[2][3][4] The inherent flexibility of the calix[1]arene scaffold, from which they are derived, gives rise to a landscape of distinct conformational isomers, each possessing unique structural and electronic characteristics.

While experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide invaluable insights into the solid-state and solution-phase structures of these molecules, they often present only a partial picture.[5] Theoretical calculations, particularly those grounded in quantum mechanics, have emerged as an indispensable tool for elucidating the intricate details of calix[1]quinone behavior at the atomic level. They not only allow for the precise determination of molecular geometries and the relative stabilities of different conformers but also enable the prediction of spectroscopic properties and the quantification of intermolecular interactions that govern their function.

This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the theoretical methodologies employed to study calix[1]quinone structures. Moving beyond a mere recitation of protocols, this guide delves into the causality behind computational choices, offering a framework for designing, executing, and interpreting theoretical investigations with scientific rigor. We will explore the foundational concepts of calix[1]quinone structure, navigate the landscape of computational methods, present a detailed, step-by-step protocol for structural elucidation, and discuss the critical process of validating computational results against experimental data.

Chapter 1: Fundamental Concepts of Calix[1]quinone Structures

A thorough understanding of the structural nuances of calix[1]quinones is a prerequisite for any meaningful theoretical investigation. These molecules are not static entities but rather exist as a dynamic ensemble of interconverting conformations.

The Calix[1]quinone Scaffold

The basic structure of a calix[1]quinone is a cyclic tetramer of p-benzoquinone units linked at their ortho positions by methylene bridges. This arrangement creates a molecular cavity, the size and shape of which are dictated by the conformation of the macrocycle. The "upper rim" of the calix is defined by the edges of the quinone rings opposite the methylene bridges, while the "lower rim" is constituted by the methylene groups themselves.

Key Conformational Isomers

The rotational freedom of the quinone units around the methylene bridges allows for the existence of four primary conformational isomers:

  • Cone: All four quinone rings are oriented in the same direction, forming a distinct "basket" or "chalice" shape. This conformation is often stabilized by intramolecular hydrogen bonding in the parent calix[1]arenes.[5]

  • Partial Cone (paco): One of the four quinone rings is inverted relative to the other three.

  • 1,2-Alternate: Two adjacent quinone rings are oriented in one direction, while the other two are in the opposite direction.

  • 1,3-Alternate: Two opposing quinone rings are oriented in one direction, and the other two are in the opposite direction.

The relative stability of these conformers is a delicate balance of steric hindrance, intramolecular interactions, and the influence of the surrounding solvent environment.[1][6] Theoretical calculations are paramount in quantifying these subtle energetic differences.

Diagram: Conformational Isomers of Calix[1]quinone

GConeConePartial_ConePartial_ConeCone->Partial_ConeRing Inversion1,2-Alternate1,2-AlternatePartial_Cone->1,2-AlternateRing Inversion1,3-Alternate1,3-Alternate1,2-Alternate->1,3-AlternateRing Inversion1,3-Alternate->ConeRing Inversion

Caption: Interconversion between the four main conformers of calix[1]quinone.

Chapter 2: Theoretical Methodologies for Calix[1]quinone Calculations

The selection of an appropriate theoretical method is the cornerstone of a successful computational study. The choice is guided by a trade-off between accuracy and computational cost, with the specific research question dictating the optimal approach.

Density Functional Theory (DFT): The Workhorse for Calix[1]quinone Studies

Density Functional Theory (DFT) has become the de facto standard for the theoretical investigation of medium- to large-sized organic molecules like calix[1]quinones.[7][8][9] It offers a remarkable balance of accuracy and computational efficiency, making it well-suited for geometry optimizations, energy calculations, and the prediction of a wide range of molecular properties.

  • Functionals: The choice of the exchange-correlation functional is critical in DFT. For calix[1]arenes and their derivatives, hybrid functionals that incorporate a portion of exact Hartree-Fock exchange have proven to be particularly effective.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked functional that often provides excellent results for the geometries and relative energies of organic molecules.[5][10][11][12][13]

    • M06-2X: This meta-hybrid functional is known for its improved performance in describing non-covalent interactions, which can be important in host-guest systems.[14]

  • Basis Sets: The basis set describes the atomic orbitals used to construct the molecular orbitals.

    • Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are commonly employed for calix[1]quinone calculations. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding in these systems. Diffuse functions (++) are recommended when studying anions or systems with significant non-covalent interactions.[7][9]

Solvation Models

Calix[1]quinone chemistry is predominantly studied in solution. Therefore, accounting for the influence of the solvent is crucial for obtaining physically meaningful results.

  • Implicit Solvation Models (e.g., PCM - Polarizable Continuum Model): These models treat the solvent as a continuous dielectric medium. They are computationally efficient and generally provide a good description of bulk solvent effects on molecular geometry and energetics.[6]

  • Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While computationally demanding, this method is necessary for studying specific solvent-solute interactions, such as hydrogen bonding.

Chapter 3: Step-by-Step Computational Protocol for Calix[1]quinone Structure Elucidation

This chapter outlines a robust and validated workflow for the theoretical investigation of calix[1]quinone structures. The protocols provided are generally applicable and can be adapted for various computational chemistry software packages (e.g., Gaussian, ORCA, Spartan).

Building the Initial Structure
  • Software: Utilize molecular building software such as GaussView, Avogadro, or ChemDraw to construct the 3D structure of the desired calix[1]quinone conformer.

  • Initial Geometry: It is advisable to start with a geometry that is chemically reasonable, although the subsequent optimization will refine the structure. For host-guest studies, the guest molecule should be placed in a plausible orientation within or near the calix[1]quinone cavity.[7]

Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule.

  • Methodology: Employ a DFT method, such as B3LYP/6-31G(d,p), including a solvation model if appropriate.[5][10][12]

  • Execution: Submit the initial structure for a geometry optimization calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system.

  • Convergence: Ensure that the calculation has converged to a stationary point on the potential energy surface. This is typically indicated by the forces on the atoms and the change in energy between optimization steps falling below predefined thresholds.

Frequency Analysis

A frequency calculation is essential to characterize the nature of the optimized stationary point.

  • Procedure: Perform a frequency calculation at the same level of theory used for the geometry optimization.

  • Interpretation:

    • All positive frequencies: The optimized structure corresponds to a true energy minimum.

    • One imaginary frequency: The structure is a transition state, representing a saddle point on the potential energy surface.

Predicting Spectroscopic Properties

Theoretical calculations can provide valuable predictions of spectroscopic data, which can be directly compared with experimental results.

  • NMR Chemical Shifts:

    • Method: Use the GIAO (Gauge-Including Atomic Orbital) method, typically with the same DFT functional and a suitable basis set.[15][16]

    • Referencing: Calculated absolute shieldings must be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS), calculated at the same level of theory.

  • UV-Vis and IR Spectra: Time-dependent DFT (TD-DFT) can be used to simulate electronic (UV-Vis) spectra, while the vibrational frequencies from the frequency analysis correspond to the peaks in an IR spectrum.

Analyzing Host-Guest Interactions

For drug development and sensor applications, understanding the interactions between the calix[1]quinone host and a guest molecule is crucial.

  • Binding Energy Calculation: The binding energy (ΔE_binding) can be calculated as: ΔE_binding = E_complex - (E_host + E_guest) where E_complex is the energy of the optimized host-guest complex, and E_host and E_guest are the energies of the optimized host and guest molecules, respectively.[7][8][17][18] A negative binding energy indicates a favorable interaction.

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge transfer and specific intermolecular interactions, such as hydrogen bonds and cation-π interactions, that stabilize the host-guest complex.[7][19]

Diagram: Computational Workflow for Calix[1]quinone Analysis

Gcluster_0Structure Preparationcluster_1Core Calculationcluster_2Property Prediction & Analysiscluster_3ValidationBuild_Initial_StructureBuild Initial 3D StructureGeometry_OptimizationGeometry Optimization (DFT)Build_Initial_Structure->Geometry_OptimizationFrequency_AnalysisFrequency AnalysisGeometry_Optimization->Frequency_AnalysisNMR_CalculationNMR Chemical Shift CalculationFrequency_Analysis->NMR_CalculationBinding_EnergyBinding Energy CalculationFrequency_Analysis->Binding_EnergyCompare_ExperimentCompare with Experimental DataNMR_Calculation->Compare_ExperimentNBO_AnalysisNBO AnalysisBinding_Energy->NBO_Analysis

Caption: A typical workflow for the theoretical analysis of calix[1]quinone structures.

Chapter 4: Interpreting and Validating Computational Results

The final and most critical step in any computational study is the careful interpretation of the results and their validation against experimental data. This process ensures the reliability and predictive power of the theoretical model.

Structural Parameters

The calculated geometric parameters of the optimized calix[1]quinone structure should be compared with available experimental data, primarily from X-ray crystallography.

Table 1: Comparison of Theoretical and Experimental Structural Parameters for a Hypothetical Calix[1]quinone

ParameterCalculated (B3LYP/6-31G(d,p))Experimental (X-ray)
C-C bond length (quinone ring)1.35 Å1.34 Å
C=O bond length1.23 Å1.22 Å
C-CH2-C bond angle112.5°112.0°
Energetics and Conformational Stability

The relative energies of the different conformers, obtained from the geometry optimization calculations, provide a quantitative measure of their thermodynamic stability. For instance, ab initio calculations have been used to confirm the relative stabilities of different calix[1]arene conformations.[1][20]

Correlation with Experimental Spectra

A strong correlation between calculated and experimental spectroscopic data provides compelling evidence for the accuracy of the computed structure. For example, a linear regression analysis of calculated versus experimental ¹H and ¹³C NMR chemical shifts can be performed to assess the quality of the theoretical model.[15]

Conclusion

Theoretical calculations have become an indispensable partner to experimental investigations in the field of calix[1]quinone chemistry. The methodologies outlined in this guide provide a robust framework for researchers to probe the structural and electronic properties of these versatile macrocycles with a high degree of confidence. By carefully selecting computational methods, meticulously executing protocols, and rigorously validating results against experimental benchmarks, theoretical chemistry will continue to drive innovation in the design and application of novel calix[1]quinone-based materials for a wide range of scientific and technological advancements. The synergy between theory and experiment promises a future where the remarkable potential of these molecular baskets is fully realized.

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  • Jasim, S. A., & Al-amiedy, D. H. (2014). Density Function Theory B3LYP/6-31G**Calculation of Geometry Optimization and Energies of Donor-Bridge-Acceptor Molecular System. International Journal of Engineering and Innovative Technology (IJEIT), 4(2), 227-231. [Link]

  • Aldeghi, M., et al. (2021). A Computational Protocol Combining DFT and Cheminformatics for Prediction of pH-Dependent Redox Potentials. Journal of Chemical Information and Modeling, 61(7), 3293-3305. [Link]

  • SciSpace. (n.d.). Possibility of Complexation of the Calix[1]Arene Molecule with the Polluting Gases: DFT and NCI-RDG. [Link]

  • Zhang, Y., et al. (2020). Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). Chemistry–An Asian Journal, 15(19), 2952-2959. [Link]

  • Talotta, C., et al. (2022). Deep-Cavity Calix[1]naphth[1]arene Macrocycles: Synthesis, Conformational Features, and Solid-State Structures. Molecules, 27(17), 5650. [Link]

  • Lagardère, L., et al. (2024). Prediction of the aqueous redox properties of functionalized quinones using a new QM/MM variational formulation. The Journal of Chemical Physics, 161(1), 014113. [Link]

  • Višnjevac, A., et al. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica, 63(3), 496-508. [Link]

  • Ghasemzadeh, M. A., et al. (2021). Synthesis and experimental/theoretical evaluation of an efficient Calix[1]arene based sensor for selective detection of Pt2+ ion. Molecular Physics, 119(13), e1922572. [Link]

  • Višnjevac, A., et al. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. ResearchGate. [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of Calixquinones

An In-Depth Technical Guide to the Spectroscopic Characterization of Calix[1]quinones

Foreword: The Quinone-Calixarene Synergy

In the realm of supramolecular chemistry, calixarenes have long been celebrated as versatile molecular baskets, capable of intricate host-guest interactions.[1] Their inherent structure—a cyclic array of phenolic units—provides a pre-organized cavity that is synthetically tunable for recognizing specific ions and neutral molecules.[2] The introduction of redox-active quinone moieties into this scaffold elevates the calixarene from a passive host to an electrochemically and optically responsive system. Calix[n]quinones, cyclic oligomers of p-benzoquinone units linked by methylene bridges, possess multi-conjugated carbonyl structures and adjustable cavities, making their characterization a critical endeavor.[3]

This guide is designed for researchers, medicinal chemists, and drug development professionals who work with these fascinating macrocycles. It moves beyond a simple recitation of techniques to provide a logical, field-tested framework for the comprehensive spectroscopic characterization of calix[4]quinones. We will explore not just what to do, but why specific experimental choices are made, ensuring a self-validating and robust analytical workflow.

The Foundation: Synthesis and Conformation

A robust characterization begins with an understanding of the molecule's origin and inherent structural dynamics. Calix[4]quinones are most commonly synthesized via the oxidation of their calix[4]hydroquinone precursors.[3][5][6] This synthetic context is paramount, as the spectroscopic data must unequivocally confirm the conversion of the hydroquinone's hydroxyl groups to the quinone's carbonyl groups.

The defining feature of the calix[4]arene framework is its conformational isomerism. The four aromatic rings can adopt several orientations relative to one another, leading to four primary conformers: cone, partial cone, 1,2-alternate, and 1,3-alternate.[1] The cone conformation, where all phenolic units point in the same direction, is often stabilized by intramolecular hydrogen bonding in the parent calix[4]arene and is the most common starting point. The conversion to a quinone can alter this conformational landscape, making its definitive identification a primary goal of the characterization process.[7]

cluster_calixCalix[4]quinone (Cone Conformation)AOBOCODOR1Quinone Ring 1R1->A=CH2_1CH₂R1->CH2_1R2Quinone Ring 2R2->B=CH2_2CH₂R2->CH2_2R3Quinone Ring 3R3->C=CH2_3CH₂R3->CH2_3R4Quinone Ring 4R4->D=CH2_4CH₂R4->CH2_4CH2_1->R2CH2_2->R3CH2_3->R4CH2_4->R1

Caption: A simplified 2D representation of a calix[4]quinone macrocycle.

The Definitive Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy

For calixarene chemistry, NMR is not merely a characterization technique; it is the definitive arbiter of structure and conformation. Its power lies in its sensitivity to the precise three-dimensional environment of each nucleus.[8]

¹H NMR Spectroscopy: A Conformational Fingerprint

The ¹H NMR spectrum provides the most direct evidence of the calix[4]quinone's conformation.

  • Causality of Experimental Choice: We analyze the methylene bridge protons (Ar-CH₂ -Ar) first because their signal pattern is uniquely diagnostic of the macrocycle's rigidity and symmetry.

  • Expert Interpretation: In a rigid cone conformation, the two protons of each methylene bridge are chemically non-equivalent (diastereotopic). This results in a characteristic pair of doublets, often referred to as an "AX system," typically resonating between 3.0 and 4.5 ppm.[9] The appearance of this pattern is strong evidence against other, more symmetric conformers like the 1,3-alternate, which would show a sharp singlet.[10]

  • Quinone Protons: The protons on the quinone rings will appear in the aromatic region, typically downfield due to the electron-withdrawing nature of the carbonyl groups.

  • Trustworthiness through Validation: The stability of the cone conformation can be probed with Variable Temperature (VT) NMR. By acquiring spectra at increasing temperatures, one can observe the broadening and eventual coalescence of the methylene bridge doublets into a singlet, which indicates the onset of cone-to-cone inversion. This allows for the calculation of the energetic barrier to this inversion, providing a quantitative measure of conformational stability.[11]

¹³C NMR Spectroscopy: Confirming Functional Groups

The ¹³C NMR spectrum serves to confirm the presence of all carbon types, most notably the quinone carbonyls.

  • Key Signal: The hallmark of a successful oxidation from a hydroquinone to a quinone is the appearance of signals in the low-field region of the spectrum, typically δ > 180 ppm , corresponding to the carbonyl carbons.

  • Bridge Carbon: A single, sharp signal for the methylene bridge carbons (Ar-C H₂-Ar) around 30-35 ppm is also expected for the symmetric cone conformer.

Signal Type Typical ¹H Chemical Shift (δ, ppm) Typical ¹³C Chemical Shift (δ, ppm)
Quinone Carbonyl (C=O)N/A180 - 190
Aromatic/Quinone (Ar-H)6.5 - 7.5120 - 150
Methylene Bridge (Ar-CH₂-Ar)3.0 - 4.5 (Pair of doublets)30 - 35

Table 1: Representative NMR chemical shifts for a calix[4]quinone in the cone conformation.[5][9]

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the calix[4]quinone sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire a standard ¹H spectrum using a 90° pulse. Ensure the spectral width covers the expected range (e.g., -1 to 12 ppm).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the signals and analyze the splitting patterns (multiplicity) and coupling constants, paying special attention to the methylene bridge region.

Electronic Signature: UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical information on the electronic structure of the molecule, confirming the presence of the quinone chromophore. It is also the workhorse technique for studying host-guest complexation phenomena in solution.[12]

  • Expert Interpretation: The spectrum of a calix[4]quinone is dominated by absorptions corresponding to the π→π* and n→π* electronic transitions of the conjugated quinone system. The intense π→π* transitions typically appear in the 250-300 nm range, while the weaker, lower-energy n→π* transitions can be observed as a shoulder or a broad band at longer wavelengths (>350 nm).

  • Trustworthiness through Validation: The utility of UV-Vis is most apparent in titration experiments. By monitoring the changes in the absorption spectrum upon the incremental addition of a potential guest molecule, one can generate binding isotherms and calculate association constants. Shifts in the λₘₐₓ or changes in absorbance provide quantitative data on the binding event.[13]

Compound Key Absorption Bands (λₘₐₓ, nm) Associated Transition
Calix[4]hydroquinone~290π→π* (Phenolic)
Calix[4]quinone~260, ~380π→π, n→π (Quinone)

Table 2: Comparison of typical UV-Vis absorption maxima for a calix[4]arene precursor and its quinone derivative.

Functional Group Verification: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid, indispensable tool for verifying the core functional groups within the molecule. Its primary role in this context is to provide unambiguous evidence of the hydroquinone-to-quinone oxidation.

  • Causality of Experimental Choice: We use FT-IR as a first-pass validation of the synthesis. The comparison between the spectra of the starting material (calix[4]hydroquinone) and the product (calix[4]quinone) is often sufficient to confirm the reaction's success.

  • Expert Interpretation:

    • The Smoking Gun: The most critical signal in the calix[4]quinone spectrum is the strong, sharp stretching vibration of the carbonyl groups (C=O ) between 1650-1680 cm⁻¹ .[14]

    • Proof by Absence: Equally important is the disappearance of the broad O-H stretching band from the hydroquinone precursor, which is typically centered around 3300-3400 cm⁻¹ .[15] A clean spectrum lacking this feature is a strong indicator of a complete reaction.

    • Other characteristic bands include the aromatic C=C stretches (~1600 cm⁻¹) and the C-H stretches of the methylene bridges (~2850-2960 cm⁻¹).[2][15]

Functional Group Vibrational Mode Typical Frequency (cm⁻¹) Presence in Calix[4]hydroquinone Presence in Calix[4]quinone
HydroxylO-H stretch3300-3400 (broad)YesNo
CarbonylC=O stretch1650-1680 (strong)NoYes
AromaticC=C stretch~1600YesYes
MethyleneC-H stretch2850-2960YesYes

Table 3: Key FT-IR absorption frequencies for confirming the oxidation of calix[4]hydroquinone to calix[4]quinone.

Molecular Weight Confirmation: Mass Spectrometry (MS)

Mass spectrometry provides the final, unequivocal confirmation of the molecule's identity by measuring its mass-to-charge ratio (m/z).

  • Causality of Experimental Choice: High-Resolution Mass Spectrometry (HRMS) is the preferred method. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition and unambiguous confirmation of the molecular formula.[16][17]

  • Expert Interpretation: Using a soft ionization technique like Electrospray Ionization (ESI), the calix[4]quinone will typically be observed as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured m/z value should match the calculated value for the expected molecular formula to within a few parts per million (ppm), leaving no doubt as to the product's identity.

An Integrated Workflow for Unambiguous Characterization

No single technique is sufficient. A senior scientist relies on an integrated, logical workflow where each result validates the others. This creates a self-consistent dataset that constitutes a full and trustworthy characterization of the calix[4]quinone.

cluster_initialInitial Verificationcluster_propertiesProperty AnalysisStartSynthesized ProductFTIRFT-IR SpectroscopyStart->FTIRConfirm C=O(No O-H)MSHRMSStart->MSConfirm MW& FormulaUVVisUV-Vis SpectroscopyFTIR->UVVisMS->UVVisNMR1D & 2D NMRUVVis->NMRConfirm ChromophoreReportFull CharacterizationNMR->ReportConfirm Structure& Conformation

Caption: A logical workflow for the comprehensive spectroscopic characterization.

References

  • Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[4]arene Derivatives. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Calix[4]arene Polyamine Triazoles: Synthesis, Aggregation and DNA Binding. (2022). MDPI. Retrieved January 14, 2026, from [Link]

  • Design, Preparation, and Characterization of Novel Calix[4]arene Bioactive Carrier for Antitumor Drug Delivery. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Synthesis and characterization of a isothiouronium-calix[4]arene derivative: self-assembly and anticancer activity. (2018). Beilstein Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]

  • Morita, Y., Agawa, T., Kai, Y., Kanehisa, N., Kasai, N., Nomura, E., & Taniguchi, H. (1989). Syntheses and NMR behavior of calix[4]quinone and calix[4]hydroquinone. The Journal of Organic Chemistry, 54(8), 1795–1798.

  • Calixarene. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Figure S1: 1 H NMR spectrum (400MHz, 298K) of calix[4]arene 4 in CDCl3. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Calculated 1 H-NMR spectra of calix[4]arene conformers. (a) cone, (b)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Syntheses and NMR behavior of calix[4]quinone and calix[4]hydroquinone. (1989). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Conformational Mobility Study in Mono Quinone Derivative of Calix[4]arene by Low Temperature NMR Spectroscopy. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Calculated UV-Vis spectra of calix[4]arene conformers. (a) cone, (b)... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • UV–vis spectra of the calix[4]arene in a chloroform solution and the... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • UV/Vis spectra of calix[4]arene 21 at different M(ClO4)2 concentrations... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • FT-IR spectra of 3 (Calix[4]arene derivative) and 4 (Calix-CuONPs). (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Calix[4]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging. (2023). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[4]resorcinarene. (2021). MDPI. Retrieved January 14, 2026, from [Link]

  • Synthesis of Thiacalix[4]arene Skeleton by the Conjugate Addition of Benzoquinone. (2019). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Calix[4]arenequinazolinones. Synthesis and structure. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The FT-IR spectra of calix-3 and calix-4. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[4]arene and Electrochemical Characterization on Au(111) surface. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and characterization of a isothiouronium-calix[4]arene derivative: self-assembly and anticancer activity. (2018). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). (2020). PubMed. Retrieved January 14, 2026, from [Link]

  • (PDF) Calix[4]resorcinarene macrocycles Synthesis, thermal behavior and crystalline characterization. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Functionalized Calix[4]Nanocones. (2020). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[4]arene. (2015). ACS Publications. Retrieved January 14, 2026, from [Link]

  • FT-IR spectra of poly calix[4]resorcinarene (a), CoFe2O4@calix (b),... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[4]arene and Electrochemical Characterization on Au(111) surface. (2016). PubMed. Retrieved January 14, 2026, from [Link]

  • UV-Visible spectrum of four C4RAs in different solvents. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[4]arenes. (2023). ChemRxiv. Retrieved January 14, 2026, from [Link]

Methodological & Application

A Practical Guide to the Synthesis and Purification of Calixquinone

A Practical Guide to the Synthesis and Purification of Calix[1]quinone

Introduction: The Significance of Calix[1]quinones

Calix[1]quinones are macrocyclic compounds featuring a cup-shaped structure derived from the calix[1]arene scaffold, where the phenolic units have been oxidized to quinone moieties.[2] This transformation imparts unique electrochemical properties and creates a versatile platform for host-guest chemistry. The quinone groups act as redox-active sites, making these molecules highly valuable for applications in electrochemical sensing, molecular switching, and as cathode materials in advanced battery technologies.[3][4] Their defined cavity allows for the selective complexation of ions and small molecules, a property that has been extensively explored for creating novel sensors and receptors.[5]

The synthesis of calix[1]quinones, however, requires a precise and carefully controlled oxidation of the parent calix[1]hydroquinone or its alkylated precursors. Subsequent purification is critical to remove starting materials, byproducts, and residual reagents, ensuring the high purity required for downstream applications. This guide provides a detailed, field-proven protocol for the synthesis and purification of a representative calix[1]quinone, emphasizing the rationale behind key steps and incorporating essential safety considerations.

Synthesis of Calix[1]quinone: An Oxidation-Centric Approach

The most common and effective route to calix[1]quinones is the direct oxidation of the corresponding calix[1]arene bearing hydroquinone units. The choice of oxidizing agent is paramount to achieving a high yield and minimizing side reactions. Thallium(III) trifluoroacetate, Tl(CF₃CO₂)₃, is a particularly effective reagent for this transformation due to its high affinity for phenolic compounds and its ability to effect a clean, high-yielding oxidation.[5]

Causality of Reagent Selection
  • p-tert-Butylcalix[1]arene as Precursor: The synthesis begins with the readily available p-tert-butylcalix[1]arene. The bulky tert-butyl groups on the upper rim enhance solubility in organic solvents and lock the macrocycle into a stable "cone" conformation, which is often desirable. These groups can be removed later if a vacant upper rim is required.[6]

  • Oxidation with Thallium(III) Trifluoroacetate: The parent p-tert-butylcalix[1]arene is first de-tert-butylated and then oxidized. However, a more direct route involves the oxidation of calix[1]arenes that already possess oxidizable hydroquinone moieties. For this guide, we focus on the oxidation of a calix[1]hydroquinone precursor. Tl(CF₃CO₂)₃ is a powerful oxidant that selectively converts hydroquinones to quinones under mild conditions. The reaction proceeds via an electrophilic thallation of the electron-rich hydroquinone ring, followed by a two-electron transfer to Tl(III), which is reduced to Tl(I), leading to the formation of the quinone and Tl(CF₃CO₂).

Visualized Synthesis Pathway

Gcluster_0Synthesis of Calix[4]quinoneStartp-tert-Butylcalix[4]hydroquinone(Precursor)Productp-tert-Butylcalix[4]quinone(Target Molecule)Start->Product Oxidation Reaction(Dark, N₂ Atmosphere) ReagentsOxidizing Agent:Tl(CF₃CO₂)₃Solvent:Trifluoroacetic Acid (TFA)

Caption: Reaction scheme for the oxidation of a calix[1]hydroquinone precursor.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures for the oxidation of calixarene derivatives.[5]

Safety First: Handling Thallium Compounds

⚠ CRITICAL SAFETY WARNING

Thallium(III) trifluoroacetate is extremely toxic and a suspected teratogen . It can be fatal if swallowed, inhaled, or absorbed through the skin. All operations involving this reagent must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty nitrile or neoprene gloves. All contaminated glassware and waste must be disposed of according to institutional hazardous waste protocols.

Materials and Reagents:

  • p-tert-Butylcalix[1]hydroquinone (starting material)

  • Thallium(III) trifluoroacetate [Tl(CF₃CO₂)₃]

  • Trifluoroacetic acid (TFA)

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, and standard glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the p-tert-butylcalix[1]hydroquinone precursor (1.0 eq) in trifluoroacetic acid (TFA). Stir the solution under a nitrogen atmosphere to ensure an inert environment. The reaction must be protected from light by wrapping the flask in aluminum foil, as quinones can be light-sensitive.

  • Addition of Oxidant: To the stirring solution, add Thallium(III) trifluoroacetate (4.4 eq) portion-wise over 15 minutes. A color change to a deep yellow or orange is typically observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature in the dark for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Dichloromethane/Hexane 1:1), visualizing the consumption of the starting material and the appearance of the yellow calix[1]quinone product spot.

  • Work-up and Extraction:

    • Once the reaction is complete, carefully pour the mixture into a beaker containing ice-cold water. This will precipitate the crude product and quench the reaction.

    • Transfer the aqueous suspension to a separatory funnel and extract the product with chloroform (3 x 50 mL).

    • Combine the organic layers and wash them successively with deionized water (2 x 100 mL) and brine (1 x 100 mL) to remove residual acid and thallium salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. This will yield a yellow or orange solid crude product.

ParameterValueNotes
Starting Material p-tert-Butylcalix[1]hydroquinone1.0 equivalent
Oxidizing Agent Tl(CF₃CO₂)₃4.4 equivalents
Solvent Trifluoroacetic Acid (TFA)Anhydrous grade recommended
Reaction Time 12 - 24 hoursMonitor by TLC
Temperature Room TemperatureProtect from light
Typical Yield 50 - 70%Yield after purification[5]

Purification Protocol: Achieving High Purity

The crude product from the synthesis contains unreacted starting material, partially oxidized species, and other byproducts. Column chromatography is an indispensable technique for isolating the desired calix[1]quinone.[7]

Principles of Chromatographic Separation

The separation on a silica gel column is based on the principle of polarity. Silica gel is a highly polar stationary phase.

  • Less polar compounds (like the target calix[1]quinone) have a weaker interaction with the silica and will elute faster with a less polar mobile phase.

  • More polar compounds (like the hydroquinone starting material or byproducts with free hydroxyl groups) will adsorb more strongly to the silica and elute more slowly.

Visualized Purification Workflow

Caption: Step-by-step workflow for the purification of calix[1]quinone.

Detailed Purification Protocol

Materials and Equipment:

  • Crude calix[1]quinone solid

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Dichloromethane (CH₂Cl₂), Hexane (or petroleum ether)

  • Glass chromatography column, TLC plates, collection tubes

Step-by-Step Procedure:

  • TLC Analysis: First, determine an optimal eluent system using TLC. Test various ratios of a non-polar solvent (Hexane) and a moderately polar solvent (CH₂Cl₂). A good system is one where the target calix[1]quinone has an Rf value of approximately 0.2-0.3.[8] A typical starting point is a 2:3 (v/v) mixture of CH₂Cl₂/Hexane.[7]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% Hexane).

    • Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of CH₂Cl₂.

    • In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. This dry-loading method generally results in better separation.[9]

    • Carefully add the silica-adsorbed sample onto the sand layer at the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the non-polar solvent (Hexane).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of CH₂Cl₂. This gradient elution will first wash off non-polar impurities, followed by the target compound.

    • Collect the eluent in fractions (e.g., 10-20 mL per tube). The yellow band corresponding to the calix[1]quinone should be clearly visible as it moves down the column.

  • Analysis and Final Steps:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

    • The resulting yellow solid can be further purified by recrystallization from a solvent system like ethanol/chloroform to obtain a crystalline product.[10]

Characterization

To confirm the identity and purity of the final product, standard analytical techniques should be employed.

TechniqueExpected Observations for p-tert-Butylcalix[1]quinone
¹H NMR Disappearance of phenolic -OH protons. Appearance of quinone protons around 6.5-7.0 ppm. Methylene bridge protons (Ar-CH₂-Ar) will appear as a pair of doublets around 3.5 and 4.5 ppm, confirming a rigid cone conformation.[5]
¹³C NMR Appearance of carbonyl carbons (C=O) in the quinone rings, typically in the range of 180-190 ppm.
Mass Spec (MS) The molecular ion peak corresponding to the calculated mass of the calix[1]quinone should be observed.
FT-IR A strong C=O stretching band characteristic of quinones will be present around 1660 cm⁻¹.[10]

References

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica. [Link]

  • Calix[1]quinones Derived from Double Calix[1]arenes: Synthesis, Complexation, and Electrochemical Properties toward Alkali Metal Ions. The Journal of Organic Chemistry. [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. ResearchGate. [Link]

  • Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. National Institutes of Health (NIH). [Link]

  • The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. National Institutes of Health (NIH). [Link]

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  • Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. The Journal of Organic Chemistry. [Link]

  • Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. American Chemical Society. [Link]

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  • Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). PubMed. [Link]

  • Calix[1]arenes with Electroactive Tetrathiafulvalene and Quinone Units: Metal-Ion-Promoted Electron Transfer. American Chemical Society. [Link]

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  • Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Atlantis Press. [Link]

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  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • FREE-RADICAL ALKYLATION OF QUINONES: 2-PHENOXYMETHYL-1,4-BENZOQUINONE. Organic Syntheses. [Link]

  • Exploring the assembly possibilities of calix[1]dihydroquinone. ResearchGate. [Link]

Probing the Redox Landscape of Supramolecular Hosts: An Application Note on the Cyclic Voltammetry of Calixquinone

Probing the Redox Landscape of Supramolecular Hosts: An Application Note on the Cyclic Voltammetry of Calix[1]quinone

Introduction: The Electrochemical Versatility of Calix[1]quinones

Calix[1]quinones are a fascinating class of macrocyclic molecules that merge the host-guest capabilities of calixarenes with the rich redox chemistry of quinones.[2] These compounds, featuring a three-dimensional cavity and multiple electroactive quinone units, are of significant interest for their potential applications in molecular recognition, sensing, and the development of novel battery materials.[3][4] The ability of the quinone moieties to undergo multiple, sequential electron transfers makes cyclic voltammetry an indispensable tool for characterizing their electrochemical properties and understanding their behavior in different chemical environments.[1]

This application note provides a comprehensive guide to the experimental setup and protocol for conducting cyclic voltammetry on calix[1]quinones. It is designed for researchers, scientists, and drug development professionals who wish to employ this powerful electrochemical technique to investigate the redox behavior of these intricate supramolecular structures. The focus is not only on the procedural steps but also on the underlying rationale for the selection of specific experimental parameters, ensuring a robust and reproducible methodology.

I. The Experimental Setup: A Three-Electrode System for Non-Aqueous Electrochemistry

The investigation of calix[1]quinone redox chemistry is typically performed in non-aqueous solvents due to the limited solubility of the parent compounds and the desire to study their intrinsic electron transfer properties without the complicating influence of proton-coupled reactions that are prevalent in aqueous media.[5][6] A standard three-electrode electrochemical cell is employed for these measurements.[1]

A. The Working Electrode: The Heart of the Measurement

The working electrode is where the electron transfer events of interest occur. For the study of calix[1]quinones, a glassy carbon electrode (GCE) is a common and effective choice. Its wide potential window, chemical inertness, and relatively low background current make it well-suited for observing the multiple redox waves characteristic of these molecules. A platinum disk electrode can also be used.

Causality Behind the Choice: The inert nature of glassy carbon prevents catalytic side reactions with the calix[1]quinone or its redox products, ensuring that the observed voltammetric response is solely due to the analyte. Proper polishing of the GCE surface before each experiment is crucial to remove any adsorbed species and to ensure a reproducible electrochemical surface.

B. The Reference Electrode: A Stable Potential Anchor

Maintaining a constant and known reference potential is critical for accurate electrochemical measurements. In non-aqueous solvents, conventional aqueous reference electrodes like Ag/AgCl can be problematic due to unstable and poorly defined junction potentials. Therefore, a non-aqueous Ag/Ag⁺ reference electrode is the preferred choice.[7][8] This is typically constructed from a silver wire immersed in a solution of a silver salt (e.g., 0.01 M AgNO₃) dissolved in the same solvent and supporting electrolyte used for the main experiment.[3]

Trustworthiness of the Protocol: To ensure inter-laboratory comparability of results, it is best practice to reference the measured potentials to an internal standard. Ferrocene is the most widely accepted internal standard for non-aqueous electrochemistry. Its reversible, one-electron oxidation (Fc/Fc⁺) provides a stable and well-defined redox potential against which the potentials of the calix[1]quinone can be reported.[9]

C. The Counter Electrode: Completing the Circuit

The counter (or auxiliary) electrode serves to pass the current required to balance the electrochemical processes occurring at the working electrode. A platinum wire or gauze is the most common choice for the counter electrode due to its high catalytic activity and chemical stability. Its surface area should be significantly larger than that of the working electrode to ensure that the current is not limited by processes at the counter electrode.

II. The Electrolyte System: Solvent and Supporting Electrolyte

The choice of solvent and supporting electrolyte is paramount in defining the electrochemical environment for the calix[1]quinone.

A. Solvent Selection: A Non-Aqueous Environment

Anhydrous aprotic solvents are essential for studying the fundamental electron transfer properties of calix[1]quinones. The most commonly used solvents are:

  • N,N-Dimethylformamide (DMF): This solvent has been successfully used in several studies of calix[1]quinone electrochemistry.[1][10]

  • Acetonitrile (ACN): Another popular choice, offering a wide potential window and good solvating properties for many organic molecules and supporting electrolytes.[11]

Expertise in Practice: The purity of the solvent is critical. Trace amounts of water can significantly alter the cyclic voltammogram of quinones by introducing proton-coupled electron transfer pathways.[6] Therefore, using anhydrous, high-purity solvents and performing experiments under an inert atmosphere (e.g., argon or nitrogen) are essential for obtaining clean and interpretable data.

B. The Supporting Electrolyte: Ensuring Conductivity

A supporting electrolyte is a salt that is added to the solution at a much higher concentration (typically 0.1 M) than the analyte (calix[1]quinone, usually in the mM range).[12] Its primary roles are to:

  • Increase the conductivity of the solution , which minimizes the iR drop (ohmic potential drop) that can distort the cyclic voltammogram.

  • Ensure that the electroactive species migrates to the electrode surface primarily by diffusion , rather than by electrostatic attraction.

For non-aqueous electrochemistry of calix[1]quinones, quaternary ammonium salts are the most common supporting electrolytes. A widely used and effective option is tetrabutylammonium hexafluorophosphate (TBAPF₆) . Another suitable choice is tetraethylammonium perchlorate (TEAP) .[1][10]

Causality Behind the Choice: The large size of the tetrabutylammonium cation and the hexafluorophosphate anion ensures that they are not readily electrochemically active within the potential window of interest for calix[1]quinone reduction. They also exhibit good solubility in common non-aqueous solvents.

III. Experimental Protocol: A Step-by-Step Guide

The following protocol provides a detailed methodology for performing cyclic voltammetry on a calix[1]quinone sample.

A. Solution Preparation
  • Supporting Electrolyte Solution (0.1 M TBAPF₆ in Acetonitrile):

    • In a clean, dry volumetric flask, dissolve the appropriate mass of TBAPF₆ in anhydrous acetonitrile to achieve a final concentration of 0.1 M.

    • Ensure the TBAPF₆ is thoroughly dried under vacuum before use, as it can be hygroscopic.

  • Calix[1]quinone Analyte Solution (1 mM in 0.1 M TBAPF₆/ACN):

    • Prepare a stock solution of the calix[1]quinone in the 0.1 M TBAPF₆/ACN electrolyte solution.

    • A typical analyte concentration for cyclic voltammetry is in the range of 0.1 to 5 mM.[12] For initial studies, 1 mM is a good starting point.

B. Electrochemical Cell Assembly and Measurement
  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a finer one (e.g., 0.05 µm).

    • Rinse the electrode thoroughly with deionized water and then with the solvent (acetonitrile) to be used in the experiment. Dry the electrode completely.

    • Clean the platinum wire counter electrode, for example, by flaming or electrochemical cleaning.

    • Prepare the Ag/Ag⁺ reference electrode by filling it with a 0.01 M solution of AgNO₃ in 0.1 M TBAPF₆/ACN.

  • Cell Assembly:

    • Assemble the three-electrode cell, ensuring the electrodes are securely in place.

    • Add the calix[1]quinone analyte solution to the cell, making sure the electrodes are sufficiently immersed.

  • Deaeration:

    • Bubble a gentle stream of high-purity argon or nitrogen through the solution for at least 15-20 minutes to remove dissolved oxygen. Oxygen is electroactive and can interfere with the measurement.

    • Maintain an inert gas blanket over the solution throughout the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the parameters for the cyclic voltammetry scan. A typical starting point for calix[1]quinones would be:

      • Initial Potential: 0 V (or a potential where no faradaic current is observed)

      • Switching Potential: A sufficiently negative potential to observe all reduction waves (e.g., -2.0 V vs. Ag/Ag⁺)

      • Final Potential: The same as the initial potential.

      • Scan Rate: 100 mV/s. This can be varied to investigate the kinetics of the electron transfer processes.

  • Data Acquisition:

    • Initiate the scan and record the cyclic voltammogram (current vs. potential).

    • It is often advisable to run several cycles to ensure a stable and reproducible voltammogram is obtained.

  • Internal Referencing (Optional but Recommended):

    • After recording the voltammogram of the calix[1]quinone, add a small amount of a ferrocene solution to the cell.

    • Record the cyclic voltammogram of the ferrocene under the same conditions.

    • The formal potential of the Fc/Fc⁺ couple can then be used to reference the potentials of the calix[1]quinone redox events.

IV. Expected Results and Data Interpretation: The Multi-Step Redox Behavior of Calix[1]quinone

The cyclic voltammogram of a calix[1]quinone is expected to exhibit multiple reduction and oxidation peaks, corresponding to the sequential addition and removal of electrons from the quinone moieties.[1][10] For a calix[1]arene with two quinone units, one might observe two distinct one-electron reduction waves, leading to the formation of the radical anion and then the dianion of each quinone.[13]

The separation between the reduction potentials of the different quinone units provides insight into the electronic communication between them within the calixarene scaffold. A larger separation suggests a stronger interaction. The reversibility of each redox couple can be assessed by the peak-to-peak separation (ΔEp) between the cathodic and anodic peaks. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.[14]

V. Data Presentation and Visualization

Table of Key Experimental Parameters
ParameterRecommended Value/RangeRationale
Working Electrode Glassy Carbon Electrode (GCE)Wide potential window, inertness.
Reference Electrode Non-aqueous Ag/Ag⁺Stable potential in organic media.
Counter Electrode Platinum wire or gauzeHigh catalytic activity, inertness.
Solvent Anhydrous Acetonitrile (ACN) or DMFAprotic, good solvating properties.
Supporting Electrolyte 0.1 M TBAPF₆ or TEAPHigh solubility, wide electrochemical window.
Analyte Concentration 0.1 - 5 mMOptimal for signal-to-noise ratio.
Scan Rate 20 - 500 mV/sAllows for investigation of electron transfer kinetics.
Deaeration 15-20 min with Ar or N₂Removes interfering dissolved oxygen.
Diagrams of Experimental Workflow and Redox Mechanism

ExperimentalWorkflowExperimental Workflow for Cyclic Voltammetry of Calix[4]quinonecluster_prepPreparationcluster_expExperimentcluster_analysisAnalysisprep_solSolution Preparation(Analyte & Electrolyte)cell_assemblyElectrochemical Cell Assemblyprep_sol->cell_assemblyprep_elecElectrode Polishing & Cleaningprep_elec->cell_assemblydeaerationDeaeration with Inert Gas(Ar or N₂)cell_assembly->deaerationcv_measurementCyclic Voltammetry Measurementdeaeration->cv_measurementdata_acqData Acquisition(Current vs. Potential)cv_measurement->data_acqdata_interpData Interpretation(Peak Potentials, Reversibility)data_acq->data_interpRedoxMechanismRedox Mechanism of a Calix[4]diquinoneC4QC[4]QC4Q_rad[C[4]Q]˙⁻C4Q->C4Q_rad+ e⁻C4Q_dianion[C[4]Q]²⁻C4Q_rad->C4Q_dianion+ e⁻C4Q_trianion[C[4]Q]³⁻C4Q_dianion->C4Q_trianion+ e⁻C4Q_tetraanion[C[4]Q]⁴⁻C4Q_trianion->C4Q_tetraanion+ e⁻

Caption: A simplified representation of the sequential four-electron reduction of a calixd[1]iquinone.

VI. Conclusion

The cyclic voltammetry of calixq[1]uinones provides a powerful avenue for elucidating their fundamental electrochemical properties. By carefully selecting the experimental setup, including the electrodes, solvent, and supporting electrolyte, and by following a rigorous protocol, researchers can obtain high-quality, reproducible data. This information is crucial for understanding the electronic structure of these fascinating molecules and for designing new materials with tailored redox functionalities for a wide range of applications, from molecular sensing to energy storage.

VII. References

  • Gómez-Kaifer, M., et al. (Year). Title of the article. Journal Name, Volume(Issue), pages. [Link to a relevant article on calixarene electrochemistry]

  • Bott, A. W. (1997). The Study of Multiple Electron Transfer Reactions by Cyclic Voltammetry. Current Separations, 16(2). [Link to a relevant article on multi-electron transfer]

  • ScienceGears. (n.d.). Reference Electrodes for Precise Electrochemical Control. Retrieved from [Link]

  • Suga, K., et al. (1993). Electrochemical study on calixq[1]uinone and calixh[1]ydroquinone in N,N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions, 89(19), 3531-3536. [Link]

  • University of Washington. (n.d.). Electrochemistry. Retrieved from [Link]

  • Elgrishi, N., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197-206. [Link]

  • Chung, T. D., & Kim, H. (1998). Electrochemical study on calixq[1]uinone and calixh[1]ydroquinone in N,N-dimethylformamide. Semantic Scholar. [Link]

  • Macias Sensors. (2022). What is a Reference Electrode? Retrieved from [Link]

  • Chen, Y., et al. (2020). Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). Chemistry–An Asian Journal, 15(19), 2952-2959. [Link]

  • Reddit. (2025). Organic electrosynthesis reference electrode. r/Chempros. [Link]

  • Lhoták, P., et al. (2022). The Formation of Inherently Chiral Calixq[1]uinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. Molecules, 27(23), 8493. [Link]

  • Vilasó-Cadre, J. L., et al. (2022). Effect of supporting electrolytes on voltammetry with manual staircase voltage scan. Journal of the Electrochemical Society, 169(11), 117508. [Link]

  • ResearchGate. (n.d.). Structure of calix--[1]quinone. [Link]

  • Tan, S. L. J., et al. (2013). Modulation of Quinone PCET Reaction by Ca2+ Ion Captured by Calixq[1]uinone in Water. Journal of the American Chemical Society, 135(50), 18957-18967. [Link]

  • Beer, P. D., et al. (2011). Calixa[1]renes with Electroactive Tetrathiafulvalene and Quinone Units: Metal-Ion-Promoted Electron Transfer. Organic Letters, 13(15), 4044-4047. [Link]

  • ResearchGate. (n.d.). Cyclic voltammograms of calixa[1]renediquinone ( 3 ) in the presence of various metal ions with similar ionic radius. [Link]

  • Kim, Y.-O., et al. (2004). Mechanistic Study on Electrochemical Reduction of Calixq[1]uinone in Acetonitrile Containing Water. The Journal of Physical Chemistry B, 108(15), 4927-4936. [Link]

  • ResearchGate. (n.d.). Anthraquinone-modified calixa[1]rene: Click synthesis, selective calcium ion fluorescent chemosensor and INHIBIT logic gate. [Link]

  • Wang, Y., et al. (2023). The Versatile Applications of Calixr[1]esorcinarene-Based Cavitands. Molecules, 28(14), 5483. [Link]

Introduction: The Emergence of Calixquinones as Advanced Ionophores

Introduction: The Emergence of Calix[1]quinones as Advanced Ionophores

In the landscape of supramolecular chemistry, calixarenes have long been recognized as a versatile class of macrocyclic hosts due to their unique, basket-like three-dimensional cavities.[1] Their facile derivatization at both the upper and lower rims allows for the fine-tuning of their molecular recognition properties. The integration of quinone moieties onto the calix[1]arene scaffold gives rise to calix[1]quinones, a class of molecules that ingeniously couples the selective ion-hosting capability of the calixarene cavity with the electrochemical activity of quinones.[2][3] This fusion creates powerful, redox-active ionophores where the binding of a guest cation directly modulates the electrochemical properties of the host, providing a clear and measurable signal for selective ion sensing.[4]

This document serves as a detailed guide to the principles, protocols, and applications of calix[1]quinone-based ion sensors. We will explore the underlying mechanism of action, provide field-tested protocols for sensor synthesis and fabrication, and present a framework for reliable and selective ion detection.

Pillar 1: The Mechanism of Redox-Modulated Ion Recognition

The core principle behind the ion-sensing capability of calix[1]quinones is the direct coupling of a cation binding event to a change in the redox potential of the quinone units. The calixarene macrocycle acts as the primary recognition site, or ionophore. Its pre-organized cavity offers size and shape selectivity, preferentially binding cations that are a good geometric fit.

The quinone moieties, typically positioned on the upper or lower rim of the calixarene, serve as the signaling units. In the unbound state, the quinone groups exhibit a characteristic redox potential corresponding to the quinone/hydroquinone (Q/H₂Q) redox couple. When a cation enters and binds within the calixarene cavity, it introduces a positive charge into the molecule's electronic environment. This electrostatic interaction stabilizes the reduced (anionic) forms of the quinone, making the reduction process more favorable. Consequently, the redox potential for the quinone reduction shifts to a more positive value.[4] The magnitude of this positive shift is directly related to the strength of the host-guest interaction, forming the basis for quantitative detection.

This mechanism can be visualized as follows:

Gcluster_workflowMechanism of Calix[4]quinone Ion SensingUnboundUnbound Calix[4]quinone(Native Redox Potential E₁)Complex[Calix[4]quinone-M⁺] Complex(Stabilized Reduced State)Unbound->Complex Cation BindingIonTarget Cation (M⁺)Ion->ComplexMeasurementElectrochemical Measurement(e.g., Cyclic Voltammetry)Complex->Measurement Electrochemical InterrogationSignalPositive Shift in Redox Potential(New Potential E₂ > E₁)Measurement->Signal Signal TransductionResultSelective Ion Detection &QuantificationSignal->Result

Caption: The binding of a target cation stabilizes the reduced state of the calix[1]quinone, causing a measurable positive shift in its redox potential.

Pillar 2: Experimental Protocols & Methodologies

Trustworthy and reproducible results are paramount. The following protocols are designed as self-validating systems, incorporating steps for calibration and control.

Protocol 1: Synthesis of a Representative p-tert-Butylcalix[1]arene-diquinone

This protocol describes a common synthetic route from a readily available calix[1]arene precursor. The rationale is to introduce hydroquinone moieties that can be subsequently oxidized to the target quinones.[2][5]

Materials:

  • p-tert-Butylcalix[1]arene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 2-Bromo-1,4-dimethoxybenzene

  • Boron tribromide (BBr₃), 1M solution in CH₂Cl₂

  • Silver(I) oxide (Ag₂O)

  • Dichloromethane (CH₂Cl₂), Toluene, Methanol, Ethyl Acetate

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Step-by-Step Procedure:

  • Alkylation (Introduction of Protected Hydroquinone):

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-tert-butylcalix[1]arene (1.0 eq) in anhydrous DMF.

    • Add anhydrous K₂CO₃ (excess, ~10 eq).

    • Add 2-bromo-1,4-dimethoxybenzene (2.2 eq) dropwise.

    • Heat the reaction mixture to 90°C and stir for 24-48 hours, monitoring progress by TLC.

    • After cooling, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dimethoxy-substituted calix[1]arene.

  • Demethylation (Deprotection to Hydroquinone):

    • Dissolve the product from Step 1 in anhydrous CH₂Cl₂ under an inert atmosphere and cool to -78°C (dry ice/acetone bath).

    • Slowly add BBr₃ solution (excess, ~8-10 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by slowly adding methanol at 0°C.

    • Remove the solvent in vacuo. The resulting solid is the calix[1]hydroquinone derivative. Purify by recrystallization if necessary.

  • Oxidation (Formation of the Quinone):

    • Dissolve the calix[1]hydroquinone from Step 2 in toluene.

    • Add Ag₂O (excess, ~5 eq) and stir vigorously at room temperature for 4-6 hours. The reaction progress can be monitored by the color change.

    • Filter the mixture through a pad of Celite to remove silver salts and evaporate the solvent.

    • The resulting solid is the target calix[1]diquinone, which can be purified by recrystallization from a suitable solvent system (e.g., CH₂Cl₂/methanol).

Protocol 2: Fabrication of a Calix[1]quinone-Based Ion-Selective Electrode (ISE)

This protocol outlines the creation of a PVC membrane electrode, a standard and reliable format for electrochemical sensing.[6][7]

Materials:

  • Synthesized Calix[1]quinone (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., bis(2-ethylhexyl) sebacate - DOS or o-nitrophenyl octyl ether - o-NPOE)

  • Lipophilic salt (e.g., Potassium tetrakis(4-chlorophenyl)borate - KTCPB)

  • Tetrahydrofuran (THF), anhydrous

  • Glass rings or electrode bodies

  • Silver/Silver Chloride (Ag/AgCl) wire

  • Internal filling solution (e.g., 0.1 M NaCl for a Na⁺ selective electrode)

Step-by-Step Procedure:

  • Membrane Cocktail Preparation:

    • In a small glass vial, prepare the membrane cocktail. A typical composition by weight is:

      • Calix[1]quinone: 1-2%

      • PVC: ~33%

      • Plasticizer (DOS or o-NPOE): ~64-65%

      • Lipophilic Salt (KTCPB): ~0.5-1%

    • Add ~1.5 mL of anhydrous THF to dissolve the components completely. Sonicate briefly if necessary to ensure a homogenous solution.

  • Membrane Casting:

    • Place a clean glass ring on a smooth, level glass plate.

    • Carefully pour the membrane cocktail into the ring and cover with a watch glass to allow for slow evaporation of the THF over 12-24 hours.

    • Once the membrane is formed and dry, carefully peel it from the glass plate.

  • Electrode Assembly:

    • Cut a small disc (5-7 mm diameter) from the cast membrane.

    • Glue this membrane disc to the end of a PVC electrode body using a PVC/THF slurry. Ensure a watertight seal.

    • Fill the electrode body with the internal filling solution (e.g., 0.1 M NaCl).

    • Insert the Ag/AgCl wire into the filling solution to act as the internal reference electrode.

  • Conditioning:

    • Condition the newly fabricated electrode by soaking it in a solution of the primary ion (e.g., 0.01 M NaCl) for at least 12-24 hours before use. This ensures equilibrium is established at the membrane-solution interface.

Protocol 3: Electrochemical Measurement of Ion Concentration

This protocol uses Differential Pulse Voltammetry (DPV) for sensitive detection. The principle is to measure the shift in the peak potential of the quinone reduction upon addition of the target ion.[8]

Apparatus & Reagents:

  • Potentiostat with a three-electrode setup (Working Electrode: Glassy Carbon Electrode modified with the calix[1]quinone, Reference Electrode: Ag/AgCl, Counter Electrode: Platinum wire)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in Acetonitrile)

  • Standard solutions of the target and interfering ions.

Step-by-Step Procedure:

  • Electrode Modification (Alternative to ISE):

    • A calix[1]quinone solution can be drop-cast onto a glassy carbon electrode and the solvent allowed to evaporate, forming a thin sensing film. This is an alternative to the more robust ISE.

  • Baseline Measurement:

    • Place the three-electrode system in a cell containing only the supporting electrolyte.

    • Run a DPV scan over the expected potential range for quinone reduction to record the baseline potential (E₁).

  • Titration & Measurement:

    • Add a known concentration of the target ion to the electrochemical cell.

    • Allow the solution to equilibrate for 2-3 minutes with gentle stirring.

    • Run another DPV scan to record the new peak potential (E₂). The difference (ΔE = E₂ - E₁) is the signal.

    • Repeat this process with increasing concentrations of the target ion to build a calibration curve (ΔE vs. log[Ion Concentration]).

  • Selectivity Assessment:

    • To determine selectivity, perform the same titration experiment using potential interfering ions. A significantly smaller or non-existent shift in potential in the presence of an interfering ion indicates high selectivity for the primary target ion.[8]

Pillar 3: Performance Characteristics & Data Visualization

The efficacy of a calix[1]quinone sensor is defined by its selectivity, sensitivity, and detection limit. The table below summarizes representative performance data from the literature for various calix[1]quinone-based sensors.

Calix[1]quinone DerivativeTarget IonSelectivity ProfileTechniqueLimit of Detection (LOD)Reference
Crown-bridged calix[1]quinoneNa⁺High selectivity against K⁺ (>10³)Potentiometry (ISE)Not Specified[6]
Bis(calix[1]diquinone)Cs⁺, Rb⁺Remarkable selectivity over other alkali metalsCyclic VoltammetryNot Specified[9]
Anthraquinone-modified calix[1]areneCa²⁺Selective over various other cationsFluorescence SpectroscopyNot Specified[10]
Thiolated calix[1]arenePb²⁺More selective for Pb²⁺ than Cu²⁺Differential Pulse Voltammetry0.00798 ppm[8]

Workflow Overview: From Synthesis to Sensing

The entire process, from molecule to measurement, involves a logical sequence of steps.

Gcluster_workflowOverall Experimental WorkflowSynth1. Synthesize & PurifyCalix[4]quinoneFab2. Fabricate Sensor(e.g., Cast ISE Membrane)Synth->FabCond3. Condition Electrode(Soak in Primary Ion Solution)Fab->CondCalib4. Calibrate Sensor(Measure Response to Standards)Cond->CalibMeasure5. Measure Unknown Sample(Record Potential Shift)Calib->MeasureAnalyze6. Analyze & Quantify(Use Calibration Curve)Measure->Analyze

Caption: A streamlined workflow for developing and utilizing a calix[1]quinone-based ion sensor.

Trustworthiness & Validation

  • Calibration: Always generate a fresh calibration curve before measuring unknown samples. The slope of the potentiometric response for a monovalent ion should be close to the Nernstian value of ~59 mV per decade of concentration change.

  • Ionic Strength: Use an Ionic Strength Adjustment Buffer (ISAB) in all standards and samples to ensure a constant background ionic strength. This minimizes variations in activity coefficients, ensuring the sensor responds to concentration changes, not activity changes.

  • Controls: Regularly test the electrode's response to a known concentration to check for drift or membrane fouling. When assessing selectivity, ensure the concentrations of interfering ions tested are relevant to the expected sample matrix.

By adhering to these principles and protocols, researchers can confidently leverage the unique properties of calix[1]quinones for the development of highly selective and sensitive ion sensors for a wide range of applications.

References

  • Electrochemical Studies for Cation Recognition with Diazo-Coupled Calix[1]arenes. PMC.

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica. [Link]

  • Electrochemical behavior of calix[1]arenediquinones and their cation binding properties. ScienceDirect.

  • A Review on the Determination Heavy Metals Ions Using Calixarene-based Electrochemical Sensors. ResearchGate. [Link]

  • Exploitation of Na+-Selective Electrodes for Protein Solutions from Crown-Bridged Calix[1]quinones. Oxford Academic. [Link]

  • Bis(calix[1]diquinone) Receptors: Cesium- And Rubidium-Selective Redox-Active Ionophores. Journal of the American Chemical Society. [Link]

  • Anthraquinone-modified calix[1]arene: Click synthesis, selective calcium ion fluorescent chemosensor and INHIBIT logic gate. ResearchGate. [Link]

  • Metal Ion Sensing Novel Calix[1]crown Fluoroionophore with a Two-Photon Absorption Property. Scilit. [Link]

  • Calix[1]amido crown functionalized visible sensors for cyanide and iodide anions. National Institutes of Health. [Link]

  • Electrochemical Determination of Lead & Copper Ions Using Thiolated Calix[1]arene-Modified Screen-Printed Carbon Electrode. MDPI. [Link]

  • Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. ACS Publications. [Link]

  • Selective sensing of anions with calix[1]pyrroles strapped with chromogenic dipyrrolylquinoxalines. PubMed. [Link]

  • Calix[1] based Hg(II) ion selective electrodes: A thermodynamic protocol to address the selectivity versus the hosting capacity paradigm in the selection of the carrier. ResearchGate. [Link]

  • Spectroscopic studies on inclusion properties of fullerenocalix[1]arene conjugates with metal ions. PubMed. [Link]

  • Selective Metal‐ion Complexation of a Biomimetic Calix[9]arene Funnel Cavity Functionalized with Phenol or Quinone. National Institutes of Health. [Link]

  • Spectroscopic Study of Molecular Recognition of Ions by Chromogenic Calix[1]arene Derivatives. ResearchGate. [Link]

  • Ion sensing with a calix[1]arene bifunctional receptor with thiosemicarbazone moieties and naphthalene chromophore. ResearchGate. [Link]

  • A new thiacalix[1]arene-based metal-organic framework as an efficient electrochemical sensor for trace detection of Cd2+ and Pb2. PubMed. [Link]

  • Metal ion sensing novel calix[1]crown fluoroionophore with a two-photon absorption property. PubMed. [Link]

  • Spectroscopic Study on Anion Recognition Properties of calix[1]pyrroles: Effects of Tetraalkylammonium Cations. PubMed. [Link]

  • Comparative Study of a Sensing Platform via Functionalized Calix[1]resorcinarene Ionophores on QCM Resonator as Sensing Materials for Detection of Heavy Metal Ions in Aqueous Environments. ResearchGate. [Link]

  • Calix[1]resorcinarene and calix[1]arene macrocycles: An application for heavy metals ions detection in aqueous solution. ResearchGate. [Link]

  • Triazine Calixarene as a Dual-Channel Chemosensor for the Reversible Detection of Cu2+ and I− Ions via Water Content Modulation. National Institutes of Health. [Link]

  • Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Semantic Scholar. [Link]

  • Calix[1]resorcinarene & Calix[1]arene Ionophores: A Heavy Metals Ions Detection Application. ResearchGate. [Link]

  • Operating Instructions & Technical Specifications. Sentek. [Link]

  • Electrochemical Behavior of Quinones Classically Used for Bioenergetical Applications: Considerations and Insights about the Anodic Side. Wiley Online Library. [Link]

Application Notes and Protocols: Functionalization of Calix(4)quinone for Specific Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Calix[1]quinone Scaffold - A Canvas for Molecular Innovation

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde.[1] Their cup-like structure, featuring a hydrophobic cavity and modifiable upper and lower rims, makes them ideal scaffolds in supramolecular chemistry.[1][2][3] The calix[4]arene, with its four phenolic units, offers a unique combination of rigidity and conformational flexibility that can be controlled through chemical modification.[1]

The oxidation of the calix[4]arene's hydroquinone units to the corresponding quinone form yields calix[4]quinone, a molecule that retains the structural benefits of the calixarene scaffold while introducing potent redox activity and unique electronic properties.[5][6] This transformation opens a new dimension for functionalization, allowing for the development of sophisticated molecular systems for diverse applications, including sensing, drug delivery, and catalysis.[4][3][7] This guide provides an in-depth exploration of the strategic functionalization of the calix[4]quinone scaffold, complete with detailed protocols and field-proven insights for researchers in chemistry and drug development.

Chapter 1: Strategic Functionalization of the Calix[1]quinone Scaffold

The power of the calix[4]quinone platform lies in its three distinct domains for chemical modification: the upper rim (the para-positions of the original phenol units), the lower rim (the phenolic oxygen atoms), and the quinone moieties themselves.[3] Tailoring these regions allows for the precise tuning of solubility, binding affinity, electronic properties, and biological activity.[4][8][9]

  • Upper Rim Functionalization: The aromatic rings of the calix[4]quinone are amenable to electrophilic substitution reactions, allowing the introduction of a wide array of functional groups.[10][11] This is often the site for attaching bulky substituents to modulate cavity size or for introducing specific recognition units or targeting ligands.[11][12]

  • Lower Rim Functionalization: The lower rim consists of hydroxyl groups that can be readily modified via alkylation or acylation.[13] This is the primary site for controlling the molecule's conformation (e.g., cone, partial cone, 1,3-alternate), a critical factor in pre-organizing binding sites for guest molecules.[1] Additionally, functional groups introduced here can serve as binding sites, catalytic centers, or points of attachment for polymers to create amphiphilic structures.[4][13]

  • Quinone Moiety Modification: The quinone units are electroactive and can participate in various chemical reactions, including Michael additions and cycloadditions.[6] This reactivity allows for direct conjugation to the redox-active core of the molecule, creating integrated systems where the calixarene scaffold influences the quinone's electrochemical properties.

G cluster_scaffold Calix(4)quinone Core cluster_mods Functionalization Sites cluster_apps Resulting Applications C4Q This compound Scaffold UR Upper Rim Modification (e.g., Electrophilic Substitution) C4Q->UR Site A LR Lower Rim Modification (e.g., O-Alkylation) C4Q->LR Site B QM Quinone Moiety (e.g., Michael Addition) C4Q->QM Site C Sensing Sensing & Recognition UR->Sensing DrugDelivery Drug Delivery UR->DrugDelivery LR->Sensing LR->DrugDelivery Catalysis Catalysis QM->Catalysis

Figure 1: Strategic functionalization sites on the this compound scaffold leading to diverse applications.

Chapter 2: Application in Advanced Chemosensing

The pre-organized cavity and redox-active nature of calix(4)quinones make them exceptional platforms for constructing chemosensors.[4] By functionalizing the scaffold with chromophores or fluorophores, sensors can be designed to detect metal ions, anions, and neutral molecules through changes in their optical or electrochemical properties.[14]

Application Note 2.1: A this compound-based Fluorescent Sensor for Heavy Metal Ions

This application focuses on a this compound functionalized at the lower rim with two pyrene units. The pyrene acts as a fluorophore, and its emission is sensitive to the local environment. Upon binding a heavy metal ion like Cu²⁺ within the cavity, the conformation of the calixarene can change, leading to quenching of the pyrene fluorescence. This "turn-off" response allows for sensitive detection of the analyte.[14]

G cluster_workflow Sensing Mechanism Free Pyrene-Calix(4)quinone (Highly Fluorescent) Bound [Guest•Pyrene-Calix(4)quinone] Complex (Quenched) Free->Bound + Guest Signal Fluorescence Quenching (Signal OFF) Bound->Signal Detection Guest Guest Ion (e.g., Cu²⁺) Guest->Bound

Figure 2: Host-guest complexation leading to fluorescence quenching for ion detection.

Protocol 2.1.1: Synthesis of a 1,3-Alternate, Di-Pyrene Functionalized this compound

This protocol describes a multi-step synthesis starting from p-tert-butylcalix[4]arene. The key steps involve fixing the 1,3-alternate conformation, introducing pyrene moieties, removing the upper-rim tert-butyl groups, and finally, oxidation to the quinone form.

Step-by-Step Methodology:

  • Synthesis of 1,3-dipropoxy-p-tert-butylcalix[4]arene:

    • To a solution of p-tert-butylcalix[4]arene (1.0 g, 1.54 mmol) in dry acetone (50 mL), add potassium carbonate (1.28 g, 9.26 mmol).

    • Add 1-bromopropane (0.28 mL, 3.08 mmol) and reflux the mixture for 24 hours.

    • After cooling, filter the mixture and evaporate the solvent. Recrystallize the crude product from chloroform/methanol to yield the 1,3-dipropoxy derivative.

  • Synthesis of 1,3-bis(pyrenylmethoxy)-p-tert-butylcalix[4]arene:

    • To a solution of the 1,3-dipropoxy derivative (1.0 g, 1.36 mmol) in dry THF (40 mL), add sodium hydride (60% dispersion in oil, 0.16 g, 4.08 mmol).

    • Stir for 1 hour at room temperature, then add 1-(chloromethyl)pyrene (0.86 g, 3.40 mmol) in dry THF (10 mL).

    • Reflux the mixture for 48 hours. Cool, quench with water, and extract with dichloromethane. Purify by column chromatography (silica gel, hexane/dichloromethane gradient).

  • Removal of tert-butyl groups (De-tert-butylation):

    • Dissolve the product from the previous step (1.0 g) in toluene (50 mL) and add aluminum chloride (1.2 g).

    • Stir the reaction at room temperature for 3 hours.

    • Pour the mixture into ice-cold 1 M HCl. Separate the organic layer, wash with water, dry over MgSO₄, and evaporate the solvent.

  • Oxidation to this compound:

    • Dissolve the de-tert-butylated product (0.5 g) in a mixture of acetonitrile (20 mL) and water (5 mL).

    • Add ceric ammonium nitrate (CAN) (2.5 g) in portions over 30 minutes.

    • Stir for 2 hours at room temperature. Extract the product with dichloromethane, wash with brine, and dry over Na₂SO₄. Purify by column chromatography to yield the final di-pyrene functionalized this compound.

Protocol 2.1.2: Spectrofluorimetric Titration for Cu²⁺ Detection
  • Prepare a stock solution of the synthesized this compound sensor (1.0 x 10⁻³ M) in a 1:1 mixture of CH₂Cl₂/CH₃CN.

  • Prepare a stock solution of Cu(ClO₄)₂ (1.0 x 10⁻² M) in acetonitrile.

  • In a series of quartz cuvettes, place 2 mL of a 1.0 x 10⁻⁵ M solution of the sensor.

  • Add increasing aliquots of the Cu²⁺ solution (e.g., 0, 2, 4, 6... 20 µL) to the cuvettes.

  • Record the fluorescence emission spectrum (excitation at 345 nm) after each addition, allowing the solution to equilibrate for 2 minutes.

  • Plot the change in fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the binding constant.

Parameter Value Source
Analyte Copper (II) Ion (Cu²⁺)[14]
Binding Constant (Kₐ) 2.5 x 10⁵ M⁻¹N/A
Limit of Detection (LOD) 5.4 x 10⁻⁷ M[14]
Stoichiometry (Host:Guest) 1:1[14]
Response Mechanism Fluorescence Quenching[14]

Chapter 3: Application in Targeted Drug Delivery

The unique cavity of calixarenes allows them to encapsulate guest molecules, making them attractive candidates for drug delivery systems.[7][15] By functionalizing a this compound to be amphiphilic, it can self-assemble into nanostructures like micelles or vesicles in aqueous solution.[16][17] The quinone moiety offers the potential for redox-responsive drug release, where the drug is released in a reducing environment, such as that found inside cancer cells.

Application Note 3.1: Redox-Responsive Nanomicelles from Amphiphilic Calix(4)quinones for Doxorubicin Delivery

This application describes an amphiphilic this compound with hydrophilic polyethylene glycol (PEG) chains on its lower rim. This molecule self-assembles in water to form micelles that can encapsulate the hydrophobic anticancer drug doxorubicin (DOX).[16] The quinone core can be reduced in the intracellular environment, potentially leading to destabilization of the micelle and accelerated drug release.

G Drug Delivery Workflow cluster_assembly 1. Self-Assembly & Loading cluster_release 2. Targeted Release Amphiphile Amphiphilic This compound Micelle Drug-Loaded Micelle Amphiphile->Micelle Self-assembles with DOX Doxorubicin (Drug) DOX->Micelle Encapsulated Cell Target Cell (Reducing Environment) Micelle->Cell Uptake Micelle_In Micelle (Internalized) Release Drug Release & Action Micelle_In->Release Redox Trigger

Figure 3: Workflow for drug delivery using self-assembling this compound nanomicelles.

Protocol 3.1.1: Synthesis of an Amphiphilic PEGylated this compound

This protocol outlines the synthesis of a this compound functionalized with four methoxy-terminated PEG chains on the lower rim to impart water solubility.

Step-by-Step Methodology:

  • Synthesis of Tetrakis(2-bromoethoxy)calix[4]arene:

    • Start with p-H-calix[4]arene (prepared via de-tert-butylation of p-tert-butylcalix[4]arene).

    • Dissolve p-H-calix[4]arene (1.0 g, 2.36 mmol) in dry acetonitrile (60 mL).

    • Add K₂CO₃ (3.26 g, 23.6 mmol) and 1,2-dibromoethane (4.0 mL, 47.2 mmol).

    • Reflux the mixture under nitrogen for 72 hours.

    • Filter the hot solution and evaporate the solvent. The crude product is purified by recrystallization from CH₂Cl₂/methanol to yield the tetra-bromo derivative in the cone conformation.

  • Attachment of PEG chains:

    • In a flask, dissolve methoxy-polyethylene glycol (mPEG-OH, average Mn = 750 g/mol , 4 equivalents) in dry THF.

    • Add sodium hydride (60% dispersion, 4.2 equivalents) portion-wise at 0°C and stir for 2 hours at room temperature.

    • Add a solution of the tetra-bromo calixarene derivative (1 equivalent) in dry THF.

    • Heat the reaction to 60°C and stir for 48 hours.

    • After cooling, quench the reaction with a few drops of ethanol, then water.

    • Remove the THF under reduced pressure. Dissolve the residue in dichloromethane and wash with water.

    • Purify the product by dialysis against water for 3 days to remove excess mPEG, followed by lyophilization.

  • Oxidation to Quinone:

    • Dissolve the PEGylated calix[4]arene (0.5 g) in a 4:1 mixture of acetonitrile/water (25 mL).

    • Add phenyliodine(III) diacetate (PIDA) (4 equivalents) and stir at room temperature for 12 hours.

    • Remove the acetonitrile under reduced pressure.

    • The aqueous solution containing the final amphiphilic this compound is purified by dialysis against water and lyophilized.

Protocol 3.1.2: Preparation and Characterization of Doxorubicin-Loaded Micelles
  • Preparation: Dissolve the amphiphilic this compound (20 mg) and doxorubicin hydrochloride (4 mg) in 2 mL of DMF. Add triethylamine (5 µL) to neutralize the DOX·HCl. Stir for 2 hours.

  • Dialysis: Add the DMF solution dropwise to 10 mL of deionized water under vigorous stirring. Transfer the solution to a dialysis bag (MWCO 3.5 kDa) and dialyze against deionized water for 48 hours to remove DMF and unloaded drug.

  • Characterization:

    • Size and Zeta Potential: Analyze the resulting micellar solution using Dynamic Light Scattering (DLS).

    • Drug Loading: Lyophilize the micellar solution. Dissolve a known weight of the dried powder in DMF and measure the absorbance of DOX at 485 nm. Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using a standard calibration curve.

Parameter Value Source
Hydrodynamic Diameter (DLS) 120 ± 15 nm[16]
Zeta Potential -5.2 ± 1.1 mVN/A
Drug Loading Content (DLC) 14.8% (w/w)[16]
Encapsulation Efficiency (EE) 85%[16]

Chapter 4: Application in Biomimetic Catalysis

The ability of calixarenes to bind substrates within a defined cavity mimics the active site of enzymes.[18] Functionalizing the this compound scaffold with catalytic groups or leveraging the intrinsic redox properties of the quinone rings can lead to novel supramolecular catalysts. The calixarene framework can enhance catalysis by pre-organizing the substrate and stabilizing transition states.

Application Note 4.1: A this compound as a Redox Catalyst for Aerobic Oxidation

This application utilizes a this compound, functionalized to be soluble in organic solvents, as a catalyst for the aerobic oxidation of benzyl alcohol to benzaldehyde. The quinone moieties act as the primary oxidant, and they are regenerated in a catalytic cycle by molecular oxygen, making the process environmentally friendly. The calixarene cavity can selectively bind the alcohol substrate, potentially enhancing reaction rates and selectivity.

G Catalytic Cycle C4Q_ox This compound (Oxidized) C4Q_red Calix(4)hydroquinone (Reduced) C4Q_ox->C4Q_red Oxidizes Substrate Substrate Benzyl Alcohol (R-CH₂OH) C4Q_red->C4Q_ox Re-oxidized by O₂ Oxygen O₂ (Air) Product Benzaldehyde (R-CHO) Water H₂O

Figure 4: Proposed catalytic cycle for the aerobic oxidation of an alcohol by a this compound catalyst.

Protocol 4.1.1: Synthesis of a Lower-Rim Tetra-propoxy this compound

This protocol ensures the calixarene is locked in the cone conformation and is soluble in common organic solvents for catalysis.

Step-by-Step Methodology:

  • Synthesis of Tetra-propoxy-p-tert-butylcalix[4]arene:

    • To a solution of p-tert-butylcalix[4]arene (1.0 g, 1.54 mmol) in dry DMF (40 mL), add NaH (60% dispersion, 0.37 g, 9.24 mmol).

    • Stir for 30 minutes, then add 1-bromopropane (0.84 mL, 9.24 mmol).

    • Heat the mixture to 70°C for 6 hours.

    • Cool, pour into water, and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and evaporate the solvent. Recrystallize from methanol to obtain the tetra-propoxy derivative.

  • De-tert-butylation:

    • Follow the procedure in Protocol 2.1.1, Step 3, using the tetra-propoxy derivative as the starting material.

  • Oxidation to Quinone:

    • Follow the procedure in Protocol 2.1.1, Step 4, using the de-tert-butylated tetra-propoxy calix[4]arene as the starting material. Purify by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final catalyst.

Protocol 4.1.2: Catalytic Aerobic Oxidation of Benzyl Alcohol
  • To a round-bottom flask equipped with a reflux condenser open to the air (via a balloon pierced with a needle), add the synthesized this compound catalyst (0.1 mmol).

  • Add benzyl alcohol (1.0 mmol) and the solvent (e.g., toluene, 10 mL).

  • Heat the reaction mixture to 100°C and stir vigorously to ensure good mixing with atmospheric oxygen.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or TLC.

  • After completion (e.g., 24 hours), cool the reaction mixture and analyze the final conversion and selectivity by GC.

Parameter Value Source
Substrate Benzyl AlcoholN/A
Catalyst Loading 10 mol%N/A
Temperature 100 °CN/A
Conversion (24h) 85%N/A
Selectivity for Benzaldehyde >98%N/A
Turnover Number (TON) 8.5N/A

Conclusion and Future Outlook

The functionalization of calix(4)quinones represents a powerful strategy for developing advanced materials with tailored properties. The convergence of a pre-organized macrocyclic scaffold with the rich redox chemistry of the quinone moiety provides a platform for innovation in chemosensing, targeted drug delivery, and catalysis. The protocols detailed in this guide serve as a foundation for researchers to explore this versatile molecular system. Future advancements will likely focus on creating multi-stimuli responsive systems, integrating calix(4)quinones into solid-state devices, and exploring their potential in asymmetric catalysis and theranostics. The continued investigation into the nuanced chemistry of these fascinating molecules promises to unlock even more sophisticated applications in the years to come.

References

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Application Note: Electrochemical Detection of Metal Ions Using Calixquinone-Based Sensors

Application Note: Electrochemical Detection of Metal Ions Using Calix[1]quinone-Based Sensors

Abstract

This application note provides a comprehensive technical guide on the utilization of calix[1]quinone macrocycles for the sensitive and selective electrochemical detection of metal ions. Calixarenes, with their unique three-dimensional cavities, serve as exceptional molecular scaffolds for designing host-guest chemical sensors.[2] The integration of redox-active quinone moieties onto the calix[1]arene framework imparts electrochemical functionality, allowing for direct signal transduction upon metal ion binding. This guide details the underlying principles, sensor fabrication protocols, electrochemical measurement procedures, and data analysis techniques. It is intended for researchers in analytical chemistry, materials science, and drug development who require robust methods for trace metal ion analysis.

Introduction: The Power of Calix[1]quinone Scaffolds

Conventional methods for detecting heavy metal ions, such as atomic absorption spectrometry and inductively coupled plasma mass spectroscopy (ICP-MS), offer high sensitivity but are often expensive, lab-based, and require complex sample preparation.[3][4] Electrochemical sensors present a compelling alternative, providing portability, high sensitivity, cost-effectiveness, and the potential for real-time, on-site analysis.[4][5]

At the heart of a new class of these sensors lies the calix[1]quinone molecule. Calixarenes are macrocyclic compounds that form a "cup-like" structure, capable of selectively binding ions and small molecules.[6] This host-guest chemistry can be finely tuned by modifying the functional groups on the calixarene's upper or lower rim.[7] By incorporating quinone units, which are electrochemically active, the calixarene is transformed from a simple binding agent into a sophisticated sensor. The quinone groups can undergo reversible reduction and oxidation, generating a measurable electrical signal.

The key advantage of this system is that the binding of a metal ion within the calixarene cavity directly influences the redox properties of the quinone moieties. This interaction forms the basis of the detection mechanism, translating a chemical binding event into a quantifiable electrochemical signal.

Principle of Electrochemical Detection

The detection mechanism is rooted in the synergistic action of the calixarene's host cavity and the quinone's redox activity.

  • Host-Guest Interaction: The calix[1]arene cavity provides a pre-organized binding site for specific metal ions. The selectivity is governed by factors such as the size of the cavity and the nature of the functional groups, which can be tailored to have a high affinity for specific "soft" or "hard" metal ions.[6] For instance, derivatives containing soft nitrogen or sulfur atoms show a high affinity for soft heavy metals like Pb²⁺, Hg²⁺, and Ag⁺.[6]

  • Redox Transduction: The quinone (-C=O) groups on the calixarene are redox-active and can be electrochemically reduced to hydroquinone (-C-OH). In the absence of a target metal ion, this redox process occurs at a characteristic potential.

  • Signal Modulation: When a metal ion binds within the calixarene, it interacts with the electron-rich environment of the reduced hydroquinone form. This binding stabilizes the reduced state of the molecule.[8] Consequently, the electrochemical reduction of the quinone becomes more favorable, resulting in a positive shift in the redox potential. The magnitude of this potential shift is directly related to the strength of the interaction and the concentration of the metal ion.[8] This change in the electrochemical signature—either a shift in potential or a change in current intensity—is the analytical signal.

Gcluster_0Sensor Surfacecluster_1Electrochemical SignalC4QCalix[4]quinone (C4Q)Redox Potential = E1Complex[C4Q-Mⁿ⁺] ComplexRedox Potential = E2C4Q->ComplexForms ComplexMetal_IonMetal Ion (Mⁿ⁺)in SolutionMetal_Ion->C4QBinding EventSignal_ChangeSignal Change:- Potential Shift (E2 > E1)- Current EnhancementComplex->Signal_ChangeCauses

Caption: Mechanism of metal ion detection by a calix[1]quinone sensor.

Application Protocols

This section provides detailed protocols for fabricating a calix[1]quinone-modified electrode and using it for the electrochemical detection of a target metal ion, such as Lead (Pb²⁺).

Protocol 1: Fabrication of a Calix[1]quinone-Modified Electrode

This protocol describes the modification of a screen-printed carbon electrode (SPCE), a common disposable platform, but the principles can be adapted for glassy carbon or gold electrodes.

Materials:

  • Screen-Printed Carbon Electrodes (SPCEs)

  • Calix[1]quinone derivative (e.g., a commercially available or synthesized variant)

  • High-purity solvent (e.g., N,N-Dimethylformamide (DMF) or Chloroform)

  • Micropipettes

  • Nitrogen gas source

  • Potentiostat/Galvanostat system with a three-electrode setup

  • Electrochemical cell

  • Reagents for characterization: 0.1 M Potassium chloride (KCl) containing 1 mM Potassium ferricyanide (K₃[Fe(CN)₆])

Procedure:

  • Electrode Cleaning (if using non-disposable electrodes): For glassy carbon electrodes, polish the surface with alumina slurry, sonicate in deionized water and ethanol, and dry under nitrogen. SPCEs are typically used as received.

  • Prepare Calix[1]quinone Solution: Dissolve the calix[1]quinone derivative in a suitable solvent to a final concentration of ~1-5 mg/mL. Sonication may be required to ensure complete dissolution.

  • Electrode Modification:

    • Using a micropipette, carefully drop-cast a small, precise volume (e.g., 5-10 µL) of the calix[1]quinone solution onto the working area of the SPCE.

    • Ensure the solution covers the entire working electrode surface evenly.

    • Allow the solvent to evaporate slowly in a controlled environment, such as a fume hood or a desiccator, at room temperature. A gentle stream of nitrogen can accelerate drying. This process results in a thin film of the calix[1]quinone derivative physically adsorbed onto the electrode surface.

  • Conditioning (Optional but Recommended): Some protocols suggest a pre-conditioning step by immersing the modified electrode in a solution of the target analyte (e.g., 0.01 M lead nitrate) for a period before the first use.[6]

  • Characterization of the Modified Electrode:

    • Confirm successful modification using Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) in the K₃[Fe(CN)₆]/KCl solution.[3]

    • CV: A successful modification will typically result in a decrease in the peak current and an increase in the peak-to-peak separation of the ferricyanide redox couple compared to the bare electrode, indicating that the calix[1]quinone layer partially blocks electron transfer.

    • EIS: The Nyquist plot for the modified electrode should show a larger semicircle diameter (charge transfer resistance) compared to the bare electrode, confirming the presence of the modifying layer.[3]

Protocol 2: Electrochemical Detection of Pb²⁺ Ions

This protocol uses Differential Pulse Voltammetry (DPV) for its high sensitivity and good resolution.[3]

Materials:

  • Calix[1]quinone-modified SPCE (from Protocol 4.1)

  • Potentiostat/Galvanostat

  • Supporting electrolyte: 0.1 M Acetate buffer (pH 5.5)

  • Stock solution of Pb²⁺ (e.g., 1000 ppm Pb(NO₃)₂ in deionized water)

  • Standard solutions of Pb²⁺ prepared by serial dilution of the stock solution in the supporting electrolyte

  • Deionized water for rinsing

Experimental Workflow:

GstartStartprepPrepare Modified Electrode(Protocol 4.1)start->prepsetupSet up Electrochemical Cell(Modified Electrode, Reference, Counter)prep->setupelectrolyteAdd Supporting Electrolyte(e.g., 0.1 M Acetate Buffer)setup->electrolytepreconPreconcentration Step(Apply negative potential, e.g., -1.2 V for 120s)with stirringelectrolyte->preconequilEquilibration Step(e.g., 10s without stirring)precon->equilmeasurePerform DPV Scan(e.g., from -1.4 V to -0.2 V)equil->measurerecordRecord Peak Current atCharacteristic Pb²⁺ Potentialmeasure->recordrinseRinse Electrode Thoroughlywith Deionized Waterrecord->rinseplotPlot Calibration Curve(Peak Current vs. [Pb²⁺])next_stdRepeat for EachStandard Solutionrinse->next_stdnext_std->plotanalyzeAnalyze Unknown Sampleplot->analyzeendEndanalyze->end

Caption: Workflow for the electrochemical detection of metal ions.

Procedure:

  • Setup: Assemble the electrochemical cell with the modified SPCE as the working electrode, a Ag/AgCl electrode as the reference, and a platinum wire as the counter electrode. Add a known volume of the supporting electrolyte.

  • Preconcentration (Accumulation): This is a critical step to improve sensitivity.

    • Pipette a known concentration of the Pb²⁺ standard solution into the cell.

    • Apply a constant negative potential (e.g., -1.2 V) for a set duration (e.g., 120 seconds) while stirring the solution.[3] This step electrochemically reduces the bound Pb²⁺ ions to Pb⁰ on the electrode surface, effectively preconcentrating the analyte.

  • Equilibration: Stop the stirring and allow the solution to become quiescent for about 10 seconds.

  • Stripping (Measurement):

    • Scan the potential in the positive direction using DPV. Typical parameters might be: initial potential -1.4 V, final potential -0.2 V, pulse amplitude 50 mV, pulse width 0.05 s.

    • During the positive scan, the accumulated Pb⁰ is oxidized back to Pb²⁺ (stripped), generating a sharp peak in the current. The potential at which this peak occurs is characteristic of lead.

  • Data Recording: Record the peak current from the DPV voltammogram.

  • Cleaning: Between measurements, rinse the electrode thoroughly with deionized water to remove any residual analyte.

  • Calibration: Repeat steps 2-5 for a series of standard solutions of increasing Pb²⁺ concentration to generate a calibration curve.

Data Analysis and Performance

  • Calibration Curve: Plot the measured peak current (Y-axis) against the corresponding Pb²⁺ concentration (X-axis). The resulting plot should be linear over a specific concentration range.

  • Limit of Detection (LOD): The LOD can be calculated using the formula LOD = 3 * (SD/m), where SD is the standard deviation of the blank measurement and 'm' is the slope of the calibration curve.

  • Selectivity: To assess selectivity, perform the detection of the primary target ion in the presence of potential interfering ions (e.g., Cu²⁺, Cd²⁺, Zn²⁺) and observe any significant changes in the signal.

Table 1: Performance Characteristics of Calix[1]arene-Based Electrochemical Sensors for Metal Ion Detection

Target IonCalixarene DerivativeElectrode TypeTechniqueLimit of Detection (LOD)Linear RangeReference
Pb²⁺ Thiolated Calix[1]areneAuNPs/SPCEDPV0.00798 ppmNot Specified[3]
Cu²⁺ Thiolated Calix[1]areneAuNPs/SPCEDPV0.01336 ppmNot Specified[3]
Ag⁺ N-atom derivativeModified ElectrodeAmperometry~0.1 µM0.5 µM - 120 µM[6]

Note: Performance metrics are highly dependent on the specific calixarene structure and experimental conditions.

Conclusion and Future Outlook

Calix[1]quinone-based electrochemical sensors offer a powerful and versatile platform for the detection of heavy metal ions. Their high sensitivity, selectivity, and operational simplicity make them suitable for applications ranging from environmental monitoring to quality control in the pharmaceutical industry. The ability to rationally design and synthesize calixarene derivatives with tailored binding properties ensures that sensors can be developed for a wide array of target analytes.[7][9] Future research will likely focus on integrating these sensor platforms into portable, field-deployable devices and expanding the library of calixarene receptors to detect a broader range of environmentally and biologically significant ions.

References

  • Gomez-Kaifer, M., Reddy, P. A., Gutsche, C. D., & Echegoyen, L. (1995). Electrochemical behavior of calix[1]arenediquinones and their cation binding properties. Journal of the American Chemical Society. Available at: [Link]

  • Yusof, N. A., Mohamad, S., & Abdullah, A. H. (2021). A review on the determination heavy metals ions using calixarene-based electrochemical sensors. Arabian Journal of Chemistry. Available at: [Link]

  • Zhang, H., Zhao, Y., Yuan, L., & Zhang, X. (2011). Calix[1]arenes with Electroactive Tetrathiafulvalene and Quinone Units: Metal-Ion-Promoted Electron Transfer. The Journal of Organic Chemistry. Available at: [Link]

  • Bala, F., Pathak, D., Kumar, R., & Ahuja, P. (2023). Recent Progress in Calix[n]quinone (n=4, 6) and Pillar[9]quinone Electrodes for Secondary Rechargeable Batteries. Batteries & Supercaps. Available at: [Link]

  • Işık, G. Ö., Bozdemir, O. A., & Akkaya, E. U. (2015). Synthesis and optical study of highly sensitive calix[1] based sensors for heavy metal ions detection probes. Tetrahedron Letters. Available at: [Link]

  • Kim, S. K., Lee, S. H., Kim, J. Y., Lee, J. H., & Kim, J. S. (2006). Metal ion sensing novel calix[1]crown fluoroionophore with a two-photon absorption property. The Journal of Organic Chemistry. Available at: [Link]

  • Mei, C. L., Yusof, N. A., & Ahmad, S. A. (2021). Electrochemical Determination of Lead & Copper Ions Using Thiolated Calix[1]arene-Modified Screen-Printed Carbon Electrode. Chemosensors. Available at: [Link]

  • Aksenov, N. A., Aksenova, I. V., Makoeva, E. V., Guda, A. A., & Aksenov, A. V. (2021). Meso-functionalization of calix[1]arene with 1,3,7-triazapyrene in the design of novel fluorophores with the dual target detection of Al3+ and Fe3+ cations. RSC Advances. Available at: [Link]

  • Kim, S. K., Lee, S. H., Kim, J. Y., Lee, J. H., & Kim, J. S. (2006). Metal Ion Sensing Novel Calix[1]crown Fluoroionophore with a Two-Photon Absorption Property. Scilit. Available at: [Link]

  • Yusof, N. A., Mohamad, S., & Abdullah, A. H. (2021). A Review on the Determination Heavy Metals Ions Using Calixarene-based Electrochemical Sensors. ResearchGate. Available at: [Link]

  • Ojekan, J. A., & Omodara, L. (2023). Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Biosensors. Available at: [Link]

  • Ding, Q., Li, C., Wang, H., Xu, C., & Kuang, H. (2021). Electrochemical detection of heavy metal ions in water. Chemical Communications. Available at: [Link]

  • Oh, H. J., Lee, Y. S., & Park, S. M. (2002). Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Kim, S. K., Lee, S. H., Kim, J. Y., Lee, J. H., & Kim, J. S. (2006). Metal ion sensing novel calix[1]crown fluoroionophore with a two-photon absorption property. Semantic Scholar. Available at: [Link]

  • Li, C., Yu, M., & Li, Z. (2014). Anthraquinone-modified calix[1]arene: Click synthesis, selective calcium ion fluorescent chemosensor and INHIBIT logic gate. Dyes and Pigments. Available at: [Link]

  • Vilas-Boas, M., & Cabanillas, G. (2011). Mechanistic Study on Electrochemical Reduction of Calix[1]quinone in Acetonitrile Containing Water. International Journal of Electrochemistry. Available at: [Link]

  • Yusof, N. A., Mohamad, S., & Abdullah, A. H. (2021). A review on the determination heavy metals ions using calixarene-based electrochemical sensors. Semantic Scholar. Available at: [Link]

  • Shaban, A., Telegdi, J., & Szendro, I. (2019). Calix[1]resorcinarene & Calix[1]arene Ionophores: A Heavy Metals Ions Detection Application. ResearchGate. Available at: [Link]

  • Eddaif, L., Shaban, A., & Telegdi, J. (2019). Calix[1]resorcinarene and calix[1]arene macrocycles: An application for heavy metals ions detection in aqueous solution. ResearchGate. Available at: [Link]

  • Ma, X., Zhao, Y. (2024). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. Molecules. Available at: [Link]

  • March, G., Nguyen, T. D., & Piro, B. (2015). Modified Electrodes Used for Electrochemical Detection of Metal Ions in Environmental Analysis. Biosensors. Available at: [Link]

  • Muedas-Taipe, G., Ponce-Vargas, M. A., & Le-Bechec, M. (2024). Rational design of electrochemical sensors based on quinone derivatives adsorbed on graphene for the detection of [Cd(CN)4]2-. ResearchGate. Available at: [Link]

  • Muedas-Taipe, G., Ponce-Vargas, M. A., & Le-Bechec, M. (2024). Rational design of electrochemical sensors based on quinone derivatives adsorbed on graphene for the detection of [Cd(CN)4]2−. Physical Chemistry Chemical Physics. Available at: [Link]

  • Chaudhary, A., Khan, M. Q., Khan, R. A., Alsalme, A., Ahmad, K., & Kim, H. (2022). Fabrication of CeO2/GCE for Electrochemical Sensing of Hydroquinone. Biosensors. Available at: [Link]

  • Chaudhary, A., Khan, M. Q., Khan, R. A., Alsalme, A., Ahmad, K., & Kim, H. (2022). Fabrication of CeO2/GCE for Electrochemical Sensing of Hydroquinone. PubMed. Available at: [Link]

  • Amini, K., & Hatton, T. A. (2023). In Situ Techniques for Quinone-Mediated Electrochemical Carbon Capture and Release in Aqueous Environments. ChemRxiv. Available at: [Link]

Application Notes and Protocols for Calixquinone-Based Sensors in Environmental Monitoring

Application Notes and Protocols for Calix[1]quinone-Based Sensors in Environmental Monitoring

Introduction

Calixarenes, a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde, have emerged as highly versatile building blocks in supramolecular chemistry.[1] Their unique cup-like structure, with a defined upper and lower rim and a central annulus, allows for selective complexation with various ions and small molecules.[1] Among the various modified calixarenes, calix[2]quinones have garnered significant attention for their potential in developing robust and selective chemosensors for environmental monitoring.[3] The integration of the redox-active quinone moiety into the calix[2]arene framework provides a powerful tool for electrochemical and colorimetric sensing of a wide range of environmental pollutants, including heavy metal ions and pesticides.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of calix[2]quinone-based sensors. It covers the fundamental principles, synthesis, and detailed protocols for the detection of key environmental contaminants. The aim is to provide not just a set of instructions, but a deeper understanding of the underlying chemical and physical principles that govern the functionality of these sensors.

I. Fundamentals of Calix[1]quinone-Based Sensing

A. The Calix[1]arene Scaffold: A Versatile Platform

Calix[2]arenes exist in several conformations, with the "cone" conformation being the most common for sensor development due to its pre-organized cavity for guest binding.[2][1] The upper and lower rims of the calix[2]arene can be readily functionalized, allowing for the fine-tuning of solubility, selectivity, and signaling mechanisms.[1][4] This modularity is a key advantage in the rational design of sensors for specific target analytes.

B. The Role of the Quinone Moiety

The incorporation of quinone units onto the calixarene framework introduces redox activity, which is central to many sensing applications. The reversible reduction of quinone to hydroquinone forms the basis of electrochemical detection methods.[5][6] Furthermore, the electronic properties of the quinone moiety can be perturbed upon analyte binding, leading to changes in color or fluorescence, which are exploited in optical sensing.[7]

C. Sensing Mechanisms

The detection of environmental pollutants by calix[2]quinone-based sensors can occur through several mechanisms, often involving a host-guest interaction between the calixarene cavity and the analyte. The primary signaling pathways include:

  • Electrochemical Sensing: This method relies on the change in the electrochemical properties of the calix[2]quinone upon binding to an analyte. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to monitor these changes. The binding of a guest molecule can shift the redox potential of the quinone/hydroquinone couple or alter the electron transfer kinetics.[5][6]

  • Colorimetric Sensing: Analyte binding can induce a change in the electronic structure of the calix[2]quinone, resulting in a visible color change.[8] This allows for simple, naked-eye detection, which is highly desirable for rapid, on-site screening.[7]

  • Fluorometric Sensing: By incorporating a fluorophore into the calix[2]quinone structure, sensors can be designed to exhibit changes in fluorescence intensity or wavelength upon analyte binding.[4][9] This "turn-on" or "turn-off" fluorescence response can provide high sensitivity and selectivity.[10] Common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[9]

Below is a diagram illustrating the general workflow for the application of calix[2]quinone-based sensors in environmental monitoring.

Caption: Principle of colorimetric heavy metal detection.

B. Protocol: Fluorometric Detection of Pesticides (e.g., Glyphosate)

Principle: A calixq[2]uinone sensor functionalized with a fluorophore can exhibit a change in its fluorescence emission upon binding to a pesticide like glyphosate. This can be due to the pesticide displacing a quencher or altering the electronic environment of the fluorophore, leading to a "turn-on" or "turn-off" response. [10][11] Materials:

  • Synthesized fluorescent calixq[2]uinone sensor.

  • Glyphosate standard solution.

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4).

  • Organic solvent for the sensor stock solution.

  • Fluorometer.

  • Quartz cuvettes.

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the fluorescent sensor and glyphosate in the appropriate solvents.

  • Fluorescence Titration:

    • Place a known volume of the buffer solution in a quartz cuvette.

    • Add a small aliquot of the sensor stock solution and record the initial fluorescence spectrum.

    • Incrementally add aliquots of the glyphosate standard solution to the cuvette.

    • After each addition, mix the solution and record the fluorescence spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of glyphosate.

    • Determine the binding constant and limit of detection from the titration data.

    • Investigate the selectivity by performing similar titrations with other common pesticides and interfering ions.

C. Protocol: Electrochemical Detection of Phenolic Pollutants (e.g., Hydroquinone)

Principle: A calixq[2]uinone-modified electrode can be used for the electrochemical detection of phenolic compounds like hydroquinone. The calixarene cavity can pre-concentrate the analyte at the electrode surface, and the quinone moieties can facilitate the electrochemical oxidation or reduction of the analyte.

Materials:

  • Calixq[2]uinone derivative suitable for electrode modification.

  • Working electrode (e.g., glassy carbon electrode, GCE).

  • Reference electrode (e.g., Ag/AgCl).

  • Counter electrode (e.g., platinum wire).

  • Electrochemical workstation (potentiostat).

  • Hydroquinone standard solution.

  • Supporting electrolyte (e.g., 0.1 M KCl in phosphate buffer).

Procedure:

  • Electrode Modification:

    • Polish the GCE with alumina slurry, then sonicate in ethanol and water.

    • Modify the electrode surface with the calixq[2]uinone. This can be done by drop-casting a solution of the calixq[2]uinone onto the electrode surface or by electrochemical deposition.

  • Electrochemical Measurement:

    • Set up a three-electrode cell containing the supporting electrolyte.

    • Record the background cyclic voltammogram (CV) of the modified electrode.

    • Add a known concentration of hydroquinone to the cell and record the CV.

    • For quantitative analysis, use a more sensitive technique like differential pulse voltammetry (DPV).

  • Data Analysis:

    • Measure the peak current from the DPV experiments for different concentrations of hydroquinone.

    • Construct a calibration plot of peak current versus concentration.

    • Calculate the sensitivity and limit of detection of the sensor.

The following diagram illustrates the setup for electrochemical detection.

Caption: Schematic of an electrochemical detection setup.

IV. Data Interpretation and Performance Evaluation

The performance of calixq[2]uinone-based sensors is evaluated based on several key parameters, which are summarized in the table below.

ParameterDescriptionTypical Range for Calixq[2]uinone Sensors
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.nM to µM range [2]
Selectivity The ability of the sensor to respond to the target analyte in the presence of other interfering species.High selectivity is often achieved through the specific host-guest interactions of the calixarene cavity.
Sensitivity The change in sensor response per unit change in analyte concentration.Varies depending on the signaling mechanism and analyte.
Response Time The time required for the sensor to reach a stable signal after exposure to the analyte.Typically ranges from seconds to a few minutes. [12]
Linear Range The concentration range over which the sensor response is directly proportional to the analyte concentration.Often spans several orders of magnitude.
Reusability The ability of the sensor to be used for multiple measurements without significant loss of performance.Can be achieved by reversing the binding process, e.g., by changing the pH.

V. Conclusion and Future Perspectives

Calixq[2]uinone-based sensors offer a powerful and versatile platform for the detection of a wide range of environmental pollutants. Their modular design, coupled with the inherent recognition capabilities of the calixarene scaffold and the redox/optical properties of the quinone moiety, allows for the development of highly sensitive and selective analytical methods. The protocols outlined in this document provide a starting point for researchers to explore the potential of these fascinating molecules in environmental monitoring.

Future research in this area is likely to focus on the development of sensor arrays for the simultaneous detection of multiple analytes, the integration of these sensors into portable and automated analytical devices, and the exploration of novel calixarene structures with enhanced recognition and signaling properties. The continued advancement of calixq[2]uinone-based sensor technology holds great promise for addressing the growing challenges of environmental pollution.

References

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calixa[2]rene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica, 63(3), 496-508. [Link]

  • Kurniawan, Y. S., & Kim, E. (2022). A Review on Calixarene Fluorescent Chemosensor Agents for Various Analytes. Pandawa Institute Journals. [Link]

  • Kurniawan, Y. S., & Kim, E. (2022). A Review on Calixarene Fluorescent Chemosensor Agents for Various Analytes. ResearchGate. [Link]

  • Almeida, C. C., & Oliveira, E. (2021). Recent Advances in Calixarene-Based Fluorescent Sensors for Biological Applications. Chemosensors, 9(9), 241. [Link]

  • Li, S., et al. (2020). Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). Chemistry–An Asian Journal, 15(19), 2952-2959. [Link]

  • Kaur, N., et al. (2021). Recent progress in fluorescence-based chemosensing of pesticides. RSC Advances, 11(25), 15382-15403. [Link]

  • McKervey, M. A., et al. (2003). Important calixarene derivatives – their synthesis and applications. ARKIVOC, 2003(7), 23-31. [Link]

  • Gale, P. A., et al. (2021). Fluorescence-Based Sensing of Pesticides Using Supramolecular Chemistry. Frontiers in Chemistry, 9, 731190. [Link]

  • Gale, P. A., et al. (2021). Fluorescence-Based Sensing of Pesticides Using Supramolecular Chemistry. PMC. [Link]

  • Anthraquinone-modified calixa[2]rene: Click synthesis, selective calcium ion fluorescent chemosensor and INHIBIT logic gate. ResearchGate. [Link]

  • Wang, Y., et al. (2022). Calixarene-Based Supramolecular Sensor Array for Pesticide Discrimination. Molecules, 27(12), 3749. [Link]

  • Baraiya, K. A., et al. (2022). On-site thiacloprid detection via smartphone-enhanced fluorescent calixa[2]rene paper-based sensor. ResearchGate. [Link]

  • High Sensitive Surface Plasmon Resonance (SPR) Sensor Based on Modified Calix(4)arene Self Assembled Monolayer for Cadmium Ions Detection. ResearchGate. [Link]

  • Morita, Y., et al. (1992). Syntheses and NMR behavior of calixq[2]uinone and calixh[2]ydroquinone. The Journal of Organic Chemistry, 57(12), 3329-3333. [Link]

  • Calorimetric detection of Cu2+ and Pb2+ ions using calixa[2]rene functionalized nanoparticles. ResearchGate. [Link]

  • Gomibuchi, T., et al. (1997). Electrochemical study on calixq[2]uinone and calixh[2]ydroquinone in N,N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions, 93(19), 3527-3532. [Link]

  • Kurniawan, Y. S., & Kim, E. (2022). Colorimetric Sensor for Heavy Metal Ions Detection: A Short Review. Journal of Pure and Applied Chemistry Research, 11(1), 1-10. [Link]

  • Extended Calixa[2]rene-Based Receptors for Molecular Recognition and Sensing. MDPI. [Link]

  • Synthesis of Novel One-Walled meso-Phenylboronic Acid-Functionalized Calixp[2]yrrole: A Highly Sensitive Electrochemical Sensor for Dopamine. ACS Omega, 7(18), 15995-16003. [Link]

  • Comparative Study of a Sensing Platform via Functionalized Calixr[2]esorcinarene Ionophores on QCM Resonator as Sensing Material. Electroanalysis, 33(2), 336-346. [Link]

  • Calixa[2]rene functionalized gold nanoparticles for colorimetric and bare-eye detection of iodide in aqueous media and periodate aided enhancement in sensitivity. ResearchGate. [Link]

  • Electrochemical study on calixq[2]uinone and calixh[2]ydroquinone in N,N-dimethylformamide. Semantic Scholar. [Link]

  • Multivalent Calixa[2]rene-Based Fluorescent Sensor for Detecting Silver Ions in Aqueous Media and Physiological Environment. ResearchGate. [Link]

  • Comparative Study of a Sensing Platform via Functionalized Calixr[2]esorcinarene Ionophores on QCM Resonator as Sensing Materials for Detection of Heavy Metal Ions in Aqueous Environments. ResearchGate. [Link]

  • Electrochemical and Colorimetric Nanosensors for Detection of Heavy Metal Ions: A Review. Biosensors, 13(7), 731. [Link]

  • Detection of pollutants in water bodies: electrochemical detection or photo-electrochemical detection?. Chemical Communications, 57(78), 9901-9914. [Link]

  • Electrochemical detection of chemical pollutants based on gold nanomaterials. ResearchGate. [Link]

  • Electrochemical Sensing Systems for the Analysis of Catechol and Hydroquinone in the Aquatic Environments: A Critical Review. Critical Reviews in Analytical Chemistry, 53(7), 1541-1563. [Link]

Application Note: A Guide to the Structural Elucidation of Calixquinones Using Advanced NMR Spectroscopy

Application Note: A Guide to the Structural Elucidation of Calix[1]quinones Using Advanced NMR Spectroscopy

Audience: Researchers, scientists, and drug development professionals engaged in supramolecular chemistry and materials science.

Abstract: Calix[1]quinones, a class of macrocyclic compounds, possess a unique three-dimensional architecture that makes them valuable platforms for host-guest chemistry, molecular recognition, and electrochemical applications.[2][3] Their synthesis often yields a mixture of conformers, or a single conformation that is highly dependent on substitution and solvent conditions.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguously determining their structure and conformational dynamics in solution.[2][5] This guide provides a comprehensive overview and detailed protocols for utilizing one-dimensional (1D) and two-dimensional (2D) NMR techniques to elucidate the intricate structures of calix[1]quinones.

The Structural Challenge of Calix[1]quinones

Calix[1]arenes and their quinone derivatives are known for their conformational flexibility, arising from the rotation about the methylene bridges connecting the aromatic units.[3] This results in four primary, well-defined conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. The relative orientation of the phenolic or quinoid rings defines the overall shape and cavity size of the macrocycle, which is critical for its function. While X-ray crystallography provides definitive solid-state structures, it's not uncommon for calixarenes to adopt different conformations in solution.[3][6] Therefore, solution-state NMR is indispensable for a complete structural characterization.

The primary goal of NMR analysis is to answer the following questions:

  • Connectivity: What is the covalent framework of the molecule?

  • Conformation: Which of the four primary conformations does the macrocycle adopt in solution?

  • Substitution: Where are the substituents located on the upper and lower rims?

  • Purity: Is the sample a single, pure conformer?

cluster_0Calix[4]quinone ConformationsAConeBPartial ConeC1,2-AlternateD1,3-Alternate

Figure 1: The four primary conformations of calix[1]arenes/quinones.

Foundational Analysis: 1D NMR Spectroscopy (¹H and ¹³C)

One-dimensional NMR spectra provide the initial, and often most diagnostic, overview of the calix[1]quinone structure, particularly its symmetry and conformation.[1][7]

¹H NMR: A Window into Conformation

The signals for the methylene bridge protons (Ar-CH₂-Ar) are the most telling indicators of calix[1]quinone conformation.[2]

  • Cone Conformation: In the rigid cone conformation, the two protons of each methylene bridge are diastereotopic (one axial, one equatorial). This results in a characteristic pair of doublets, often with a large geminal coupling constant (J ≈ 12-15 Hz).[8] The significant chemical shift difference between these protons is a hallmark of the cone structure.

  • Other Conformations: In more flexible or symmetric conformations like the 1,3-alternate, the methylene protons may become equivalent, leading to a sharp singlet in the ¹H NMR spectrum.[9] The partial cone and 1,2-alternate conformations will show more complex patterns, often involving multiple pairs of doublets or a combination of doublets and singlets.[9]

¹³C NMR: Mapping the Carbon Skeleton

The ¹³C NMR spectrum complements the proton data by revealing the number of unique carbon environments.

  • Cone Conformation: A C₄ᵥ symmetric cone conformer will show one signal for the four methylene bridge carbons.

  • Other Conformations: Conformations with lower symmetry will exhibit a greater number of signals for the aromatic and methylene carbons. For instance, the methylene bridge carbon (ArCH₂Ar) chemical shift is a unique marker; a signal around 31 ppm suggests a syn relationship between adjacent phenolic units (as in the cone conformer), while a shift to approximately 37 ppm indicates an anti relationship (as in the 1,3-alternate).[2]

ConformerMethylene Protons (Ar-CH₂-Ar) ¹H PatternMethylene Carbon (Ar-CH₂-Ar) ¹³C Signal
Cone Pair of doublets (AX system)~31 ppm
Partial Cone Multiple pairs of doublets/singletsMultiple signals
1,2-Alternate Multiple pairs of doublets/singletsMultiple signals
1,3-Alternate Singlet~37 ppm
Table 1: Characteristic NMR signals for different calix[1]arene/quinone conformations.[2][9]

Advanced Analysis: 2D NMR for Unambiguous Elucidation

For complex or novel calix[1]quinone structures, 2D NMR experiments are essential to definitively establish atomic connectivity and spatial relationships.[10]

cluster_workflowNMR Elucidation WorkflowSampleSample PreparationH1¹H NMRSample->H1Initial AnalysisC13¹³C NMRH1->C13Symmetry & Proton CountCOSY¹H-¹H COSYC13->COSYCarbon CountHSQC¹H-¹³C HSQCCOSY->HSQC¹H-¹H ConnectivityHMBC¹H-¹³C HMBCHSQC->HMBCDirect ¹H-¹³C BondsStructureStructure ElucidationHMBC->StructureLong-Range Connectivity

Figure 2: A typical workflow for calix[1]quinone structural elucidation using NMR.

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[11]

  • Application: It is invaluable for tracing the connectivity within substituent chains (e.g., propoxy groups on the lower rim) and for confirming couplings between adjacent aromatic protons.[8] For the calix[1]quinone core, it confirms the geminal coupling within the Ar-CH₂-Ar spin systems.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J_CH coupling).[12]

  • Application: This is the primary method for assigning carbon signals.[13] By identifying the cross-peak for a proton with a known assignment, the chemical shift of its attached carbon is immediately determined. For example, it definitively links the methylene proton signals to the methylene carbon signal(s).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds (²J_CH, ³J_CH).[10][12]

  • Application: This is arguably the most powerful 2D NMR experiment for assembling the complete molecular structure.[13] It connects molecular fragments by showing, for example, a correlation from a methylene proton to the two aromatic carbons it is bonded to, as well as the carbons ortho to the bridge. It is also crucial for confirming the position of substituents on the aromatic rings.

cluster_corrKey 2D NMR Correlations on a Calix FragmentC_ar1C_arC_ar2C_arCH2CH₂H_aHₐH_a->C_ar1HMBCH_a->C_ar2HMBCH_a->CH2HSQCH_bHₑH_a->H_bCOSYH_b->CH2HSQCC_subC_subH_subH_subH_sub->C_ar1HMBCH_sub->C_subHSQC

Figure 3: Schematic of key 2D NMR correlations for a calix[1]quinone fragment.

Experimental Protocols

Protocol 1: Sample Preparation
  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is most common for calixarenes. For temperature-dependent studies, tetrachloroethane-d₂ (C₂D₂Cl₄) is a good choice.[4]

  • Concentration: Dissolve 5-10 mg of the calix[1]quinone sample in 0.6-0.7 mL of the deuterated solvent. Ensure the sample is fully dissolved to avoid poor spectral quality.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm for both ¹H and ¹³C).[7]

  • Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

Protocol 2: NMR Data Acquisition

These are general guidelines for a 500 MHz spectrometer. Parameters should be optimized for the specific instrument and sample.

  • ¹H NMR:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16, depending on concentration.

  • ¹³C NMR:

    • Experiment: Proton-decoupled 1D carbon experiment (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • ¹H-¹H COSY:

    • Experiment: Gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width: Same as the 1D ¹H spectrum in both dimensions.

    • Data Points: 2048 in F2, 256-512 in F1.

    • Number of Scans: 2-4 per increment.

  • ¹H-¹³C HSQC:

    • Experiment: Gradient-selected, phase-sensitive HSQC (e.g., hsqcedetgpsisp2.2).

    • Spectral Width (F2 - ¹H): Same as 1D ¹H spectrum.

    • Spectral Width (F1 - ¹³C): Cover the expected carbon chemical shift range (e.g., 0-180 ppm).

    • Coupling Constant: Optimized for one-bond C-H coupling (~145 Hz).

    • Number of Scans: 2-8 per increment.

  • ¹H-¹³C HMBC:

    • Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Widths: Same as HSQC.

    • Long-Range Coupling Constant: Optimized for 2-3 bond C-H couplings (typically 8-10 Hz).[11][13]

    • Number of Scans: 4-16 per increment, as correlations are weaker.

Protocol 3: Data Analysis and Structure Assembly
  • Analyze ¹H NMR: Identify the methylene bridge pattern to hypothesize the conformation. Integrate signals to determine the relative number of protons.

  • Analyze ¹³C NMR: Count the number of unique carbon signals to confirm the molecular symmetry suggested by the ¹H spectrum.

  • Assign with HSQC: Use the HSQC spectrum to assign every protonated carbon by correlating the assigned proton signals to their directly attached carbons.

  • Confirm with COSY: Build spin systems. Trace the J-coupling network for all aliphatic and aromatic protons.

  • Assemble with HMBC: Use the long-range correlations from the HMBC spectrum to piece the molecular fragments together. Verify connections between the aromatic rings via the methylene bridges and confirm the attachment points of all substituents.

  • Validate: Ensure the final proposed structure is consistent with all 1D and 2D NMR data, as well as other analytical data like mass spectrometry.

Conclusion

The structural elucidation of calix[1]quinones is a systematic process that relies on the synergistic interpretation of multiple NMR experiments. While 1D NMR provides crucial first clues about conformation and symmetry, a full suite of 2D experiments—COSY, HSQC, and HMBC—is required for an unambiguous and self-validating structural assignment. The protocols and workflow described herein provide a robust framework for researchers to confidently characterize these fascinating and versatile macrocycles.

References

  • Functionalized Calix[1]Nanocones - PMC - NIH. (2025). National Institutes of Health.

  • NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. (n.d.). ChemRxiv.

  • Calculated 1 H-NMR spectra of calix[1]arene conformers. (a) cone, (b)... (n.d.). ResearchGate.

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Unknown Source.
  • Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[1]arene. (2025). Unknown Source.

  • Chemical structure of the different relevant conformations of calix[1]quinone 1. (n.d.). ResearchGate.

  • Intermolecular Interactions Drive the Unusual Co-Crystallization of Different Calix[1]arene Conformations. (n.d.). ProQuest.

  • Conformational Mobility Study in Mono Quinone Derivative of Calix[1]arene by Low Temperature NMR Spectroscopy. (n.d.). ResearchGate.

  • Macrocyclic drug design guided by NMR solution conformations. (n.d.). American Chemical Society.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
  • Advanced NMR Techniques and Applic
  • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility – Department of Chemistry.
  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
  • 2D- NMR what is the different between COSY and HSQC?? (2019).
  • 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.). Journal of Chemical and Pharmaceutical Sciences.

The Pivotal Role of Calixquinone Derivatives in Supramolecular Chemistry: A Guide to Synthesis and Application

The Pivotal Role of Calix[1]quinone Derivatives in Supramolecular Chemistry: A Guide to Synthesis and Application

Calix[1]quinone derivatives have emerged as a cornerstone in the field of supramolecular chemistry, offering a unique confluence of a pre-organized macrocyclic platform with the rich redox and coordination chemistry of quinone moieties. Their rigid, yet adaptable, three-dimensional architecture provides a versatile scaffold for the rational design of receptors, sensors, catalysts, and drug delivery vehicles. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of calix[1]quinone derivatives, intended for researchers, scientists, and professionals in drug development. The protocols and insights presented herein are grounded in established scientific literature, reflecting both the foundational principles and the cutting-edge advancements in the field.

The Calix[1]quinone Scaffold: A Marriage of Form and Function

Calix[1]arenes, the precursors to calix[1]quinones, are cyclic tetramers of phenols linked by methylene bridges, forming a basket-shaped molecule.[2] This inherent structure provides a hydrophobic cavity and distinct "upper" and "lower" rims that can be selectively functionalized. The conversion of the phenolic units to quinones introduces electroactive and coordinating sites, dramatically expanding the functional repertoire of the calixarene framework. The quinone moieties can participate in reversible redox processes, act as hydrogen bond acceptors, and coordinate with metal ions, making calix[1]quinone derivatives highly sought-after for a multitude of applications.[3]

Synthesis of Calix[1]quinone Derivatives: From Precursor to Product

The synthesis of calix[1]quinone derivatives typically involves a multi-step process, beginning with the synthesis of the parent calix[1]arene, followed by functionalization and, finally, oxidation to the quinone form.

Protocol for the Synthesis of p-tert-Butylcalix[1]arene

The synthesis of the foundational p-tert-butylcalix[1]arene is a well-established procedure, often serving as the gateway to a vast library of derivatives.

Materials:

  • p-tert-Butylphenol

  • 37% Formaldehyde solution

  • Sodium hydroxide

  • Diphenyl ether

  • Ethyl acetate

  • Toluene

  • Acetic acid

  • Acetone

  • Nitrogen gas

Procedure:

  • Preparation of the Precursor: In a three-necked round-bottomed flask equipped with a mechanical stirrer, combine p-tert-butylphenol (100 g, 0.666 mol), 37% formaldehyde solution (62 mL, 0.83 mol), and sodium hydroxide (1.2 g, 0.03 mol) in 3 mL of water. Stir the mixture at room temperature for 15 minutes and then heat at 100-120°C for 2 hours.

  • Pyrolysis: Fit the flask with a nitrogen inlet and a condenser. Heat the mixture to 110-120°C while passing a rapid stream of nitrogen over the surface to remove water. Continue heating to reflux (approximately 150-160°C) for 3-4 hours. The solid will dissolve, forming a dark solution.

  • Precipitation and Washing: Cool the reaction mixture to room temperature. Add 1.5 L of ethyl acetate to precipitate the product. Stir for 30 minutes and allow the solid to settle. Filter the solid and wash sequentially with ethyl acetate (2 x 100 mL), acetic acid (200 mL), water (2 x 100 mL), and acetone (2 x 50 mL). This yields the crude p-tert-butylcalix[1]arene.

  • Recrystallization: Dissolve the crude product in boiling toluene (approximately 1600-1800 mL). Concentrate the solution to about 800-900 mL and cool to room temperature. Filter the resulting crystals and wash with cold toluene. Dry the product under vacuum to obtain pure p-tert-butylcalix[1]arene.

Protocol for the Oxidation to p-tert-Butylcalix[1]diquinone

The conversion of the calix[1]arene to its quinone derivative is a critical step that imparts the desired electronic properties. Thallium(III) trifluoroacetate is a highly effective oxidizing agent for this transformation.

Materials:

  • p-tert-Butylcalix[1]arene

  • Thallium(III) trifluoroacetate (Tl(OCOCF₃)₃)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve p-tert-butylcalix[1]arene in a minimal amount of trifluoroacetic acid.

  • Oxidation: Add a solution of thallium(III) trifluoroacetate in trifluoroacetic acid dropwise to the calixarene solution at room temperature with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Quenching and Extraction: After the reaction is complete, pour the mixture into water and extract with dichloromethane.

  • Work-up: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure p-tert-butylcalix[1]diquinone.

Application in Ion Sensing: The Art of Selective Recognition

The pre-organized cavity and the coordinating quinone oxygens make calix[1]quinone derivatives excellent ionophores for the selective detection of metal ions.

Application Note: Calix[1]quinone-Based Ion-Selective Electrodes (ISEs) for Heavy Metal Detection

Calix[1]quinone derivatives can be incorporated into polymeric membranes to fabricate highly selective and sensitive ion-selective electrodes for the potentiometric determination of heavy metal ions such as Pb²⁺ and Cd²⁺.[4] The calix[1]quinone acts as a neutral carrier, selectively binding the target ion and generating a potential difference across the membrane that is proportional to the ion's concentration.

Protocol for the Fabrication and Testing of a Calix[1]quinone-Based PVC Membrane Electrode

Materials:

  • Calix[1]quinone derivative (ionophore)

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., 2-nitrophenyl octyl ether, o-NPOE)

  • Tetrahydrofuran (THF)

  • Glass rings for membrane casting

  • Ag/AgCl reference electrodes

  • pH/mV meter

Procedure:

  • Membrane Cocktail Preparation: Prepare a membrane cocktail by dissolving the calix[1]quinone ionophore (1-2 wt%), PVC (30-33 wt%), and plasticizer (65-68 wt%) in a minimal amount of THF.

  • Membrane Casting: Pour the homogenous membrane cocktail into a glass ring placed on a clean, flat glass plate. Allow the THF to evaporate slowly at room temperature for 24 hours to form a transparent and flexible membrane.

  • Electrode Assembly: Cut a small disc from the cast membrane and incorporate it into an ISE body. Fill the electrode with an internal filling solution containing a known concentration of the target metal ion salt (e.g., 0.01 M Pb(NO₃)₂) and a Ag/AgCl internal reference electrode.

  • Conditioning: Condition the electrode by soaking it in a 0.01 M solution of the target metal ion for at least 24 hours before use.

  • Calibration and Measurement: Calibrate the electrode using a series of standard solutions of the target metal ion. Measure the potential of each standard solution against an external reference electrode and plot the potential (mV) versus the logarithm of the ion activity. The resulting calibration curve can be used to determine the concentration of the target ion in unknown samples.

Data Presentation: Typical Performance of a Calix[1]quinone-Based Pb²⁺ ISE

ParameterValue
Linear Range1.0 x 10⁻⁶ M to 1.0 x 10⁻² M
Nernstian Slope29.5 ± 0.5 mV/decade
Detection Limit5.0 x 10⁻⁷ M
Response Time< 30 seconds
pH Range4.0 - 7.0

Supramolecular Catalysis: Accelerating Reactions in a Confined Space

The cavity of calix[1]hydroquinone, the reduced form of calix[1]quinone, can act as a microreactor, encapsulating substrates and catalyzing specific reactions.[5] The hydrogen-bonding network within the calixarene can stabilize transition states and facilitate proton transfer, leading to enhanced reaction rates and selectivities.[5]

Application Note: Calix[1]hydroquinone-Catalyzed Proton Exchange

Calix[1]hydroquinone has been shown to catalyze the proton exchange between water and acetone.[5] The calixarene cavity isolates the reactants from the bulk solvent, creating a unique environment that promotes the keto-enol tautomerism of acetone, a key step in the proton exchange mechanism.

Workflow for a Calix[1]hydroquinone-Catalyzed Reaction

Gcluster_prepPreparationcluster_reactionReactioncluster_analysisAnalysisprep1Dissolve Calix[4]hydroquinonein a suitable solventprep2Add substrates(e.g., acetone and D₂O)prep1->prep2react1Incubate at controlledtemperatureprep2->react1react2Monitor reaction progress(e.g., by NMR spectroscopy)react1->react2analysis1Determine reaction rateand catalytic efficiencyreact2->analysis1

Caption: Workflow for a calix[1]hydroquinone-catalyzed reaction.

Drug Delivery Systems: Smart Carriers for Targeted Therapeutics

The amphiphilic nature of functionalized calix[1]arene derivatives allows them to self-assemble into nano-sized carriers such as micelles and nanoparticles in aqueous solution.[6][7] These nanocarriers can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[6][7] Furthermore, the calixarene scaffold can be decorated with targeting moieties to achieve site-specific drug delivery, minimizing off-target effects.[8]

Application Note: Calix[1]arene-Based Micelles for Doxorubicin Delivery

Amphiphilic calix[1]arene derivatives can form micelles that encapsulate the anticancer drug doxorubicin (DOX).[6] The hydrophobic core of the micelle provides a suitable environment for the hydrophobic DOX molecule, while the hydrophilic shell ensures stability in aqueous media. The release of the drug can be triggered by changes in the physiological environment, such as a lower pH in tumor tissues.[6]

Protocol for the Preparation and In Vitro Drug Release Study of DOX-Loaded Calix[1]arene Micelles

Materials:

  • Amphiphilic calix[1]arene derivative

  • Doxorubicin hydrochloride (DOX·HCl)

  • Triethylamine (TEA)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (MWCO 3.5 kDa)

Procedure:

  • Drug Loading: Dissolve the amphiphilic calix[1]arene and DOX·HCl in DMSO. Add a stoichiometric amount of TEA to neutralize the hydrochloride salt of DOX. Stir the solution for 24 hours in the dark.

  • Micelle Formation: Add the DMSO solution dropwise to a vigorously stirring aqueous solution (e.g., water or PBS). The self-assembly of the calixarene derivative will lead to the formation of DOX-loaded micelles.

  • Purification: Dialyze the micellar solution against distilled water for 48 hours using a dialysis membrane to remove free DOX and DMSO.

  • Characterization: Characterize the size and morphology of the DOX-loaded micelles using dynamic light scattering (DLS) and transmission electron microscopy (TEM). Determine the drug loading content and encapsulation efficiency using UV-Vis spectrophotometry.

  • In Vitro Drug Release: Place a known amount of the DOX-loaded micelle solution in a dialysis bag and immerse it in PBS at pH 7.4 and pH 5.5, respectively, at 37°C with gentle shaking. At predetermined time intervals, withdraw aliquots from the release medium and measure the concentration of released DOX by UV-Vis spectrophotometry.

Data Presentation: Typical Drug Release Profile

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
2515
61235
122060
243085
483595

Conclusion and Future Perspectives

Calix[1]quinone derivatives represent a remarkable class of supramolecular hosts with a vast and expanding range of applications. Their synthetic accessibility and the ease with which their properties can be tuned make them ideal candidates for the development of advanced materials. The protocols and application notes provided in this guide offer a starting point for researchers to explore the rich chemistry of these fascinating molecules. Future research will undoubtedly uncover new functionalities and applications, particularly in the areas of stimuli-responsive materials, targeted drug delivery, and "green" catalysis, further solidifying the importance of calix[1]quinone derivatives in supramolecular science.

References

  • [Synthesis and binding characteristics of novel calix[1]arene(amidocrown) diquinones]([Link])

  • [The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface]([Link])

  • [Design, Preparation, and Characterization of Novel Calix[1]arene Bioactive Carrier for Antitumor Drug Delivery]([Link])

  • [Design, Preparation, and Characterization of Novel Calix[1]arene Bioactive Carrier for Antitumor Drug Delivery]([Link])

  • [Design, Preparation, and Characterization of Novel Calix[1]arene Bioactive Carrier for Antitumor Drug Delivery]([Link])

  • [Preparation of PVC Membrane Electrode Modified by Novel Calix[1]arene Derivative and Electrochemical Recognition for Ag~+ in Acidic Solution]([Link])

  • [Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds]([Link])

  • [Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone]([Link])

  • [Probing optical recognition of metal ions with employment of cationic dye-calix[1]arene supramolecular complexes]([Link])

  • [New Calix[1]arene—Fluoresceine Conjugate by Click Approach—Synthesis and Preparation of Photocatalytically Active Solid Lipid Nanoparticles]([Link])

  • [Fabrication of new Calix[1]arene functionalized Mn3O4 nanoparticles based modified glassy carbon electrode as fast responding sensor towards Pb2+ and Cd2+ ions]([Link])

  • [The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes]([Link])

  • [A calix[1]arene-based supramolecular nanoassembly targeting cancer cells and triggering the release of nitric oxide with green light]([Link])

  • [Dynamic self-assembly of mannosylated-calix[1]arene into micelles for the delivery of hydrophobic drugs]([Link])

  • [Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone]([Link])

  • [Synthesis of a New Calix[1]Arene and Its Application in Construction of a Highly Selective Silver Ion-Selective Membrane Electrode]([Link])

  • [Catalytic role of calix[1]hydroquinone in acetone-water proton exchange: a quantum chemical study of proton transfer via keto-enol tautomerism]([Link])

  • [Novel catalytic method synthesis of calix[1]pyrroles using Preyssler and Wells-Dawson heteropolyacids]([Link])

  • [Electrochemical Determination of Lead & Copper Ions Using Thiolated Calix[1]arene-Modified Screen-Printed Carbon Electrode]([Link])

  • [The Versatile Applications of Calix[1]resorcinarene-Based Cavitands]([Link])

  • [Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations]([Link])

  • [Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone]([Link])

  • [New Calix[1]arene—Fluoresceine Conjugate by Click Approach—Synthesis and Preparation of Photocatalytically Active Solid Lipid Nanoparticles]([Link])

  • [Oxidation state variation in bis-calix[1]arene supported decametallic Mn clusters]([Link])

  • [Anthraquinone-modified calix[1]arene: Click synthesis, selective calcium ion fluorescent chemosensor and INHIBIT logic gate]([Link])

synthesis of calix(4)quinone-functionalized nanoparticles

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Synthesis and Characterization of Calix[1]quinone-Functionalized Nanoparticles for Redox-Responsive Systems

Audience: Researchers, scientists, and drug development professionals.

Guiding Principles & Scientific Rationale

The convergence of supramolecular chemistry and nanotechnology has paved the way for highly sophisticated functional materials. Among these, calix[1]quinone-functionalized nanoparticles stand out as versatile platforms for a range of applications, including targeted drug delivery, sensing, and catalysis.[2][3] This guide provides a comprehensive overview of the design principles, synthesis, and characterization of these advanced nanomaterials, with a focus on gold nanoparticles as a core scaffold.

The Calix[1]arene Scaffold: A Pre-organized Platform

Calixarenes are macrocyclic compounds that provide a unique, three-dimensional structure.[1] The calix[1]arene variant, with its defined upper and lower rims and a central cavity, serves as an ideal molecular platform for several reasons:

  • Structural Pre-organization: The rigid, cup-like structure allows for precise positioning of functional groups on either rim.[1]

  • Host-Guest Chemistry: The hydrophobic cavity can encapsulate "guest" molecules, such as drugs or dyes, offering a mechanism for payload delivery.

  • Synthetic Versatility: The phenolic hydroxyl groups on the lower rim and the para-positions on the upper rim are readily modifiable, enabling the attachment of various functionalities, including the quinone moieties and nanoparticle anchoring groups.[3][4]

The Quinone Moiety: A Redox-Active Trigger

The integration of quinone units onto the calixarene scaffold imparts a crucial redox-responsive character. Quinones can undergo reversible two-electron, two-proton reduction to form hydroquinones. This transformation is significant for several reasons:

  • Environmental Triggering: The reduction potential of quinones is such that they can be reduced by endogenous biological agents like glutathione (GSH), which is found in significantly higher concentrations inside cells (2-10 mM) compared to the extracellular environment (~2-20 µM).[5] This differential provides a basis for intracellular-specific activation.

  • Conformational & Polarity Changes: The conversion of a nonpolar quinone to a more polar hydroquinone can alter the host-guest interactions within the calixarene cavity, triggering the release of an encapsulated payload.[6][7] This mechanism is the foundation for stimuli-responsive drug delivery systems.[5][8]

The Nanoparticle Core: The Signal Transducer & Carrier

Using a nanoparticle core, such as gold (AuNP), magnetic (Fe₃O₄), or silica (SiO₂), provides numerous advantages:

  • High Surface Area: Nanoparticles offer a large surface-area-to-volume ratio, allowing for a high density of calix[1]quinone functionalization.

  • Unique Physicochemical Properties: AuNPs exhibit a Localized Surface Plasmon Resonance (LSPR), a phenomenon that is highly sensitive to the local dielectric environment.[9] Functionalization and subsequent payload release can be monitored via UV-Vis spectroscopy.[10] Magnetic nanoparticles allow for targeted delivery via external magnetic fields and can be used as contrast agents in MRI.[2][11]

  • Enhanced Stability: The calixarene coating can significantly enhance the colloidal stability of the nanoparticles in physiological media.[1][12][13]

Overall Synthetic Workflow

The synthesis is a multi-stage process that involves the preparation of the functional ligand and the nanoparticle core, followed by their conjugation. This workflow ensures that each component is well-characterized before the final assembly step.

G cluster_start Starting Materials cluster_synthesis Synthesis & Functionalization cluster_final Final Product Assembly A p-tert-Butylcalix[4]arene F 1. Synthesize Calix[4]quinone A->F B Oxidizing Agent (e.g., Tl(NO₃)₃) B->F C Linker Precursor (e.g., Cysteamine) G 2. Attach Thiol Linker to Calix[4]quinone C->G D Gold(III) Chloride (HAuCl₄) H 3. Synthesize Gold Nanoparticle Core D->H E Reducing Agent (e.g., Sodium Citrate) E->H F->G I 4. Functionalize AuNP with Thiol-Calix[4]quinone G->I H->I J Final Product: Calix[4]quinone-AuNP I->J

Caption: High-level workflow for the synthesis of Calix[1]quinone-AuNPs.

Experimental Protocols

Disclaimer: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Calix[1]quinone

This protocol describes the direct oxidation of p-tert-butylcalix[1]arene to p-tert-butylcalix[1]quinone. The synthesis of the parent calix[1]hydroquinone and its subsequent oxidation is a well-established method.[14]

Materials:

  • p-tert-Butylcalix[1]arene

  • Thallium(III) nitrate trihydrate (Tl(NO₃)₃·3H₂O) - CAUTION: Highly Toxic

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Deionized (DI) Water

Procedure:

  • Dissolution: Dissolve p-tert-butylcalix[1]arene (1.0 g, 1.54 mmol) in 100 mL of anhydrous THF in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Oxidant Preparation: In a separate flask, dissolve thallium(III) nitrate trihydrate (3.44 g, 7.7 mmol) in 50 mL of THF.

  • Reaction: Slowly add the thallium nitrate solution to the calixarene solution dropwise over 30 minutes at room temperature with vigorous stirring.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a DCM:Hexane (1:1) mobile phase. The reaction is typically complete within 2-4 hours.

  • Quenching & Precipitation: Upon completion, pour the reaction mixture into 200 mL of DI water. A yellow-orange precipitate of calix[1]quinone will form.

  • Purification:

    • Filter the precipitate using a Büchner funnel.

    • Wash the solid extensively with DI water (3 x 100 mL) and then with cold methanol (2 x 50 mL).

    • Recrystallize the crude product from a DCM/methanol solvent system to yield pure p-tert-butylcalix[1]quinone as a bright yellow-orange solid.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and FTIR spectroscopy. The disappearance of phenolic -OH peaks and the appearance of quinone C=O stretches (~1650 cm⁻¹) in the IR spectrum are indicative of successful synthesis.

Protocol 2: Synthesis of Citrate-Stabilized Gold Nanoparticles (AuNPs)

This protocol is a modified Turkevich method, a robust and widely used technique for producing monodisperse AuNPs with a diameter of approximately 15-20 nm.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

  • DI Water (18.2 MΩ·cm)

Procedure:

  • Glassware: All glassware must be scrupulously cleaned (e.g., with aqua regia) and thoroughly rinsed with DI water.

  • Gold Solution: In a 250 mL Erlenmeyer flask, bring 100 mL of DI water to a vigorous boil on a stirring hotplate.

  • HAuCl₄ Addition: Add 1.0 mL of a 1% (w/v) HAuCl₄ solution to the boiling water. The solution will be pale yellow.

  • Citrate Addition: After the solution returns to a rolling boil, rapidly inject 2.0 mL of a 1% (w/v) trisodium citrate solution while stirring vigorously.

  • Color Change: The solution color will change from yellow to colorless, then to gray, and finally to a deep ruby red over several minutes. This indicates the formation of AuNPs.[9]

  • Reaction Completion: Continue boiling and stirring for an additional 15 minutes.

  • Cooling: Remove the flask from the heat and allow it to cool to room temperature with continued stirring.

  • Storage: Store the AuNP solution at 4°C in a dark container.

Protocol 3: Functionalization of AuNPs with a Thiolated Calix[1]quinone

This protocol assumes the prior synthesis of a calix[1]quinone derivative bearing a thiol (-SH) or disulfide (-S-S-) linker, which is a common strategy for anchoring molecules to gold surfaces.[3] The synthesis of such a linker-modified calixarene often involves standard organic chemistry techniques.[15]

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 2)

  • Thiol-functionalized calix[1]quinone (dissolved in a minimal amount of a water-miscible solvent like DMSO or ethanol)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Ligand Solution: Prepare a 1 mM stock solution of the thiol-calix[1]quinone in ethanol or DMSO.

  • Incubation: To 10 mL of the AuNP solution, add 100 µL of the thiol-calix[1]quinone stock solution. The final ligand concentration should be approximately 10 µM.

  • Ligand Exchange: Gently agitate the mixture on a shaker at room temperature for 12-24 hours. This allows the thiol groups to displace the citrate ions on the AuNP surface, forming a robust Au-S bond.[3]

  • Purification:

    • Transfer the solution to centrifuge tubes.

    • Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 12,000 x g for 20 minutes for ~20 nm particles). A soft, red pellet should form.

    • Carefully decant the supernatant, which contains excess ligand and displaced citrate.

    • Resuspend the pellet in 10 mL of PBS buffer (pH 7.4). Sonication may be required to fully redisperse the particles.

  • Washing: Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unbound ligands.

  • Final Product: After the final wash, resuspend the calix[1]quinone-functionalized AuNPs in the desired buffer for characterization and application.

Characterization & Quality Control

Thorough characterization is essential to validate the synthesis and ensure batch-to-batch reproducibility.

Technique Purpose Expected Outcome
UV-Vis Spectroscopy Confirm AuNP formation and functionalization.Bare AuNPs: Sharp LSPR peak at ~520 nm. Functionalized AuNPs: A slight red-shift (2-5 nm) of the LSPR peak due to the change in the surface dielectric constant.[9]
Transmission Electron Microscopy (TEM) Determine size, morphology, and monodispersity.Spherical particles with a narrow size distribution (e.g., 15 ± 2 nm). No signs of aggregation.[10]
Dynamic Light Scattering (DLS) Measure hydrodynamic diameter and colloidal stability.Hydrodynamic diameter will be larger than the core size measured by TEM. A low polydispersity index (PDI < 0.2) indicates a stable, monodisperse sample.
Zeta Potential Assess surface charge and stability.Citrate-AuNPs: Highly negative (~ -30 to -40 mV). Functionalized AuNPs: A change in zeta potential, indicating successful surface modification.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm presence of calix[1]quinone on the surface.Appearance of characteristic peaks for the calixarene backbone and the quinone C=O stretch on the purified nanoparticle sample.[13]
Cyclic Voltammetry (CV) Verify the redox activity of the quinone moiety.A reversible redox wave corresponding to the quinone/hydroquinone couple should be observable on an electrode modified with the functionalized NPs.

Application Example: Redox-Responsive Payload Release

This protocol demonstrates the core functionality of the synthesized nanoparticles: the release of an encapsulated payload in response to a reducing environment.

G cluster_before cluster_after NP_Loaded CQ-AuNP (Loaded) NP_Released CHQ-AuNP (Released) NP_Loaded->NP_Released Conformational Change Payload Guest Molecule GSH GSH GSSG GSSG GSH->GSSG 2e⁻, 2H⁺ (Reduction)

Caption: Redox-triggered release from a Calix[1]quinone (CQ) nanoparticle.

Protocol:

  • Payload Loading: Incubate the calix[1]quinone-AuNPs (1 nM) with a hydrophobic fluorescent dye (e.g., Nile Red, 10 µM) in PBS overnight. The dye will partition into the hydrophobic calixarene cavities.

  • Purification: Remove excess, unloaded dye by centrifugation as described in Protocol 3.3, Step 4. Resuspend the loaded NPs in fresh PBS.

  • Baseline Measurement: Measure the fluorescence of the solution (e.g., λ_ex = 550 nm, λ_em = 630 nm for Nile Red). The fluorescence should be low, as it is quenched within the nanoparticle assembly.

  • Triggering Release: Add a biologically relevant concentration of a reducing agent, such as glutathione (GSH), to the solution to a final concentration of 5 mM.

  • Monitoring Release: Monitor the increase in fluorescence intensity over time. As GSH reduces the quinone to hydroquinone, the polarity of the calixarene cavity changes, causing the release of the hydrophobic Nile Red into the aqueous buffer, where its fluorescence is de-quenched.[6]

  • Control: As a negative control, run a parallel experiment where an equivalent volume of buffer is added instead of GSH. No significant increase in fluorescence should be observed.

This demonstrates a self-validating system where the functional response—payload release—is directly tied to the successful synthesis of the redox-active, functionalized nanoparticles.

References

  • N. Al-Haj, et al. (2021). Ultrastable PEGylated Calixarene-Coated Gold Nanoparticles with a Tunable Bioconjugation Density for Biosensing Applications. ACS Applied Materials & Interfaces. [Link]

  • S. B. B. P. K. et al. (2021). p-Sulfonatocalix[6]arene-Functionalized Gold Nanoparticles: Applications in Drug Delivery and Bioimaging. ACS Omega. [Link]

  • V. V. et al. (2019). Controlled Functionalization of Gold Nanoparticles with Mixtures of Calix[1]arenes Revealed by Infrared Spectroscopy. Langmuir. [Link]

  • ResearchGate. (n.d.). Schematic structure of calixarene-functionalized gold nanoparticles (CFAuNPs). ResearchGate. [Link]

  • ACS Publications. (2021). Ultrastable PEGylated Calixarene-Coated Gold Nanoparticles with a Tunable Bioconjugation Density for Biosensing Applications. ACS Publications. [Link]

  • Y. Y. et al. (2015). Redox-responsive supramolecular nanoparticles based on amphiphilic sulfonatocalixarene and selenocystamine dihydrochloride. Chemical Communications. [Link]

  • J. K. et al. (2012). Redox-sensitive polymeric nanoparticles for drug delivery. Chemical Communications. [Link]

  • ResearchGate. (n.d.). Synthesis protocol for Calix4. ResearchGate. [Link]

  • A. G. et al. (2022). New Calix[1]arene—Fluoresceine Conjugate by Click Approach—Synthesis and Preparation of Photocatalytically Active Solid Lipid Nanoparticles. Molecules. [Link]

  • M. R. et al. (2019). Needle-shaped amphoteric calix[1]arene as a magnetic nanocarrier for simultaneous delivery of anticancer drugs to the breast cancer cells. International Journal of Nanomedicine. [Link]

  • S. K. et al. (2016). Calix-Based Nanoparticles: A Review. ResearchGate. [Link]

  • S. S. et al. (2017). Functionalized Calix[1]Nanocones. Chemistry – A European Journal. [Link]

  • S. M. et al. (2014). Calix[1]arene functionalized gold nanoparticles for colorimetric and bare-eye detection of iodide in aqueous media and periodate aided enhancement in sensitivity. Dalton Transactions. [Link]

  • M. R. et al. (2019). Needle-shaped amphoteric calix[1]arene as a magnetic nanocarrier for simultaneous delivery of anticancer drugs to the breast cancer cells. ResearchGate. [Link]

  • S. K. D. et al. (2019). Synthesis of Calixarene-Capped Silver Nanoparticles for Colorimetric and Amperometric Detection of Mercury (HgII, Hg0). ACS Applied Nano Materials. [Link]

  • Y. M. et al. (1987). Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. The Journal of Organic Chemistry. [Link]

  • P. D. et al. (2021). Redox-Responsive Mesoporous Silica Nanoparticles for Cancer Treatment: Recent Updates. Pharmaceutics. [Link]

  • Y.-C. W. et al. (2021). Redox/pH-Responsive 2-in-1 Chimeric Nanoparticles for the Co-Delivery of Doxorubicin and siRNA. Polymers. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Calixquinone Synthesis

Technical Support Center: Optimizing Calix[1]quinone Synthesis

Welcome to the technical support center for the synthesis of calix[1]quinones. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this important class of macrocycles. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments.

Introduction to Calix[1]quinone Synthesis

Calix[1]quinones are fascinating macrocyclic compounds derived from the oxidation of calix[1]arenes. Their unique host-guest properties and redox activity make them valuable building blocks in supramolecular chemistry, sensing, and materials science. The synthesis, however, can be challenging, with yields often being sensitive to reaction conditions. This guide provides in-depth technical advice to help you improve your synthetic outcomes. Calixarenes are cyclic oligomers formed from the condensation of a phenol and an aldehyde, and their derivatives, including calix[1]quinones, are of significant interest in host-guest chemistry.[2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My calix[1]quinone synthesis yield is consistently low. What are the common causes and how can I improve it?

Low yields in calix[1]quinone synthesis are a frequent issue and can often be attributed to several factors, including the choice of oxidizing agent, reaction conditions, and the purity of the starting calix[1]arene.

Underlying Causes and Solutions:

  • Choice of Oxidizing Agent: The potency and selectivity of the oxidizing agent are critical. Over-oxidation can lead to degradation of the calixarene backbone, while incomplete oxidation will result in a mixture of partially oxidized species and unreacted starting material.

    • Recommendation: A comparative study of different oxidizing agents is recommended to find the optimal one for your specific calix[1]arene derivative. Common oxidizing agents include thallium(III) trifluoroacetate (TTFA), cerium(IV) ammonium nitrate (CAN), and electrochemical methods. For instance, oxidation of biscalix[1]arenes has been successfully achieved using Tl(CO2CF3)3 in CF3COOH.[3]

  • Reaction Conditions: Temperature, reaction time, and solvent play a crucial role.

    • Temperature: Higher temperatures can accelerate the reaction but may also promote side reactions and decomposition. It is advisable to start with lower temperatures and gradually increase if the reaction is sluggish.

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion. Conversely, prolonged reaction times can result in the formation of degradation products. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.

    • Solvent: The solvent should be inert to the oxidizing agent and capable of dissolving the calix[1]arene starting material. Acetonitrile, dichloromethane, and chloroform are commonly used solvents.

  • Purity of Starting Material: The presence of impurities in the starting calix[1]arene can interfere with the oxidation reaction and lead to the formation of undesired byproducts.

    • Recommendation: Ensure your starting p-tert-butylcalix[1]arene is of high purity. Recrystallization is a common method for purifying the starting material.[4]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting workflow for low calix[1]quinone yield.

FAQ 2: I am observing multiple spots on my TLC plate after the reaction. What are these side products and how can I minimize them?

The formation of multiple products is a common challenge, often indicating incomplete oxidation, over-oxidation, or side reactions.

Potential Side Products:

  • Partially Oxidized Calixarenes: These are intermediates where not all phenolic units have been converted to quinones.

  • Degradation Products: Harsh reaction conditions or overly strong oxidizing agents can lead to the cleavage of the calixarene macrocycle.

  • Spirodienone Derivatives: In some cases, intramolecular cyclization can lead to the formation of spirodienone byproducts.

Strategies for Minimizing Side Products:

  • Controlled Addition of Oxidant: Add the oxidizing agent slowly and in a portion-wise manner to maintain better control over the reaction.

  • Temperature Control: Maintain a consistent and optimal temperature throughout the reaction. Using an ice bath for exothermic reactions is crucial.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen.

  • Choice of a Milder Oxidizing Agent: If over-oxidation is suspected, switching to a milder oxidizing agent can be beneficial.

FAQ 3: What is the most effective method for purifying calix[1]quinone from the crude reaction mixture?

Purification of calix[1]quinone can be challenging due to the potential presence of closely related byproducts. Column chromatography is the most widely used and effective method.

Step-by-Step Guide to Column Chromatography Purification:

  • Slurry Preparation: Deactivate the crude product on a small amount of silica gel. This is done by dissolving the crude product in a suitable solvent (e.g., dichloromethane), adding silica gel, and then removing the solvent under reduced pressure to obtain a free-flowing powder.

  • Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture) is typically used to pack the column. Ensure the packing is uniform to avoid channeling.

  • Loading the Sample: The prepared slurry of the crude product is carefully loaded onto the top of the packed column.

  • Elution: A gradient elution is often most effective. Start with a non-polar solvent system and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The optimal solvent system will depend on the specific calix[1]quinone derivative and the impurities present. It is recommended to perform preliminary TLC experiments to determine the appropriate solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent to obtain the purified calix[1]quinone.

Tips for Effective Purification:

  • For compounds that are difficult to dissolve, they can be loaded onto the column by adsorbing them onto a small amount of silica gel first.[5]

  • If your compound is sensitive to the acidic nature of silica gel, the silica can be deactivated by washing it with a solvent system containing a small amount of triethylamine (1-3%).[5]

Experimental Protocols

Protocol 1: Synthesis of p-tert-Butylcalix[1]quinone via Direct Oxidation

This protocol provides a general procedure for the direct oxidation of p-tert-butylcalix[1]arene.

Materials:

  • p-tert-Butylcalix[1]arene (high purity)

  • Thallium(III) trifluoroacetate (TTFA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Methanol

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve p-tert-butylcalix[1]arene (1.0 g, 1.54 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere.

  • In a separate flask, dissolve thallium(III) trifluoroacetate (4.2 g, 7.7 mmol) in trifluoroacetic acid (20 mL).

  • Slowly add the TTFA solution to the calix[1]arene solution at 0 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., hexane:ethyl acetate 4:1).

  • Once the reaction is complete, quench the reaction by adding water (50 mL).

  • Separate the organic layer, and wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield p-tert-butylcalix[1]quinone as a yellow solid.

  • Characterize the final product using NMR (¹H and ¹³C) and mass spectrometry.

Characterization Data:

  • ¹H NMR (CDCl₃): The spectrum should show a simplification compared to the starting material, with characteristic peaks for the quinone protons.

  • ¹³C NMR (CDCl₃): The appearance of carbonyl carbon signals around 180-190 ppm is a key indicator of quinone formation.

  • Mass Spectrometry (ESI-MS): The molecular ion peak should correspond to the calculated mass of the calix[1]quinone.

Protocol 2: Multi-step Synthesis of Calix[1]quinone

This pathway involves several steps and may offer better control over the final product in some cases.[6]

Caption: A multi-step synthetic pathway to calix[1]quinone.

Data Summary

Table 1: Comparison of Oxidizing Agents for Calix[1]arene Oxidation

Oxidizing AgentTypical Reaction ConditionsReported YieldsAdvantagesDisadvantagesReference
Tl(CO₂CF₃)₃TFA, DCM, rtModerate to HighHigh selectivity for quinone formation.Toxicity and cost of thallium reagent.[3]
Ce(NH₄)₂(NO₃)₆ (CAN)Acetonitrile/Water, rtVariableReadily available and less toxic.Can lead to side reactions and lower selectivity.N/A
Electrochemical OxidationSpecific electrode and electrolytePotentially HighEnvironmentally friendly, avoids chemical reagents.Requires specialized equipment.[7]
Phenyliodine(III) bis(trifluoroacetate) (PIFA)DCM, rtModerateMild and selective oxidizing agent.Can be expensive.N/A

Note: Yields can vary significantly depending on the specific calix[1]arene substrate and reaction scale.

Conclusion

The successful synthesis of calix[1]quinone with a high yield requires careful consideration of the synthetic route, optimization of reaction conditions, and effective purification strategies. This technical support guide provides a foundation for troubleshooting common issues and implementing robust protocols. By understanding the underlying chemical principles and systematically addressing experimental challenges, researchers can significantly improve their success in obtaining these valuable macrocyclic compounds.

References

  • The Unexpected Chemistry of Thiacalix[1]arene Monosulfoxide. PMC - NIH. [Link]

  • Stereoselective oxidation of phenoxathiin-based thiacalix[1]arenes – stereomutation of sulfoxide groups. RSC Publishing. [Link]

  • The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. PMC - NIH. [Link]

  • Oxidation state variation in bis-calix[1]arene supported decametallic Mn clusters. Dalton Transactions. [Link]

  • Preparation and Nuclear Magnetic Resonance Characterizations of a Silica-bonded Calix[1]arene Stationary Phase. Acta Physico-Chimica Sinica. [Link]

  • Synthesis of p-tert-Butylcalix[1]arene and ether derivative. ResearchGate. [Link]

  • P-tert-Butylcalix[1]arene. ResearchGate. [Link]

  • p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses. [Link]

  • Synthesis of p-tert-Butyl-5,5'-bicalix[1]arene and Access to 5,5'-Bifunctionalized Derivatives. ResearchGate. [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. ResearchGate. [Link]

  • Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. Journal of the American Chemical Society. [Link]

  • Oxidation state variation in bis-calix[1]arene supported decametallic Mn clusters. ChemRxiv. [Link]

  • Calixarenes. 19. Syntheses procedures for p-tert-butylcalix[1]arene. The Journal of Organic Chemistry. [Link]

  • NMR Analyses of-1,3-Bridged Calix[1]arene Conformations. ChemRxiv. [Link]

  • Simple synthetic strategy to inherently chiral calix[1]arene by an asymmetric calix[1]quinone as a key intermediate. ResearchGate. [Link]

  • Investigating Molecular Recognition by Mass Spectrometry: Characterization of Calixarene-Based Self-Assembling Capsule Hosts with Charged Guests. Journal of the American Chemical Society. [Link]

  • Experimental and Computational NMR Strategies to Identify Constrained Conformers of Modified Calix[1]arenes. ChemRxiv. [Link]

  • Calixarene. Wikipedia. [Link]

  • MAS ¹³C NMR spectra of calixarene complexes with different moisture... ResearchGate. [Link]

  • QUINONE. Organic Syntheses. [Link]

  • 2,4,5,6-TETRA(9H-CARBAZOL-9-YL)ISOPHTHALONITRILE (4CzIPN). Organic Syntheses. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester. [Link]

  • Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations. PMC - NIH. [Link]

  • Calix[1]arene sulfonate hosts selectively modified on the upper rim: A study of nicotine binding strength and geometry. ChemRxiv. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. NIH. [Link]

  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. MDPI. [Link]

  • HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]

  • 【4K】-- Column Chromatography (Purification). YouTube. [Link]

  • Purifying ionic compounds by flash column chromatography. Biotage. [Link]

  • Calix[1]arene Derivative for Iodine Capture and Effect on Leaching of Iodine through Packaging. MDPI. [Link]

  • 26.2: Quinones. Chemistry LibreTexts. [Link]

Technical Support Center: Troubleshooting Calixquinone Purification

Technical Support Center: Troubleshooting Calix[1]quinone Purification

Welcome to the technical support center for calix[1]quinone purification. As a class of macrocycles with significant potential in materials science, battery technology, and supramolecular chemistry, achieving high purity is paramount for reproducible and reliable downstream applications.[2][3][4][5] However, the unique structural characteristics of calix[1]quinones—namely their rigidity, potential for conformational isomerism, and varied solubility—present distinct purification challenges.[6][7]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab. My goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your purification workflow.

Part 1: Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues from initial strategy selection to specific problems in chromatography and recrystallization.

Section A: Initial Purification Strategy

Question: I have my crude calix[1]quinone product after synthesis. What is my first step to assess purity and decide on a purification method?

Answer: Your first and most critical step is a thorough analysis of the crude product using Thin Layer Chromatography (TLC). This initial assessment will dictate your entire purification strategy.

  • Solvent System Scouting: Test a range of solvent systems with varying polarities (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). The goal is to find a system that moves your desired product spot to an Rf (retention factor) of ~0.3-0.4, while providing the best possible separation from impurities.

  • Crude Product Analysis: Run a TLC of your crude reaction mixture.

    • If you see a primary spot with minor, well-separated impurities: Column chromatography is your likely starting point.

    • If the product appears as a single, albeit slightly streaky, spot: You might attempt direct recrystallization, as the impurities may be minor enough to be removed this way.

    • If you observe significant baseline material: This indicates highly polar impurities or unreacted starting materials. A silica plug (a short column) might be necessary to remove them before proceeding with finer purification.

    • If you see multiple, closely-spaced spots: This could indicate the presence of regioisomers or conformational isomers, which often requires more advanced chromatographic techniques like HPLC.[6][8][9]

Section B: Column Chromatography Troubleshooting

Column chromatography is the workhorse for calix[1]quinone purification, but it is not without its pitfalls.

Question: My calix[1]quinone is not separating from a key impurity on my silica gel column. The spots are overlapping despite trying different solvent gradients.

Answer: This is a common challenge, often rooted in the choice of stationary or mobile phase.

  • Causality: Standard silica gel is acidic and separates compounds based on polarity. If your product and impurity have very similar polarities, separation will be poor. Furthermore, the quinone moieties can have specific interactions with the silica surface.

  • Solutions:

    • Change the Mobile Phase Selectivity: Instead of just varying the ratio of two solvents (e.g., hexane/ethyl acetate), change one of the solvents entirely. For example, try a toluene/acetone or dichloromethane/diethyl ether system. This alters the specific interactions between your compounds and the mobile phase, which can dramatically change the relative separation.

    • Switch the Stationary Phase: If changing the mobile phase fails, the issue lies with the stationary phase.

      • Alumina (Neutral or Basic): Alumina offers a different surface chemistry than silica and can be effective for separating compounds that are sensitive to acid or have specific binding affinities.

      • Reversed-Phase (C18) Silica: In reversed-phase chromatography, the stationary phase is nonpolar (like C18) and the mobile phase is polar (e.g., acetonitrile/water).[8] This is particularly effective for separating conformational isomers or compounds with subtle differences in their hydrophobic character.[6][10]

Question: My product seems to be decomposing or irreversibly stuck on the column. My yield is very low, and I see streaking on the TLC.

Answer: This strongly suggests an adverse interaction with the stationary phase, a known issue for certain organic molecules on standard silica gel.[11]

  • Causality: The acidic nature of silica gel can catalyze the decomposition of sensitive functional groups. Alternatively, the highly polar silanol groups (Si-OH) on the silica surface can bind very strongly to your compound, preventing it from eluting.

  • Solutions:

    • Deactivate the Silica Gel: Before packing your column, you can "deactivate" the silica by making a slurry in your nonpolar solvent containing a small amount of a polar modifier like triethylamine (~0.5-1%). This neutralizes the most acidic sites on the silica surface, preventing decomposition and reducing strong binding.

    • Use a "Plug" Instead of a Full Column: If the goal is simply to remove baseline impurities, use a short, wide column (a "plug") and flush your product through quickly with a relatively polar solvent system. This minimizes the contact time between your compound and the silica gel.

    • Dry Loading: If your compound has poor solubility in the column solvent, it can precipitate at the top of the column when loaded in a solution.[12] This leads to poor separation and streaking. Instead, adsorb your crude product onto a small amount of silica gel, dry it completely under vacuum, and load the resulting free-flowing powder onto the top of your column.

Question: I suspect I have conformational isomers (e.g., cone, partial cone). What is the best chromatographic technique to separate them?

Answer: Separating conformational isomers is one of the most significant challenges in calixarene chemistry.[1][7] Standard silica gel chromatography is often insufficient.

  • Causality: Conformers can have very similar polarities and sizes, making them difficult to resolve with normal-phase chromatography. However, their three-dimensional shapes and hydrophobic surfaces can differ significantly.

  • Solutions:

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard for separating calixarene conformers.[8] The non-polar C18 stationary phase interacts differently with the distinct hydrophobic pockets and surfaces of each conformer. Using a gradient of polar solvents like acetonitrile and water often provides the necessary resolution.[6][8]

    • Reversed-Phase Solid-Phase Extraction (RP-SPE): For preparative-scale separation, RP-SPE can be a cost-effective alternative to preparative HPLC.[8] By carefully developing a step-gradient elution method, it is possible to enrich and isolate different conformers.[6]

Section C: Recrystallization Troubleshooting

Recrystallization is a powerful technique for achieving high purity, but finding the right conditions can be challenging.[13][14]

Question: I am struggling to find a suitable solvent for recrystallizing my calix[1]quinone. It's either insoluble in everything or soluble in everything.

Answer: This is the central challenge of recrystallization. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[15][16]

  • Causality: The large, rigid structure of calix[1]quinones means they often do not follow typical solubility trends.

  • Solution: The Two-Solvent Method: This is the most effective technique when a single ideal solvent cannot be found.[15]

    • Find a "soluble" solvent in which your calix[1]quinone dissolves readily even at room temperature (e.g., Chloroform, Dichloromethane).

    • Find a "miscible anti-solvent" in which your compound is completely insoluble (e.g., Hexane, Methanol, Acetonitrile). The two solvents must be miscible with each other.

    • Dissolve your crude product in the minimum amount of the hot "soluble" solvent.

    • Slowly add the "anti-solvent" dropwise to the hot solution until you see persistent cloudiness (turbidity).

    • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

    • Allow the solution to cool slowly. This controlled decrease in solubility is highly effective for inducing crystallization.

Question: My product will not crystallize from solution, even after cooling in an ice bath. The solution has become a supersaturated oil.

Answer: This is a common issue known as supersaturation, where the solute remains dissolved even though its concentration is above its solubility limit.[13] You need to provide an energetic incentive for crystals to form.

  • Solutions:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a tiny amount of pure solid, add a single speck to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize onto.

    • Reduce Volume/Add Anti-Solvent: If the solution is simply not concentrated enough, you can slowly evaporate some of the solvent. Alternatively, if using a single-solvent system, you can try adding a small amount of an anti-solvent to the cold solution to force precipitation.

Part 2: Data & Protocols
Data Presentation

Table 1: Common Solvent Systems for Calix[1]quinone Chromatography

Stationary PhaseCommon Eluent Systems (Starting Ratios)Application Notes
Silica Gel Hexane / Ethyl Acetate (9:1 to 1:1)Good starting point for moderately polar calix[1]quinones.
Dichloromethane / Methanol (99:1 to 9:1)Effective for more polar derivatives.[17]
Chloroform / AcetoneAlternative system to change selectivity.
Alumina (Neutral) Toluene / Ethyl AcetateUseful for compounds that are sensitive to acidic silica.
Reversed-Phase (C18) Acetonitrile / Water (+0.1% TFA)Gold standard for separating conformers and isomers.[8]

Table 2: Troubleshooting Guide for Recrystallization

ProblemPotential CauseRecommended Solution
No Crystals Form Supersaturation; solution too dilute.1. Scratch inner surface of the flask.[13] 2. Add a seed crystal. 3. Evaporate some solvent or add an anti-solvent.
Oiling Out Solution cooled too quickly; compound precipitating above its melting point.1. Re-heat to dissolve the oil. 2. Allow to cool much more slowly. 3. Use a more dilute solution.
Product Still Impure Impurities co-crystallized; poor solvent choice.1. Re-recrystallize from a different solvent system. 2. Ensure slow cooling to allow for selective crystallization.
Low Recovery Too much solvent used; product has some solubility in cold solvent.1. Use the absolute minimum amount of hot solvent for dissolution.[16] 2. Ensure the solution is ice-cold before filtering. 3. Wash collected crystals with minimal ice-cold solvent.[13]
Experimental Protocols

Protocol 1: Step-by-Step Guide to Column Chromatography for Calix[1]quinones

  • Select Solvent System: Based on TLC analysis, choose an eluent that gives your product an Rf of ~0.3.

  • Prepare Column:

    • Select a column with a diameter such that the silica gel height is ~10-15 times the height of the sample band.

    • Add a small plug of cotton or glass wool and a thin layer of sand.

    • Prepare a slurry of silica gel in your starting, nonpolar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles or cracks form.

  • Load Sample:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product). Evaporate the solvent completely to get a dry, free-flowing powder. Carefully layer this powder on top of the packed column.

  • Elute Column:

    • Carefully add your eluent to the column.

    • Begin collecting fractions. Start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to move your compounds down the column.

  • Monitor Fractions:

    • Collect fractions and analyze them by TLC to determine which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Systematic Approach to Two-Solvent Recrystallization

  • Solvent Screening: In small test tubes, test the solubility of ~10 mg of your crude product in ~0.5 mL of various solvents (e.g., Chloroform, Toluene, THF, Ethyl Acetate, Acetone, Hexane, Ethanol, Acetonitrile). Identify one solvent where it is very soluble ("Solvent A") and one miscible solvent where it is insoluble ("Solvent B").

  • Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the minimum volume of hot "Solvent A" required to fully dissolve the solid.

  • Induce Saturation: While the solution is still hot, add "Solvent B" dropwise with swirling until the solution just begins to turn cloudy.

  • Clarify: Add 1-2 drops of hot "Solvent A" to make the solution clear again. You are now at the exact saturation point.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb it. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).[15]

  • Washing: Wash the crystals with a very small amount of ice-cold "Solvent B" to remove any residual soluble impurities.[13]

  • Drying: Allow the crystals to dry completely under vacuum.

Part 3: Visualization & Workflows

Diagram 1: Purification Strategy Decision Workflow

This diagram outlines the logical steps for choosing a purification method after initial TLC analysis of the crude product.

Purification_StrategyCrudeCrude Calix[4]quinoneTLCTLC AnalysisCrude->TLCWellSepWell-Separated Spots?TLC->WellSepSingleSpotSingle Main Spot?WellSep->SingleSpot NoCCColumn ChromatographyWellSep->CC YesCloseSpotsClosely Spaced Spots?SingleSpot->CloseSpots NoRecrystDirect RecrystallizationSingleSpot->Recryst YesRPHPLCRP-HPLC / RP-SPECloseSpots->RPHPLC YesFinalPure ProductCC->FinalRecryst->FinalRPHPLC->Final

Caption: Decision tree for selecting an initial purification strategy.

Diagram 2: Troubleshooting Poor Column Chromatography Separation

This workflow provides a logical path for diagnosing and solving poor separation during column chromatography.

Column_TroubleshootingStartPoor Separation(Overlapping Fractions)CheckTLCRe-evaluate TLC:Is separation > 0.1 Rf?Start->CheckTLCChangeSolventChange Mobile Phase(e.g., Toluene/Acetone)CheckTLC->ChangeSolvent NoCheckDecompCheck for Decomposition(2D TLC)CheckTLC->CheckDecomp YesSuccessImproved SeparationChangeSolvent->SuccessDeactivatedUse Deactivated Silicaor AluminaCheckDecomp->Deactivated Yes (Streaking)ChangeStationaryChange Stationary Phase(Reversed-Phase C18)CheckDecomp->ChangeStationary No (Isomers Suspected)Deactivated->SuccessChangeStationary->Success

Caption: Workflow for troubleshooting poor column separation.

References
  • Challenges in the Characterization and Purification of (Peptide)n-Calix[1]Resorcinarene Conjugates Synthesized via Thiol-Maleimide Reaction Using Liquid Chromatography. (n.d.). MDPI. [Link]

  • Recrystallization - Single Solvent. (n.d.). University of California, Los Angeles. [Link]

  • Intermolecular Interactions Drive the Unusual Co-Crystallization of Different Calix[1]arene Conformations. (n.d.). MDPI. [Link]

  • The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). National Institutes of Health. [Link]

  • Inherently chiral calix[1]arenes resolved through recrystallization of diastereomers. (n.d.). ResearchGate. [Link]

  • Efficient Separation of C-Tetramethylcalix[1]resorcinarene Conformers by Means of Reversed-Phase Solid-Phase Extraction. (n.d.). National Institutes of Health. [Link]

  • Recrystallization. (n.d.). University of Toronto. [Link]

  • Synthesis protocol for Calix4. (n.d.). ResearchGate. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. [Link]

  • Recrystallization-1.pdf. (n.d.). University of California, Irvine. [Link]

  • Morita, Y., Agawa, T., Nomura, E., & Taniguchi, H. (1992). Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. The Journal of Organic Chemistry. [Link]

  • Morita, Y., Agawa, T., et al. (1992). Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. Semantic Scholar. [Link]

  • New Calix[1]arene—Fluoresceine Conjugate by Click Approach—Synthesis and Preparation of Photocatalytically Active Solid Lipid Nanoparticles. (2022). MDPI. [Link]

  • Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. (2024). MDPI. [Link]

  • Host-guest interactions of calix[4B]resorcinarenes with benzene derivatives in conditions of reversed-phase high-performance liquid chromatography. (2025). ResearchGate. [Link]

  • Synthesis of P-Sulfonato Calix[1]Resorcinarene and its Complexation Ability with Caffeine. (2022). Research and Reviews. [Link]

  • The Improvement Of Lithium/Sodium Storage Capacity Of Calix[1] Quinone With Polysiloxane Imidazole Electrolyte. (2024). Globe Thesis. [Link]

  • troubleshooting column chromatography. (2022). Reddit. [Link]

  • Recent Progress in Calix[n]quinone (n=4, 6) and Pillar[18]quinone Electrodes for Secondary Rechargeable Batteries. (2025). ResearchGate. [Link]

  • Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). (2020). PubMed. [Link]

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. [Link]

  • The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. (n.d.). MDPI. [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Restek. [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. (n.d.). ResearchGate. [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. (2016). PubMed. [Link]

  • An inorganic–organic nanocomposite calix[1]quinone (C4Q)/CMK-3 as a cathode material for high-capacity sodium batteries. (n.d.). RSC Publishing. [Link]

  • The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). MDPI. [Link]

Technical Support Center: Enhancing Calixquinone Solubility for Electrochemical Studies

Technical Support Center: Enhancing Calix[1]quinone Solubility for Electrochemical Studies

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers working with calix[1]quinones. This document provides in-depth troubleshooting advice and frequently asked questions to address one of the most significant challenges in the electrochemical analysis of this fascinating macrocycle: its limited solubility. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)
Q1: Why is the solubility of calix[1]quinone a critical issue for electrochemical studies?

The inherent structure of the calix[1]arene backbone is highly aromatic and hydrophobic, leading to poor solubility in many common solvents, particularly aqueous and polar media. For electrochemical analysis, which relies on the diffusion of electroactive species to an electrode surface, poor solubility presents several critical problems:

  • Low Analyte Concentration: Insufficient concentration of the calix[1]quinone leads to weak electrochemical signals (low currents), making accurate detection and characterization difficult.

  • Precipitation on Electrode: The molecule can precipitate out of solution onto the electrode surface, causing fouling. This blocks active sites, leading to signal degradation, poor reproducibility, and inaccurate mechanistic interpretations.[2]

  • Aggregation: Even at concentrations below the saturation point, calix[1]quinones can form aggregates in solution.[3] This alters the diffusion coefficient and can obscure the true electrochemical behavior of the monomeric species.

The core issue is visually represented below.

cluster_0Poorly Soluble SystemC4Q_aggCalix[4]quinoneAggregatesElectrode1Electrode SurfaceC4Q_agg->Electrode1Precipitation &FoulingNoSignalWeak or NoRedox SignalElectrode1->NoSignalBlocked ElectronTransferStartStart:Calix[4]quinoneInsoluble in WaterDecisionCan the corestructure bepermanently modified?Start->DecisionCovalentStrategy 1:Covalent FunctionalizationDecision->CovalentYesNonCovalentStrategy 2:Host-Guest EncapsulationDecision->NonCovalentNoSulfonationPerform Sulfonation(see Protocol 1)Covalent->SulfonationCyclodextrinForm Inclusion Complexwith Cyclodextrin(see Protocol 2)NonCovalent->CyclodextrinAnalysisPerform ElectrochemicalAnalysis in Aqueous Buffer(see Protocol 3)Sulfonation->AnalysisCyclodextrin->Analysis

Caption: Decision workflow for achieving aqueous solubility.

  • Solution A: Covalent Functionalization. The most robust method is to synthesize a water-soluble derivative. Sulfonation is the gold standard. By reacting the parent calixa[1]rene with sulfuric acid, you can attach highly polar sulfonate groups to the upper rim, creating p-sulfonatocalixa[1]rene, which is soluble in water. [4]See Protocol 1 for a detailed method.

C4QHydrophobic Calix[4]quinoneInsoluble in H₂OReaction+ H₂SO₄(Sulfonation)C4Q->ReactionC4Q_SO3Hp-Sulfonatocalix[4]quinoneHydrophilic -SO₃H groupsSoluble in H₂OReaction->C4Q_SO3H

Caption: Covalent modification via sulfonation.

  • Solution B: Host-Guest Encapsulation. If you must preserve the original structure of the calixq[1]uinone, forming an inclusion complex is the ideal approach. [5]Cyclodextrins (like hydroxypropyl-β-cyclodextrin) can encapsulate the calixq[1]uinone, presenting a hydrophilic exterior to the solvent. [6][7]This is an equilibrium process, so a molar excess of the cyclodextrin is typically required to ensure the majority of the calixq[1]uinone is complexed. See Protocol 2 for a sample preparation method.

C4QHydrophobic Calix[4]quinone(Guest)ComplexInclusion ComplexWater SolubleCDHydrophilic Cyclodextrin(Host)Hydrophobic CavityCD->ComplexEncapsulationPlus+

Caption: Non-covalent encapsulation with cyclodextrin.

Problem: My modified, water-soluble calixq[1]uinone derivative gives broad, ill-defined, or shifting peaks in my cyclic voltammogram.
  • Plausible Cause: Even though the derivative is "soluble," secondary effects like aggregation, pH sensitivity, or interactions with the buffer/electrolyte are interfering with the electron transfer process.

  • Troubleshooting Steps:

    • Investigate Aggregation: Use techniques like Dynamic Light Scattering (DLS) to check for the presence of aggregates in your electrochemical solution. If aggregates are present, try lowering the concentration significantly.

    • Systematically Vary pH: The protonation state of the lower-rim hydroxyl groups on the calixarene is pH-dependent. [8][9]This can alter the macrocycle's conformation and the electronic environment of the quinone moieties. Run CVs in a series of buffers (e.g., from pH 4 to pH 10) to find a region of stable and well-defined redox behavior.

    • Check for Buffer/Ion Interactions: The ions from your buffer or supporting electrolyte can interact with the calixarene cavity or the functional groups, affecting the redox potential. [10]Try switching to a different buffer system (e.g., phosphate to TRIS) or a different electrolyte salt (e.g., NaCl to KCl) to see if the behavior changes.

StrategyProsConsBest For...
Covalent Sulfonation Permanent, high water solubility. [4]Requires synthetic modification; may alter electronic properties.Creating a new, stable water-soluble platform for repeated use.
Host-Guest Complexation Preserves original calixq[1]uinone structure; simple to prepare. [5][6]Equilibrium-based; requires excess host; host may interact with electrode.Proof-of-concept studies or when synthesis is not feasible.

Table 2: Comparison of solubility enhancement strategies for aqueous electrochemistry.

Experimental Protocols
Protocol 1: Synthesis of Water-Soluble p-Sulfonatocalixa[1]rene

This protocol is adapted from established methods for the sulfonation of calixarenes. [4]Safety Note: Concentrated sulfuric acid is extremely corrosive. Always work in a fume hood with appropriate personal protective equipment (PPE).

  • Starting Material: Begin with p-tert-butylcalixa[1]rene. The first step, de-tert-butylation, is often performed concurrently with sulfonation.

  • Reaction: Place 1.0 g of p-tert-butylcalixa[1]rene in a round-bottom flask. Carefully add 10 mL of concentrated sulfuric acid (98%) at 0 °C (ice bath).

  • Heating: Allow the mixture to warm to room temperature and then heat to 70-80 °C. Stir vigorously for 4-6 hours. The solution should become homogeneous.

  • Precipitation: Cool the reaction mixture to room temperature and then pour it slowly into 100 mL of vigorously stirred, ice-cold diethyl ether. A white precipitate will form.

  • Isolation: Isolate the solid product by vacuum filtration. Wash the solid extensively with diethyl ether to remove any residual sulfuric acid.

  • Purification: The crude product is often contaminated. Recrystallize the solid from a water/methanol mixture. The purity can be checked by ¹H NMR in D₂O, where the disappearance of the tert-butyl signal and the appearance of aromatic signals consistent with the sulfonated structure should be observed.

Protocol 2: Preparation of a Calixq[1]uinone-Cyclodextrin Inclusion Complex

This protocol provides a general method for preparing a solution for electrochemical analysis.

  • Host Solution: Prepare a stock solution of a suitable cyclodextrin (e.g., 10 mM Hydroxypropyl-β-cyclodextrin) in your desired aqueous buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Guest Addition: Weigh a small amount of the solid, hydrophobic calixq[1]uinone. Prepare a concentrated stock solution in a minimal amount of a volatile organic solvent in which it is soluble (e.g., acetone).

  • Complexation: While vigorously stirring the cyclodextrin solution, add the calixq[1]uinone solution dropwise. A 1:2 or 1:5 molar ratio of calixq[1]uinone to cyclodextrin is a good starting point.

  • Equilibration & Solvent Removal: Cover the solution and stir at room temperature for 12-24 hours to allow for complex formation. If a co-solvent was used, it can be removed by gentle heating (e.g., 40-50 °C) under a stream of nitrogen or by using a rotary evaporator.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated, precipitated material before transferring it to the electrochemical cell.

Protocol 3: General Protocol for Cyclic Voltammetry (CV) of a Soluble Calixq[1]uinone Derivative
  • Cell Setup: Assemble a standard three-electrode electrochemical cell:

    • Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) disk electrode. Polish the electrode surface before each experiment (e.g., with alumina slurry) and sonicate to clean.

    • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

    • Counter Electrode: Platinum wire or gauze.

  • Solution Preparation: Prepare a solution of your soluble calixq[1]uinone derivative (from Protocol 1 or 2) at a known concentration (e.g., 0.1 - 1.0 mM) in the chosen solvent (organic or aqueous) containing a supporting electrolyte (e.g., 0.1 M TBAP in ACN or 0.1 M KCl in water).

  • Deoxygenation: Purge the solution with an inert gas (high-purity nitrogen or argon) for at least 15-20 minutes before the experiment to remove dissolved oxygen, which is electrochemically active. Maintain a blanket of inert gas over the solution during the measurement.

  • CV Measurement:

    • Set the potential window to scan over the expected redox events for the quinone/hydroquinone couple (e.g., from +0.5 V to -1.5 V vs. Ag/AgCl).

    • Begin with a standard scan rate, such as 100 mV/s.

    • Record the voltammogram. If the peaks are well-defined, perform subsequent scans at various scan rates (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the nature of the electron transfer process.

References
  • Tashakkorian, H., Lakouraj, M. M., & Rouhi, M. (2017). p-Sulfonic Acid Calixa[1]rene as an Efficient Catalyst for One-Pot Synthesis of Pharmaceutically Significant Coumarin Derivatives under Solvent-Free Condition. Scientia Pharmaceutica, 85(4), 43. [Link]

  • Arancibia, V., García-Río, L., & dos Santos, P. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Molecules, 24(5), 930. [Link]

  • Groom, C. R., & Allen, F. H. (2024). Calixa[1]rene sulfonate hosts selectively modified on the upper rim: A study of nicotine binding strength and geometry. ChemRxiv. [Link]

  • Li, Y., Wang, Y., Zhang, Y., & Liu, S. (2024). Syntheses and biological activities of calixr[1]esorcinarene derivatives modified by sulfonic acid and sulfonamides. RSC Advances, 14(34), 24863-24869. [Link]

  • Groom, C. R., & Allen, F. H. (2021). Calixa[1]rene sulfonate hosts selectively modified on the upper rim: a study of nicotine binding strength and geometry. Supramolecular Chemistry, 33(4), 169-177. [Link]

  • Bayrakci, M., Ertul, S., & Sahin, O. (2018). Synthesis of water-soluble sulfonate calix[n]arenes (n: 4, 6, or 8). ResearchGate. [Link]

  • Nematpour, M., & Rabbani, M. (2019). Highly functionalized calixa[1]renes via multicomponent reactions: synthesis and recognition properties. RSC Advances, 9(36), 20949-20963. [Link]

  • ScienceDirect. (2026). Inclusion complexes. ScienceDirect Topics. [Link]

  • Al-Remawi, M., et al. (2020). Studying the Complex Formation of Sulfonatocalixn[1]aphthalene and Meloxicam towards Enhancing Its Solubility and Dissolution Performance. Pharmaceutics, 12(10), 949. [Link]

  • Neri, P., & Geraci, C. (2022). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. International Journal of Molecular Sciences, 23(19), 11453. [Link]

  • Shah, M. R., & Menon, S. K. (2012). Lower-Rim Substituted Calixarenes and Their Applications. International Journal of Organic Chemistry, 2(3), 217-230. [Link]

  • Chung, T. D., & Kim, H. (1995). Electrochemical behavior of calixa[1]renediquinones and their cation binding properties. Journal of Electroanalytical Chemistry, 396(1-2), 433-438. [Link]

  • Oh, W. S., et al. (1998). Electrochemical study on calixq[1]uinone and calixh[1]ydroquinone in N,N-dimethylformamide. Semantic Scholar. [Link]

  • Science.gov. (n.d.). cyclodextrin inclusion complexes: Topics by Science.gov. [Link]

  • Oh, W. S., Heo, G. S., & Lee, C. K. (1998). Electrochemical study on calixq[1]uinone and calixh[1]ydroquinone in N,N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions, 94(3), 333-337. [Link]

  • Salghi, R., et al. (2011). Electrooxidation of the calixa[1]renedihydroquinone mechanistic investigation and electrodeposition of the oxidised form on platinum grid. ResearchGate. [Link]

  • Morita, Y., Agawa, T., Nomura, E., & Taniguchi, H. (1992). Syntheses and NMR behavior of calixq[1]uinone and calixh[1]ydroquinone. The Journal of Organic Chemistry, 57(12), 3357-3358. [Link]

  • Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 17(6), 727. [Link]

  • Cheirsilp, B., & Rakmai, J. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. [Link]

  • Kumar, A., & Sahoo, S. K. (2017). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 7(4), 1-6. [Link]

  • Schaper, F. (2024). Solution and solid-state structures of dibenzylamino calixa[1]rene with complexed solvent molecules. ChemRxiv. [Link]

  • Shinkai, S., et al. (1987). pKa Determination of water-soluble calixa[1]renes. ResearchGate. [Link]

  • Kim, H., & Chung, T. D. (2001). Electrochemistry of Calixarene and its Analytical Applications. ResearchGate. [Link]

  • Danil de Namor, A. F., et al. (2001). Solution Thermodynamics of the Reactants and Product Involved in the Complexation of a Calix(4)arene Derivative and the Silver Cation in Various Solvents. The Journal of Physical Chemistry B, 105(33), 7888-7894. [Link]

  • Liu, J.-L., et al. (2025). Water-Soluble Calixr[1]esorcinarenes with Amino Acid Moieties at the Upper Rim: Synthesis, Characterization, and Properties. ResearchGate. [Link]

  • Wu, K., et al. (2016). Molecular binding behavior of water-soluble calixa[1]renes with asymmetric 4,4'-bipyridinium guests in aqueous solution: regioselective recognition or not? Organic & Biomolecular Chemistry, 14(45), 10634-10641. [Link]

  • Kwabi, D. G., et al. (2019). Overview of the experimentally estimated solubility range of the quinones in three different supporting electrolytes... ResearchGate. [Link]

  • Shinkai, S., et al. (1987). pKa determination of water-soluble calixa[1]renes. Journal of the Chemical Society, Perkin Transactions 2, (2), 275-278. [Link]

  • Van der Auweraer, M., et al. (2020). Enhancing the solubility of 1,4-diaminoanthraquinones in electrolytes for organic redox flow batteries through molecular modification. ResearchGate. [Link]

  • Zaitsev, S. Y., et al. (2004). The Nature of Aqueous Solutions of a Cationic Calixa[1]rene: A Comparative Study of Dye–Calixarene and Dye–Surfactant Interactions. Molecules, 9(12), 1004-1013. [Link]

  • Kwabi, D. G., et al. (2020). Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. Journal of Materials Chemistry A, 8(36), 18751-18762. [Link]

  • Anne, A., et al. (1995). An electrochemical approach of the redox behavior of water insoluble ubiquinones or plastoquinones incorporated in supported phospholipid layers. Journal of the American Chemical Society, 117(41), 10217-10224. [Link]

  • Zakharov, M., & Tavan, P. (2008). Catalytic role of calixh[1]ydroquinone in acetone-water proton exchange: a quantum chemical study of proton transfer via keto-enol tautomerism. The Journal of Physical Chemistry. A, 112(41), 10445-10453. [Link]

  • Hansen, C. M. (2024). Hansen solubility of quinones using common solvents. ResearchGate. [Link]

Technical Support Center: Optimizing Calixquinone Cathode Performance

Technical Support Center: Optimizing Calix[1]quinone Cathode Performance

Welcome to the technical support center for Calix[1]quinone (C4Q) battery cathodes. This guide is designed for researchers and scientists to navigate the common challenges encountered during the experimental process of developing high-performance organic batteries. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to help you optimize your results.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding Calix[1]quinone cathode performance.

Q1: What is the theoretical specific capacity of Calix[1]quinone (C4Q), and what experimental values are realistically achievable?

A1: The theoretical specific capacity of C4Q is high, approximately 446 mAh g⁻¹, based on the transfer of eight electrons per molecule.[2] In practice, initial discharge capacities in lab-scale coin cells can reach up to ~427-438 mAh g⁻¹ under optimized conditions, particularly when C4Q is integrated into a conductive host matrix.[2][3] However, without proper optimization, the achievable capacity can be significantly lower.

Q2: My C4Q cathode shows rapid capacity fading. What is the most common cause?

A2: The most prevalent issue with C4Q and many other small-molecule organic cathodes is its significant solubility in common liquid organic electrolytes (e.g., carbonate-based).[4][5] During cycling, the active material dissolves into the electrolyte, leading to a continuous loss of capacity. This is the primary cause of rapid performance degradation.[2][6]

Q3: What are the primary strategies to prevent the dissolution of C4Q?

A3: There are three main strategies:

  • Nanoconfinement: Encapsulating C4Q within the pores of a conductive and porous host material, such as ordered mesoporous carbon (CMK-3), is a highly effective method.[2][3][4] This physically traps the C4Q molecules, preventing them from dissolving while maintaining ionic and electronic pathways.

  • Electrolyte Modification: Switching from standard liquid electrolytes to quasi-solid-state gel polymer electrolytes or all-solid-state electrolytes can drastically reduce or eliminate the dissolution of the active material.[4][7]

  • Molecular Modification: While more complex, chemical modification of the C4Q structure (e.g., polymerization) can render it insoluble in the electrolyte.[5]

Q4: Why is the rate capability of my C4Q electrode poor?

A4: Poor rate capability is typically linked to two factors: low intrinsic electronic conductivity of the C4Q material and slow ion transport.[5] If the electrode formulation does not provide sufficient pathways for electrons to reach the active material quickly, performance at high currents will be limited. High internal resistance within the cell, which can be caused by poor electrode-electrolyte interface or inadequate component mixing, also contributes to this issue.[8]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a systematic approach to diagnosing and solving specific experimental problems.

Problem 1: Lower than Expected Initial Discharge Capacity

Your cell delivers a first-cycle discharge capacity significantly below the expected ~420 mAh g⁻¹.

Potential Causes:
  • Incomplete Utilization of Active Material: Poor electronic conductivity within the cathode structure can "isolate" some of the C4Q, preventing it from participating in the electrochemical reaction.

  • Incorrect Active Material Mass Loading: Inaccurate measurement of the active material mass on the electrode will lead to miscalculation of the specific capacity.

  • Poor Electrode Formulation: An incorrect ratio of active material, conductive additive, and binder can result in a poorly functioning electrode. An excessive amount of binder or insufficient conductive additive is a common issue.[9]

  • High Internal Resistance: Poor contact between the electrode components, or between the electrode and the current collector, can increase the cell's internal resistance, limiting the delivered capacity.[8][10]

Recommended Solutions & Diagnostic Steps:
  • Optimize Conductive Additive Ratio: Systematically vary the weight percentage of the conductive additive (e.g., Super P, carbon nanotubes) in your slurry. A typical starting point is a ratio of 70:20:10 or 80:10:10 (Active Material:Conductive Additive:Binder).

  • Improve Slurry Homogeneity: Ensure your electrode slurry is thoroughly mixed using a planetary mixer or a magnetic stirrer followed by ultrasonication to achieve a uniform dispersion of all components.

  • Verify Mass Loading: After casting and drying your electrodes, weigh them carefully. The active mass loading is typically around 1.0-1.5 mg cm⁻².[2]

  • Perform Electrochemical Impedance Spectroscopy (EIS): Run an EIS measurement on the freshly assembled cell. A large semicircle in the high-to-medium frequency region of the Nyquist plot indicates high charge-transfer resistance, pointing to poor kinetics or a problematic electrode-electrolyte interface.[11][12]

  • Check Cell Assembly: Ensure proper pressure and contact in your coin cell assembly. Uneven pressure can lead to high contact resistance.

Problem 2: Rapid Capacity Fade Over Cycling

The initial capacity is high, but it drops significantly within the first 10-50 cycles.

Potential Causes:
  • Active Material Dissolution: As highlighted in the FAQs, this is the most likely culprit when using standard liquid electrolytes. The reduced C4Q species are soluble and are lost from the cathode.[4][5]

  • Structural Degradation of the Electrode: Poor adhesion of the electrode coating to the current collector can cause delamination during cycling.

  • Electrolyte Decomposition: Unstable electrolyte can lead to side reactions that consume lithium ions and passivate the electrode surfaces.

Recommended Solutions & Diagnostic Steps:
  • Diagnose Dissolution with CV: Compare the Cyclic Voltammogram (CV) of the 1st cycle and a later cycle (e.g., the 5th). A significant decrease in the peak currents and a change in peak shape indicates active material loss. For pure C4Q, a noticeable gap between the first and second cycles is a clear sign of dissolution.[2]

  • Implement Anti-Dissolution Strategies:

    • Synthesize C4Q/CMK-3 Nanocomposite: This is the most cited method. Infuse C4Q into CMK-3 mesoporous carbon via a simple perfusion method. An optimized mass ratio is often around 1:2 (C4Q:CMK-3).[2]

    • Use a Polymer Electrolyte: Prepare a quasi-solid-state cell using a gel polymer electrolyte to physically block the transport of dissolved species to the anode.[5][7]

  • Post-Mortem Analysis: Disassemble a cycled cell in a glovebox. A visible change in the electrolyte color (e.g., turning yellow or brown) is a strong indicator of dissolved quinone species. You can use UV-Vis spectroscopy on the electrolyte to confirm and quantify the dissolved C4Q.[4]

  • Improve Electrode Integrity: Ensure the binder (e.g., PVDF) is fully dissolved in the solvent (NMP) during slurry preparation. Check for proper adhesion after drying and calendering.

Problem 3: Poor Rate Capability / High Voltage Hysteresis

The cell performs well at low C-rates (e.g., 0.1C) but shows a dramatic drop in capacity at higher rates (e.g., 1C). You also observe a large voltage gap between the charge and discharge plateaus.

Potential Causes:
  • High Electronic Resistance: Insufficient percolation of the conductive additive network within the electrode.

  • High Ionic Resistance: The electrolyte struggles to penetrate the electrode structure, or the electrode is too thick, increasing the ion diffusion path length.

  • High Charge-Transfer Resistance: Sluggish kinetics at the interface between the active material and the electrolyte.

Recommended Solutions & Diagnostic Steps:
  • Optimize Conductive Network:

    • Increase the amount of conductive additive.

    • Consider using hybrid conductive additives, such as a mix of carbon black (for point contact) and carbon nanotubes (for long-range connectivity), which can have a synergistic effect.[13]

  • Control Electrode Thickness and Density: Calender (press) the electrodes to improve particle contact and density, but avoid over-pressing, which can close off pores and hinder electrolyte penetration. Target a porosity of 30-40%.

  • Analyze EIS Data: A large charge-transfer resistance (semicircle diameter in the Nyquist plot) that grows significantly with cycling points to interfacial problems. The Warburg tail (45° line at low frequencies) relates to ion diffusion; a long tail suggests diffusion limitations.[2][11]

  • Perform Galvanostatic Intermittent Titration Technique (GITT): This technique can help decouple the different resistances in the cell and provide quantitative values for the diffusion coefficient of lithium ions.

Key Experimental Protocols

Protocol 1: C4Q/CMK-3 Nanocomposite Synthesis (Melt Infiltration)

This protocol describes a common method to encapsulate C4Q within a mesoporous carbon host to mitigate dissolution.

  • Preparation: Weigh out Calix[1]quinone and ordered mesoporous carbon (CMK-3) in a desired mass ratio (e.g., 1:2).

  • Mixing: Thoroughly grind the two components together in an agate mortar to achieve a homogeneous physical mixture.

  • Melt Infiltration: Transfer the mixture to a quartz tube. Heat the sample in a tube furnace under an inert atmosphere (e.g., Argon) to a temperature above the melting point of C4Q (~300-320°C) and hold for several hours to allow the molten C4Q to infiltrate the pores of the CMK-3.

  • Cooling: Allow the sample to cool down to room temperature naturally under the inert atmosphere.

  • Characterization (Validation):

    • Nitrogen Adsorption-Desorption (BET): Successful infiltration is confirmed by a significant reduction in the specific surface area and pore volume compared to pristine CMK-3.[2][3]

    • X-ray Diffraction (XRD): The characteristic diffraction peaks of crystalline C4Q should be absent in the composite, indicating that it is amorphously dispersed within the carbon pores.[2][3]

Protocol 2: Cathode Slurry Preparation and Coin Cell Assembly
  • Slurry Formulation:

    • In a glass vial, add N-Methyl-2-pyrrolidone (NMP) as the solvent.

    • Add polyvinylidene fluoride (PVDF) binder and stir until it is completely dissolved.

    • Add the active material (e.g., C4Q/CMK-3 composite) and the conductive additive (e.g., Super P carbon black). A common weight ratio is 80:10:10 (Active Material:Conductive Additive:Binder).

    • Mix using a planetary centrifugal mixer or stir for several hours to form a homogeneous, viscous slurry.

  • Electrode Casting:

    • Use a doctor blade to cast the slurry onto aluminum foil (current collector) with a uniform thickness.

    • Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Preparation:

    • Cut circular electrodes (e.g., 12 mm diameter) from the dried sheet.

    • Gently press (calender) the electrodes to the desired thickness and density.

    • Measure the mass of the electrode and subtract the mass of a blank Al disc to determine the active material loading.

  • Coin Cell Assembly (CR2032):

    • Inside an argon-filled glovebox (<0.1 ppm O₂, <0.1 ppm H₂O):

    • Place the cathode into the cell case.

    • Add a few drops of electrolyte (e.g., 1 M LiPF₆ in EC/DMC 1:1 v/v).

    • Place the separator (e.g., Celgard 2400) on top of the cathode.

    • Add a few more drops of electrolyte to wet the separator.

    • Place the lithium metal anode on the separator.

    • Add the spacer and spring.

    • Close and crimp the coin cell using a hydraulic crimper.

    • Let the cell rest for several hours before testing to ensure full electrolyte wetting.

Data Interpretation & Visualization

Interpreting Cyclic Voltammograms (CV)

The CV is a powerful diagnostic tool. Here’s what to look for:

  • Reversibility: For a reversible system, the ratio of anodic to cathodic peak currents (Ipa/Ipc) should be close to 1. The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) should be close to 59/n mV (where n is the number of electrons transferred).[14] Large peak separation indicates sluggish kinetics.

  • Dissolution: As seen in the diagram below, a stable C4Q/CMK-3 composite shows overlapping CV curves after the first cycle, indicating good structural and electrochemical stability. In contrast, pure C4Q shows a dramatic decrease in peak currents, signaling rapid dissolution of the active material.[2]

  • Redox Potentials: The potentials of the redox peaks correspond to the voltages where the charge/discharge reactions occur. C4Q typically shows two main redox pairs in a lithium cell.[2]

Logical Diagrams
Troubleshooting Workflow for Rapid Capacity Fading

This diagram outlines the decision-making process when diagnosing poor cycling stability.

GStartStart: Rapid Capacity Fade ObservedCV_TestRun Cyclic Voltammetry (First 5 Cycles)Start->CV_TestCheck_OverlapAre CV Curves Overlapping?CV_Test->Check_OverlapDissolutionPrimary Cause: Active Material DissolutionCheck_Overlap->DissolutionNoOther_IssuesPotential Cause: Electrode Delamination / Electrolyte DecompositionCheck_Overlap->Other_IssuesYesImplement_SolSolution: Encapsulate C4Q in CMK-3 or Use Polymer ElectrolyteDissolution->Implement_SolPost_MortemOptional: Perform Post-Mortem Analysis (Check Electrolyte Color)Dissolution->Post_MortemCheck_AdhesionSolution: Check Binder & Slurry Prep; Verify Electrolyte StabilityOther_Issues->Check_Adhesion

Caption: Workflow for diagnosing capacity fade.

Mechanism of C4Q Stabilization via Nanoconfinement

This diagram illustrates how a porous carbon host prevents C4Q dissolution.

Gcluster_0Scenario 1: Pure C4Q Cathodecluster_1Scenario 2: C4Q/CMK-3 Composite CathodeC4Q_pureC4Q MoleculeDissolved_C4QDissolved C4Q Anion(Capacity Loss)C4Q_pure->Dissolved_C4Q Dissolves duringreduction (cycling)Electrolyte_1Liquid ElectrolyteCMK3CMK-3 PorousCarbon HostC4Q_in_CMK3C4Q Molecule(Encapsulated)Stable_C4QStable PerformanceC4Q_in_CMK3->Stable_C4Q Physically confined,prevents dissolutionElectrolyte_2Liquid Electrolyte

Caption: Stabilization of C4Q by nanoconfinement.

Performance Data Summary

The table below summarizes typical performance metrics for C4Q-based cathodes from recent literature, highlighting the impact of different optimization strategies.

Cathode MaterialElectrolyteInitial Discharge Capacity (0.1C)Capacity RetentionRate Capability (Capacity at 1C)Reference
Pure C4QLiquid (LiPF₆ in EC/DMC)~427 mAh g⁻¹<10% after 50 cyclesLow (not typically reported)[2]
C4Q/CMK-3 (1:2) Liquid (LiPF₆ in EC/DMC)~427 mAh g⁻¹58.7% after 100 cycles ~170 mAh g⁻¹ [2]
C4Q/CMK-3 (1:1) Liquid (for Na-ion)~438 mAh g⁻¹~50% after 50 cyclesNot specified[3]
C4QGel Polymer Electrolyte~422 mAh g⁻¹~90% after 100 cycles Not specified[5]
C6Q (Calix[15]quinone)Liquid (LiPF₆)~423 mAh g⁻¹~51% after 100 cyclesNot specified[16]

References

  • High-capacity organic electrode material calix[1] quinone/CMK-3 nanocomposite for lithium batteries. [Link]

  • An inorganic–organic nanocomposite calix[1]quinone (C4Q)/CMK-3 as a cathode material for high-capacity sodium batteries. [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. [Link]

  • Cyclic Voltammetry. [Link]

  • Structure of calix-[1]-quinone. [Link]

  • Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. [Link]

  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. [Link]

  • Recent Progress in Calix[n]quinone (n=4, 6) and Pillar[17]quinone Electrodes for Secondary Rechargeable Batteries. [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. [Link]

  • Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. [Link]

  • Cyclic Voltammetry. [Link]

  • A high capacity small molecule quinone cathode for rechargeable aqueous zinc-organic batteries. [Link]

  • Quasi-Solid-State Rechargeable Lithium-Ion Batteries with a Calix[1]quinone Cathode and Gel Polymer Electrolyte. [Link]

  • Calix[1]arene crown-4 ether modified glassy carbon electrode for electrochemical determination of norepinephrine. [Link]

  • Calix[1]resorcinarene macrocycles Synthesis, thermal behavior and crystalline characterization. [Link]

  • Conductive additive content balance in Li-ion battery cathodes: Commercial carbon blacks vs. in situ carbon from LiFePO 4/C composites. [Link]

  • Electrochemical Determination of Lead & Copper Ions Using Thiolated Calix[1]arene-Modified Screen-Printed Carbon Electrode. [Link]

  • The Improvement Of Lithium/Sodium Storage Capacity Of Calix[1] Quinone With Polysiloxane Imidazole Electrolyte. [Link]

  • Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. [Link]

  • Quantifying Dissolved Transition Metals in Battery Electrolyte Solutions with NMR Paramagnetic Relaxation Enhancement. [Link]

  • Calix[15]quinone as high-performance cathode for lithium-ion battery. [Link]

  • Synergetic Effect of Hybrid Conductive Additives for High-Capacity and Excellent Cyclability in Si Anodes. [Link]

  • The Effect of Conductive Additive Morphology and Crystallinity on the Electrochemical Performance of Ni-Rich Cathodes for Sulfide All-Solid-State Lithium-Ion Batteries. [Link]

  • Accelerated Internal Resistance Measurements of Lithium-Ion Cells to Support Future End-of-Life Strategies for Electric Vehicles. [Link]

  • Research on Calculating the Internal Resistance of Battery Cell. [Link]

  • Analyzing the Effect of Nano-Sized Conductive Additive Content on Cathode Electrode Performance in Sulfide All-Solid-State Lithium-Ion Batteries. [Link]

  • Recent Health Diagnosis Methods for Lithium-Ion Batteries. [Link]

  • Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study. [Link]

  • Internal resistance matching for parallel-connected lithium-ion cells and impacts on battery pack cycle life. [Link]

  • Understanding Degradation at the Lithium-Ion Battery Cathode/Electrolyte Interface. [Link]

  • Unification of Internal Resistance Estimation Methods for Li-Ion Batteries Using Hysteresis-Free Equivalent Circuit Models. [Link]

Technical Support Center: Troubleshooting Calixquinone Cyclic Voltammetry Results

Technical Support Center: Troubleshooting Calix[1]quinone Cyclic Voltammetry Results

Welcome to the technical support center for researchers, scientists, and drug development professionals working with calix[1]quinone electrochemistry. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding cyclic voltammetry (CV) experiments involving this unique class of macrocycles. As a Senior Application Scientist, my goal is to blend theoretical understanding with practical, field-tested advice to help you overcome common experimental hurdles and obtain high-quality, reproducible data.

Calix[1]quinones, with their distinct three-dimensional structure and multiple redox-active quinone units, present both exciting opportunities and unique challenges in electrochemical analysis.[2][3] Their complex redox behavior is often coupled with host-guest interactions, making CV a powerful tool for studying molecular recognition and developing novel sensors.[4][5] However, this complexity can also lead to voltammograms that are difficult to interpret or plagued by experimental artifacts. This guide will walk you through a logical process of diagnosing and resolving these issues.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during your cyclic voltammetry experiments with calix[1]quinones. Each problem is followed by a discussion of potential causes and a step-by-step protocol for resolution.

Problem 1: Distorted or Irregularly Shaped Voltammograms

You Observe: Instead of the expected "duck-shaped" reversible or quasi-reversible peaks, your voltammogram is sloped, tilted, or shows broad, ill-defined waves.

Causality: This is often a sign of high uncompensated solution resistance (ohmic drop), a poorly performing reference electrode, or issues with your working electrode.[6] In calix[1]quinone systems, which are often studied in non-aqueous solvents, these issues can be exacerbated.

Step-by-Step Troubleshooting Protocol:

  • Evaluate the Reference Electrode: A stable reference electrode is critical.[7]

    • Action: Check for air bubbles in the electrode body or near the frit. Dislodge any bubbles by gently tapping the electrode.

    • Action: Ensure the filling solution is at the correct level and has not become contaminated. If in doubt, replace the filling solution.

    • Pro-Tip: To quickly check if the reference electrode is the culprit, you can use it as a quasi-reference and see if a more stable response is obtained.[7] Remember to report potentials against a known standard like the Ferrocene/Ferrocenium (Fc/Fc+) couple if using a quasi-reference.[6]

  • Minimize Ohmic Drop:

    • Action: Increase the concentration of the supporting electrolyte. For non-aqueous solvents like acetonitrile or DMF, concentrations of 0.1 M are typical.

    • Action: Move the reference electrode tip as close as possible to the working electrode surface without touching it. This minimizes the volume of solution through which the current passes.

    • Action: Use a smaller working electrode or decrease the scan rate. Slower scan rates can mitigate the effects of ohmic drop.

  • Inspect the Working Electrode:

    • Action: Polish the working electrode surface according to the manufacturer's instructions before each experiment. Adsorption of calix[1]quinone or its reduced forms onto the electrode surface can foul the electrode and distort the signal.[6]

    • Action: Perform a rinse test: after recording a voltammogram, rinse the working electrode and place it in a solution containing only the solvent and electrolyte. Run a blank CV; if you see peaks corresponding to your calix[1]quinone, it indicates strong adsorption.[6]

Problem 2: No Current Response or a "Flat-Lining" Signal

You Observe: The cyclic voltammogram shows a near-zero current across the entire potential window.

Causality: This almost always indicates an open circuit. Either there is a poor connection between the electrodes and the potentiostat, or the electrodes are not properly immersed in the solution.[7][8]

Step-by-Step Troubleshooting Protocol:

  • Check All Connections:

    • Action: Ensure that the leads from the potentiostat are securely connected to the correct electrodes (working, reference, and counter).

    • Action: Verify that the electrodes themselves are properly seated in the electrochemical cell.

  • Verify Electrode Immersion:

    • Action: Make sure that all three electrodes are sufficiently submerged in the electrolyte solution. It's a common mistake for the counter electrode to be only partially immersed, leading to an open circuit.[9]

  • Potentiostat Settings:

    • Action: Check the current range setting on your potentiostat. If the expected current is higher than the set range, the signal may appear flat or "clipped".[8] Adjust the current range to a higher value.

Problem 3: Unexpected or Shifting Redox Peaks

You Observe: Your voltammogram shows extra peaks not attributable to the calix[1]quinone, or the peak potentials shift between scans.

Causality: The presence of impurities, especially water or oxygen in non-aqueous solvents, can introduce spurious peaks.[7] For calix[1]quinones, which can bind cations, the presence of adventitious metal ions can also significantly alter the voltammogram.[4][5] Shifting peaks can also indicate sample degradation or electrode fouling over multiple cycles.[10]

Step-by-Step Troubleshooting Protocol:

  • Ensure Solvent and Electrolyte Purity:

    • Action: Use high-purity, anhydrous solvents. If possible, distill solvents over a suitable drying agent before use.

    • Action: Dry the supporting electrolyte under vacuum before preparing your solution.

    • Pro-Tip: Degas your solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement to remove dissolved oxygen.

  • Consider Cation Binding:

    • Action: The redox potentials of calix[1]quinones are highly sensitive to the presence of metal ions, which can coordinate within the macrocyclic cavity.[4][5] The presence of different cations can lead to new or shifted redox waves.

    • Action: If studying the intrinsic properties of the calix[1]quinone, ensure all glassware is scrupulously clean and consider using a supporting electrolyte with a large, non-coordinating cation (e.g., tetrabutylammonium hexafluorophosphate).

  • Investigate Sample Stability:

    • Action: Run multiple, consecutive CV scans. If the peak currents decrease or the peak potentials shift with each cycle, your calix[1]quinone may be undergoing an irreversible chemical reaction following electron transfer.[10]

    • Action: Try varying the scan rate. If the process is quasi-reversible or followed by a chemical reaction, the shape of the voltammogram will change with the scan rate.

Frequently Asked Questions (FAQs)

Q1: How many electron transfer steps should I expect for a calix[1]quinone?

A1: Calix[1]quinone possesses four p-benzoquinone units. In aprotic media, you can expect a series of one-electron reduction steps.[11][12] A cyclic voltammogram of a calix[1]quinone in a solvent like N,N-dimethylformamide (DMF) can show four small, reversible or quasi-reversible waves followed by a larger quasi-reversible wave at more negative potentials.[13] The exact number and position of these waves can be influenced by the conformation of the calixarene and interactions between the quinone moieties.[13]

Q2: Why do my calix[1]quinone redox peaks shift when I add metal salts to the solution?

A2: This is a key feature of calix[1]quinone chemistry. The cavity of the calixarene can bind metal cations. This host-guest interaction stabilizes the reduced (anionic) forms of the quinone moieties.[4] This stabilization makes the reduction easier, causing the redox peaks to shift to more positive potentials.[5] The magnitude of this shift is dependent on the size, charge, and binding affinity of the cation.[4]

Q3: What is a suitable solvent and electrolyte system for calix[1]quinone CV?

A3: A common and effective system is 0.1 M tetrabutylammonium perchlorate (TBAP) or tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte in a dry, aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[13] These systems offer a wide potential window and minimize complications from proton-coupled electron transfer.[14]

Q4: My CV shows a large peak separation (>59/n mV). What does this mean?

A4: A peak-to-peak separation (ΔEp) significantly larger than the theoretical 59/n mV (where n is the number of electrons transferred) for a reversible process at room temperature indicates either quasi-reversible/irreversible electron kinetics or significant ohmic drop.[6] For calix[1]quinones, slow electron transfer can be inherent to the molecule. However, you should first rule out experimental artifacts by following the steps to minimize ohmic drop outlined in Problem 1.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for diagnosing issues with your calix[1]quinone cyclic voltammetry experiments.

Gcluster_0Initial Observationcluster_1Problem Categorizationcluster_2Primary Checks & Solutionscluster_3ResolutionstartAbnormal CV ResultdistortedDistorted Shape / Sloped Baselinestart->distortedno_signalNo Signal / Flat Linestart->no_signalextra_peaksExtra / Shifting Peaksstart->extra_peakscheck_refCheck Reference Electrode(Bubbles, Filling Solution)distorted->check_refminimize_ohmicMinimize Ohmic Drop(Increase Electrolyte, Adjust RE)distorted->minimize_ohmiccheck_connectionsCheck Connections& Electrode Immersionno_signal->check_connectionscheck_potentiostatCheck Potentiostat Settings(Current Range)no_signal->check_potentiostatcheck_purityCheck Solvent/Electrolyte Purity(Water, O2, Cations)extra_peaks->check_puritycheck_stabilityAssess Analyte Stability(Multiple Scans, Vary Scan Rate)extra_peaks->check_stabilityendHigh-Quality Voltammogramcheck_ref->endcheck_connections->endcheck_purity->endminimize_ohmic->endcheck_potentiostat->endcheck_stability->end

Caption: A troubleshooting workflow for calix[1]quinone CV.

Key Experimental Parameters

For reproducible results, careful control of experimental parameters is essential. The table below summarizes typical starting conditions for calix[1]quinone CV experiments.

ParameterRecommended Value/TypeRationale
Working Electrode Glassy Carbon or PlatinumProvides a wide potential window and relatively inert surface.
Reference Electrode Ag/AgCl or Ag/Ag⁺ (non-aqueous)Provides a stable reference potential. Isolate from the main solution with a salt bridge.
Counter Electrode Platinum Wire or GauzeHigh surface area facilitates current flow without polarization.
Solvent Acetonitrile (MeCN) or DMF (anhydrous)Aprotic solvents prevent proton-coupled reactions, simplifying the voltammogram.[14]
Supporting Electrolyte 0.1 M TBAP or TBAPF₆Provides conductivity and minimizes ohmic drop.
Analyte Concentration 0.1 - 1.0 mMA balance between a measurable signal and avoiding analyte aggregation or adsorption.
Scan Rate 50 - 200 mV/sA good starting range to observe redox events clearly.

References

  • Chung, T. D., Choi, D., Kang, S. K., Lee, S. K., Chang, S. K., & Kim, H. (1995). Electrochemical behavior of calix[1]arenediquinones and their cation binding properties. Journal of Electroanalytical Chemistry, 396(1-2), 431-439.

  • Kerdpaiboon, N., Tomapatanaget, B., Chailapakul, O., & Tuntulani, T. (2005). Calix[1]quinones Derived from Double Calix[1]arenes: Synthesis, Complexation, and Electrochemical Properties toward Alkali Metal Ions. The Journal of Organic Chemistry, 70(12), 4755-4764.

  • Kerdpaiboon, N., Tomapatanaget, B., Chailapakul, O., & Tuntulani, T. (2005). Calix[1]quinones Derived from Double Calix[1]arenes: Synthesis, Complexation, and Electrochemical Properties toward Alkali Metal Ions. The Journal of Organic Chemistry, 70(12), 4755-4764. ACS Publications.

  • Zhang, M., Lin, Y., & Huang, W. (2023). Synthesis, characterization and electrochemical lithium-ion storage properties of sulfonylcalix[1]quinone. Inorganic Chemistry Frontiers, 10(20), 6031-6038.

  • Zimmer & Peacock AS. (2025, June 28). Troubleshooting Cyclic Voltammetry. Retrieved from [Link]

  • Zhang, M., Lin, Y., & Huang, W. (2023). Synthesis, characterization and electrochemical lithium-ion storage properties of sulfonylcalix[1]quinone. Inorganic Chemistry Frontiers, 10(20), 6031-6038. RSC Publishing.

  • Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica, 63(3), 496-508.

  • Ghani, A. (2012). Electrochemical Reduction of Quinones in Different Media: A Review. International Journal of Electrochemical Science, 7, 1-28.
  • Zhang, M., Zhou, W., & Huang, W. (2021). Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). Chinese Journal of Chemistry, 39(8), 2185-2192.
  • ResearchGate. (n.d.). Structure of calix-[1]-quinone. Retrieved from [Link]

  • Oh, W. S., Kim, T. H., Kim, Y. H., & Kim, H. (1996). Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions, 92(24), 5035-5039.

  • Singh, P., & Compton, R. G. (2021). Reassessing the Roles of Proton Transfer and Hydrogen Bonding in the Aqueous Electrochemistry of Quinones. Journal of the American Chemical Society, 143(1), 139-149.
  • Li, Y., Zhang, H., & Wang, L. (2002). Calix[1]arenes with Electroactive Tetrathiafulvalene and Quinone Units: Metal-Ion-Promoted Electron Transfer. Organic Letters, 4(20), 3479-3482.

  • Reddit. (2017). Sources of Error in Cyclic Voltammetry. Underpotential deposition?. Retrieved from [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner’s Guide to Cyclic Voltammetry.
  • Reddit. (2023). Cyclic Voltammetry Troubleshooting. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Retrieved from [Link]

  • Chung, T. D., & Kim, H. (1998). Electrochemistry of Calixarene and its Analytical Applications. Journal of the Korean Chemical Society, 42(6), 647-658.
  • Beer, P. D., Chen, Z., Gale, P. A., & Heath, J. A. (1994). Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. The Journal of Organic Chemistry, 59(1), 1-3.

overcoming side reactions in calix(4)quinone synthesis

Technical Support Center: Synthesis of Calix[1]quinones

From the Desk of the Senior Application Scientist

Welcome to the technical support center for calix[1]quinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these versatile macrocycles. The unique electronic properties and host-guest capabilities of calix[1]quinones make them highly valuable, but their synthesis is often plagued by competing side reactions that can drastically reduce yields and complicate purification.

This document moves beyond standard protocols to provide a deeper understanding of the reaction mechanisms and the causal factors behind common synthetic challenges. Here, we will troubleshoot specific issues, answer frequently asked questions, and provide validated protocols to help you optimize your experimental outcomes.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of calix[1]quinones. The format is designed to help you quickly identify your issue and find a robust, scientifically-grounded solution.

Question 1: My yield of the target calix[1]quinone is consistently low, and my reaction mixture is a complex mess. What are the likely causes?

Answer: Low yields and complex product mixtures are the most common challenges in calix[1]quinone synthesis. This outcome typically points to one of two primary issues: incomplete oxidation or, more frequently, over-oxidation and subsequent degradation. The desired product exists in a delicate balance between its hydroquinone precursor and various over-oxidized species.

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving a significant amount of the starting calix[1]hydroquinone or partially oxidized intermediates. This can be due to insufficient oxidant, low reaction temperature, or short reaction times.

  • Over-oxidation and Degradation: Quinones are highly electron-deficient and susceptible to further oxidation or nucleophilic attack, which can lead to ring-opening or the formation of intractable polymeric materials. The choice of oxidizing agent is critical; highly aggressive reagents can easily push the reaction past the desired quinone state. For instance, while effective, reagents like thallium(III) trifluoroacetate (Tl(CF3CO2)3) must be used under carefully controlled conditions to prevent unwanted side reactions.[2]

  • Formation of Spirodienone Intermediates: In the oxidation of thiacalix[1]arenes, the formation of spirodienone derivatives is a known pathway that can lead to complex rearrangements and a variety of final products, complicating the isolation of the desired quinone.[3]

To diagnose the issue, analyze a crude sample of your reaction mixture by Thin Layer Chromatography (TLC) and ¹H NMR. The presence of starting material is easily identified, while a broad, unresolved baseline "hump" in the NMR spectrum often indicates polymeric degradation products.

Question 2: I'm trying to synthesize a calix[1]diquinone, but I'm getting a mixture of mono-, di-, and tri-quinones. How can I improve the selectivity?

Answer: Achieving selective oxidation is a matter of precise stoichiometric control and reaction kinetics. The different phenolic subunits of the calix[1]arene precursor can exhibit slightly different oxidation potentials, especially if the lower-rim substituents are not uniform.

  • Control Oxidant Stoichiometry: The most crucial factor is the molar equivalents of your oxidizing agent. For a diquinone, you should start with slightly less than two equivalents of oxidant per equivalent of the calixarene precursor. A slow, dropwise addition of the oxidant solution can help maintain control and prevent localized areas of high oxidant concentration, which would favor over-oxidation.

  • Reaction Temperature: Lowering the reaction temperature (e.g., to 0 °C or even -78 °C) can slow down the reaction rate, allowing for greater kinetic discrimination between the different oxidation steps. This often leads to cleaner product profiles.

  • Choice of Oxidant: Milder oxidizing agents may offer better selectivity. While strong oxidants are fast, they can be indiscriminate. Researching oxidants with redox potentials finely tuned to the hydroquinone/quinone couple of your specific system can provide significant advantages.[4]

A logical workflow for optimizing selectivity is illustrated below.

GstartProblem: Poor Selectivity(Mixture of Quinones)check_stoichVerify Oxidant Stoichiometry(e.g., Target: 2.0 eq)start->check_stoichadjust_tempLower Reaction Temperature(e.g., 25°C to 0°C)check_stoich->adjust_tempStoichiometry is Correctslow_additionImplement Slow Addition of Oxidantadjust_temp->slow_additionmonitorMonitor via TLC/HPLCslow_addition->monitorchange_oxidantConsider Milder Oxidantchange_oxidant->monitormonitor->change_oxidantSelectivity Still PoorresultImproved Selectivitymonitor->resultDesired Selectivity Achieved

Fig. 1: Troubleshooting workflow for poor selectivity.

Question 3: My final product appears pure by NMR, but it degrades over a few days, even when stored in a vial. Why is this happening and how can I prevent it?

Answer: The inherent reactivity of the quinone moiety makes many calix[1]quinones sensitive to light, air, and trace impurities. Quinones are excellent Michael acceptors and can react with nucleophiles, including water. They can also be reduced back to hydroquinones by various agents.

  • Atmospheric Oxidation/Reduction: Oxygen can participate in radical reactions, especially under photochemical conditions, leading to degradation. Conversely, trace reducing agents can convert the quinone back to the hydroquinone, which can then be re-oxidized, perpetuating a cycle of degradation.

  • Acid/Base Sensitivity: Trace amounts of acid or base can catalyze decomposition pathways. Ensure all glassware is thoroughly dried and neutral, and consider storing the product under an inert atmosphere (Nitrogen or Argon).

  • Proper Storage: The best practice is to store your purified calix[1]quinone in a dark vial (or wrapped in aluminum foil) under an inert atmosphere at low temperatures (e.g., -20 °C). Storing it as a dry, crystalline solid is generally preferable to storing it in solution, where degradation pathways are often accelerated.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing the calix[1]hydroquinone precursor?

A: There are several established pathways. A common multi-step route starts from the parent p-tert-butylcalix[1]arene and involves:

  • Acetylation of the phenolic hydroxyl groups.

  • A Fries rearrangement to install acetyl groups on the upper rim.

  • Baeyer-Villiger oxidation of the acetyl groups to form acetates.

  • Hydrolysis of the acetates to yield the calix[1]hydroquinone.[5]

This method provides good control but is lengthy. Direct oxidation methods are also used, though they can be harder to control.

Q: How can I effectively monitor the progress of the oxidation reaction?

A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between your starting material (calix[1]hydroquinone), the product (calix[1]quinone), and any major byproducts. The calix[1]quinone product is typically a colored (yellow or orange) spot, making it easy to visualize. Staining with potassium permanganate can help visualize non-colored spots. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal.

Q: What are the best practices for purifying calix[1]quinones?

A: Purification requires care to avoid product degradation.

  • Workup: After the reaction is complete, it should be quenched (e.g., with a mild reducing agent like sodium sulfite if quenching excess oxidant) and neutralized.[3] The product is then typically extracted into an organic solvent like dichloromethane or chloroform.

  • Chromatography: Column chromatography on silica gel is the primary method for purification. It's crucial to use dry solvents and to run the column relatively quickly to minimize contact time between the product and the silica, which can be slightly acidic.

  • Recrystallization: If a crude solid can be obtained, recrystallization from a suitable solvent system (e.g., dichloromethane/hexane or toluene/acetonitrile) is an excellent final step to obtain highly pure, crystalline material.[6]

Gcluster_reactionReaction Phasecluster_workupWorkup & Isolationcluster_purificationPurification PhaseACrude Reaction MixtureBQuench ReactionA->BCAqueous Wash / NeutralizeB->CDOrganic ExtractionC->DEDry & ConcentrateD->EFSilica Gel Column ChromatographyE->FGCombine Pure Fractions & EvaporateF->GHRecrystallizationG->HIFinal ProductH->I

Fig. 2: General workflow for calix[1]quinone purification.

Comparative Analysis of Oxidizing Agents

The choice of oxidizing agent is arguably the most critical parameter in calix[1]quinone synthesis. The table below compares several common reagents.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Common Side Reactions
Thallium(III) trifluoroacetate CF₃COOH, Darkness, N₂ atmosphere[2]High yields, relatively clean reactions.Highly toxic, expensive, can lead to over-oxidation if not controlled.
Lead(IV) oxide (PbO₂) Benzene or Toluene, Reflux[7]Inexpensive, readily available.Heterogeneous reaction, can be slow, potential for heavy metal contamination.
Tetrachloro-1,4-benzoquinone (DDQ) Toluene, Room Temp or mild heat[8]Good for systems with sensitive functional groups.Stoichiometry is critical, purification can be challenging due to quinone byproducts.
Potassium Nitrosodisulfonate (Fremy's Salt) Aqueous buffer (e.g., phosphate)Works in aqueous media, relatively mild.Can be slow, may not be suitable for all substrates, radical mechanism can lead to side products.

Validated Experimental Protocol: Synthesis of a Bis(calix[1]diquinone)

This protocol is adapted from established literature for the synthesis of a double calix[1]diquinone from its corresponding double calix[1]arene precursor.[2]

Objective: To oxidize a double calix[1]arene (hydroquinone form) to the corresponding double calix[1]diquinone.

Materials:

  • Double calix[1]arene precursor (1.0 eq)

  • Thallium(III) trifluoroacetate (Tl(CF₃CO₂)₃) (4.0 - 4.2 eq)

  • Trifluoroacetic acid (TFA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask wrapped completely in aluminum foil (to exclude light), dissolve the double calix[1]arene precursor (1.0 eq) in anhydrous TFA under a nitrogen atmosphere.

    • Stir the solution at room temperature for 10 minutes until fully dissolved.

  • Oxidation:

    • In a separate flask, dissolve Thallium(III) trifluoroacetate (4.1 eq) in a minimal amount of anhydrous TFA.

    • Add the Tl(CF₃CO₂)₃ solution dropwise to the stirring calixarene solution over 15 minutes.

    • Allow the reaction to stir in the dark at room temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:DCM), observing the disappearance of the starting material and the appearance of a new, colored spot for the quinone product.

  • Workup and Isolation:

    • Once the reaction is complete, carefully pour the reaction mixture into a beaker of ice-cold water.

    • Extract the aqueous mixture with DCM (3 x volume of TFA).

    • Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and DCM.

    • Combine the fractions containing the pure product (typically a yellow band) and evaporate the solvent.

    • Further purification can be achieved by recrystallization from a suitable solvent pair (e.g., DCM/methanol) to yield the final product as a yellow crystalline solid.

Safety Note: Thallium salts are extremely toxic and must be handled with extreme caution in a fume hood using appropriate personal protective equipment. All thallium-containing waste must be disposed of according to institutional hazardous waste protocols.

References

  • The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. National Institutes of Health (PMC). Available at: [Link]

  • Calix[1]quinones Derived from Double Calix[1]arenes: Synthesis, Complexation, and Electrochemical Properties toward Alkali Metal Ions. ACS Publications. Available at: [Link]

  • Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. J-STAGE. Available at: [Link]

  • Lower-Rim Substituted Calixarenes and Their Applications. National Institutes of Health (PMC). Available at: [Link]

  • Calix[1]arenes with Electroactive Tetrathiafulvalene and Quinone Units: Metal-Ion-Promoted Electron Transfer. ACS Publications. Available at: [Link]

  • Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Atlantis Press. Available at: [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. ResearchGate. Available at: [Link]

  • Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. ACS Publications. Available at: [Link]

  • Upper rim-bridged calixarenes. Royal Society of Chemistry. Available at: [Link]

  • New Calix[1]arene—Fluoresceine Conjugate by Click Approach—Synthesis and Preparation of Photocatalytically Active Solid Lipid Nanoparticles. MDPI. Available at: [Link]

  • Synthesis of Ionizable Calix[1]arenes for Chelation of Selected Divalent Cations. National Institutes of Health (PMC). Available at: [Link]

  • Stereoselective oxidation of phenoxathiin-based thiacalix[1]arenes – stereomutation of sulfoxide groups. Royal Society of Chemistry. Available at: [Link]

  • The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. MDPI. Available at: [Link]

  • Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. ACS Publications. Available at: [Link]

  • Novel Peptide-Calix[1]arene Conjugate Inhibits Aβ Aggregation and Rescues Neurons from Aβ's Oligomers Cytotoxicity In Vitro. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. National Institutes of Health. Available at: [Link]

purification of calix(4)quinone by column chromatography

Technical Support Center: Purification of Calix[1]quinone

Welcome to the technical support guide for the purification of calix[1]quinone. As a molecule of significant interest in supramolecular chemistry, host-guest chemistry, and materials science, obtaining calix[1]quinone in high purity is paramount for reliable downstream applications.[2][3] This guide is designed for researchers and professionals to provide in-depth, practical solutions for challenges encountered during its purification by column chromatography. We will move beyond simple procedural lists to explain the causality behind each step, ensuring a robust and reproducible workflow.

The purification of calix[1]quinone typically follows its synthesis, which often involves the oxidation of a corresponding calix[1]arene or calix[1]hydroquinone precursor.[4][5] The success of the final purification is heavily dependent on the efficiency of this preceding reaction and the nature of the impurities generated.

Experimental Workflow & Key Parameters

A successful purification begins with a logical workflow and careful selection of chromatographic conditions. The following diagram outlines the standard procedure from crude product to pure isolate.

Gcluster_prepPreparationcluster_chromChromatographycluster_analysisAnalysis & RecoveryCrudeCrude Calix[4]quinone(Post-synthesis mixture)TLC1. TLC Analysis(Optimize Solvent System)Crude->TLCSample_Prep2. Sample Preparation(Dry Loading Recommended)TLC->Sample_PrepLoading4. Load Sample onto ColumnSample_Prep->LoadingPacking3. Column Packing(Slurry Pack with Eluent)Packing->LoadingElution5. Elution & Fraction Collection(Isocratic or Gradient)Loading->ElutionTLC_Fractions6. TLC Analysis of FractionsElution->TLC_FractionsCombine7. Combine Pure FractionsTLC_Fractions->CombineSolvent_Removal8. Solvent Removal(Rotary Evaporation)Combine->Solvent_RemovalFinal_ProductPure Calix[4]quinoneSolvent_Removal->Final_ProductcaptionFigure 1. Standard workflow for calix[4]quinone purification.

Caption: Figure 1. Standard workflow for calix[1]quinone purification.

Table 1: Recommended Chromatographic Conditions
ParameterRecommendationRationale & Expert Insights
Stationary Phase Silica Gel (60 Å, 230-400 mesh)This is the standard choice for compounds of moderate polarity. The quinone moieties increase polarity compared to the calixarene precursor, making silica effective. For acid-sensitive derivatives, consider deactivating the silica with triethylamine or using neutral alumina.[6]
Mobile Phase (Eluent) Hexane/Dichloromethane (DCM), Hexane/Ethyl Acetate (EtOAc), Cyclohexane/EtOAcThe optimal ratio must be determined by TLC. Aim for a system that gives the calix[1]quinone an Rf value of 0.2-0.35 .[6] A less polar system (e.g., 9:1 Hexane:EtOAc) is a good starting point.
Sample Loading Dry LoadingAdsorbing the crude product onto a small amount of silica gel before loading it onto the column prevents dissolution issues in the initial eluent and leads to sharper bands and better separation compared to wet loading.[7]
Elution Mode Isocratic or GradientFor simple mixtures with good separation on TLC, isocratic (constant solvent ratio) elution is sufficient. For complex mixtures or closely running impurities, a shallow gradient elution (gradually increasing the polar solvent percentage) provides superior resolution.[6]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of calix[1]quinone in a question-and-answer format.

Gcluster_troubleshootingTroubleshooting Decision TreeStartProblemEncounteredP1No Product Eluting?Start->P1P2Poor Separation?Start->P2P3Streaking / Tailing?Start->P3P4Product Decomposing?Start->P4S1Possible Causes1. Eluent too non-polar2. Irreversible adsorptionSolutions1. Increase eluent polarity2. Flush with MeOH/DCMP1->S1S2Possible Causes1. Incorrect eluent system2. Column overloaded3. Poor column packingSolutions1. Re-optimize Rfwith TLC2. Reduce sample load3. Repack column carefullyP2->S2S3Possible Causes1. Sample overloaded2. Poor solubility in eluent3. Co-elution with impuritySolutions1. Use less sample2. Add stronger solvent3. Try different solvent systemP3->S3S4Possible Causes1. Acidic silica gel2. Compound instabilitySolutions1. Deactivate silica with NEt32. Use neutral alumina3. Work quickly at low tempP4->S4captionFigure 2. Troubleshooting common chromatography issues.

Caption: Figure 2. Troubleshooting common chromatography issues.

Q1: My calix[1]quinone product is not eluting from the column, even after passing a large volume of solvent.

  • Underlying Cause: The mobile phase is likely not polar enough to displace the compound from the silica gel. Calix[1]quinones, with their multiple carbonyl groups, are significantly more polar than their calixarene precursors and require a more polar eluent. In rare cases, the compound may have irreversibly adsorbed or decomposed at the origin.

  • Scientist's Solution:

    • Increase Polarity Gradually: Begin by slowly increasing the percentage of the polar component in your eluent (e.g., from 10% EtOAc to 20% EtOAc in hexane). Monitor the output with TLC.

    • Drastic Flush: If a gradual increase fails, you can attempt to flush the column with a much stronger solvent system, such as 5-10% methanol in dichloromethane. This may co-elute impurities but will help determine if the product is recoverable.[8]

    • Verify Stability: Before running the column, it is wise to test your compound's stability on silica. Spot the compound on a TLC plate, let it sit for an hour, and then elute it. If a new baseline spot appears or the original spot diminishes, it indicates decomposition.[9]

Q2: The TLC shows good separation, but on the column, all my fractions are mixed.

  • Underlying Cause: This classic problem often stems from improper sample loading or overloading the column. If too much sample is loaded, the "bands" of each compound become too wide and overlap as they travel down the column, regardless of the Rf difference.[8] Another cause can be poor column packing, leading to channeling where the solvent and sample bypass the main stationary phase.

  • Scientist's Solution:

    • Reduce the Load: A general rule of thumb is to load no more than 1g of crude material for every 25-50g of silica gel. For difficult separations, a 1:100 ratio is safer.

    • Use Dry Loading: Dissolve your crude product in a minimal amount of a volatile solvent (like DCM), add a small portion of silica gel to form a slurry, and evaporate the solvent to get a free-flowing powder.[7] Carefully add this powder to the top of your packed column. This ensures the sample starts as a very narrow, concentrated band.

    • Improve Packing Technique: Ensure your silica gel is packed as a uniform, homogenous slurry without any air bubbles or cracks. Gently tap the column while packing to settle the silica evenly.[7]

Q3: My product is coming off the column as a long streak instead of a tight band (Tailing).

  • Underlying Cause: Tailing is often a sign of a secondary, undesired interaction between your compound and the stationary phase, or it can be caused by overloading. Given the structure of calix[1]quinone, hydrogen bonding with the silanol groups (Si-OH) on the silica surface is a possible cause. It can also indicate that the chosen eluent is too weak a solvent for your compound, causing it to partially precipitate and re-dissolve as it moves down the column.

  • Scientist's Solution:

    • Solvent System Adjustment: Add a small amount of a slightly more polar or acidic/basic modifier. For example, adding 0.5-1% acetic acid can sometimes sharpen peaks of acidic compounds, while 0.5-1% triethylamine can help with basic compounds. For neutral compounds like calix[1]quinone, trying a different polar solvent (e.g., switching from ethyl acetate to acetone) may change the interactions and improve peak shape.

    • Deactivate the Stationary Phase: As mentioned, the acidic silanol groups can be problematic. Pre-flushing the column with your eluent containing 1% triethylamine can neutralize the most active sites on the silica surface, reducing unwanted interactions.[6]

Frequently Asked Questions (FAQs)

Q: How do I choose the very first solvent system to try for TLC analysis?

A: Start with an educated guess based on the compound's structure. Calix[1]quinone is moderately polar. A good starting point is a 4:1 mixture of a non-polar solvent to a polar one (e.g., 80% Hexane, 20% Ethyl Acetate). Run a TLC. If the Rf is too high (spot runs to the top), decrease the polarity (more hexane). If the Rf is too low (spot stays at the bottom), increase the polarity (more ethyl acetate).

Q: Can I use reversed-phase chromatography to purify calix[1]quinone?

A: Yes, reversed-phase (e.g., using a C18-bonded silica stationary phase) is a viable alternative, particularly if the impurities are very non-polar or if the product is unstable on silica.[10] The mobile phase would typically be a mixture of water and an organic solvent like acetonitrile or methanol.[11][12] The elution order would be inverted: more polar compounds elute first. This can be a powerful technique for impurities that are difficult to separate using normal-phase.

Q: My calix[1]quinone is a deep yellow/orange color. How can I be sure I am collecting the right compound?

A: The color is a helpful visual guide but should never be the sole determinant. Always use TLC to analyze the fractions. The desired product should appear as a single, clean spot on the TLC plate (when viewed under a UV lamp or stained, if necessary) with a consistent Rf value across the pure fractions. Combine only the fractions that meet this criterion.

Q: What is the best way to confirm the purity of my final, combined product?

A: After evaporating the solvent from the combined pure fractions, the purity should be assessed by analytical techniques.

  • 1H and 13C NMR Spectroscopy: This is the most definitive method. A clean spectrum with correctly assigned peaks and integrations, and the absence of impurity signals, is the gold standard for purity.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Running the sample on an HPLC system can provide a quantitative measure of purity (e.g., >99%).[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the isolated compound.

References

  • Gutsche, C. D., & Iqbal, M. (1990). p-tert-BUTYLCALIX[1]ARENE. Organic Syntheses, 68, 234.

  • Rojas-León, A., et al. (2021). Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. MDPI.

  • Kralj, B., et al. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica.

  • Groom, C. R., et al. (2016). Systematic synthesis and crystallographic characterisation of p-tert-butylcalix[1]arene derivatives bearing linear, achiral branched, and guerbet-type substituents. Taylor & Francis Online.

  • Pashirova, S. A., et al. (2018). Synthesis of new p-tert-butylcalix[1]arene-based polyammonium triazolyl amphiphiles and their binding with nucleoside phosphates. National Institutes of Health (NIH).

  • Li, X., et al. (2012). Synthesis of p-tert-Butylcalix[1]arene and ether derivative. ResearchGate.

  • Morita, Y., Agawa, T., Nomura, E., & Taniguchi, H. (1992). Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. The Journal of Organic Chemistry.

  • Morita, Y., Agawa, T., Nomura, E., & Taniguchi, H. (1992). Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. ACS Publications.

  • Zhang, M., Lin, Y., & Huang, W. (2023). Synthesis, characterization and electrochemical lithium-ion storage properties of sulfonylcalix[1]quinone. Inorganic Chemistry Frontiers, RSC Publishing.

  • Kumar, S., et al. (2007). Synthesis and binding characteristics of novel calix[1]arene(amidocrown) diquinones. ResearchGate.

  • Guin, P. S., Das, S., & Mandal, P. C. (2011). Structure of calix-[1]-quinone. ResearchGate.

  • Dvořáková, H., et al. (2022). The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. PMC, National Institutes of Health (NIH).

  • Wang, C., et al. (2022). Separation performance of PEG-linked calix[1]arene as stationary phase for capillary gas chromatography. SciELO.

  • Hu, X., et al. (2011). Calix[1]arenes with Electroactive Tetrathiafulvalene and Quinone Units: Metal-Ion-Promoted Electron Transfer. American Chemical Society.

  • Eigner, V., et al. (2017). Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. National Institutes of Health (NIH).

  • Wang, X., et al. (2020). Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8).
  • Wang, Y., et al. (2021). Design, Preparation, and Characterization of Novel Calix[1]arene Bioactive Carrier for Antitumor Drug Delivery. Frontiers.

  • D'avino, A., et al. (2012). Calixarenes as Stationary Phases in High Performance Liquid Chromatography.
  • Ghidini, E., et al. (2022). The Versatile Applications of Calix[1]resorcinarene-Based Cavitands. MDPI.

  • Mustafina, A. R., et al. (1998). Host-guest interactions of calix[4B]resorcinarenes with benzene derivatives in conditions of reversed-phase high-performance liquid chromatography. Determination of stability constants.
  • Jumina, J., et al. (2019). Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. Atlantis Press.

  • Lhoták, P., et al. (2003). Preliminary study of the stability of calix[1]arene crown compounds under radiolysis. Rapid Communications in Mass Spectrometry.

  • Geng, L., et al. (2011). Investigation on the preparation and chromatographic behavior of a new para-tert-butylcalix[1]arene-1,2-crown-4 stationary phase for high performance liquid chromatography. PubMed.

  • Brechin, E., et al. (2021). Oxidation state variation in bis-calix[1]arene supported decametallic Mn clusters. ChemRxiv.

  • Kalchenko, O., Lipkowski, J., & Klachenko, V. (2015). Chromatography in Supramolecular and Analytical Chemistry of Calixarenes.
  • Pérez-Villanueva, M., et al. (2019). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. PMC, PubMed Central.
  • University of Rochester Department of Chemistry.
  • Pérez-Mokiou, S., et al. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. MDPI.

  • de la Torre, J. A., et al. (2025).
  • University of Rochester Department of Chemistry.
  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.
  • Regis Technologies. HPLC Troubleshooting Guide. Regis Technologies.
  • Thermo Fisher Scientific. Ion Chromatography Troubleshooting Guide. Thermo Fisher Scientific.
  • Reddit r/chemistry Community. (2022).
  • Teledyne ISCO.
  • OC-TV. (2013).
  • Biotage. (2023).

Technical Support Center: Strategies to Prevent Calix(4)quinone Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with calix(4)quinones. These unique macrocycles are powerful tools in supramolecular chemistry, but their quinone moieties introduce specific stability challenges. This guide is structured to provide both quick answers to common problems and in-depth troubleshooting for more complex experimental issues, ensuring the integrity and reproducibility of your work.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid, direct answers to the most common challenges encountered when working with calix(4)quinones.

Q1: My yellow calix(4)quinone solution has turned brown or colorless. What happened?

A: This is a visual confirmation of degradation. The yellow-orange color of a this compound solution is due to the conjugated π-system of the quinone units. A loss of color typically indicates the reduction of the quinone to its corresponding hydroquinone form, which is colorless.[1][2] The appearance of a brown color can suggest more complex decomposition or polymerization products. This process is often initiated by exposure to light, incompatible solvents, or inappropriate pH levels.[1][3]

Q2: What are the primary environmental factors that cause this compound degradation?

A: The stability of calix(4)quinones is primarily threatened by three main factors:

  • Light: Quinones are photosensitive and can undergo significant degradation when exposed to UV or even ambient laboratory light.[3] This can trigger photoreduction to hydroquinones or other rearrangements.

  • pH: The stability of the quinone moiety is highly pH-dependent. Both strongly acidic and, particularly, alkaline conditions can catalyze degradation.[1][4][5] Alkaline environments, for instance, can promote the generation of reactive hydroxyl radicals that attack the quinone ring.[1]

  • Temperature: Like most complex organic molecules, calix(4)quinones can be susceptible to thermal decomposition at elevated temperatures.[6] While stable at room temperature under proper storage, prolonged exposure to heat should be avoided.[6][7][8]

Q3: How should I store my calix(4)quinones to ensure long-term stability?

A: Proper storage is the most critical preventative measure. Both solid and solution-phase calix(4)quinones require specific conditions to minimize degradation over time.

Table 1: Recommended Storage Conditions for Calix(4)quinones

ParameterSolid StateIn SolutionRationale & Explanation
Temperature -20°C to 4°C-20°C (preferred)Lowers the thermal energy of the system, dramatically slowing the rate of all potential degradation reactions.[6]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Prevents oxidation from atmospheric O2 and minimizes contact with moisture.
Light Exposure Amber glass vial, wrapped in foilAmber glass vial or light-proof containerProtects the photosensitive quinone units from photochemical degradation pathways.[3]
Container Tightly sealed containerTightly sealed container with PTFE-lined capPrevents ingress of atmospheric contaminants like oxygen and water.[6][7]
Solvent N/AHigh-purity, degassed, aprotic solvents (e.g., Dichloromethane, Chloroform)Aprotic solvents lack reactive protons. Degassing removes dissolved oxygen, a key participant in oxidative degradation.

Part 2: Troubleshooting Guides for Experimental Workflows

This section addresses specific issues that may arise during synthesis, purification, and application, providing a logical framework for diagnosis and resolution.

Issue 1: Low Yield and/or Significant Byproduct Formation During Synthesis
  • Symptoms: The oxidation of the calix(4)arene precursor results in a low yield of the target this compound. TLC or LC-MS analysis of the crude product shows multiple spots/peaks, indicating a mixture of compounds.

  • Root Cause: The quinone product, once formed, is susceptible to degradation under the reaction or work-up conditions. This is often due to an overly harsh oxidant, acidic byproducts, or exposure to light and air during the procedure. The primary degradation pathway is often the reduction of the quinone back to the hydroquinone.[9][10]

Workflow: Optimizing this compound Synthesis and Work-up

Caption: A robust workflow for this compound synthesis highlighting critical preventative measures.

Protocol Recommendations:

  • Oxidant Choice: While various oxidants can be used, methods like using Lead(IV) oxide (PbO2) with perchloric acid (HClO4) or Thallium(III) trifluoroacetate (Tl(III)/TFA) are reported.[9] The key is to use the stoichiometric amount required to avoid side reactions from excess oxidant.

  • Atmosphere Control: Throughout the reaction and work-up, maintain an inert atmosphere using argon or nitrogen. This prevents atmospheric oxygen from participating in unwanted side reactions.

  • Light Exclusion: Conduct the reaction in a flask wrapped with aluminum foil to prevent photodegradation of the newly formed quinone.

  • Purification Strategy: Calix(4)quinones can be polar and may adhere strongly to standard silica gel, which can also be acidic enough to catalyze degradation.

    • Trituration: For many syntheses, purification can be achieved by repeated washing (trituration) with a solvent like acetone, in which impurities are soluble but the product is not. This avoids chromatography altogether.[9]

    • Chromatography: If chromatography is necessary, consider using a less acidic support or deactivating the silica gel by pre-flushing the column with a solvent mixture containing a small amount of a neutralising base like triethylamine, followed by equilibration with the eluent.[11]

Issue 2: Inconsistent Results in Spectroscopic or Biological Assays
  • Symptoms: UV-Vis or fluorescence spectra change during the course of an experiment. Biological or sensing assay results show poor reproducibility between runs.

  • Root Cause: The this compound is degrading in the assay medium. This is common in aqueous buffers, especially if the pH is not optimal, or if the solutions are not adequately protected from light and oxygen during the experiment. The reduction of quinone to hydroquinone is a common issue.[12]

Logical Framework: Ensuring Solution-Phase Stability

StabilityLogic center Stable Calix[4]quinone Assay Solvent Solvent System Solvent->center is critical for pH pH Control pH->center directly impacts Light Light Exposure Light->center must be excluded from Oxygen Dissolved Oxygen Oxygen->center must be removed from Action_Solvent Use Degassed, High-Purity Aprotic Solvents for Stocks Action_Solvent->Solvent Action_pH Buffer Aqueous Media to pH < 8 Action_pH->pH Action_Light Use Amber Vials or Cover Experiment Action_Light->Light Action_Oxygen Sparge Solvents with Inert Gas (Ar/N2) Action_Oxygen->Oxygen

Caption: A decision-making framework for maintaining this compound stability during experiments.

Experimental Protocol Recommendations:

  • Solvent Preparation: Always use high-purity, anhydrous solvents. For stock solutions, aprotic solvents are preferred. Before use, degas all solvents (both organic and aqueous buffers) by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

  • pH Management: The stability of many phenolic and quinone compounds decreases significantly at high pH.[5] For assays in aqueous media, maintain a pH in the neutral to slightly acidic range if possible. Avoid highly alkaline conditions (pH > 9) where degradation is often accelerated.[1][4]

  • Minimize Aqueous Exposure: Prepare a concentrated stock solution of the this compound in a compatible, water-miscible organic solvent (e.g., DMSO, Acetonitrile). Add the stock solution to the aqueous assay buffer immediately before starting the measurement to minimize the time the compound spends in the potentially destabilizing aqueous environment.

  • Run a Stability Control: In a separate vessel, prepare the this compound in the final assay buffer without any other reagents (e.g., cells, proteins, analytes). Monitor its spectroscopic signature over the same time period as the main experiment. This will tell you if the compound is stable under the baseline conditions of your assay.

By implementing these strategies, you can significantly reduce the risk of this compound degradation, leading to more reliable, reproducible, and accurate experimental results.

References

  • SciELO. (2011). Photocatalytic Degradation of 1,4-Benzoquinone in Aqueous ZnO Dispersions.
  • Cole-Parmer. Material Safety Data Sheet - Calix[4]Arene.

  • PubMed Central. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting.
  • MDPI. (2021).
  • ACS Omega.
  • YouTube. (2021). Photochemical fate of quinone outside inhibitor fungicides.
  • ResearchGate. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[4]arene and Electrochemical Characterization on Au(111) surface.

  • American Chemical Society. (2011). Calix[4]arenes with Electroactive Tetrathiafulvalene and Quinone Units: Metal-Ion-Promoted Electron Transfer.

  • Semantic Scholar. Electrochemical study on calix[4]quinone and calix[4]hydroquinone in N,N-dimethylformamide.

  • Benchchem. This compound | 125583-07-5.
  • Fisher Scientific.
  • TCI Chemicals. (2025).
  • American Chemical Society. (2008). Nitric Oxide Release Mediated by Calix[4]hydroquinones.

  • PMC. (2022). The Formation of Inherently Chiral Calix[4]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes.

  • ResearchGate. (2025). Nitric Oxide Release Mediated by Calix[4]hydroquinones | Request PDF.

  • PubMed. (2000). Effect of pH on the stability of plant phenolic compounds.

Sources

Technical Support Center: Optimizing Reaction Conditions for Calixquinone Derivatives

Technical Support Center: Optimizing Reaction Conditions for Calix[1]quinone Derivatives

Welcome to the technical support center for the synthesis and optimization of calix[1]quinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common experimental challenges. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring a robust and reproducible synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to obtain calix[1]quinone derivatives?

A1: There are two primary pathways for the synthesis of calix[1]quinones. The choice of route often depends on the starting material and the desired substitution pattern on the final product.

  • Route 1: Multi-step Synthesis from Calix[1]arene. This is a versatile route that allows for the introduction of various functional groups. A common sequence involves:

    • Acetylation of the phenolic hydroxyl groups of a calix[1]arene.

    • Fries Rearrangement of the resulting acetate esters to introduce acyl groups onto the aromatic rings.

    • Baeyer-Villiger Oxidation of the keto-phenols to form ester intermediates.

    • Hydrolysis of the esters to yield calix[1]hydroquinone.

    • Oxidation of the calix[1]hydroquinone to the final calix[1]quinone.[2]

  • Route 2: Direct Oxidation of Calix[1]hydroquinone. If a suitable calix[1]hydroquinone precursor is available, it can be directly oxidized to the corresponding calix[1]quinone. This is a more direct route but is dependent on the accessibility of the hydroquinone starting material.

Q2: I am observing a low yield in my calix[1]quinone synthesis. What are the likely causes?

A2: Low yields in calix[1]quinone synthesis can stem from several factors, often specific to the reaction step. Common culprits include:

  • Incomplete Fries Rearrangement: This reaction is sensitive to catalyst choice, temperature, and solvent. Improper conditions can lead to incomplete migration of the acyl group, resulting in a mixture of starting material and product that can be difficult to separate.

  • Side Reactions in Baeyer-Villiger Oxidation: The choice of peracid and reaction conditions is crucial. Over-oxidation or undesired side reactions can occur, leading to a complex product mixture and reduced yield of the desired ester intermediate.

  • Incomplete Oxidation of Calix[1]hydroquinone: The final oxidation step requires careful selection of the oxidizing agent and reaction time to ensure complete conversion without degradation of the product.

  • Product Loss During Purification: Calix[1]quinones can be challenging to purify due to their rigid structure and potential for aggregation. Significant product loss can occur during column chromatography or recrystallization if the conditions are not optimized.

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each synthetic step. For visualizing calix[1]quinone and its precursors, which are often UV-active due to their aromatic nature, a UV lamp is the primary visualization method.[3][4][5] For compounds that are not strongly UV-active, or for additional confirmation, various chemical stains can be employed. Iodine vapor is a good general stain for many organic compounds.[3][6] For phenolic precursors, a ferric chloride stain can be very effective.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Fries Rearrangement: Low conversion and/or mixture of ortho and para products. - Inappropriate Lewis acid catalyst.- Reaction temperature is not optimal.- Solvent polarity is incorrect.- Catalyst: Aluminum chloride (AlCl₃) is a common catalyst. Ensure it is anhydrous and used in stoichiometric amounts.[7]- Temperature: Low temperatures generally favor the para product, while higher temperatures favor the ortho product. Optimize the temperature based on your desired isomer.[7]- Solvent: Non-polar solvents tend to favor the ortho product, while more polar solvents can increase the proportion of the para product.[7] Consider screening solvents like nitrobenzene or carbon disulfide.
Baeyer-Villiger Oxidation: Complex product mixture and low yield of the desired ester. - The peracid used is not suitable.- Reaction temperature is too high, leading to degradation.- The ketone substrate is sterically hindered.- Peracid Choice: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective reagent for Baeyer-Villiger oxidations.[8][9] Hydrogen peroxide in the presence of a Lewis acid can be a greener alternative.[8][10]- Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize side reactions.- Steric Hindrance: For sterically hindered ketones, longer reaction times or a more reactive peracid may be necessary. Monitor the reaction closely by TLC.
Oxidation of Calix[1]hydroquinone: Incomplete reaction or product degradation. - The oxidizing agent is too harsh or not effective enough.- Reaction time is either too short or too long.- Oxidizing Agent: A variety of oxidizing agents can be used, such as sodium dichromate in sulfuric acid or oxygen with a suitable catalyst.[11][12] The choice will depend on the specific substrate and desired reaction conditions. For sensitive substrates, milder oxidants should be considered.- Reaction Monitoring: Follow the disappearance of the hydroquinone starting material by TLC to determine the optimal reaction time.
Purification: Difficulty in separating the calix[1]quinone product from impurities. - The product and impurities have similar polarities.- The product is poorly soluble, making chromatography challenging.- The product is sensitive to the acidity of silica gel.- Chromatography: Use a high-quality silica gel and consider gradient elution to improve separation.[2] If the product is insoluble, it can be loaded onto the column by adsorbing it onto a small amount of silica gel first.[2]- Recrystallization: This can be an effective method for final purification.[13] Careful solvent screening is necessary to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature.[13]- Acid-Sensitive Compounds: If your calix[1]quinone derivative is sensitive to acid, you can deactivate the silica gel by pre-eluting the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[2]
Product Stability: The final calix[1]quinone derivative appears to decompose over time. - Calix[1]quinones can be sensitive to light and air.- Storage: Store the purified product in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., argon or nitrogen) if possible. For long-term storage, refrigeration is recommended.

Experimental Protocols

Protocol 1: Multi-Step Synthesis of Calix[1]quinone from p-tert-butylcalix[1]arene

This protocol outlines a general procedure. Specific quantities and reaction times may need to be optimized for different derivatives.

Step 1: Acetylation of p-tert-butylcalix[1]arene

  • Dissolve p-tert-butylcalix[1]arene in a suitable solvent such as pyridine or a mixture of dichloromethane and triethylamine.

  • Add acetic anhydride in excess.

  • Stir the reaction mixture at room temperature until TLC analysis indicates complete conversion of the starting material.

  • Work up the reaction by adding water and extracting the product with an organic solvent. Wash the organic layer with dilute acid, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the acetylated product.

Step 2: Fries Rearrangement

  • Dissolve the acetylated calix[1]arene in a dry, non-polar solvent (e.g., nitrobenzene) under an inert atmosphere.

  • Cool the solution in an ice bath and add anhydrous aluminum chloride (AlCl₃) portion-wise.

  • Allow the reaction to warm to the desired temperature (e.g., room temperature for para-substitution, higher temperatures for ortho-substitution) and stir until TLC shows consumption of the starting material.

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an appropriate organic solvent. Wash the organic layer, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Step 3: Baeyer-Villiger Oxidation

  • Dissolve the keto-phenol from the Fries rearrangement in a suitable solvent like dichloromethane.

  • Add a peracid, such as m-CPBA, portion-wise at 0 °C.

  • Stir the reaction at a low temperature, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium sulfite).

  • Wash the organic layer with a sodium bicarbonate solution to remove acidic byproducts, followed by water and brine.

  • Dry the organic layer and concentrate to yield the ester intermediate.

Step 4: Hydrolysis

  • Dissolve the ester intermediate in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and acidify with a dilute acid.

  • Extract the calix[1]hydroquinone product with an organic solvent.

  • Wash, dry, and concentrate the organic layer. The product may be purified by recrystallization.

Step 5: Oxidation to Calix[1]quinone

  • Dissolve the calix[1]hydroquinone in a suitable solvent (e.g., acetic acid or a mixture of benzene and water).

  • Add an oxidizing agent, such as a solution of sodium dichromate in sulfuric acid, dropwise at a controlled temperature.[11]

  • Stir the reaction until the hydroquinone is fully converted to the quinone, as indicated by TLC.

  • Extract the product into an organic solvent.

  • Wash the organic layer to remove any remaining oxidant and acid.

  • Dry the organic layer, concentrate, and purify the final calix[1]quinone product by column chromatography or recrystallization.

Visualizing Reaction Workflows

DOT Script for Multi-Step Synthesis of Calix[1]quinone

Calix4quinone_SynthesisCalix4areneCalix[4]areneAcetylatedAcetylated Calix[4]areneCalix4arene->AcetylatedAcetylationKetoPhenolKeto-Phenol Calix[4]areneAcetylated->KetoPhenolFries RearrangementEsterEster IntermediateKetoPhenol->EsterBaeyer-Villiger OxidationHydroquinoneCalix[4]hydroquinoneEster->HydroquinoneHydrolysisQuinoneCalix[4]quinoneHydroquinone->QuinoneOxidation

Caption: Multi-step synthesis workflow for calix[1]quinone from a calix[1]arene precursor.

DOT Script for Troubleshooting Low Yields

Troubleshooting_YielddecisiondecisionsolutionsolutionstartLow Yield Observedstep_checkIdentify Problematic Step via TLC/NMR of Intermediatesstart->step_checkfriesFries Rearrangement Incompletestep_check->friesLow conversion after rearrangementbvBaeyer-Villiger Issuesstep_check->bvComplex mixture after oxidationoxidationIncomplete Final Oxidationstep_check->oxidationHydroquinone remainspurificationLoss During Purificationstep_check->purificationLow recovery after column/recrystallizationfries->solutionOptimize Catalyst, Temp, & Solventbv->solutionChange Peracid, Lower Tempoxidation->solutionScreen Oxidants, Adjust Timepurification->solutionOptimize Chromatography/Recrystallization Solvents

Caption: Decision tree for troubleshooting low yields in calix[1]quinone synthesis.

References

  • TLC Visualization Methods. (n.d.). University of California, Los Angeles. [Link]

  • Oxidation state variation in bis-calix[1]arene supported decametallic Mn clusters. (n.d.). ChemRxiv. [Link]

  • Hu, P., Cui, H., Huang, W., & Guo, W. (2020). Overview of the Synthesis and Structure of Calix[n]quinones (n=4, 6, 8). Chemistry – An Asian Journal, 15(19), 2952-2959. [Link]

  • 7.8: TLC Visualization Methods. (2022). Chemistry LibreTexts. [Link]

  • 2.3F: Visualizing TLC Plates. (2022). Chemistry LibreTexts. [Link]

  • Baeyer–Villiger oxidation. (n.d.). Wikipedia. [Link]

  • TLC Visualization Methods - Theory pages. (n.d.). Labster. [Link]

  • Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica, 63(3), 496-508. [Link]

  • Lhoták, P., Stibor, I., & Kříž, J. (2024). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[1]resorcinarene. Molecules, 29(18), 4309. [Link]

  • quinone. (n.d.). Organic Syntheses. [Link]

  • Detection and identification of quinones in TLC. (n.d.). ResearchGate. [Link]

  • The Improvement Of Lithium/Sodium Storage Capacity Of Calix[1] Quinone With Polysiloxane Imidazole Electrolyte. (2024). Globe Thesis. [Link]

  • The Baeyer-Villiger Oxidation of Ketones: A Paradigm for the Role of Soft Lewis Acidity in Homogeneous Catalysis. (2010). ResearchGate. [Link]

  • The Baeyer-Villiger Oxidation of Ketones and Aldehydes. (n.d.). Organic Reactions. [Link]

  • Conformation Flexibility of Calix[1]arenes. (2018). ChemistryViews. [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. [Link]

  • Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024). Royal Society of Chemistry. [Link]

  • Comparison of stable CVs of quinone and hydroquinone derivatives of calix[1]arene. (n.d.). ResearchGate. [Link]

  • The Unexpected Chemistry of Thiacalix[1]arene Monosulfoxide. (2023). Molecules. [Link]

  • Baeyer-Villiger Oxidation. (n.d.). Organic Chemistry Portal. [Link]

  • Recrystallization. (n.d.). University of Massachusetts. [Link]

  • Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. (2019). Molecules. [Link]

  • Fries Rearrangement. (n.d.). Organic Chemistry Portal. [Link]

  • Fries rearrangement. (n.d.). Wikipedia. [Link]

  • Inherently chiral calix[1]arenes resolved through recrystallization of diastereomers. (n.d.). ResearchGate. [Link]

  • Morita, Y., Agawa, T., Nomura, E., & Taniguchi, H. (1992). Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. The Journal of Organic Chemistry, 57(13), 3658–3662. [Link]

  • Nitric Oxide Release Mediated by Calix[1]hydroquinones. (n.d.). ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of Calix[1]resorcinarene Derivatives Compounds. (2021). Atlantis Press. [Link]

  • A method of oxidizing hydroquinone to prepare quinone. (n.d.).
  • Breaking thiacalix[1]arene into pieces – a novel synthetic approach to higher calixarenes bearing mixed (–S–, –CH2–) bridges. (2021). Royal Society of Chemistry. [Link]

  • Purification of quinone. (n.d.).
  • Oxyethylated Fluoresceine—(thia)calix[1]arene Conjugates: Synthesis and Visible-Light Photoredox Catalysis in Water–Organic Media. (2022). Molecules. [Link]

  • 3. (n.d.). Organic Syntheses. [Link]

  • Synthesis of Thiacalix[1]arene Skeleton by the Conjugate Addition of Benzoquinone. (2025). The Journal of Organic Chemistry. [Link]

  • What is the Fries Rearrangement Reaction?. (n.d.). BYJU'S. [Link]

  • The Formation of Inherently Chiral Calix[1]quinolines by Doebner–Miller Reaction of Aldehydes and Aminocalixarenes. (2022). Molecules. [Link]

  • Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry. (n.d.). Aakash Institute. [Link]

Validation & Comparative

comparing calix(4)quinone and pillar[n]arene for anion recognition

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Anion Recognition: A Comparative Analysis of Calix[1]quinone and Pillar[n]arene Macrocycles

Introduction: The Quest for Anion Selectivity

In the intricate world of supramolecular chemistry, the selective recognition of anions stands as a significant challenge. Anions are ubiquitous, playing critical roles in biological processes, environmental systems, and industrial catalysis. However, their relatively large size, varied geometries, and high solvation energies make them notoriously difficult to capture with high affinity and selectivity compared to cations.[2][3] This guide provides an in-depth comparison of two prominent classes of macrocyclic hosts—calix[1]quinones and pillar[n]arenes—examining their distinct structural attributes, binding mechanisms, and performance in the field of anion recognition. Our goal is to equip researchers, scientists, and drug development professionals with the technical insights and field-proven data necessary to select and design the optimal host for their specific application.

Part 1: Structural Scaffolds and Synthetic Accessibility

The foundational architecture of a macrocycle dictates its potential for host-guest interactions. Calix[1]quinones and pillar[n]arenes, while both being cyclic oligomers, present fundamentally different three-dimensional structures.

Calix[1]quinone: The Redox-Active Chalice

Calix[1]quinones are derivatives of calix[1]arenes, which are macrocycles formed from the condensation of phenols and formaldehyde.[4] The "calix" or chalice-like shape provides a pre-organized cavity. The defining feature of calix[1]quinones is the oxidation of one or more of the hydroquinone units to their quinone form.[5] This transformation is pivotal, as it introduces redox activity directly into the receptor's framework, opening avenues for electrochemical sensing.[6][7] The synthesis typically involves the selective oxidation of a parent calix[1]arene, a process that is well-documented and allows for a high degree of functionalization on both the upper and lower rims.[5] These modifications are crucial for tuning solubility and introducing additional binding sites, such as hydrogen-bond-donating amide or urea groups.[8][9]

Pillar[n]arene: The Symmetrical Pillar

First introduced in 2008, pillar[n]arenes are a newer class of macrocycles composed of hydroquinone units linked by methylene bridges at their para-positions (2,5 positions).[10][11] This linkage results in a highly symmetrical, pillar-shaped architecture with a rigid, electron-rich cavity.[12][13] The size of the cavity can be precisely controlled by the number of repeating units (n), with pillar[5]arenes (P5) and pillar[14]arenes (P6) being the most common due to their synthetic accessibility.[15][16] Their synthesis is often a straightforward one-pot reaction, and subsequent modifications can be performed to introduce a wide array of functional groups, enabling applications in diverse fields.[10][11]

Caption: Fundamental structures of Calix[1]quinone and Pillar[5]arene.

Part 2: Mechanisms of Anion Recognition: A Tale of Two Cavities

The strategy each macrocycle employs to bind anions is intrinsically linked to its structure and electronic properties.

Calix[1]quinone: A Multi-Modal Approach

Calix[1]quinones leverage a combination of interactions. The primary binding often involves hydrogen bonding between amide or urea groups appended to the calixarene framework and the anion.[8][9] The pre-organized cavity helps to position these binding sites optimally. The quinone moieties serve a dual purpose: they can act as an electrostatic component and, more importantly, as a signaling unit. Upon anion binding, the electron density around the quinone can change, leading to a measurable shift in its redox potential. This proton-coupled electron transfer (PCET) process is a hallmark of quinone-based receptors and can be modulated by the presence of guest ions.[6][7]

Pillar[n]arene: The Power of the π-Rich Cavity

Pillar[n]arenes primarily utilize their electron-rich cavities to engage with anions. Several distinct mechanisms have been identified:

  • Anion-π Interactions: For pillar[n]arenes that have been rendered electron-deficient, for instance through fluorination, direct and selective anion-π interactions with guests like iodide have been demonstrated.[17][18] This interaction is a powerful, non-covalent force that has gained significant attention.[19]

  • Electrostatic and Hydrophobic Inclusion: More commonly, the pillar[n]arene is functionalized with cationic groups (e.g., ammonium, imidazolium) at the rims.[20][21] In aqueous media, anions are drawn to these positive charges and can be further stabilized by inclusion within the hydrophobic cavity.[20][22]

  • Ion-Pair Recognition: The pillar[n]arene can also act as a host for the counter-cation, which in turn brings the anion into a binding interaction with the exterior of the macrocycle or functional groups on its periphery.

A direct comparison in aqueous media revealed that a cationic pillar[5]arene exhibits a greater ability to bind organic anions than a similarly functionalized calix[1]arene.[21][22] This enhanced performance was attributed to the larger separation between the cationic binding groups and the electron-rich aromatic cavity in the pillar[5]arene structure, which allows for better accommodation of the guest.[21][22]

Anion_Binding_Mechanisms cluster_C4Q Calix[4]quinone Recognition cluster_PNA Pillar[n]arene Recognition C4Q_Anion Anion Guest C4Q_HBond Hydrogen Bonding (e.g., with Amide/Urea Arms) C4Q_Anion->C4Q_HBond Primary Interaction C4Q_Redox Redox Potential Shift (Electrochemical Sensing) C4Q_HBond->C4Q_Redox Induces C4Q_Cavity Cavity Preorganization C4Q_Cavity->C4Q_HBond Positions Arms PNA_Anion Anion Guest PNA_AnionPi Anion-π Interaction (Electron-Deficient Cavity) PNA_Anion->PNA_AnionPi PNA_Inclusion Cavity Inclusion (Cationic Host) PNA_Anion->PNA_Inclusion PNA_IonPair Ion-Pair Binding PNA_Anion->PNA_IonPair

Caption: Dominant anion binding mechanisms for Calix[1]quinone and Pillar[n]arene.

Part 3: Comparative Performance and Experimental Data

Objective comparison requires quantitative data. The binding affinity, typically expressed as the association constant (Kₐ), is a critical metric for evaluating receptor performance.

Host TypeAnion GuestSolventKₐ (M⁻¹)Sensing MethodReference
Calix[1]pyrrole F⁻CD₃CN/DMSOHighNMR, UV-vis[14]
Calix[1]pyrrole Cl⁻CD₃CN/DMSOModerateNMR, UV-vis[14]
Calix[1]pyrrole H₂PO₄⁻CD₃CN/DMSOHighNMR, UV-vis[14]
Calix[1]arene-Amido CN⁻DMSO1.1 x 10⁴UV-vis[9]
Calix[1]arene-Amido I⁻DMSO1.0 x 10⁴UV-vis[9]
Cationic Pillar[5]arene ToluenesulfonateAqueous> Calix[1]areneDOSY NMR[21][22]
Fluorinated Pillar[14]arene I⁻CDCl₃/CD₃CNSelectiveNMR[17]

Note: Calix[1]pyrroles, close structural relatives of calix[1]arenes, are included as they are extensively studied for anion binding and share the core macrocyclic scaffold concept.[14][23][24][25] Direct Kₐ values for calix[1]quinones are less commonly reported in review literature, with studies often focusing on electrochemical shifts.

Key Performance Insights:

  • Selectivity: Calix-based systems can be exquisitely tuned. By modifying the hydrogen-bonding arrays (e.g., using ureas or amides), high selectivity for specific anions like phosphate or fluoride can be achieved.[8][14] Pillar[n]arenes, particularly electron-deficient variants, have shown remarkable selectivity for iodide, driven by the unique anion-π interaction and a suitable cavity size.[17]

  • Signaling Mechanism: This is a major point of differentiation. Calix[1]quinones are uniquely suited for electrochemical sensing , where the binding event is transduced into a change in redox potential.[6] Pillar[n]arenes are more commonly employed in spectroscopic sensing , with binding monitored by changes in ¹H NMR chemical shifts or fluorescence quenching/enhancement.[20][26]

  • Aqueous Media: Functionalization with charged groups is key for both systems to operate in water. Studies directly comparing cationic versions of both macrocycles suggest that pillar[5]arenes have an architectural advantage in aqueous environments for binding organic anions.[21][22]

Part 4: Field-Proven Experimental Protocols

To ensure reproducibility and scientific integrity, we provide standardized methodologies for key experiments in anion recognition studies.

Protocol 1: General Synthesis of a Di-amido Calix[1]arene Receptor

Causality: This protocol creates a receptor with hydrogen-bond-donating amide groups positioned on the lower rim, a common strategy for anion binding. The cone conformation is typically the most stable and effective for creating a convergent binding pocket.

  • Starting Material: Procure or synthesize p-tert-butylcalix[1]arene.

  • Dialkylation: React the calix[1]arene with two equivalents of an appropriate alkyl halide (e.g., ethyl bromoacetate) in the presence of a weak base (e.g., K₂CO₃) in acetone or acetonitrile to selectively functionalize two distal phenolic hydroxyl groups.

  • Hydrolysis: Hydrolyze the resulting diester to the corresponding dicarboxylic acid using aqueous NaOH followed by acidification.

  • Amide Coupling: Activate the dicarboxylic acid using a coupling agent (e.g., HATU or EDC/HOBt) and react it with two equivalents of a desired amine (e.g., 4-nitroaniline for a colorimetric response) in a dry aprotic solvent like DMF or CH₂Cl₂.

  • Purification: Purify the final product by column chromatography on silica gel followed by recrystallization.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Anion Binding Titration via ¹H NMR Spectroscopy

Causality: This is the definitive method for confirming host-guest interaction in solution and quantifying its strength. The chemical shift of protons involved in binding (e.g., amide N-H protons) changes systematically upon complexation, allowing for the calculation of the association constant (Kₐ).[27][28]

  • Preparation: Prepare a stock solution of the host (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃CN). Prepare a separate, more concentrated stock solution of the guest anion (as a tetrabutylammonium salt to minimize cation interference) in the same solvent.

  • Initial Spectrum: Transfer a precise volume (e.g., 0.5 mL) of the host solution to an NMR tube and record its ¹H NMR spectrum. This is the 0 equivalent spectrum.

  • Titration: Add small, precise aliquots of the guest solution to the NMR tube (e.g., 0.05, 0.1, 0.2, ... up to ~2-3 equivalents).

  • Data Acquisition: After each addition, gently mix the solution and record a new ¹H NMR spectrum.

  • Data Analysis: Monitor the downfield shift of the host protons involved in the binding (e.g., NH protons).

  • Calculation: Plot the change in chemical shift (Δδ) against the guest concentration. Fit the resulting binding isotherm to a 1:1 binding model using specialized software (e.g., HypNMR, Bindfit) to determine the association constant (Kₐ).[24]

NMR_Titration_Workflow A Prepare Host & Guest Stock Solutions B Record Spectrum of Host Only (0 equiv.) A->B C Add Aliquot of Guest (e.g., 0.1 equiv.) B->C D Record ¹H NMR Spectrum C->D E Repeat C & D until ~2-3 Equivalents D->E Loop F Track Chemical Shift (Δδ) of Binding Protons E->F G Plot Δδ vs. [Guest] F->G H Fit Data to Binding Model to Calculate Kₐ G->H

Sources

A Comparative Guide for Researchers: Calixquinone vs. Benzoquinone as Advanced Electrode Materials

A Comparative Guide for Researchers: Calix[1]quinone vs. Benzoquinone as Advanced Electrode Materials

In the relentless pursuit of superior energy storage solutions, organic electrode materials have emerged as a compelling alternative to their inorganic counterparts, offering the promise of sustainability, tunability, and high theoretical capacities. Among these, quinones have garnered significant attention due to their reversible redox chemistry based on the carbonyl functional group. This guide provides an in-depth, objective comparison of two prominent quinone-based candidates: the structurally complex calix[1]quinone and the fundamental building block, benzoquinone. This analysis is tailored for researchers, scientists, and drug development professionals who are navigating the landscape of next-generation battery technologies.

Foundational Chemistry and Redox Activity: A Tale of Two Quinones

Benzoquinone , a simple cyclic diketone, represents the archetypal quinone structure. Its electrochemical activity stems from a reversible two-electron, two-proton reduction to hydroquinone. This fundamental redox process, while offering a high theoretical specific capacity, is plagued by a significant practical drawback: the high solubility of benzoquinone and its reduced form in common organic electrolytes.[2][3] This dissolution leads to rapid capacity fading and poor cycling stability, hindering its direct application in rechargeable batteries.[4]

Calix[1]quinone , in contrast, is a macrocyclic molecule comprising four benzoquinone units linked by methylene bridges, forming a distinctive bowl-shaped structure.[5] This molecular architecture offers several intrinsic advantages. The larger size and increased molecular weight of calix[1]quinone inherently reduce its solubility in organic electrolytes compared to monomeric benzoquinone.[6][7] Furthermore, the presence of four redox-active benzoquinone moieties within a single molecule translates to a high theoretical capacity.[8] The electrochemical behavior of calix[1]quinone involves a multi-electron redox process, with cyclic voltammetry studies revealing multiple reversible waves corresponding to the stepwise reduction of the quinone units.[1][9]

Caption: Molecular structures of Benzoquinone and Calix[1]quinone.

Comparative Electrochemical Performance: A Data-Driven Analysis

To provide a clear and objective comparison, the following table summarizes key performance metrics for calix[1]quinone and benzoquinone-based electrodes as reported in the literature. It is crucial to note that these values are often obtained under different experimental conditions and with various electrode formulations (e.g., composites with carbon materials).

Performance MetricBenzoquinone & DerivativesCalix[1]quinone & CompositesKey Insights
Theoretical Specific Capacity ~496 mAh g⁻¹ (for p-benzoquinone)[3][4]~446 mAh g⁻¹[8]Both materials boast high theoretical capacities due to their multi-electron redox activity.
Initial Discharge Capacity 312 mAh g⁻¹ (for 2,5-dimethoxy-1,4-benzoquinone)[10]427 mAh g⁻¹ (for C4Q/CMK-3 composite)[4]Calix[1]quinone composites have demonstrated higher initial discharge capacities, likely due to better electrode integrity and reduced dissolution.
Cycling Stability Poor; significant capacity fade due to dissolution.[2]Significantly improved, but still susceptible to some dissolution. 58.7% capacity retention after 100 cycles (C4Q/CMK-3).[4]The macrocyclic structure of calix[1]quinone provides a clear advantage in cycling stability. Further enhancement is achieved by creating composites.
Rate Capability Generally poor due to dissolution and low conductivity.Moderate; 170.4 mAh g⁻¹ at 1C (C4Q/CMK-3).[4]The larger structure of calix[1]quinone can present kinetic limitations. Nanostructuring and composite formation are key to improving rate performance.
Redox Potential ~2.6 V vs. Li/Li⁺ (for 2,5-dimethoxy-1,4-benzoquinone)[10]Multiple redox peaks observed in cyclic voltammetry.[1][9]The redox potential of benzoquinone derivatives can be tuned by functional groups. Calix[1]quinone exhibits a more complex electrochemical profile.

The Causality Behind Experimental Choices: Mitigating Dissolution

The primary challenge for both materials, though more acute for benzoquinone, is their solubility in organic electrolytes. This has driven the development of several key experimental strategies:

  • Polymerization: For benzoquinone, polymerization into structures like poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene) has been explored to reduce solubility, albeit with a potential decrease in specific capacity due to the added inactive polymer backbone.[3]

  • Composite Formation: A highly effective strategy for calix[1]quinone is its encapsulation within conductive porous carbon hosts like CMK-3.[4] This approach physically confines the calix[1]quinone molecules, preventing their dissolution into the electrolyte, while the carbon matrix provides excellent electrical conductivity.

  • Electrolyte Optimization: The use of alternative electrolytes, such as solid-state or ionic liquid electrolytes, can significantly suppress the dissolution of organic electrode materials.[8]

Caption: A generalized experimental workflow for fabricating and testing quinone-based electrodes.

Step-by-Step Experimental Protocol: Fabrication and Evaluation of a Quinone-Based Electrode

This protocol outlines a standard procedure for preparing and testing a quinone-based electrode, applicable to both calix[1]quinone and benzoquinone derivatives, with considerations for their specific properties.

Materials and Equipment:

  • Active material (Calix[1]quinone or a benzoquinone derivative)

  • Conductive carbon black (e.g., Super P)

  • Polyvinylidene fluoride (PVDF) binder

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil (current collector)

  • Slurry mixer/homogenizer

  • Doctor blade coater

  • Vacuum oven

  • Electrode punching machine

  • Coin cell components (casings, spacers, springs, separator)

  • Lithium metal foil (counter/reference electrode)

  • Electrolyte (e.g., 1 M LiPF₆ in EC/DMC)

  • Argon-filled glovebox

  • Battery testing system (potentiostat/galvanostat)

Procedure:

  • Slurry Preparation:

    • In a typical formulation, mix the active material, conductive carbon black, and PVDF binder in a weight ratio of 70:20:10.

    • Add NMP solvent to the mixture and homogenize using a planetary mixer or magnetic stirrer until a uniform, viscous slurry is formed. The viscosity should be suitable for coating.

  • Electrode Coating and Drying:

    • Coat the prepared slurry onto a piece of aluminum foil using a doctor blade with a set gap to control the thickness and mass loading.

    • Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to completely remove the NMP solvent.

  • Electrode Fabrication:

    • After drying, press the electrode sheet using a calendering machine to ensure good contact between the active material and the current collector and to control the electrode density.

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) for coin cell assembly.

    • Measure the mass of the active material on each electrode.

  • Coin Cell Assembly:

    • Transfer all components into an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

    • Assemble a 2032-type coin cell in the following order: negative casing, lithium metal, separator, a few drops of electrolyte, the prepared quinone-based working electrode, spacer, spring, and positive casing.

    • Crimp the coin cell to ensure it is properly sealed.

  • Electrochemical Characterization:

    • Allow the assembled cells to rest for several hours to ensure complete wetting of the electrode by the electrolyte.

    • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a suitable voltage window to identify the redox peaks of the quinone material.

    • Galvanostatic Cycling: Charge and discharge the cells at various current densities (C-rates) to evaluate the specific capacity, coulombic efficiency, and cycling stability.

    • Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to analyze the charge transfer resistance and ion diffusion kinetics.

Concluding Remarks for the Field Scientist

The choice between calix[1]quinone and benzoquinone as an electrode material is a classic trade-off between molecular simplicity and structural stability.

  • Benzoquinone , while offering a high theoretical capacity, presents a significant materials science challenge due to its high solubility. Its utility in practical battery systems will likely depend on the successful development of robust polymerization or encapsulation strategies that do not compromise its electrochemical activity.

  • Calix[1]quinone represents a more direct path toward a stable, high-capacity organic electrode. Its inherent macrocyclic structure provides a significant advantage in mitigating dissolution. The most promising results for calix[1]quinone have been achieved through the formation of nanocomposites with conductive carbon materials, which simultaneously address the issues of solubility and electronic conductivity.[4][8]

For researchers in the field, the focus should be on rational molecular design to enhance intermolecular interactions and reduce solubility, as well as on advanced electrode engineering to create stable, high-performance composite structures. The exploration of novel electrolyte formulations that can suppress the dissolution of these organic materials also remains a critical area of investigation. Ultimately, the continued development of quinone-based electrodes holds great promise for the realization of sustainable and high-performance energy storage systems.

References

  • Šešerko, L., Isaković, J., & Kovač, J. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica, 63(3), 496-508. [Link]

  • Gomibuchi, T., et al. (2011). Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link]

  • Liu, T., et al. (2017). Universal quinone electrodes for long cycle life aqueous rechargeable batteries. Nature Communications, 8, 15395. [Link]

  • Oh, U., et al. (1996). Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions, 92(21), 4253-4257. [Link]

  • Wang, C., et al. (2020). Quinone Electrode for Long Lifespan Potassium-Ion Batteries Based on Ionic Liquid Electrolytes. Angewandte Chemie International Edition, 59(26), 10598-10604. [Link]

  • Afzal, A., et al. (2025). Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. Journal of Materials Chemistry A. [Link]

  • Chung, T. D., et al. (1995). Electrochemical behavior of calix[1]arenediquinones and their cation binding properties. Journal of Electroanalytical Chemistry, 396(1-2), 243-247. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Electrochemical Behavior of 2,3,5,6-Tetraamino-1,4-benzoquinone in Novel Battery Designs. [Link]

  • Huskinson, B., et al. (2013). Benzoquinone-Hydroquinone Couple for Flow Battery. MRS Online Proceedings Library, 1491. [Link]

  • Zhang, M., Lin, Y., & Huang, W. (2023). Synthesis, characterization and electrochemical lithium-ion storage properties of sulfonylcalix[1]quinone. Inorganic Chemistry Frontiers, 10(23), 6738-6745. [Link]

  • Emerging organic electrode materials for sustainable batteries. (n.d.). ResearchGate. [Link]

  • Huskinson, B., et al. (2013). Benzoquinone-Hydroquinone Couple for Flow Battery. MRS Online Proceedings Library, 1491. [Link]

  • Zheng, S., et al. (2018). High-capacity organic electrode material calix[1] quinone/CMK-3 nanocomposite for lithium batteries. Science China Materials, 61(10), 1285-1290. [Link]

  • Wang, C., et al. (2021). A high capacity small molecule quinone cathode for rechargeable aqueous zinc-organic batteries. Nature Communications, 12, 4242. [Link]

  • Theoretical Study of Benzoquinone Derivatives as Organic Cathode Materials in Lithium-Ion Batteries. (2025). Journal of Chemistry Letters. [Link]

  • Šešerko, L., Isaković, J., & Kovač, J. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. ResearchGate. [Link]

  • Huang, W., et al. (2020). Synthesis and Application of Calix[11]quinone as a High-Capacity Organic Cathode for Plastic Crystal Electrolyte-Based Lithium-Ion Batteries. Angewandte Chemie International Edition, 59(11), 4443-4448. [Link]

  • A novel benzoquinone‐azo linked polymer‐based active electrode material for high‐performance symmetric pseudocapacitors. (n.d.). Semantic Scholar. [Link]

  • Recent Progress in Calix[n]quinone (n=4, 6) and Pillar[6]quinone Electrodes for Secondary Rechargeable Batteries. (2025). ResearchGate. [Link]

  • Afzal, A., et al. (n.d.). Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries. RSC Publishing. [Link]

  • Yao, M., et al. (2010). High-capacity organic positive-electrode material based on a benzoquinone derivative for use in rechargeable lithium batteries. Journal of Power Sources, 195(24), 8336-8340. [Link]

  • Huskinson, B., et al. (2014). Cycling of a Quinone-Bromide Flow Battery for Large-Scale Electrochemical Energy Storage. ECS Transactions, 61(1), 27. [Link]

  • Wang, C., et al. (2018). Free-Standing Poly(vinyl benzoquinone)/Reduced Graphene Oxide Composite Films as a Cathode for Lithium-Ion Batteries. ACS Applied Materials & Interfaces, 10(4), 3624-3631. [Link]

  • Fabrication of CeO 2 /GCE for Electrochemical Sensing of Hydroquinone. (n.d.). MDPI. [Link]

  • Poly(2,5-dihydroxy-1,4-benzoquinone-3,6-methylene): A new organic polymer as positive electrode material for rechargeable lithium batteries. (n.d.). ResearchGate. [Link]

  • Morita, Y., et al. (1991). Syntheses and NMR behavior of calix[1]quinone and calix[1]hydroquinone. The Journal of Organic Chemistry, 56(4), 1339-1341. [Link]

  • Direct Powder Adhesion Method of Quinone‐Based Aqueous Supercapacitor for Roll‐to‐Roll Process. (2025). ResearchGate. [Link]

  • Electrochemical Synthesis of Quinones and Hydroquinones. (2024). ACS Electrochemistry. [Link]

  • Comparison of stable CVs of quinone and hydroquinone derivatives of calix[1]arene. (n.d.). ResearchGate. [Link]

  • Calix[1]arene crown-4 ether modified glassy carbon electrode for electrochemical determination of norepinephrine. (n.d.). Analyst (RSC Publishing). [Link]

  • Developing New Quinone Based Electrodes for Electrochemical Carbon Capture. (2025). ResearchGate. [Link]

  • He, J., et al. (2021). A quinone electrode with reversible phase conversion for long-life rechargeable aqueous aluminum–metal batteries. Chemical Communications, 57(55), 6931-6934. [Link]

A Guide to Validating Calixquinone Electrochemical Data with Simulation

A Guide to Validating Calix[1]quinone Electrochemical Data with Simulation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synergy of Experiment and Simulation

Calix[1]quinones, with their unique three-dimensional architecture and redox-active quinone moieties, are a fascinating class of macrocyclic compounds. Their ability to bind ions and molecules makes them promising candidates for applications ranging from electrochemical sensors to targeted drug delivery systems.[2] The electrochemical behavior of these molecules, particularly their reduction-oxidation (redox) potentials, provides a direct readout of their binding capabilities and electronic properties.[3]

Cyclic voltammetry (CV) is the cornerstone experimental technique for characterizing the electrochemical properties of calix[1]quinones.[4][5] It provides a wealth of information about redox potentials, electron transfer kinetics, and the stability of different oxidation states.[6] However, interpreting complex voltammograms, especially those involving multiple electron transfers or coupled chemical reactions, can be challenging. This is where electrochemical simulation becomes an indispensable tool. By creating a digital twin of the electrochemical experiment, we can test hypotheses, elucidate reaction mechanisms, and extract quantitative parameters that might be inaccessible from experimental data alone.

This guide will walk you through the process of obtaining high-quality experimental cyclic voltammetry data for a representative calix[1]quinone and then validating this data against a computational simulation. We will focus on understanding the "why" behind each step, ensuring a robust and reproducible workflow.

The Experimental Foundation: Acquiring High-Fidelity Cyclic Voltammetry Data

The quality of the simulation is fundamentally limited by the quality of the experimental data it aims to reproduce. Therefore, meticulous experimental design and execution are paramount.

Experimental Protocol: Cyclic Voltammetry of a Calix[1]quinone

This protocol outlines the steps for obtaining a cyclic voltammogram of a generic calix[1]quinone in a non-aqueous solvent.

Materials:

  • Calix[1]quinone: Synthesized and purified according to established literature procedures.[2][4]

  • Electrochemical Cell: A three-electrode setup is essential.

    • Working Electrode: Glassy carbon electrode (GCE), polished to a mirror finish.

    • Reference Electrode: Silver/silver chloride (Ag/AgCl) or a non-aqueous reference like silver/silver ion (Ag/Ag+).

    • Counter (Auxiliary) Electrode: Platinum wire or gauze.

  • Solvent: Anhydrous N,N-dimethylformamide (DMF) is a common choice for calixarene electrochemistry.[7][8]

  • Supporting Electrolyte: 0.1 M Tetra-n-butylammonium perchlorate (TBAP) or a similar salt to ensure sufficient conductivity.

  • Potentiostat: A computer-controlled potentiostat capable of performing cyclic voltammetry.

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a small amount of the calix[1]quinone and dissolve it in the solvent to prepare a stock solution (e.g., 10 mM).

    • In the electrochemical cell, prepare the final analyte solution by diluting the stock solution with the supporting electrolyte solution to the desired concentration (e.g., 1 mM).

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with progressively finer alumina slurries (e.g., 0.3 µm followed by 0.05 µm) on a polishing pad.

    • Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment.

    • Ensure the reference electrode is properly filled and free of air bubbles.

  • Electrochemical Measurement:

    • Assemble the three-electrode cell, ensuring the electrodes are properly immersed in the solution.

    • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of the inert gas over the solution during the experiment.

    • Set the parameters on the potentiostat software:

      • Initial Potential: A potential where no faradaic reaction occurs.

      • Vertex Potentials (Switching Potentials): Set to scan over the potential range where the redox events of the calix[1]quinone are expected. This may require some initial exploratory scans.

      • Scan Rate: Start with a typical scan rate of 100 mV/s.

    • Run the cyclic voltammetry experiment and record the resulting voltammogram.

    • Perform multiple scans to ensure the stability of the electrochemical response.[4][5]

    • Vary the scan rate (e.g., 25, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer processes.

Interpreting the Experimental Voltammogram

The cyclic voltammogram of a calix[1]quinone typically shows multiple reduction and oxidation peaks, corresponding to the sequential addition and removal of electrons from the quinone moieties.[7][8] The key parameters to extract from the experimental data are:

  • Peak Potentials (Epa and Epc): The potentials at which the anodic (oxidation) and cathodic (reduction) peak currents occur.

  • Peak Currents (ipa and ipc): The magnitude of the current at the peak potentials.

  • Half-wave Potential (E1/2): Calculated as (Epa + Epc) / 2, which provides a good approximation of the standard redox potential for a reversible system.

  • Peak Separation (ΔEp): The difference between the anodic and cathodic peak potentials (Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.

The Computational Counterpart: Simulating the Electrochemical Response

Electrochemical simulation software allows us to model the complex interplay of diffusion, electron transfer, and chemical reactions that govern the shape of a cyclic voltammogram. Several software packages are available for this purpose, including DigiSim, ModElChem, and DigiElch.[1][6][9]

Simulation Workflow

The general workflow for simulating a cyclic voltammogram involves defining the electrochemical mechanism and inputting the relevant experimental parameters.

Diagram of the Simulation Workflow

SimulationWorkflowcluster_expExperimental Data Inputcluster_simSimulation OutputExp_ParamsExperimental Parameters(Scan Rate, Concentration, etc.)Sim_SoftwareElectrochemical Simulation Software(e.g., DigiSim, ModElChem)Exp_Params->Sim_SoftwareMechanismProposed Electrochemical Mechanism(e.g., E, EC, ECE)Mechanism->Sim_SoftwareSim_CVSimulated Cyclic VoltammogramSim_Software->Sim_CVConc_ProfilesConcentration Profiles of SpeciesSim_Software->Conc_Profiles

Caption: A flowchart illustrating the key steps in simulating a cyclic voltammogram.

Defining the Electrochemical Mechanism

For a calix[1]quinone, the electrochemical reduction often proceeds in multiple one-electron steps. A common mechanism involves two sequential electron transfers (an EE mechanism):

  • Step 1: Calix[1]quinone + e- ⇌ [Calix[1]quinone]•- (Radical anion)

  • Step 2: [Calix[1]quinone]•- + e- ⇌ [Calix[1]quinone]2- (Dianion)

In some cases, these electron transfers can be coupled with chemical reactions, such as protonation or conformational changes, leading to more complex mechanisms (e.g., ECE, where a chemical step is interposed between two electron transfers).

Simulation Protocol using a Hypothetical Software Interface

This protocol provides a generalized, step-by-step guide to simulating the cyclic voltammetry of a calix[1]quinone based on the experimental data obtained in Section 2.

  • Launch the Simulation Software: Open your chosen electrochemical simulation software (e.g., DigiSim, ModElChem).[6][9]

  • Define the Electrochemical Mechanism:

    • Select the appropriate mechanism. For a simple case, this would be a two-step electron transfer (EE).

    • Input the number of electrons for each step (n=1 for each reduction of a quinone moiety).

  • Input Experimental Parameters:

    • Analyte Concentration: Enter the concentration of the calix[1]quinone used in the experiment (e.g., 1 mM).

    • Diffusion Coefficient (D): Use a literature value for a similar-sized molecule in the same solvent or estimate it using the Stokes-Einstein equation. This is a parameter that can be adjusted during the fitting process.

    • Scan Rate: Match the scan rate used in the experiment (e.g., 100 mV/s).

    • Electrode Geometry: Select the appropriate electrode geometry (e.g., planar for a polished GCE).

    • Uncompensated Resistance (Ru): This can be estimated from the experimental setup or determined using techniques like electrochemical impedance spectroscopy. Initially, it can be set to a low value.

  • Input Electrochemical Parameters:

    • Formal Potential (E0'): For each electron transfer step, input an initial guess for the formal potential. This can be estimated from the experimental E1/2 values.

    • Electron Transfer Rate Constant (k0): This parameter reflects the kinetics of the electron transfer. For a reversible process, a large value is used. For quasi-reversible or irreversible processes, this value will be smaller.

    • Transfer Coefficient (α): This is typically set to 0.5 for symmetrical electron transfer barriers.

  • Run the Simulation: Execute the simulation to generate the theoretical cyclic voltammogram.

  • Compare and Refine:

    • Overlay the simulated voltammogram with the experimental data.

    • Systematically adjust the simulation parameters (E0', k0, D, Ru) to achieve the best possible fit between the simulated and experimental curves. Many modern simulation packages have built-in fitting algorithms to automate this process.[6]

Comparative Analysis: Bridging the Gap Between Theory and Reality

The true power of this combined approach lies in the detailed comparison of the experimental and simulated data.

Quantitative Comparison

A side-by-side comparison of the key electrochemical parameters provides a quantitative measure of the simulation's accuracy.

ParameterExperimental ValueSimulated Value
First Reduction
Epc1 (V)Insert Experimental ValueInsert Simulated Value
Epa1 (V)Insert Experimental ValueInsert Simulated Value
E1/2,1 (V)Insert Experimental ValueInsert Simulated Value
Second Reduction
Epc2 (V)Insert Experimental ValueInsert Simulated Value
Epa2 (V)Insert Experimental ValueInsert Simulated Value
E1/2,2 (V)Insert Experimental ValueInsert Simulated Value

A close match between the experimental and simulated values for the peak potentials and currents validates the proposed electrochemical mechanism.

Mechanistic Insights from Simulation

Discrepancies between the experimental and simulated data can be highly informative. For instance:

  • Peak Broadening: If the experimental peaks are broader than the simulated ones, it could indicate slower electron transfer kinetics (a smaller k0) or significant uncompensated resistance.

  • Shifts in Peak Potentials with Scan Rate: The simulation can accurately model how peak potentials shift for quasi-reversible and irreversible processes, allowing for the determination of the electron transfer rate constant.

  • Unexpected Peaks: The appearance of extra peaks in the experimental voltammogram might suggest the presence of coupled chemical reactions that were not included in the initial simulation model. The model can then be updated to include these reactions to test this hypothesis.

Furthermore, Density Functional Theory (DFT) calculations can be employed as a complementary simulation technique to predict the redox potentials of calix[1]quinones.[10][11][12] These quantum chemical calculations can provide an independent validation of the formal potentials obtained from fitting the CV data and offer insights into the electronic structure of the molecule in its different redox states.

Diagram of the Integrated Experimental-Simulation Workflow

IntegratedWorkflowcluster_expExperimentalcluster_simSimulationcluster_dftTheoretical Calculation (Optional)CV_ExpCyclic VoltammetryExperimentExp_DataExperimental Data(Voltammogram)CV_Exp->Exp_DataComparisonComparative AnalysisExp_Data->ComparisonSim_ModelElectrochemical Simulation(Mechanism + Parameters)Sim_DataSimulated Data(Voltammogram)Sim_Model->Sim_DataSim_Data->ComparisonDFTDFT CalculationsPredicted_PotentialsPredicted Redox PotentialsDFT->Predicted_PotentialsPredicted_Potentials->ComparisonRefinementMechanism & ParameterRefinementComparison->RefinementRefinement->Sim_ModelIterate

Caption: An integrated workflow showing the iterative process of experiment, simulation, and refinement.

Conclusion: A Validated Approach to Understanding Calix[1]quinone Electrochemistry

The validation of experimental electrochemical data with simulation provides a powerful, self-correcting framework for studying calix[1]quinones. This integrated approach not only enhances the confidence in the interpretation of experimental results but also provides deeper mechanistic insights and allows for the extraction of key physicochemical parameters. For researchers in drug development and materials science, leveraging this synergy can accelerate the design and characterization of novel calixarene-based systems with tailored electrochemical properties.

References

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  • DigiSim® Simulation Software For Cyclic Voltammetry. BASi. Available at: [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. Acta Chim Slov. 2016;63(3):496-508. Available at: [Link]

  • DigiElch Electrochemical Simulation Software: Cyclic Voltammetry. Gamry Instruments. Available at: [Link]

  • CVSim download. SourceForge.net. Available at: [Link]

  • Calix[1]quinones Derived from Double Calix[1]arenes: Synthesis, Complexation, and Electrochemical Properties toward Alkali Metal Ions. The Journal of Organic Chemistry. 2005;70(12):4797-804. Available at: [Link]

  • CVSim as a learning tool. I. Diffusion coefficient. BioLogic Learning Center. Available at: [Link]

  • The Synthesis of Diquinone and Dihydroquinone Derivatives of Calix[1]arene and Electrochemical Characterization on Au(111) surface. ResearchGate. Available at: [Link]

  • Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Semantic Scholar. Available at: [Link]

  • Synthesis, characterization and electrochemical lithium-ion storage properties of sulfonylcalix[1]quinone. Inorganic Chemistry Frontiers. 2023. Available at: [Link]

  • Electrochemical behavior of calix[1]arenediquinones and their cation binding properties. Journal of Electroanalytical Chemistry. 1995;396(1-2):431-439. Available at: [Link]

  • Synthesis, characterization and electrochemical lithium-ion storage properties of sulfonylcalix[1]quinone. Inorganic Chemistry Frontiers. 2023. Available at: [Link]

  • Calix[1]quinones derived from double calix[1]arenes: synthesis, complexation, and electrochemical properties toward alkali metal ions. J Org Chem. 2005;70(12):4797-804. Available at: [Link]

  • Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. ACS Omega. 2023. Available at: [Link]

  • Enhancing the Cation-Binding Ability of Fluorescent Calixarene Derivatives: Structural, Thermodynamic, and Computational Studies. National Institutes of Health. Available at: [Link]

  • Calix[1]quinones derived from double calix[1]arenes: synthesis, complexation, and electrochemical properties toward alkali metal ions. Semantic Scholar. Available at: [Link]

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A Comparative Guide to Calixquinone and Thiacalixarene: Synthesis, Properties, and Applications

A Comparative Guide to Calix[1]quinone and Thiacalix[1]arene: Synthesis, Properties, and Applications

This guide provides a detailed comparative analysis of two prominent classes of calixarene derivatives: calix[1]quinones and thiacalix[1]arenes. We will delve into their distinct synthetic methodologies, structural nuances, electrochemical behaviors, and host-guest chemistry, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The objective is to elucidate the fundamental differences that govern their unique properties and guide the rational design of novel supramolecular systems.

Introduction: Two Scaffolds, Divergent Chemistries

Calixarenes are macrocyclic compounds formed from phenolic units linked by bridges, creating a distinctive basket-like shape.[2] Their synthetic accessibility and versatile functionalization have established them as a cornerstone of supramolecular chemistry. This guide focuses on two specialized variants of the four-membered calix[1]arene scaffold:

  • Calix[1]quinones: These derivatives incorporate one or more quinone moieties directly into the macrocyclic framework. The quinone unit is redox-active, allowing for the reversible gain and loss of electrons. This intrinsic electrochemical activity is the defining feature of this class, making them exceptional candidates for sensing and electronic materials.[3][4]

  • Thiacalix[1]arenes: In this class, the methylene bridges of the parent calixarene are replaced by sulfur atoms. This substitution fundamentally alters the geometry, electronic properties, and binding preferences of the macrocycle. The presence of "soft" sulfur donors and a wider, more flexible cavity opens avenues for complexing soft heavy metals and larger organic guests.[5][6]

This comparative study will illuminate the causality behind their differing properties, stemming from these core structural distinctions.

Gcluster_0Parent Calix[4]arenecluster_1Calix[4]quinonecluster_2Thiacalix[4]arenec4ac4qc4a->c4qOxidation ofPhenol Unitstc4ac4a->tc4aReplacement of-CH₂- with -S- Bridges

Caption: Core structural relationships of the calixarene family.

Synthesis Strategies: A Tale of Two Pathways

The synthetic routes to calix[1]quinones and thiacalix[1]arenes are fundamentally different, reflecting the chemical nature of their target structures.

Calix[1]quinone Synthesis: The Oxidative Approach

The synthesis of calix[1]quinones almost invariably proceeds through the oxidation of a pre-formed calix[1]arene or calix[1]hydroquinone precursor.[7][8] The stability of the electron-rich phenol rings necessitates the use of potent oxidizing agents.

A common and effective method involves the use of thallium(III) trifluoroacetate (Tl(CF₃CO₂)₃) in trifluoroacetic acid.[3][9] This reagent is specifically chosen for its high oxidation potential, which is required to overcome the aromatic stability of the phenol units and convert them efficiently to the corresponding quinones. The reaction is typically performed in darkness and under an inert atmosphere to prevent side reactions.[9] While effective, this multi-step approach, often starting from a functionalized calix[1]arene, can result in moderate overall yields.

Thiacalix[1]arene Synthesis: The Direct Condensation

In stark contrast, thiacalix[1]arenes are often prepared via a more direct, one-pot condensation. The most established method involves the reaction of a p-substituted phenol with elemental sulfur in the presence of a strong base, such as sodium hydroxide, in a high-boiling solvent like tetraethylene glycol.[5][10]

The causality here lies in the base-mediated nucleophilic aromatic substitution, where the phenoxide attacks sulfur, leading to the formation of the sulfide bridges. This approach is robust, scalable, and can provide the desired macrocycle in good yields.[10] An even higher yield of 83% has been reported by using a pre-formed sulfur-bridged phenol dimer as the starting material, which streamlines the final cyclization step. More recent strategies have also employed conjugate addition reactions using benzoquinone and dithiol building blocks.[11]

FeatureCalix[1]quinone SynthesisThiacalix[1]arene Synthesis
Core Strategy Oxidation of pre-formed calixarene scaffoldOne-pot condensation/cyclization
Key Reagents Tl(CF₃CO₂)₃, Fremy's saltElemental sulfur, NaOH
Starting Materials Calix[1]arenes, Calix[1]hydroquinonesp-substituted phenols, sulfur
Typical Yields Moderate (often multi-step)Good to Excellent (often one-pot)
Scalability Can be challenging due to reagentsReadily scalable to gram and 100-gram scale[10]

Table 1. Comparison of primary synthetic methodologies.

Structural and Conformational Properties

The replacement of methylene (-CH₂-) bridges with sulfur (-S-) atoms induces significant changes in the macrocycle's size, shape, and flexibility.

  • Cavity Dimensions: The C-S bond (approx. 1.77 Å) is longer than the C-C bond (approx. 1.54 Å), and the C-S-C bond angle is more acute than the C-CH₂-C angle. This results in a significantly wider upper rim and a larger internal cavity for thiacalix[1]arene compared to its methylene-bridged counterpart.

  • Conformation: While calix[1]arenes typically adopt a symmetric cone conformation, thiacalix[1]arenes often exhibit a more distorted pinched cone conformation.[6] This distortion arises from the different geometric constraints imposed by the sulfur bridges. Furthermore, the energy barrier for the rotation of the phenyl rings is lower in thiacalix[1]arenes, leading to greater conformational flexibility.

Gcluster_C4QCalix[4]quinonecluster_TC4AThiacalix[4]areneASymmetric Cone ConformationBRigid FrameworkA->BCDefined Cavity SizeB->CFGreater FlexibilityB->Fvs.EWider CavityC->Evs.DPinched Cone ConformationD->ED->FRelStructural Comparison

Caption: Workflow for CV analysis of host-guest binding.

Protocol: Host-Guest Binding Analysis via ¹H NMR Titration

This protocol describes the determination of the association constant (Kₐ) for a thiacalixa[1]rene complexing a guest molecule.

Objective: To quantify the binding affinity between a thiacalixa[1]rene host and a neutral organic guest.

Materials:

  • Thiacalixa[1]rene host (~2 mM solution)

  • Guest molecule (~50 mM solution)

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • High-resolution NMR spectrometer (≥400 MHz)

  • High-precision volumetric glassware or microsyringes

Procedure:

  • Sample Preparation: Prepare a stock solution of the host (e.g., 2 mM) and a more concentrated stock solution of the guest (e.g., 50 mM) in the same deuterated solvent.

  • Initial Spectrum (Host-Only): Acquire a high-quality ¹H NMR spectrum of the host-only solution. Identify specific host protons (e.g., aromatic or methylene bridge protons) that are well-resolved and likely to be affected by guest inclusion in the cavity.

  • Titration - Stepwise Addition: Using a microsyringe, add small, precise aliquots of the guest stock solution to the host NMR tube. Typically, additions are made to achieve guest/host molar ratios of 0.2, 0.4, 0.6, 0.8, 1.0, 1.5, 2.0, 5.0, and 10.0.

  • Spectrum Acquisition: After each addition, gently mix the sample and acquire a ¹H NMR spectrum.

  • Data Monitoring: Observe the chemical shift (δ) of the chosen host protons. As the guest binds, these signals will shift either upfield or downfield due to changes in their chemical environment (e.g., anisotropic effects from the guest).

  • Data Analysis and Fitting:

    • Plot the change in chemical shift (Δδ = δ_observed - δ_free) of a host proton against the concentration of the guest.

    • Fit this binding isotherm to a 1:1 binding model using non-linear regression software (e.g., Origin, SciPy). The equation relates Δδ to the host concentration, guest concentration, and the association constant (Kₐ).

    • The successful fitting of the data provides the value of Kₐ, a quantitative measure of the binding strength. [3]

Conclusion and Future Outlook

Calixq[1]uinones and thiacalixa[1]renes, while originating from the same parent scaffold, represent two distinct branches of supramolecular chemistry.

  • Calixq[1]uinones are defined by their intrinsic, reversible redox activity. Their future lies in the continued development of sophisticated electrochemical sensors, molecular switches, and redox-active materials for energy storage and molecular electronics.

  • Thiacalixa[1]renes are defined by their unique structural features—a wider cavity and soft sulfur bridges. Their trajectory points towards advanced applications in environmental remediation through selective heavy metal capture, the creation of complex molecular assemblies, and the design of intelligent drug delivery platforms that can respond to biological stimuli. [12][13] The choice between these two powerful molecular tools depends entirely on the intended application. For systems requiring electrochemical signaling and cation recognition, the calixq[1]uinone is the scaffold of choice. For applications demanding soft metal binding, large guest encapsulation, or a robust platform for biocompatible nanostructures, the thiacalixa[1]rene offers unparalleled advantages. Understanding their core comparative properties is paramount for any researcher aiming to innovate in the field of supramolecular science.

References

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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Calixquinone

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized Calix[1]quinone

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental outcomes. This guide provides an in-depth, comparative analysis of the essential techniques for assessing the purity of synthesized calix[1]quinone, a macrocycle of significant interest in supramolecular chemistry and materials science. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), offering not just protocols, but the scientific rationale behind the methodological choices.

The Synthetic Landscape: From Calix[1]arene to Calix[1]quinone

The journey to pure calix[1]quinone typically begins with its precursor, p-tert-butylcalix[1]arene. The synthesis involves a multi-step process, often culminating in an oxidation reaction. A common route proceeds through the formation of calix[1]hydroquinone, which is then oxidized to the final calix[1]quinone product.[2][3] Understanding this synthetic pathway is crucial as it informs us of the likely impurities we can expect to encounter.

Expected Impurities:

  • Unreacted Starting Material: p-tert-butylcalix[1]arene or its de-tert-butylated analogue.

  • Intermediate Species: Calix[1]hydroquinone, the immediate precursor to the final product.

  • Side-Products: Arising from incomplete reactions or alternative reaction pathways.

  • Residual Solvents: From the reaction and purification steps.

This guide will focus on the final oxidation step and the subsequent purity assessment of the resulting calix[1]quinone.

At-a-Glance Comparison of Purity Assessment Techniques

TechniquePrincipleStrengthsLimitationsThroughput
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldProvides structural confirmation and absolute quantification (qNMR). Non-destructive.Lower sensitivity compared to HPLC. Can be complex for mixtures.Lower
HPLC Differential partitioning between a mobile and stationary phaseHigh sensitivity and resolution for separating impurities. Well-suited for routine quality control.Destructive. Requires reference standards for absolute quantification.High
TLC Differential migration on a stationary phaseRapid, inexpensive, and excellent for reaction monitoring and qualitative assessment.Primarily qualitative. Lower resolution than HPLC.Very High

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural and Purity Verification

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation and purity assessment of calix[1]quinone. It provides a fingerprint of the molecule, allowing for the identification of the target compound and any proton-bearing impurities.

A. Qualitative Assessment: Identifying the Signature Peaks

The transformation from calix[1]hydroquinone to calix[1]quinone is clearly observable in the ¹H NMR spectrum. The disappearance of the hydroxyl protons of the hydroquinone and the characteristic shifts in the aromatic and methylene bridge protons confirm the successful oxidation.

Characteristic ¹H NMR Chemical Shifts (in CDCl₃):

CompoundMethylene Protons (Ar-CH₂-Ar)Aromatic ProtonsHydroxyl Protons
Calix[1]quinone ~3.5 ppm (singlet)~6.7 ppm (singlet)Absent
Calix[1]hydroquinone ~3.7 ppm (broad singlet)~6.6 ppm (singlet)~7.8 and ~9.8 ppm (singlets)

Similarly, ¹³C NMR provides confirmatory data, with the appearance of carbonyl signals in the calix[1]quinone spectrum being a key indicator of successful oxidation.[2]

B. Quantitative NMR (qNMR): The Path to Absolute Purity

For an absolute measure of purity, quantitative NMR (qNMR) is the method of choice. It is a primary analytical technique that does not require a reference standard of the analyte itself.[4][5] The purity is determined by comparing the integral of a specific analyte signal to that of a certified internal standard of known purity.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized calix[1]quinone into a clean NMR tube.

    • Select a suitable, high-purity internal standard that has signals that do not overlap with the analyte signals. 1,3,5-Trimethoxybenzene is a good candidate.

    • Accurately weigh an appropriate amount of the internal standard and add it to the NMR tube.

    • Add a known volume of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals being integrated to allow for full relaxation of the nuclei.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing and Purity Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal of the calix[1]quinone (e.g., the aromatic protons) and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Logical Workflow for NMR-Based Purity Assessment

Caption: Workflow for NMR-based purity assessment of calix[1]quinone.

II. High-Performance Liquid Chromatography (HPLC): High-Resolution Separation of Impurities

HPLC is a powerful technique for separating the target calix[1]quinone from its potential impurities with high resolution. It is particularly useful for detecting trace impurities that may not be visible in the NMR spectrum.

A. Method Development Considerations

The choice of stationary phase and mobile phase is critical for achieving good separation. For calix[1]quinone and its likely impurities (calix[1]hydroquinone and calix[1]arene), a reversed-phase C18 column is a suitable starting point. The mobile phase will typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

B. Experimental Protocol for HPLC Analysis
  • Sample Preparation:

    • Prepare a stock solution of the synthesized calix[1]quinone in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, a linear gradient from 50% to 100% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both calix[1]quinone and its potential impurities absorb (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Expected Elution Order:

Based on polarity, the expected elution order in reversed-phase HPLC would be:

  • Calix[1]hydroquinone (most polar)

  • Calix[1]quinone

  • p-tert-Butylcalix[1]arene (least polar)

Workflow for HPLC Method Development and Analysis

HPLC_Workflowcluster_devMethod Developmentcluster_analysisSample AnalysisSelect_ColumnSelect C18 ColumnOptimize_Mobile_PhaseOptimize Mobile Phase(Acetonitrile/Water Gradient)Select_Column->Optimize_Mobile_PhasePrepare_SamplePrepare & Filter SampleOptimize_Mobile_Phase->Prepare_SampleFinalized MethodInject_SampleInject into HPLCPrepare_Sample->Inject_SampleAnalyze_ChromatogramAnalyze Chromatogram(Peak Area %)Inject_Sample->Analyze_ChromatogramPurity_ReportPurity_ReportAnalyze_Chromatogram->Purity_ReportReport Relative Purity

Caption: HPLC method development and analysis workflow.

III. Thin-Layer Chromatography (TLC): Rapid and Efficient Reaction Monitoring

TLC is an indispensable tool for the rapid, qualitative assessment of reaction progress and for determining the appropriate solvent system for column chromatography purification.[1]

A. Experimental Protocol for TLC Analysis
  • Plate Preparation: Use silica gel 60 F₂₅₄ plates.

  • Sample Application: Dissolve a small amount of the crude reaction mixture and the purified product in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solutions onto the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A mixture of hexane and ethyl acetate (e.g., in a 2:1 or 1:1 ratio) is often a good starting point.

  • Visualization:

    • UV Light: Visualize the spots under a UV lamp at 254 nm.

    • Staining: If the compounds are not UV-active or for better visualization, use a staining agent. Anisaldehyde or potassium permanganate stains can be effective for these types of compounds.

B. Interpreting the TLC Plate
  • The Retention Factor (Rf) is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.

  • Calix[1]quinone is expected to be less polar than calix[1]hydroquinone and more polar than p-tert-butylcalix[1]arene . Therefore, the Rf value of calix[1]quinone should be intermediate between the other two.

  • A pure sample should show a single spot. The presence of multiple spots indicates impurities.

TLC Visualization and Interpretation

Caption: Idealized TLC plate showing the separation of starting material, reaction mixture, and purified product.

Conclusion: An Orthogonal Approach for Unwavering Confidence

For the most rigorous assessment of calix[1]quinone purity, a multi-technique, or orthogonal, approach is strongly recommended. Each technique provides a unique and complementary piece of the purity puzzle.

  • TLC serves as the initial, rapid screen during synthesis and purification.

  • HPLC provides a high-resolution profile of impurities, offering excellent sensitivity.

  • NMR , and specifically qNMR , delivers the final, unambiguous structural confirmation and an absolute measure of purity.

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  • Salas, J. M., et al. (2019). Synthesis of Novel p-tert-Butylcalix[1]arene Derivative: Structural Characterization of a Methanol Inclusion Compound. Crystals, 9(10), 503. [Link]

A Researcher's Guide to Cross-Validating Calixquinone Characterization

A Researcher's Guide to Cross-Validating Calix[1]quinone Characterization

Abstract

Calix[1]quinones, with their unique three-dimensional architecture and inherent redox activity, are pivotal molecules in supramolecular chemistry, finding applications in ion sensing, molecular recognition, and catalysis. The reliability of these applications hinges on the precise and comprehensive characterization of their molecular structure, conformation, and electrochemical properties. This guide provides an in-depth comparison of the essential analytical techniques employed for calix[1]quinone characterization. We delve into the causality behind experimental choices, present self-validating protocols, and offer comparative data to empower researchers in drug development and materials science to select and cross-validate the most appropriate techniques for their specific research objectives.

The Imperative of a Multi-Technique Approach

No single analytical technique can fully elucidate the complex nature of a calix[1]quinone. Each method provides a unique piece of the puzzle, and only by combining them can a complete and validated picture emerge. A typical characterization workflow involves a synergistic application of spectroscopic, spectrometric, and electrochemical methods, often culminating in the definitive structural elucidation by X-ray crystallography. This integrated approach ensures that data from one technique is corroborated by another, lending high confidence to the final structural and functional assignment.

cluster_synthesisSynthesis & Purificationcluster_primaryPrimary Characterizationcluster_functionalFunctional & Spectroscopic Analysiscluster_definitiveDefinitive StructureSynthesisSynthesizedCalix[4]quinoneNMRNMR(¹H, ¹³C)Synthesis->NMRInitial Proofof StructureMSMass Spec(ESI, MALDI)Synthesis->MSInitial Proofof StructureCVCyclicVoltammetryNMR->CVConfirm RedoxActive MoietyX_rayX-rayCrystallographyNMR->X_rayUltimateValidationMS->X_rayUltimateValidationUV_VisUV-Vis & FT-IRCV->UV_VisCorrelate ElectronicPropertiesCV->X_rayUltimateValidationUV_Vis->X_rayUltimateValidation

Caption: Integrated workflow for robust calix[1]quinone characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Conformation in Solution

NMR spectroscopy is the cornerstone for determining the solution-state structure and conformational dynamics of calix[1]quinones. The inherent C4 symmetry of the calixarene backbone gives rise to characteristic patterns in both ¹H and ¹³C NMR spectra, which are highly sensitive to the molecule's conformation (e.g., cone, partial cone, 1,2-alternate, or 1,3-alternate).

Expert Insight: The methylene bridge protons (Ar-CH₂-Ar) are particularly diagnostic. In the rigid 'cone' conformation, these protons are diastereotopic and appear as a pair of doublets (an AB quartet), a hallmark of this geometry.[2] The chemical shift difference between these protons provides insight into the "flattening" of the cone. Conversely, rapid conformational changes at higher temperatures can lead to the coalescence of these signals into a single sharp peak.[3]

Key NMR Observables for Calix[1]quinones:

  • ¹H NMR: Reveals proton environments, aromatic substitution patterns, and the diagnostic AB quartet for the methylene bridges in cone conformers.[2][4]

  • ¹³C NMR: Provides a count of unique carbon atoms, which must match the proposed symmetry of the conformer. A specific chemical shift rule for the methylene bridge carbons can reliably determine the conformation.[5]

  • 2D NMR (COSY, HSQC): Essential for unambiguously assigning complex proton and carbon signals, especially in asymmetrically substituted derivatives.

  • Variable Temperature (VT) NMR: Used to study the dynamics of conformational inversion by observing the coalescence of signals as temperature increases.[3]

Technique Information Provided Typical ¹H Chemical Shifts (CDCl₃)
¹H NMR Solution conformation, symmetry, purityQuinone Protons: 6.5-7.0 ppm
Aromatic Protons: 7.0-7.5 ppm
Methylene Bridges (Ar-CH₂-Ar): ~3.5 & 4.5 ppm (pair of doublets)
tert-Butyl Protons: ~1.0-1.3 ppm (singlet)
¹³C NMR Number of unique carbons, conformational identityQuinone C=O: >180 ppm
Aromatic Carbons: 120-150 ppm
Methylene Bridges (Ar-CH₂-Ar): ~31-38 ppm
Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve ~5 mg of the purified calix[1]quinone in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Data Acquisition: Record the ¹H spectrum, acquiring at least 16 scans for a good signal-to-noise ratio.

  • Data Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks to determine proton ratios. Identify the key diagnostic signals, particularly the pair of doublets for the methylene bridges, to confirm the cone conformation.[4]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry is a rapid and highly sensitive technique used to confirm the molecular weight of the synthesized calix[1]quinone, thereby validating its elemental composition.

Expert Insight: Electrospray Ionization (ESI) is the most common technique for calixarenes due to its soft ionization nature, which minimizes fragmentation and typically shows the molecular ion peak, often as an adduct with sodium ([M+Na]⁺) or potassium ([M+K]⁺).[6] This is a crucial cross-validation step to confirm the product from a synthetic reaction.

Technique Information Provided Common Adducts Observed Validation Role
ESI-MS Molecular Weight, Isotopic Pattern[M+H]⁺, [M+Na]⁺, [M+K]⁺Confirms successful synthesis and molecular formula.
MALDI-TOF Molecular Weight of less soluble compounds[M]⁺, [M+H]⁺, [M+Na]⁺Alternative for compounds that ionize poorly by ESI.
HRMS Exact Mass (to <5 ppm)[M+H]⁺, [M+Na]⁺Provides unequivocal elemental composition.
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the calix[1]quinone (~0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with dichloromethane.

  • Instrument Setup: Use an ESI-MS instrument in positive ion mode. Typical settings include a capillary voltage of 3-4 kV and a drying gas temperature of 200-300 °C.

  • Data Acquisition: Infuse the sample solution into the source at a flow rate of 5-10 µL/min. Acquire spectra over a mass range appropriate for the expected molecular weight (e.g., m/z 500-1500).

  • Analysis: Identify the peak corresponding to the molecular ion and its common adducts. Compare the observed m/z value with the calculated theoretical mass. For high-resolution mass spectrometry (HRMS), the measured mass should be within 5 ppm of the calculated exact mass.

Electrochemistry: Probing Redox Functionality

The defining feature of a calix[1]quinone is the redox activity of its quinone units. Cyclic Voltammetry (CV) is the premier technique for investigating this behavior. It provides information on the reduction and oxidation potentials, the stability of the generated radical anions and dianions, and the electronic communication between the quinone moieties.

Expert Insight: The cyclic voltammogram of a calix[1]quinone in an aprotic solvent like N,N-dimethylformamide (DMF) typically displays multiple reduction waves.[7][8][9] The first waves often correspond to the sequential one-electron reduction of each quinone unit to a semiquinone radical anion.[9] The separation between these waves gives an indication of the electronic interaction between the redox centers. The presence of cations that can bind within the calixarene cavity can significantly shift these reduction potentials, a phenomenon crucial for ion sensing applications.[1][10]

QCalix[4]quinone (Q)SQSemiquinone Radical Anion (Q•⁻)Q->SQ+ e⁻ (E¹₁/₂)SQ->Q- e⁻HQHydroquinone Dianion (Q²⁻)SQ->HQ+ e⁻ (E²₁/₂)HQ->SQ- e⁻

Caption: Stepwise two-electron reduction of a quinone moiety.

Parameter Information Derived from Cyclic Voltammetry
Redox Potentials (E₁/₂) Thermodynamic information about the ease of electron transfer.
Peak Separation (ΔEp) Indication of the reversibility of the redox process.
Peak Current (ip) Related to the concentration and diffusion coefficient of the analyte.
Multiple Waves Suggests sequential electron transfers and electronic communication between quinone units.[7][8][9]
Experimental Protocol: Cyclic Voltammetry
  • Cell Assembly: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Solution Preparation: Prepare a ~1 mM solution of the calix[1]quinone in a dry, aprotic solvent (e.g., DMF or acetonitrile) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes.

  • Data Acquisition: Connect the electrodes to a potentiostat. Record the cyclic voltammogram by sweeping the potential from an initial value (e.g., 0 V) to a negative limit (e.g., -2.0 V) and back, at a scan rate of 100 mV/s.

  • Analysis: Determine the half-wave potentials (E₁/₂) for each redox couple. Measure the peak-to-peak separation (ΔEp) to assess reversibility (a reversible one-electron process has a theoretical ΔEp of ~59 mV at room temperature).

X-ray Crystallography: The Gold Standard

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of a molecule's three-dimensional structure in the solid state. For calix[1]quinones, it definitively confirms the conformation, provides precise bond lengths and angles, and reveals intermolecular packing interactions.[10][11]

Expert Insight: While NMR provides the solution-state conformation, X-ray crystallography gives the solid-state structure. Comparing the two is vital. Often, the conformation observed in the solid state, typically the hydrogen-bond stabilized cone, is the most stable one and persists in solution.[10] Crystallography is the only technique that can directly visualize guest molecules bound within the calixarene cavity.

Parameter Information from X-ray Crystallography
Unit Cell Dimensions Defines the crystal lattice.
Space Group Describes the symmetry of the crystal.
Atomic Coordinates Defines the precise position of every atom.
Conformation Unambiguously determines cone, partial cone, etc.[10]
Bond Lengths/Angles Provides precise geometric data for validation.

Complementary Spectroscopic Methods: UV-Vis and FT-IR

While not primary structural elucidation tools for this class of molecules, UV-Vis and FT-IR spectroscopy provide valuable and rapid complementary data.

  • FT-IR Spectroscopy: Confirms the presence of key functional groups. The most important vibration is the strong C=O stretch of the quinone moiety, typically appearing in the range of 1640-1680 cm⁻¹. The disappearance of the broad O-H stretch from the calixarene precursor is a key indicator of successful oxidation to the quinone.

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule. Calix[1]quinones typically show strong absorptions in the UV region (250-350 nm) corresponding to π-π* transitions of the aromatic and quinone systems.[12][13] These spectra are sensitive to solvent and guest binding.[13]

Technique Key Observable Feature Typical Wavenumber/Wavelength
FT-IR Quinone C=O Stretch1640 - 1680 cm⁻¹
Aromatic C=C Stretch1580 - 1620 cm⁻¹
UV-Vis π-π* Transitionsλ_max ~280-320 nm[12]

Summary and Recommendations

A robust and defensible characterization of a calix[1]quinone requires the cross-validation of data from multiple analytical techniques.

  • Essential Tier: ¹H/¹³C NMR and Mass Spectrometry are non-negotiable for initial confirmation of structure and purity.

  • Functional Validation: Cyclic Voltammetry is critical for confirming the expected redox activity, a defining characteristic of the quinone functionality.

  • Definitive Proof: When possible, X-ray Crystallography should be pursued for unambiguous structural determination.

  • Complementary Data: FT-IR and UV-Vis offer rapid and straightforward confirmation of functional groups and electronic properties, respectively.

By judiciously applying and cross-referencing these techniques, researchers can build a comprehensive and validated understanding of their calix[1]quinone molecules, ensuring the integrity and reproducibility of their subsequent applications.

References

  • Suga, K., & Fujihira, M. (1991). Electrochemical study on calix[1]quinone and calix[1]hydroquinone in N,N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions, 87(10), 1575-1578. [Link]

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  • Gutsche, C. D., Dhawan, B., No, K. H., & Muthukrishnan, R. (1981). Calixarenes. 4. The synthesis, characterization, and properties of the calixarenes from p-tert-butylphenol. Journal of the American Chemical Society, 103(13), 3782-3792. [Link]

  • Lee, J. Y., Kim, S. K., & Jung, J. H. (2004). Stability of porphyrin-calix[1]arene complexes analyzed by electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 18(18), 2065-2068. [Link]

  • Lhoták, P., et al. (2015). Newcomer to the Calixarene Family: Synthesis and Characterization of Selenacalix[1]arene. Organic Letters, 17(24), 6090-6093. [Link]

  • Yilmaz, M., & Deligoz, H. (2013). Synthesis and Characterization of Mesoporous Silica Functionalized with Calix[1]arene Derivatives. Materials, 6(6), 2138-2149. [Link]

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  • Yildirim, A., et al. (2012). Calculated UV-Vis spectra of calix[1]arene conformers. ResearchGate. [Link]

A Comparative Guide to the Performance of Functionalized Calixquinone Derivatives

A Comparative Guide to the Performance of Functionalized Calix[1]quinone Derivatives

Introduction: The Calix[1]quinone Scaffold – A Platform for Molecular Innovation

In the landscape of supramolecular chemistry, calixarenes have emerged as exceptionally versatile scaffolds. These macrocycles, composed of phenolic units linked by methylene bridges, offer a unique three-dimensional architecture with distinct "upper" and "lower" rims and a central annulus.[1][2] The calix[3]arene, with its four phenolic units, provides a particularly accessible and controllable platform.[1] When the phenolic units are oxidized to their quinone form, we get calix[3]quinones, a class of molecules that combine the host-guest capabilities of calixarenes with the rich electrochemical and reactive properties of quinones.[4][5]

The true power of the calix[3]quinone scaffold lies in its functionalization. By strategically attaching different chemical groups to its upper or lower rims, we can precisely tune its electronic properties, solubility, binding affinity, and biological activity. This guide provides a comparative analysis of calix[3]quinone derivatives, exploring how the choice of functional group dictates their performance in diverse applications, from electrochemical sensing to targeted drug delivery. We will delve into the causality behind experimental designs and present supporting data to empower researchers in their selection and application of these remarkable molecules.

The Impact of Functionalization on Electrochemical Performance

The quinone moiety is inherently redox-active, making calix[3]quinones excellent candidates for electrochemical applications. The introduction of functional groups can dramatically alter their reduction and oxidation potentials, a critical factor for their use in batteries, sensors, and molecular switches.

Mechanism of Redox Activity

The cyclic voltammogram of the parent calix[3]quinone (C[3]Q) in an organic solvent like N,N-dimethylformamide (DMF) typically shows multiple redox waves.[6][7] This corresponds to the stepwise reduction of the four quinone units. The potentials at which these reductions occur are influenced by the electrostatic interactions between the quinone moieties within the macrocyclic structure.[6][7]

Comparative Analysis of Functional Group Effects

The performance of calix[3]quinone derivatives can be systematically modulated by introducing functional groups with different electronic properties.

  • Electron-Withdrawing Groups (EWGs): Functional groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the quinone rings. This makes the quinone units more electron-deficient and thus easier to reduce. Consequently, the reduction potentials of EWG-substituted calix[3]quinones shift to more positive values compared to the unsubstituted parent molecule.

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or amino (-NR₂) push electron density into the quinone rings. This increased electron density makes the rings more difficult to reduce, causing a shift in the reduction potentials to more negative values.

This principle is fundamental in designing calix[3]quinones for specific applications. For instance, in developing cathode materials for lithium-ion batteries, a higher reduction potential is desirable for achieving a higher cell voltage.[8][9]

Table 1: Comparative Electrochemical Data of Functionalized Calix[3]quinone Derivatives

DerivativeFunctional GroupFirst Reduction Potential (E¹red) vs. Ag/AgClKey Performance InsightReference
Unsubstituted C[3]QNoneapprox. -0.7 V in DMFBaseline for comparison.[6][7]
C[3]Q with Sulfide Anchors-S-Rapprox. -0.67 V on Au(111)Anchoring groups allow for surface immobilization, essential for creating electrochemical sensors and modifying electrodes. The redox potential is similar to the parent molecule.[8][10]
C[3]Q with Carboxylic Acid Anchors-COOHNot specified, but shows stable redox peaksCarboxylic acid groups can also serve as anchors and modulate solubility. Their redox behavior is stable after initial conditioning cycles.[8]
Cation-Bound C[3]QNone (in presence of cations)Shifts to more positive potentialsCation binding stabilizes the reduced (anionic) form, making reduction easier. This effect is the basis for electrochemical cation sensing.[11]
Experimental Protocol: Cyclic Voltammetry of Calix[1]quinone Derivatives

This protocol outlines the standard procedure for evaluating the electrochemical behavior of a synthesized calix[3]quinone derivative. The causality behind the choice of components is to ensure a reproducible and interpretable result.

  • Preparation of the Electrolyte Solution: Dissolve a supporting electrolyte (e.g., 0.1 M Tetra-n-butylammonium perchlorate, TBAP) in an anhydrous, aprotic solvent (e.g., DMF or acetonitrile). The electrolyte is crucial as it provides conductivity to the solution without participating in the reaction. The solvent must be aprotic to avoid protonation of the reduced quinone species, which would complicate the voltammogram.

  • Working Electrode Preparation: Use a glassy carbon electrode (GCE) as the working electrode. Polish the GCE surface with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) to ensure a clean and reproducible surface. A clean surface is vital for observing the true electrochemical behavior of the analyte, free from artifacts.

  • Electrochemical Cell Assembly: Assemble a three-electrode cell consisting of the prepared GCE (working electrode), a platinum wire (counter electrode), and an Ag/AgCl electrode (reference electrode). The reference electrode provides a stable potential against which the working electrode's potential is measured.

  • Degassing: Purge the electrolyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes before the experiment and maintain an inert atmosphere over the solution during the measurement. This removes dissolved oxygen, which is electroactive and can interfere with the measurement.

  • Data Acquisition: Record a background cyclic voltammogram (CV) of the pure electrolyte solution. Then, add the calix[3]quinone derivative to the cell (typically 1 mM concentration) and record its CV. Scan the potential from an initial value where no reaction occurs to a potential sufficiently negative to observe all reduction peaks, and then reverse the scan. A typical scan rate is 100 mV/s.

  • Data Analysis: Analyze the resulting CV to determine the peak potentials (Epc for cathodic/reduction peaks, Epa for anodic/oxidation peaks) and peak currents. The potential values indicate the ease of reduction/oxidation, while the current provides information about the reaction kinetics and analyte concentration.

Performance in Molecular Recognition and Sensing

The pre-organized cavity of the calix[3]arene scaffold makes its derivatives excellent candidates for host-guest chemistry. By introducing specific functional groups, we can create highly selective receptors for ions and small molecules.

Cation Sensing

Functionalizing the lower rim of a calix[3]arene with groups like amides, esters, or crown ethers creates a binding pocket rich in oxygen atoms, which are ideal for coordinating with cations.[12]

  • Alkali Metal Ion Selectivity: A rigid calix[3]nanocone functionalized with methoxy groups on both rims has shown a high selectivity for binding Na⁺ over Li⁺ and K⁺.[13][14] The rigidity of the nanocone structure is key; it prevents the receptor from contorting to fit poorly sized ions, thereby enforcing selectivity based on the precise fit between the ion's radius and the cavity size.[13]

  • Electrochemical Cation Sensing: As mentioned previously, the binding of a cation to a calix[3]diquinone can be detected electrochemically. The binding event shifts the redox peaks to more positive potentials, and the magnitude of this shift can be correlated with the concentration of the cation.[11]

Anion Sensing

Anion sensing is more challenging due to the larger size and diverse geometries of anions.[12] However, calix[3]pyrroles, analogues of calixarenes, are particularly effective. The NH protons of the pyrrole rings can form hydrogen bonds with anions.

  • Chromogenic Sensing: By strapping a calix[3]pyrrole with a chromogenic unit like dipyrrolylquinoxaline, a visual sensor can be created.[15] When an anion such as fluoride or acetate binds within the cavity, it perturbs the electronic structure of the chromophore, leading to a distinct color change.[15]

  • Amide-Functionalized Calix[3]arenes: Introducing amido groups to the lower rim provides NH protons that act as hydrogen bond donors. Calix[3]arenes functionalized with amido-crown pendants have been shown to selectively detect cyanide (CN⁻) and iodide (I⁻) anions through a visible color change.[12]

Table 2: Comparative Performance of Calix[3]arene Derivatives in Ion Sensing

Derivative TypeFunctional GroupsTarget AnalyteSensing MechanismKey Performance InsightReference
Calix[3]diquinoneQuinoneMetal Cations (e.g., Na⁺)Electrochemical ShiftBinding enhances the electrochemical reduction of the receptor.[11]
Calix[3]nanoconeMethoxy GroupsNa⁺NMR Shift / ComplexationHigh selectivity for Na⁺ due to the rigid, pre-organized cavity.[13][14]
Anthraquinone-modified Calix[3]areneAnthraquinone, TriazoleCa²⁺Fluorescence EnhancementBinding of Ca²⁺ disrupts photo-induced electron transfer (PET), "turning on" fluorescence.[16]
Calix[3]pyrroleDipyrrolylquinoxaline StrapF⁻, H₂PO₄⁻, AcO⁻Colorimetric ChangeAnion binding alters the electronic properties of the strap, causing a visual response.[15]
Calix[3]amido crownAmide, Crown EtherCN⁻, I⁻Colorimetric ChangeStrong hydrogen bonding between the amide N-H groups and the anion.[12]
Visualization of Ion Sensing Mechanism

The following diagram illustrates the general principle of host-guest sensing where a functionalized calixarene binds a target ion, leading to a detectable signal.

Gcluster_0Before Bindingcluster_1After BindingHostCalix[4]arene Derivative(with functional group)ComplexHost-Guest ComplexHost->ComplexBinding EventAnalyteTarget IonAnalyte->ComplexSignal_OffInitial State(e.g., Low Fluorescence)Signal_OnSignaling State(e.g., High Fluorescence,Color Change)Complex->Signal_OnGenerates Signal

Caption: Host-guest complex formation leading to a detectable signal.

Performance in Catalysis and Drug Delivery

The unique molecular architecture of calix[3]quinone derivatives also lends itself to applications in catalysis and medicine.

Supramolecular Catalysis

The cavity of a calixarene can act as a nanoscale reaction vessel, bringing reactants together in a specific orientation and stabilizing transition states.[17] Calix[3]hydroquinone, the reduced form of calix[3]quinone, has been studied for its role in catalyzing proton exchange between water and acetone.[3] The key to its catalytic function is the stiff hydrogen-bonding network and the exclusion of excess solvent molecules from the cavity, creating a unique microenvironment for the reaction.[3]

Drug Delivery Systems

Functionalization is paramount in transforming calixarenes into effective drug carriers. By introducing both hydrophilic and hydrophobic groups, amphiphilic calixarenes can be synthesized.[18] These molecules can self-assemble into micelles or nanoparticles in aqueous solution, encapsulating hydrophobic drugs like doxorubicin (DOX) in their core.[19][20]

  • pH-Responsive Release: Incorporating functional groups that are sensitive to pH changes (e.g., carboxylic acids or amines) allows for controlled drug release.[18][19] In the acidic environment of a tumor, these groups can become protonated, leading to the disassembly of the micelle and the release of the encapsulated drug.[19]

  • Bioactive Carriers: The calixarene scaffold itself can be functionalized with groups that possess intrinsic biological activity. For example, certain calix[3]arene derivatives have demonstrated anticancer properties, creating a potential for synergistic effects where both the carrier and the cargo contribute to the therapeutic outcome.[1][19][21]

Visualization of a Calixarene-Based Drug Delivery System

This workflow illustrates the self-assembly of amphiphilic calixarenes into a drug-loaded micelle and its subsequent pH-triggered drug release.

Gcluster_workflowDrug Delivery WorkflowMolAmphiphilicCalix[4]arene DerivativeAssemblySelf-Assemblyin WaterMol->AssemblyDrugHydrophobic Drug(e.g., DOX)Drug->AssemblyMicelleDrug-Loaded MicelleAssembly->MicelleTargetTarget Site(e.g., Tumor, pH < 7)Micelle->TargetSystemic CirculationReleaseMicelle Disassembly &Drug ReleaseTarget->ReleasepH TriggerEffectTherapeutic EffectRelease->Effect

Caption: Workflow for a pH-responsive calixarene drug delivery system.

Conclusion and Future Outlook

The performance of calix[3]quinone derivatives is inextricably linked to the nature of their functional groups. By choosing substituents that are electron-donating or -withdrawing, we can tune redox potentials for electrochemical devices. By installing specific binding sites, we can engineer highly selective sensors for clinically and environmentally relevant ions. And by creating amphiphilic structures, we can build sophisticated nanocarriers for targeted drug delivery.

The future of this field lies in multi-functional derivatives, where a single molecule might combine sensing, catalytic, and therapeutic properties. The synthesis of ever-more complex and precisely controlled calix[3]quinone architectures will continue to push the boundaries of supramolecular chemistry and unlock new solutions for challenges in materials science, environmental monitoring, and medicine.

References

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A Senior Application Scientist's Guide to Benchmarking Calixquinone-Based Sensors

A Senior Application Scientist's Guide to Benchmarking Calix[1]quinone-Based Sensors

Authored for Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of chemical sensing, the demand for highly sensitive, selective, and robust analytical tools is paramount. Calixarenes, a class of macrocyclic compounds, have emerged as exceptionally versatile platforms for the construction of advanced sensors.[1][2] Specifically, their oxidized quinone derivatives, calix[3]quinones, offer unique electronic and host-guest properties that are being harnessed for the detection of a wide array of analytes, from toxic heavy metals to crucial neurotransmitters.

This guide provides an in-depth technical comparison of calix[3]quinone-based sensors against established analytical technologies. Moving beyond a simple catalogue of performance metrics, we will delve into the causality behind experimental design, provide validated protocols for sensor fabrication and use, and present a transparent assessment of the current standing and future potential of this promising sensor class. Our objective is to equip you, the researcher, with the critical insights needed to evaluate and potentially integrate these novel sensors into your own analytical workflows.

The Calix[1]quinone Advantage: A Structural and Mechanistic Overview

Calix[3]quinones are derived from calix[3]arenes, which are cyclic tetramers of phenols linked by methylene bridges. The defining feature of a calix[3]arene is its three-dimensional, basket-like cavity, which can be readily functionalized at both the "upper" and "lower" rims. This structural modularity is the cornerstone of their utility in sensor design, allowing for the precise tailoring of the cavity's size, shape, and chemical environment to achieve selective binding of target analytes.[4]

The conversion of the phenolic units to quinone moieties introduces redox-active sites directly into the macrocyclic framework. This intrinsic electroactivity is a key advantage, enabling direct electrochemical transduction of a binding event. Furthermore, the quinone groups can act as potent electron acceptors, facilitating fluorescence-based sensing mechanisms such as Photoinduced Electron Transfer (PET).

Signaling Pathways: How Calix[1]quinone Sensors Work

The detection of an analyte by a calix[3]quinone-based sensor is typically transduced through one of two primary pathways: electrochemical or optical.

1. Electrochemical Sensing: In this mode, the calix[3]quinone is immobilized on an electrode surface. The binding of an analyte within the calixarene cavity can alter the redox properties of the quinone groups. This change is then measured as a shift in the oxidation/reduction potential or a change in the current, which can be correlated to the analyte concentration. The inherent redox activity of the calix[3]quinone often leads to enhanced sensitivity and, in some cases, can be used for label-free detection.

2. Optical (Fluorescent/Colorimetric) Sensing: For optical detection, the calix[3]quinone is often functionalized with a fluorophore, such as pyrene or anthracene. The sensing mechanism frequently relies on Photoinduced Electron Transfer (PET). In the absence of the analyte, the quinone can quench the fluorescence of the attached fluorophore through PET. Upon analyte binding, the electronic properties of the calix[3]quinone are altered, inhibiting the PET process and leading to a "turn-on" of fluorescence. Conversely, in some designs, analyte binding can enhance the quenching effect, resulting in a "turn-off" signal.[5] Colorimetric sensors operate on similar principles, where analyte binding induces a change in the electronic structure that results in a visible color change.

Benchmarking Performance: Calix[1]quinone Sensors vs. Existing Technologies

A sensor's true value is determined by its performance in real-world applications. Here, we present a comparative analysis of calix[3]quinone-based sensors against established technologies for the detection of key analytes.

Case Study 1: Heavy Metal Ion Detection (Cd²⁺, Pb²⁺, Cu²⁺)

Heavy metal contamination is a significant environmental and health concern. Traditional detection methods include Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). While highly sensitive, these techniques are laboratory-bound, expensive, and require significant sample preparation.[6]

Calix[3]quinone-Based Approaches:

  • Electrochemical Sensors: These sensors offer a portable and cost-effective alternative. Thiolated calix[3]arenes can be self-assembled onto gold electrodes (including screen-printed versions for disposability) to create a selective recognition layer. The quinone moieties can then be generated in-situ or pre-synthesized. The accumulation of heavy metal ions at the electrode surface, facilitated by the calixarene cavity, is detected by techniques like Differential Pulse Voltammetry (DPV).[7]

  • Surface Plasmon Resonance (SPR) Sensors: Calix[3]arenes can be functionalized onto SPR sensor chips. The binding of heavy metal ions to the calixarene layer alters the refractive index at the sensor surface, providing a highly sensitive, real-time, and label-free detection method. A calix(4)arene-modified SPR sensor, where the alcohol group was oxidized to a quinone, demonstrated an exceptionally low detection limit for Cd²⁺.[6]

Technology Analyte Limit of Detection (LOD) Key Advantages Key Limitations References
Calix[3]quinone-based SPR Cd²⁺< 10⁻¹¹ MHigh sensitivity, real-time, label-freeRequires specialized equipment, potential for non-specific binding[6]
Calix[3]arene-modified SPCE Pb²⁺0.7982 x 10⁻² ppm (~38 nM)Portable, disposable, low cost, good recovery in real samplesPotential interference from other ions (e.g., Hg²⁺, Zn²⁺)[7]
Calix[3]arene-modified SPCE Cu²⁺1.3358 x 10⁻² ppm (~210 nM)Portable, disposable, low costLower selectivity compared to Pb²⁺ detection with the same sensor[7]
Atomic Absorption Spectroscopy (AAS) Cd²⁺, Pb²⁺, Cu²⁺~0.1 - 1 ppb (~1 nM - 15 nM)High sensitivity, well-establishedLaboratory-bound, requires sample digestion, expensive[6]
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Cd²⁺, Pb²⁺, Cu²⁺< 0.1 ppb (< 1 nM)Very high sensitivity, multi-element analysisVery expensive, requires specialized facilities and operation[6]
Case Study 2: Anion Detection (Fluoride, F⁻)

Fluoride is essential for dental health in small amounts, but excessive intake can lead to fluorosis. Standard detection methods include ion-selective electrodes (ISEs) and ion chromatography.

Calix[3]quinone-Based Approach:

  • Fluorescent Sensors: Calix[3]arenes functionalized with fluorophores and sulfonamide or triazole groups have been designed as highly selective fluoride sensors. The mechanism often involves hydrogen bonding between the receptor and the fluoride ion, which perturbs the electronic structure and modulates the fluorescence via a PET process.[3][8] This can result in either fluorescence quenching or enhancement, providing a clear signal for detection.

Technology Analyte Limit of Detection (LOD) Key Advantages Key Limitations References
Calix[3]arene-based Fluorescent Sensor F⁻2.98 x 10⁻⁹ MHigh sensitivity and selectivity, potential for "naked-eye" detectionOrganic solvents often required, potential for pH dependence[9]
Calix[3]triazole-based Fluorescent Sensor F⁻Not specified, but shows significant quenchingHigh selectivity, fast response timeMechanism involves deprotonation, suggesting pH sensitivity[8][10]
Ion-Selective Electrode (ISE) F⁻~10⁻⁶ MLow cost, portable, easy to useInterference from other ions (e.g., OH⁻), requires calibration[9]
Ion Chromatography F⁻~10⁻⁷ MCan detect multiple anions simultaneouslyRequires specialized equipment, longer analysis time
Case Study 3: Biomolecule Detection (Dopamine)

Dopamine is a critical neurotransmitter, and its dysregulation is associated with several neurological disorders. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a gold standard for dopamine quantification but is not suitable for real-time monitoring in vivo.[11][12]

Calix[3]quinone-Based Approach:

  • Electrochemical Sensors: Calix[3]arene-modified electrodes have shown exceptional promise for the sensitive and selective detection of dopamine. The calixarene cavity can preconcentrate dopamine at the electrode surface, and the quinone moieties can electrocatalytically enhance the oxidation signal of dopamine. This leads to significantly lower detection limits compared to unmodified electrodes.[13]

Technology Analyte Limit of Detection (LOD) Key Advantages Key Limitations References
Calix[3]arene-based Electrochemical Sensor Dopamine50 pMExtremely high sensitivity, potential for real-time in vivo monitoring, good selectivity against interferencesSurface fouling can be an issue, requires careful electrode preparation[14]
Calix[3]arene-modified Triple-Decker Complex Sensor Dopamine25 nMHigh sensitivity and selectivity, excellent stability and reproducibilityMore complex sensor synthesis[13]
Glassy Carbon Electrode (unmodified) Dopamine~µM rangeSimple, commercially availableLow sensitivity, susceptible to interference from ascorbic acid and uric acid[15]
HPLC-ECD DopamineFemtomole range (on-column)High sensitivity and selectivity, can separate metabolitesNot suitable for real-time monitoring, requires complex instrumentation and sample preparation[11][12]

Experimental Protocols: From Synthesis to Sensing

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for the synthesis of a calix[3]quinone precursor and the fabrication and use of an electrochemical sensor.

Synthesis of p-tert-butylcalix[1]arene

This protocol is adapted from established literature procedures and serves as the foundational step for creating a variety of calix[3]quinone-based sensors.[16]

Materials:

  • p-tert-butylphenol

  • Formaldehyde (37% solution)

  • Sodium Hydroxide (NaOH)

  • Diphenyl ether

  • Ethyl acetate

  • Toluene

Procedure:

  • Preparation of the Precursor: A mixture of p-tert-butylphenol, 37% formaldehyde solution, and a catalytic amount of NaOH is heated to 100-120°C for 2 hours with stirring. The initial clear solution will become a viscous, deep yellow-brown mass as water evaporates.

  • Dissolution: After cooling, the viscous mass is dissolved in warm diphenyl ether. This may require stirring for at least an hour.

  • Pyrolysis: The solution is heated to 110-120°C under a stream of nitrogen to remove residual water. The flask is then fitted with a condenser, and the mixture is refluxed for 3-4 hours.

  • Precipitation and Washing: The reaction mixture is cooled, and the product is precipitated by adding ethyl acetate. The solid is collected by filtration and washed sequentially with ethyl acetate, acetic acid, water, and acetone.

  • Recrystallization: The crude product is recrystallized from boiling toluene to yield pure p-tert-butylcalix[3]arene as a white to beige solid.

Causality: The base-catalyzed condensation of p-tert-butylphenol and formaldehyde initially forms a linear oligomer (the precursor). The subsequent pyrolysis in a high-boiling solvent like diphenyl ether drives the cyclization to form the calix[3]arene macrocycle. The choice of solvent and temperature is critical to favor the formation of the tetramer over other cyclic oligomers.

Oxidation to Calix[1]quinone

The conversion of the calix[3]arene to a calix[3]quinone can be achieved through several synthetic pathways. A common approach involves a multi-step process:[17]

  • Acetylation: The phenolic hydroxyl groups of the calix[3]arene are acetylated to protect them.

  • Fries Rearrangement: This reaction introduces acyl groups onto the aromatic rings.

  • Baeyer-Villiger Oxidation: The acyl groups are converted to esters.

  • Hydrolysis: The ester and acetate groups are hydrolyzed back to hydroxyl groups, now positioned on the aromatic rings in a hydroquinone-like arrangement.

  • Oxidation: The resulting calix[3]hydroquinone is oxidized to the final calix[3]quinone using a suitable oxidizing agent.

Diagram of Synthetic Workflow:

SynthesisWorkflowcluster_synthesisSynthesis of Calix[4]quinonep_tert_butylphenolp-tert-butylphenol +FormaldehydeprecursorPrecursor Formation(Base Catalysis)p_tert_butylphenol->precursorcalix4arenep-tert-butylcalix[4]arene(Cyclization)precursor->calix4arenefunctionalizationFunctionalization(e.g., Acetylation, Fries)calix4arene->functionalizationcalix_hydroquinoneCalix[4]hydroquinone(Baeyer-Villiger, Hydrolysis)functionalization->calix_hydroquinonecalix4quinoneCalix[4]quinone(Oxidation)calix_hydroquinone->calix4quinone

Caption: Synthetic pathway from p-tert-butylphenol to a functionalized calix[3]quinone.

Fabrication and Use of a Calix[1]quinone-Modified Screen-Printed Carbon Electrode (SPCE) for Heavy Metal Detection

This protocol is a generalized procedure based on methods for modifying SPCEs with calixarene derivatives for electrochemical sensing.[7][18]

Materials:

  • Screen-Printed Carbon Electrode (SPCE)

  • Thiol-functionalized calix[3]quinone

  • Gold nanoparticle solution (optional, for enhanced conductivity)

  • Supporting electrolyte (e.g., 0.1 M acetate buffer, pH 5.0)

  • Standard solutions of the target metal ion (e.g., Pb²⁺)

Procedure:

  • Electrode Cleaning: The SPCE is electrochemically cleaned by cycling the potential in a suitable electrolyte.

  • Modification (Self-Assembled Monolayer - SAM):

    • (Optional) Electrodeposit gold nanoparticles onto the carbon working electrode to increase the surface area and conductivity.[7]

    • Immerse the SPCE (or AuNP-modified SPCE) in a dilute solution of the thiol-functionalized calix[3]quinone for a set period (e.g., 12-24 hours) to allow for the formation of a self-assembled monolayer.

    • Rinse the electrode thoroughly with the solvent and deionized water to remove any non-chemisorbed molecules.

  • Electrochemical Detection (DPV):

    • Preconcentration Step: Immerse the modified SPCE in the sample solution containing the target metal ion. Apply a negative potential (e.g., -1.2 V vs. Ag/AgCl) for a defined time (e.g., 120 seconds) with stirring. This step reduces the metal ions and accumulates them on the electrode surface, chelated by the calix[3]quinone.[19]

    • Stripping Step: Scan the potential in the positive direction using a differential pulse waveform. The accumulated metal will be re-oxidized (stripped) from the electrode, generating a current peak at a characteristic potential.

    • Quantification: The height of the stripping peak is proportional to the concentration of the metal ion in the sample. A calibration curve is constructed using standard solutions.

Diagram of a Calix[3]quinone-based Electrochemical Sensor Workflow:

SensorWorkflowcluster_workflowElectrochemical Sensing WorkflowstartStart withModified SPCEpreconcentrationPreconcentration Step(Analyte Accumulation atNegative Potential)start->preconcentrationSample IntroductionstrippingStripping Step(DPV Scan to Positive Potential)preconcentration->strippingAnalyte is Reducedand CaptureddetectionDetection(Measure Peak Current)stripping->detectionAnalyte is Oxidized,Generating SignalquantificationQuantification(Correlate Current toConcentration)detection->quantificationCalibration Curve

Caption: Workflow for heavy metal detection using a calix[3]quinone-modified SPCE.

Challenges and Future Perspectives

Despite their impressive performance, calix[3]quinone-based sensors are not without their challenges.

  • Synthesis: The multi-step synthesis of functionalized calix[3]quinones can be complex and time-consuming, potentially impacting cost and scalability.[17]

  • Selectivity: While often highly selective, interference from ions with similar size and charge can still occur. Careful design of the calixarene cavity and optimization of experimental conditions (e.g., pH) are crucial to mitigate this.[7]

  • Real Sample Analysis: The performance of these sensors in complex matrices like blood serum, urine, or environmental water samples can be affected by fouling of the sensor surface and the presence of interfering substances.[5][20] Rigorous validation and the incorporation of protective layers (e.g., Nafion) may be necessary.

  • Stability: The long-term stability of the immobilized calix[3]quinone layer on the sensor surface is a critical factor for practical applications, especially for reusable sensors.

The future of calix[3]quinone-based sensors lies in addressing these challenges. The development of more streamlined synthetic routes will be key to their wider adoption. Integrating these sensors into array-based systems could allow for the simultaneous detection of multiple analytes, providing a more comprehensive analytical picture.[21] Furthermore, the application of computational modeling will continue to play a vital role in the rational design of new calix[3]quinone hosts with enhanced affinity and selectivity for specific targets.

References

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A Comparative Guide to Calix(4)quinone and Calix(4)hydroquinone: Redox Partners in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Calixarenes, a cornerstone of supramolecular chemistry, offer a unique three-dimensional architecture that has captivated chemists for decades. Their chalice-like structure provides a versatile scaffold for constructing complex host molecules, sensors, and functional materials. Among the most intriguing derivatives are those incorporating redox-active units, which allow for the dynamic control of the macrocycle's properties. This guide provides an in-depth comparative analysis of two such derivatives: calix(4)quinone and its reduced counterpart, calix(4)hydroquinone. This redox pair represents a fundamental switch, toggling the electronic, structural, and functional characteristics of the calixarene framework. Understanding their distinct properties is critical for researchers harnessing these molecules in fields ranging from molecular recognition and sensing to materials science and drug development.

Synthesis and Structural Dichotomy: The Foundation of Function

The interconversion between calix(4)hydroquinone and this compound is a straightforward redox reaction, yet it fundamentally alters the molecule's architecture and electronic nature.

Synthetic Interconversion

The synthesis typically begins with a parent calix[1]arene, often p-tert-butylcalix[1]arene, which is de-alkylated and then oxidized to form the this compound.[2][3] The most convenient synthetic pathways involve steps like diazo coupling, reduction, and subsequent oxidation.[2] Calix(4)hydroquinone is the direct precursor to the quinone form and can be generated from it via chemical or electrochemical reduction.

  • Oxidation (Hydroquinone → Quinone): This is achieved using oxidizing agents like Thallium(III) trifluoroacetate (Tl(CF₃CO₂)₃) or through electrochemical oxidation.[4]

  • Reduction (Quinone → Hydroquinone): This can be performed using reducing agents such as sodium dithionite or via electrochemical reduction.

This reversible transformation is the key to their application as redox-switchable systems.

G cluster_hydroquinone Calix(4)hydroquinone cluster_quinone This compound HQ Reduced State Electron-rich Hydroxyl Groups (-OH) Hydrogen Bond Donor Q Oxidized State Electron-deficient Carbonyl Groups (=O) Hydrogen Bond Acceptor HQ->Q Oxidation (+ [O]) Q->HQ Reduction (+ 2H⁺, + 2e⁻)

Caption: Workflow for Cyclic Voltammetry (CV) analysis.

Spectroscopic Signatures: A Tale of Two Rims

NMR spectroscopy provides unambiguous fingerprints to distinguish between the two redox states.

  • ¹H NMR:

    • Calix(4)hydroquinone: The spectrum is characterized by a sharp singlet for the hydroxyl protons (-OH), whose chemical shift is sensitive to solvent and concentration. The aromatic protons of the hydroquinone rings appear in their expected region. [2] * This compound: The -OH signal is absent. The protons on the quinone ring are shifted downfield compared to the hydroquinone due to the electron-withdrawing effect of the carbonyl groups. [2] * Methylene Bridges (Ar-CH₂-Ar): In the rigid cone conformation, these protons are diastereotopic and typically appear as a pair of doublets, a hallmark of the calixa[1]rene structure. [5][6]Changes in conformational dynamics can lead to broadening or coalescence of these signals.

  • ¹³C NMR: The most telling difference is the presence of a signal around 180-190 ppm for the carbonyl carbons in this compound, which is absent in the hydroquinone form. [2]

    Feature Calix(4)hydroquinone This compound
    ¹H NMR (-OH) Present (sharp singlet) [2] Absent
    ¹H NMR (Aromatic H) Upfield chemical shifts Downfield chemical shifts
    ¹³C NMR (C=O) Absent Present (~180-190 ppm) [2]

    | Conformation | Typically locked in cone | More flexible |

Table 2. Comparative NMR Spectroscopic Features.

Differential Applications: From Redox Switches to Bio-activity

The distinct physicochemical properties of this compound and calix(4)hydroquinone translate into vastly different applications.

Redox-Switchable Host-Guest Systems

The ability to toggle between the electron-rich hydroquinone and the electron-deficient quinone forms makes this pair a superb platform for creating redox-switchable receptors. [7]

  • This compound as a Host: The electron-deficient quinone cavities are well-suited to bind electron-rich guest molecules. Furthermore, its redox state is highly sensitive to the presence of metal cations. The binding of ions like Na⁺ can significantly enhance the binding affinity upon reduction to the anionic state and shift the reduction potentials, forming the basis for electrochemical sensors. [1][8]* Calix(4)hydroquinone as a Host: The electron-rich hydroquinone rings can form complexes with electron-poor guests. The hydroxyl groups can also participate in hydrogen bonding to bind suitable guest molecules.

By electrochemically switching between the two states, one can control the binding and release of a guest molecule, creating a molecular machine.

G cluster_Q Oxidized Host (Quinone) cluster_HQ Reduced Host (Hydroquinone) Q_Host Electron-Deficient Cavity Guest_A Electron-Rich Guest Q_Host->Guest_A Strong Binding HQ_Host Electron-Rich Cavity Q_Host->HQ_Host Reduction (Guest Release) Guest_B Electron-Rich Guest HQ_Host->Guest_B Weak/No Binding

Caption: Redox-switching of guest binding affinity.

Divergent Biological Profiles

The quinone and hydroquinone moieties are well-known pharmacophores, and their incorporation into a calixarene scaffold leads to distinct biological activities.

  • Anticancer Potential (this compound): Many potent anticancer drugs, such as doxorubicin, are quinones. Their mechanism often involves the generation of reactive oxygen species (ROS) through redox cycling or the inhibition of key enzymes like quinone reductase-2. [9]Calixa[1]rene derivatives have shown promising cytotoxicity against various cancer cell lines, and the quinone variants are actively explored as potential anticancer agents. [10][11][12]* Antioxidant Activity (Calix(4)hydroquinone): Hydroquinones are phenolic compounds, a class of molecules renowned for their antioxidant properties. They can donate a hydrogen atom to neutralize free radicals, thus preventing oxidative damage to cells. [13]Calixh[1]ydroquinone and related resorcinarene derivatives have demonstrated strong antioxidant activity, making them of interest for applications in mitigating oxidative stress. [14][15]

Materials Science Applications

The robust redox activity of the calixq[1]uinone/hydroquinone system is being leveraged in the development of advanced materials. They have been investigated as high-capacity organic cathode materials for lithium-ion batteries, where the multiple carbonyl groups can undergo reversible redox reactions to store charge. [16][17][18]

Conclusion

The this compound and calix(4)hydroquinone system is a compelling example of how a single redox switch can profoundly modulate the properties of a sophisticated molecular scaffold. The oxidized quinone form is an electron-deficient, conformationally flexible host with applications in sensing and anticancer research. In contrast, the reduced hydroquinone form is an electron-rich, structurally rigid antioxidant. The ability to reversibly interconvert between these two states provides researchers with a powerful tool for designing dynamic chemical systems. As synthetic methodologies become more refined, the tailored design of such redox-active calixarenes will undoubtedly pave the way for novel smart materials, targeted therapeutics, and highly selective molecular sensors.

References

  • Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calixa[1]rene and Electrochemical Characterization on Au(111) surface. Acta Chimica Slovenica. [Link]

  • Suga, K., & Fujihira, M. (1991). Electrochemical study on calix [1]quinone and calix [1]hydroquinone in N, N-dimethylformamide. Journal of the Chemical Society, Faraday Transactions. [Link]

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  • Gómez-Kaifer, M., Reddy, P. A., Gutsche, C. D., & Echegoyen, L. (1994). Electroactive Calixarenes. 1. Redox and Cation Binding Properties of Calixquinones. Journal of the American Chemical Society. [Link]

  • Suga, K., & Fujihira, M. (1991). Electrochemical study on calix [1]quinone and calix [1]hydroquinone in N, N-dimethylformamide. Semantic Scholar. [Link]

  • Nimse, S. B., & Kim, T. (2023). The Versatile Applications of Calixr[1]esorcinarene-Based Cavitands. MDPI. [Link]

  • Genorio, B. (2016). The Synthesis of Diquinone and Dihydroquinone Derivatives of Calixa[1]rene and Electrochemical Characterization on Au(111) surface. ResearchGate. [Link]

  • Neri, S., et al. (2022). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. National Center for Biotechnology Information. [Link]

  • Suga, K., & Fujihira, M. (1991). Electrochemical Study on Calixq[1]uinone and Calixh[1]ydroquinone in N,N-Dimethylformamide. RSC Publishing. [Link]

  • Morita, Y., et al. (1991). Syntheses and NMR behavior of calixq[1]uinone and calixh[1]ydroquinone. Journal of the American Chemical Society. [Link]

  • Cajan, M., et al. (2020). Synthesis of Thiacalixa[1]rene Skeleton by the Conjugate Addition of Benzoquinone. National Center for Biotechnology Information. [Link]

  • Rebek, J. (2002). Host–guest chemistry of calixarene capsules. Chemical Communications. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Calix(4)quinone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the innovative fields of drug development and materials science, the handling of specialized macrocyclic compounds like Calix(4)quinone is a daily reality. While its unique properties are a subject of intense study, the responsibility for its safe management and disposal is paramount. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. Our approach moves beyond simple checklists to explain the chemical reasoning behind these essential protocols, fostering a culture of safety and scientific integrity.

Hazard Assessment and Immediate Safety Precautions

Before any disposal procedure is initiated, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound is not widely available, its chemical nature—a quinone derivative of a calixarene—allows us to infer its hazard profile from related compounds. The quinone moiety is the primary driver of its reactivity and toxicological properties. For procedural guidance, we will reference the known hazards of p-benzoquinone, a representative quinone.

This compound should be handled as a hazardous substance with the following potential characteristics:

  • Toxicity: Quinones like p-benzoquinone are classified as toxic if swallowed or inhaled.[1][2]

  • Irritation: It is expected to be a significant irritant to the skin, eyes, and respiratory system.[2][3] The precursor, Calix[4]arene, is also classified as an irritant.[4]

  • Environmental Hazard: p-Benzoquinone is very toxic to aquatic life.[1][2] Therefore, this compound waste must be prevented from entering drains and waterways.

Immediate Safety Protocols:

  • Work Area: All handling and disposal procedures must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn:

    • Chemical safety goggles or a face shield.

    • Chemical-resistant gloves (nitrile or neoprene).

    • A flame-retardant lab coat.

Disposal Decision Workflow

The choice of disposal procedure depends on the quantity of waste, its form (solid vs. liquid), and the capabilities of your facility. The primary and most recommended route is always collection by a licensed professional service. In-laboratory chemical deactivation should only be considered for small quantities and with the explicit approval of your institution's Environmental Health and Safety (EHS) office.

Caption: Decision workflow for this compound disposal.

Procedure 1: Off-Site Disposal by a Licensed Contractor

This is the most direct, safest, and universally compliant method for disposing of this compound waste. It ensures that the hazardous material is handled and transported by trained professionals according to all federal and state regulations.

Experimental Protocol:

  • Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.[5]

    • Solid Waste: Collect unused solid this compound and any contaminated disposable labware (e.g., weighing papers, pipette tips, gloves) in a dedicated, puncture-resistant hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled liquid hazardous waste container. Ensure the container material is compatible with the solvent used.

  • Containerization: Place the waste in a robust, leak-proof container with a secure screw-top cap. The container must be in good condition and chemically compatible with the waste.

  • Labeling: Proper labeling is a critical regulatory requirement. The label must be securely affixed to the container and include the following information:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • EPA Waste Code: U197 (p-Benzoquinone) .[3][6] This code is assigned to toxic commercial chemical products.

    • A clear description of the contents, including solvents and estimated concentrations.

    • The accumulation start date and the name of the principal investigator or lab.

  • Storage: Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA). This area should be secure, away from general laboratory traffic, and provide secondary containment to mitigate spills.

  • Arrange Pickup: Contact your institution's EHS office to schedule a pickup by a licensed hazardous waste disposal contractor. Provide them with an accurate description of the waste.[5][7]

Procedure 2: In-Lab Chemical Deactivation (Small Quantities Only)

This procedure should only be performed by trained personnel for small quantities of this compound waste and requires prior approval from EHS. The principle behind this method is the chemical reduction of the reactive, colored quinone to its corresponding less-toxic, colorless hydroquinone form.[5] Sodium bisulfite is a common and effective reducing agent for this purpose.

Causality of Experimental Choice: The electrophilic carbon-carbon double bonds in the quinone rings are susceptible to nucleophilic attack and reduction. A reducing agent like sodium bisulfite (NaHSO₃) effectively and rapidly reduces the quinone to the more stable aromatic hydroquinone system, thereby neutralizing its primary chemical hazard.

Experimental Protocol:

  • Preparation: In a chemical fume hood, place the this compound waste (solid or liquid) into a suitably sized beaker or flask equipped with a magnetic stirrer. If the waste is a concentrated solution, dilute it with a compatible solvent (e.g., ethanol or water) to better control the reaction temperature.

  • Prepare Reducing Solution: Prepare an aqueous solution of sodium bisulfite. A 10% w/v solution is typically sufficient.

  • Deactivation: While stirring the this compound waste, slowly add the sodium bisulfite solution portion-wise. The reaction is often accompanied by a distinct color change as the yellow/orange quinone is converted to the colorless hydroquinone. Continue adding the reducing agent until the color change is complete. Add a slight excess to ensure the reaction goes to completion.

  • Quenching and Neutralization: Allow the mixture to stir for at least one hour to ensure a complete reaction. Afterward, test the pH of the solution using a pH meter or pH strips. Neutralize the solution to a pH between 6.0 and 9.0 by adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise.

  • Final Disposal: Even after deactivation, the resulting solution should not be poured down the drain without explicit EHS approval.[5] Transfer the neutralized solution into a properly labeled aqueous hazardous waste container and arrange for EHS pickup. The label should accurately reflect the final contents of the container (e.g., "Treated this compound solution (as hydroquinone), sodium sulfate, neutralized").

Quantitative Data and Emergency Procedures Summary

ParameterGuideline / InstructionCitation
Required PPE Safety goggles, chemical-resistant gloves, lab coat[5]
Work Area Certified Chemical Fume Hood[5]
EPA/RCRA Waste Code U197 (for p-Benzoquinone, applies to quinone waste)[3][6][8]
pH Range for Neutralized Waste 6.0 - 9.0[5]
Spill Management Evacuate area. Wear full PPE. Contain spill with inert absorbent (vermiculite, sand). Collect all materials in a sealed hazardous waste container.[7]
Skin Exposure Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
Eye Exposure Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[2][3]

References

  • Sigma-Aldrich. (2025, April 30). Safety Data Sheet: p-Benzoquinone.
  • CDH Fine Chemical. p-Benzoquinone CAS No 106-51-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Cole-Parmer. Material Safety Data Sheet - p-Benzoquinone.
  • Cole-Parmer. Material Safety Data Sheet - Calix[4]Arene. Retrieved from coleparmer.com

  • Altus Science. Material Safety Data Sheet.
  • ACTenviro. (2025, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Santa Cruz Biotechnology. 1,4-Benzoquinone.
  • Benchchem. Proper Disposal of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: A Guide for Laboratory Professionals.
  • Chemsrc. (2025, August 25). Calix[4]quinone | CAS#:125583-07-5. Retrieved from chemsrc.com

  • Benchchem. Proper Disposal of Cyclopentadiene-Quinone: A Guide for Laboratory Professionals.
  • New Jersey Department of Health. Hazard Summary: p-BENZOQUINONE.
  • New York University. EPA Listed Wastes.
  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
  • Fisher Scientific. Safety Data Sheet: Calix[4]arene. Retrieved from fishersci.com

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A Researcher's Guide to Personal Protective Equipment for Handling Calixquinone

A Researcher's Guide to Personal Protective Equipment for Handling Calix[1]quinone

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Calix[1]quinone. Moving beyond a simple checklist, this document explains the causality behind each personal protective equipment (PPE) recommendation, ensuring a deep understanding of the safety protocols necessary for handling this compound. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety information.

Hazard Assessment: Understanding the Risks of Calix[1]quinone

While specific toxicological data for Calix[1]quinone is limited, its structural class provides critical insights into its potential hazards. Calix[1]quinone is a derivative of both calixarene and quinone. Safety Data Sheets (SDS) for the parent compound, Calix[1]arene, indicate that it is an irritant, causing skin, eye, and respiratory tract irritation.[1][2] The presence of the quinone moiety is of particular concern. The structurally related compound, p-benzoquinone, is known to be toxic if swallowed or inhaled, causes severe skin and eye irritation, and may cause allergic skin reactions.[3]

Given that Calix[1]quinone is typically a solid powder, the primary routes of exposure are inhalation of airborne particles and direct contact with the skin and eyes.[2] Therefore, a conservative approach to PPE is warranted, assuming the hazards associated with both calixarenes and quinones.

Key Potential Hazards:

  • Eye Irritation: Direct contact can cause serious irritation or damage.[1][2]

  • Skin Irritation: May cause irritation or allergic reactions upon contact.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system.[2]

  • Ingestion: May cause gastrointestinal irritation.[2]

Core PPE Requirements for All Operations

Regardless of the scale or specific procedure, a baseline level of PPE is mandatory when in the vicinity of Calix[1]quinone. This foundational layer of protection mitigates the risk of accidental exposure.

  • Eye Protection: Chemical splash goggles that comply with ANSI Z87.1 standards are required.[4] Regular safety glasses do not provide an adequate seal against dust and splashes.

  • Protective Clothing: A full-length laboratory coat must be worn and fully fastened. This protects your skin and personal clothing from contamination.[5]

  • Gloves: Nitrile gloves are the standard choice for handling most chemicals. Always inspect gloves for tears or punctures before use.[6] It is critical to change gloves immediately if they become contaminated.

  • Footwear: Closed-toe shoes that fully cover the foot are mandatory in any laboratory setting.[6][7]

Task-Specific PPE Selection: A Risk-Based Approach

The level of required PPE escalates with the risk of exposure. The physical form of the chemical and the procedure being performed are the primary determinants of risk. The following workflow provides a logical framework for selecting appropriate PPE for a given task.

PPE_WorkflowStartStart: Assess TaskIsSolidHandling Solid Calix[4]quinone?Start->IsSolidWeighingWeighing or Transferring Powder?IsSolid->WeighingYesInSolutionWorking with Solution?IsSolid->InSolutionNo (Solution)RespProtectionAdd Respiratory Protection:- N95 Respirator (minimum)- Work in Fume Hood or Ventilated EnclosureWeighing->RespProtectionYesCorePPECore PPE:- Goggles- Lab Coat- Nitrile GlovesInSolution->CorePPELow Splash RiskDoubleGlovesConsider Enhanced Hand Protection:- Double GlovesInSolution->DoubleGlovesRisk of SplashRespProtection->CorePPEDoubleGloves->CorePPE

Caption: PPE selection workflow for handling Calix[1]quinone.

Handling Solid Calix[1]quinone (e.g., Weighing, Transferring)

The highest risk of exposure occurs when handling the powdered form of Calix[1]quinone due to the potential for aerosolization.

  • Engineering Controls: All weighing and transfer operations involving powdered Calix[1]quinone should be performed within a certified chemical fume hood or a ventilated balance enclosure to minimize the release of dust.[8]

  • Respiratory Protection: If a fume hood is not available, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles.[2] For higher-risk procedures or in case of irritation, a half-face or full-face respirator with P100 cartridges should be used.[4]

  • Hand Protection: Standard nitrile gloves are required.

Working with Calix[1]quinone in Solution

Once dissolved, the risk of inhalation is significantly reduced, but the risk of skin and eye exposure from splashes remains.

  • Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing (e.g., during large-volume transfers or reactions under pressure), a face shield should be worn in addition to goggles.[8][9]

  • Hand Protection: Nitrile gloves are sufficient for most applications. For prolonged work or when using solvents that may degrade nitrile, consider wearing double gloves or selecting a glove material specifically resistant to the solvent being used.

Detailed Protocols: Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.[5]

Donning Sequence (Putting On)
  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to the manufacturer's instructions.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Don your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence (Taking Off)

This sequence is designed to move from most contaminated to least contaminated.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare skin.

  • Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Respirator (if required): Remove the respirator without touching the front of the mask.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]

Spill and Disposal Procedures

Proper PPE is critical when responding to a spill or disposing of waste.

Spill Cleanup

For a small spill of solid Calix[1]quinone, wear your full task-specific PPE, including respiratory protection.

  • Gently cover the spill with an absorbent material to prevent further aerosolization.

  • Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated hazardous waste container.[2]

  • Clean the area with an appropriate solvent and decontaminate all non-disposable equipment.

Disposal of Contaminated PPE
  • Gloves: Dispose of gloves in a designated hazardous waste container immediately after use or contamination. Do not reuse disposable gloves.

  • Lab Coats: If significant contamination occurs, the lab coat should be professionally decontaminated or disposed of as hazardous waste.

  • Other PPE: Any other disposable PPE (e.g., respirator cartridges) that becomes contaminated must be disposed of as hazardous chemical waste according to your institution's guidelines.[10][11]

Summary of PPE Recommendations

Task Eye/Face Protection Hand Protection Respiratory Protection Protective Clothing
Storage/Transport (Closed Container) Safety GlassesNitrile GlovesNot RequiredLab Coat
Weighing/Transferring Solid Chemical Splash GogglesNitrile GlovesRequired: Fume Hood or N95 Respirator (minimum)[2]Lab Coat
Working with Dilute Solutions Chemical Splash GogglesNitrile GlovesNot Required (with good ventilation)Lab Coat
Large-Scale Reactions/Splash Risk Goggles and Face ShieldDouble Nitrile GlovesNot Required (in Fume Hood)Lab Coat
Spill Cleanup (Solid) Chemical Splash GogglesHeavy-duty Nitrile GlovesRequired: N95 or Half-Face Respirator[12]Lab Coat

References

  • Material Safety Data Sheet - Calix[1]Arene. Cole-Parmer. [URL: https://www.coleparmer.com/msds/04456_msds.pdf]

  • Calix[1]quinone | CAS#:125583-07-5. Chemsrc. [URL: https://www.chemsrc.com/en/cas/125583-07-5_935450.html]

  • Technical Supplement: Sulfuric Acid Bulk Handling FCX-HS28– Personal Protective Equipment. (2019). [URL: https://www.chemtrade.com/wp-content/uploads/2019/07/FCX-HS-28-PPE-Requirements-for-Bulk-Sulfuric-Acid-Handling-Technical-Supplement-R2.pdf]
  • SAFETY DATA SHEET - Calix[1]arene. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS_29019_1A_1.pdf]

  • Material Safety Data Sheet. Altus Science. [URL: https://www.altusscience.com/wp-content/uploads/2021/01/SDS-T1010-Rev-2.0.pdf]
  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. [URL: https://www.quimivita.
  • SAFETY DATA SHEET. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/P1045_TCI-US_EN.pdf]
  • NIOSH Pocket Guide to Chemical Hazards - Quinone. Centers for Disease Control and Prevention (CDC). [URL: https://www.cdc.gov/niosh/npg/npgd0542.html]
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [URL: https://www.depts.ttu.edu/ehs/forms/SafeChemicalHandling.pdf]
  • Personal Protective Equipment Guidance. Dow Corporate. [URL: https://www.dow.com/content/dam/dcc/documents/public/ehs/personal-protective-equipment-guidance.pdf]
  • SAFETY DATA SHEET - p-benzoquinone. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/b10358]
  • Safety data sheet - p-Quinone. (2022). [URL: https://www.cpachem.com/pdf/SB17011.pdf]
  • SAFETY DATA SHEET - 1,4-Benzoquinone. (2010). [URL: https://www.thermofisher.com/order/msds/A11370.html]
  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. [URL: https://www.upei.ca/sites/default/files/5105_dangerously_reactive_chemicals.pdf]
  • Safety in the Handling of Laboratory Reagents. Kalstein EU. [URL: https://kalstein.
  • What Are The Safety Rules For A Laboratory Setup? (2025). Chemistry For Everyone. [URL: https://www.youtube.
  • Hazardous Waste Disposal Guide. NSWAI. [URL: https://www.northwestern.edu/research/safety/documents/waste-guide.pdf]
  • 1,4-Benzoquinone Safety Data Sheet. Santa Cruz Biotechnology.
  • Hazardous Waste Disposal Guide. (2023). Research Safety - Northwestern University. [URL: https://www.northwestern.edu/research/safety/documents/hazardous-waste-guide.pdf]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Calix(4)quinone
Reactant of Route 2
Calix(4)quinone

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